Product packaging for Dmmpa(Cat. No.:CAS No. 54672-40-1)

Dmmpa

Número de catálogo: B1220874
Número CAS: 54672-40-1
Peso molecular: 606.8 g/mol
Clave InChI: GFVIMEJDNBYXDC-UHFFFAOYSA-N
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Descripción

Dimethylolpropionic Acid (DMPA, also known in some contexts as DMMPA) is a crucial internal emulsifier and ionic center used in the synthesis of waterborne polyurethane-urea dispersions (PUDs) . Its structure features two hydroxyl groups and one carboxylic acid group, allowing it to be covalently bonded into the polymer backbone during prepolymer formation, while the carboxylic group enables subsequent neutralization and stabilization of the dispersion in water . Researchers utilize DMPA to create environmentally friendly coatings and adhesives with low volatile organic compound (VOC) content, aligning with modern environmental regulations . The stage at which DMPA is added during synthesis—before, during, or after prepolymer formation—is a key research variable, as it significantly influences the final polymer's properties. Studies show that the addition sequence affects the prepolymer length, degree of micro-phase separation, hard domain structure, and the colloidal properties of the resulting dispersion, including particle size, viscosity, and storage stability . Furthermore, these structural differences impact the thermal stability, viscoelastic behavior, and mechanical properties of the final polyurethane films . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. RUO products are not subject to the regulatory controls applicable to medical devices or pharmaceuticals, and their use is restricted to non-clinical laboratory research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H63O8P B1220874 Dmmpa CAS No. 54672-40-1

Propiedades

Número CAS

54672-40-1

Fórmula molecular

C32H63O8P

Peso molecular

606.8 g/mol

Nombre IUPAC

[3-[hydroxy(methoxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C32H63O8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-31(33)38-28-30(29-39-41(35,36)37-3)40-32(34)27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3,(H,35,36)

Clave InChI

GFVIMEJDNBYXDC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC)OC(=O)CCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC)OC(=O)CCCCCCCCCCCCC

Sinónimos

1,2-dimyristoylphosphatidylmethanol
1,2-dimyristoylphosphatidylmethanol ester
1,2-ditetradecyl-sn-glycero-3-phosphomethanol
1,2-DMPM
1,2-DTPM
dimyristoyl methylphosphatidic acid
dimyristoylmethylphosphatidic acid
dimyristoylmethylphosphatidic acid, (R)-isomer
dimyristoylmethylphosphatidic acid, sodium salt
dimyristoylmethylphosphatidic acid, sodium salt, (R)-isomer
dimyristoylphosphatidylmethanol
DMMPA

Origen del producto

United States

Foundational & Exploratory

what are the chemical properties of N,N-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-1,3-propanediamine (DMAPA), with the CAS number 109-55-7, is a versatile aliphatic diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1] Its unique physicochemical properties make it an essential component in the production of surfactants, corrosion inhibitors, polyurethane catalysts, and epoxy resin hardeners.[1] Furthermore, its role as an intermediate extends to the synthesis of agrochemicals and pharmaceuticals, highlighting its significance in industrial and research settings.[1][] This guide provides an in-depth overview of the chemical properties of N,N-Dimethyl-1,3-propanediamine, detailed experimental protocols for their determination, and a summary of its toxicological profile.

Core Chemical and Physical Properties

N,N-Dimethyl-1,3-propanediamine is a clear, colorless to pale yellow liquid characterized by a distinct ammoniacal odor.[1] It is highly soluble in water and other organic solvents such as alcohols, esters, and ketones.[1] The presence of two amine groups, one primary and one tertiary, dictates its basicity and nucleophilic reactivity.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of N,N-Dimethyl-1,3-propanediamine, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₅H₁₄N₂[3]
Molecular Weight 102.18 g/mol [1][3]
Boiling Point 133 °C[1]
Melting Point -60 °C[1]
Density 0.817 g/mL at 25 °C[4]
Refractive Index 1.4335-1.4375 at 20 °C[5]
Flash Point 20 °C (closed cup)[6]
pKa 10.86 ± 0.10 (Predicted)
Water Solubility Miscible
Vapor Pressure 4.96 mmHg at 25 °C

Reactivity and Stability

N,N-Dimethyl-1,3-propanediamine is a stable compound under recommended storage conditions. It is a strong base that reacts exothermically with acids to form salts.[7] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[7] Contact with strong reducing agents, such as hydrides, may lead to the generation of flammable hydrogen gas.[7]

Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of N,N-Dimethyl-1,3-propanediamine.

Determination of Boiling Point by Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for this determination.

Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer (0-200 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or other heat source

  • N,N-Dimethyl-1,3-propanediamine sample

Procedure:

  • Add a small amount (approximately 0.5 mL) of N,N-Dimethyl-1,3-propanediamine to the small test tube.

  • Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like N,N-Dimethyl-1,3-propanediamine, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this measurement.[7]

Materials:

  • Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Buret (25 or 50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • N,N-Dimethyl-1,3-propanediamine sample

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Prepare a 1 mM solution of N,N-Dimethyl-1,3-propanediamine in a beaker containing the 0.15 M KCl solution.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8]

  • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9]

  • Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution from the buret.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12-12.5.[9]

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points and two pKa values are expected. The pKa values can be determined from the first derivative of the titration curve.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like N,N-Dimethyl-1,3-propanediamine, the spectrum can be obtained as a thin film.

Procedure:

  • Place a drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer's sample holder.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic absorptions for N,N-Dimethyl-1,3-propanediamine are expected for N-H stretching (primary amine), C-H stretching, N-H bending, and C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Prepare a solution of N,N-Dimethyl-1,3-propanediamine (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

    • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Expected Signals: The ¹H NMR spectrum will show distinct signals for the protons on the methyl groups, the methylene groups, and the primary amine group.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: A more concentrated sample (20-100 mg) in a deuterated solvent is typically required.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: The spectrum will show signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: The liquid sample can be introduced directly via a heated inlet system or by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of compound.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected. The fragmentation pattern can provide structural information. For analysis in biological matrices, derivatization followed by liquid chromatography-mass spectrometry (LC-MS) may be employed.[10]

Synthesis Workflow

The industrial synthesis of N,N-Dimethyl-1,3-propanediamine is typically a two-step process starting from dimethylamine and acrylonitrile.[11] The first step is a Michael addition to form N,N-dimethylaminopropionitrile, which is then hydrogenated to the final product.[11]

G Industrial Synthesis of N,N-Dimethyl-1,3-propanediamine Dimethylamine Dimethylamine Reactor1 Step 1: Michael Addition Fixed-Bed Reactor (30-60°C, 1-1.5 bar) Dimethylamine->Reactor1 Acrylonitrile Acrylonitrile Acrylonitrile->Reactor1 DMAPN N,N-Dimethylaminopropionitrile (Intermediate) Reactor1->DMAPN Conversion >99% Reactor2 Step 2: Hydrogenation Fixed-Bed Reactor (70-90°C, 30-60 bar) DMAPN->Reactor2 Hydrogen Hydrogen Gas (H₂) Hydrogen->Reactor2 Catalyst Raney-Ni Catalyst + NaOH co-catalyst Catalyst->Reactor2 Product N,N-Dimethyl-1,3-propanediamine (Crude Product) Reactor2->Product Yield >98% Purification Purification (Distillation) Product->Purification FinalProduct High-Purity N,N-Dimethyl-1,3-propanediamine Purification->FinalProduct

Caption: Workflow for the continuous synthesis of N,N-Dimethyl-1,3-propanediamine.

Safety and Toxicology

N,N-Dimethyl-1,3-propanediamine is classified as a flammable liquid and vapor.[12] It is corrosive and can cause severe skin burns and eye damage.[12][13] It is harmful if swallowed and may cause an allergic skin reaction.[13] Animal studies have shown low acute toxicity upon inhalation, with observed effects likely due to its corrosive nature.[13] It is reported to be positive for skin sensitization in animal assays.[13] In vitro genotoxicity assays have been negative.[13] Due to its hazardous properties, appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area, away from sources of ignition.

References

basic characteristics of Dimethyl morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl morpholinophosphoramidate (DMMPA) is an organophosphate compound with the chemical formula C₆H₁₄NO₄P. While it has been utilized as a simulant for anticholinesterase agents in research settings, toxicological studies have revealed significant health concerns, including carcinogenic effects in animal models. This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its physicochemical properties, synthesis, and known biological effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and toxicological studies involving organophosphate compounds.

Chemical and Physical Properties

Dimethyl morpholinophosphoramidate is a clear, colorless, and slightly viscous liquid. It is soluble in water and is sensitive to prolonged exposure to air.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 597-25-1[2]
Molecular Formula C₆H₁₄NO₄P[2][3]
Molecular Weight 195.15 g/mol [2][3]
Appearance Clear colorless slightly viscous liquid[1]
Boiling Point 42.3°C[1]
Water Solubility Soluble[1]
Air Sensitivity Sensitive to prolonged exposure[1]

Synthesis

A generalized experimental workflow for this type of synthesis is depicted below.

G General Synthesis Workflow for Phosphoramidates cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Dimethyl_Phosphite Dimethyl Phosphite Mixing Mixing in an inert solvent Dimethyl_Phosphite->Mixing Morpholine Morpholine Morpholine->Mixing Base Base (e.g., Triethylamine) Base->Mixing Activating_Agent Activating Agent (e.g., CCl4 or I2) Activating_Agent->Mixing Reaction_Step Reaction under controlled temperature Mixing->Reaction_Step Filtration Filtration of byproducts Reaction_Step->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Purification (e.g., Distillation or Chromatography) Extraction->Purification Product Dimethyl morpholinophosphoramidate Purification->Product

Caption: Generalized workflow for phosphoramidate synthesis.

Experimental Protocol: General Atherton-Todd Reaction for Phosphoramidate Synthesis

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of Dimethyl morpholinophosphoramidate.

  • Reaction Setup: To a solution of dimethyl phosphite (1 equivalent) and morpholine (1-1.2 equivalents) in an inert aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.5-2 equivalents).

  • Reaction: Cool the mixture in an ice bath and add the activating agent (e.g., carbon tetrachloride or a solution of iodine) dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The filtrate can then be washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectral Data

Characterization of Dimethyl morpholinophosphoramidate relies on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of Dimethyl morpholinophosphoramidate is available through the NIST WebBook. The fragmentation pattern is characteristic of the compound's structure.

Biological Activity and Toxicology

Dimethyl morpholinophosphoramidate was developed for use as a simulant for the physical properties of anticholinesterase agents in chemical defense training.[4] However, significant toxicological findings have been reported.

Carcinogenicity

Studies conducted by the National Toxicology Program (NTP) found that Dimethyl morpholinophosphoramidate caused leukemia in male and female Fischer 344/N rats when administered orally.[4][5] Interestingly, no carcinogenic effects were observed in B6C3F1 mice under the same study conditions.[5]

The table below summarizes the incidence of mononuclear cell leukemia in rats from a two-year gavage study.[5]

SexDose Group (mg/kg)Incidence of Leukemia
Male0 (Control)14/50
Male15021/50
Male30019/50
Male60025/50
Female0 (Control)9/50
Female15013/50
Female30012/49
Female60018/50
Genotoxicity

The genotoxic potential of Dimethyl morpholinophosphoramidate has been investigated in several assays. The compound was found to be non-mutagenic in Salmonella typhimurium. However, it was mutagenic in mouse lymphoma cells and induced both chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells.[5]

G Genotoxicity Profile of this compound cluster_assays Genotoxicity Assays This compound Dimethyl morpholinophosphoramidate Salmonella Salmonella Typhimurium Assay (Ames Test) This compound->Salmonella Mouse_Lymphoma Mouse Lymphoma Assay This compound->Mouse_Lymphoma CHO_Cells Chinese Hamster Ovary (CHO) Cell Assays This compound->CHO_Cells Result_Negative Negative (Non-mutagenic) Salmonella->Result_Negative Result_Positive_Mutagenic Positive (Mutagenic) Mouse_Lymphoma->Result_Positive_Mutagenic Result_Positive_Clastogenic Positive (Chromosome Aberrations & Sister Chromatid Exchanges) CHO_Cells->Result_Positive_Clastogenic

Caption: Summary of genotoxicity findings for this compound.

Experimental Protocol: In Vitro Chromosome Aberration Assay (General)

This is a generalized protocol and specific parameters may vary.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Exponentially growing cells are treated with various concentrations of Dimethyl morpholinophosphoramidate, along with positive and negative controls, for a defined period (e.g., 3-6 hours). In some protocols, an S9 metabolic activation system is included.

  • Harvesting: Following treatment, cells are washed and incubated in a fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean glass slides and air-dried.

  • Staining and Analysis: Slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: The frequency of aberrant cells and the number and types of aberrations per cell are recorded and statistically analyzed to determine a positive or negative response.

Conclusion

Dimethyl morpholinophosphoramidate is an organophosphate with limited industrial application but notable toxicological properties. Its carcinogenicity in rats and positive results in in-vitro genotoxicity assays highlight the need for careful handling and further investigation into its mechanism of action. This guide provides a summary of the currently available information on its basic characteristics, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate its physical properties, develop a standardized synthesis protocol, and understand the molecular pathways underlying its toxicity.

References

An In-depth Technical Guide to N,N-Dimethylpropane-1,3-diamine (DMAPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylpropane-1,3-diamine, commonly known as DMAPA, is a versatile aliphatic diamine that serves as a critical building block and intermediate in a wide array of chemical syntheses.[1][2] Its bifunctional nature, containing both a tertiary and a primary amine group, allows for its application in the production of surfactants, epoxy resin curing agents, ion-exchange materials, dyes, and corrosion inhibitors.[2][3] In the personal care industry, it is a key precursor to surfactants like cocamidopropyl betaine, valued for producing fine-bubble foams with low irritation, making it suitable for shampoos and liquid soaps.[4][5]

Molecular Structure and Chemical Identity

DMAPA is a clear, colorless liquid with a characteristic ammoniacal odor.[4][6] It is completely miscible with water and various organic solvents.[3]

  • IUPAC Name: N¹,N¹-Dimethylpropane-1,3-diamine

  • Synonyms: 3-Dimethylaminopropylamine, N,N-Dimethyl-1,3-propanediamine[4]

  • CAS Number: 109-55-7[4]

  • Molecular Formula: C₅H₁₄N₂[4][6]

  • Linear Formula: (CH₃)₂N(CH₂)₃NH₂

  • SMILES: CN(C)CCCN[6]

Physicochemical Properties

The quantitative properties of DMAPA are summarized in the table below, providing essential data for experimental and industrial applications.

PropertyValueReference
Molecular Weight 102.18 g/mol [6]
Appearance Colorless liquid[4][6]
Density 0.812 g/mL at 25 °C[7]
Boiling Point 132.1 - 135 °C[4][8][9]
Melting Point < -60 °C[9][10]
Flash Point 32 °C (closed cup)[8]
Vapor Pressure 9.75 mmHg at 25 °C[6]
Refractive Index 1.4328 - 1.436 at 25 °C/D[6][9]
logP (Octanol/Water Partition Coefficient) -0.352[6]
pKa₁ 7.7[2][5]
pKa₂ 9.9[2][5]

Experimental Protocols: Industrial Synthesis of DMAPA

The predominant industrial synthesis of DMAPA is a two-stage process.[3][11] The methodology involves an initial Michael addition reaction followed by catalytic hydrogenation.[11][12]

Step 1: Michael Addition to form DMAPN The synthesis begins with the reaction of dimethylamine ((CH₃)₂NH) and acrylonitrile (CH₂=CHCN).[11][12] This exothermic addition reaction yields 3-dimethylaminopropionitrile (DMAPN).[13] The reaction is typically facilitated by the presence of about 2% water.[12]

Step 2: Catalytic Hydrogenation to DMAPA The intermediate, DMAPN, is then hydrogenated under high pressure to produce the final DMAPA product.[12] This step is carried out in the presence of a catalyst, commonly a Raney-Nickel catalyst.[14][15] To suppress the formation of by-products, a base such as aqueous caustic soda or liquid ammonia is often added.[12] The crude product is subsequently purified, typically via distillation, to achieve high-purity DMAPA.[16]

The overall workflow for the industrial production of DMAPA is visualized below.

DMAPA_Synthesis_Workflow Industrial Synthesis of N,N-Dimethylpropane-1,3-diamine (DMAPA) cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Catalytic Hydrogenation cluster_purification Step 3: Purification DMA Dimethylamine Reactor1 Addition Reactor (Water assisted) DMA->Reactor1 ACN Acrylonitrile ACN->Reactor1 DMAPN 3-Dimethylaminopropionitrile (DMAPN) Reactor1->DMAPN Exothermic Reaction DMAPN_input DMAPN->DMAPN_input Hydrogen Hydrogen (H₂) Reactor2 High-Pressure Hydogenation Reactor Hydrogen->Reactor2 Catalyst Raney-Ni Catalyst + Base (e.g., NaOH) Catalyst->Reactor2 Crude_DMAPA Crude DMAPA Reactor2->Crude_DMAPA Crude_DMAPA_input Crude_DMAPA->Crude_DMAPA_input DMAPN_input->Reactor2 Distillation Distillation Column Final_DMAPA High-Purity DMAPA Distillation->Final_DMAPA Crude_DMAPA_input->Distillation

Figure 1. Workflow for the two-step industrial synthesis of DMAPA.

References

The Simulant of Choice: An In-depth Technical Guide to Dimethyl Methylphosphonate (DMMP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (DMMP), an organophosphorus compound, serves as a crucial simulant for highly toxic chemical warfare agents (CWAs), particularly the G-series nerve agents like Sarin (GB) and Soman (GD).[1][2] Its structural and physicochemical similarities to these agents, coupled with a significantly lower toxicity profile, make it an invaluable tool for research in detection, decontamination, and the development of protective equipment and medical countermeasures.[1][2] This guide provides a comprehensive technical overview of DMMP, including its chemical and physical properties, synthesis, toxicological data, and its role as a chemical agent simulant, with detailed experimental protocols and visualizations of relevant biological pathways.

Core Properties of DMMP and a Comparison with Sarin and Soman

DMMP shares key structural features with nerve agents like Sarin and Soman, most notably the methylphosphonate group. This similarity in chemical structure results in comparable physical properties, which is essential for a simulant.[1] The following tables summarize the key quantitative data for DMMP and its corresponding nerve agents.

Table 1: Physical and Chemical Properties of DMMP, Sarin, and Soman
PropertyDimethyl Methylphosphonate (DMMP)Sarin (GB)Soman (GD)
Molecular Formula C₃H₉O₃PC₄H₁₀FO₂PC₇H₁₆FO₂P[3]
Molecular Weight 124.08 g/mol [4]140.09 g/mol 182.17 g/mol [3]
Appearance Colorless liquid[4]Colorless liquidColorless liquid[3][5]
Odor CharacteristicOdorless in pure formFaint camphor or fruity odor[3][5]
Boiling Point 181 °C[4]158 °C198 °C[6]
Melting Point -50 °C[4]-56 °C-42 °C[6]
Density 1.145 g/mL at 25 °C[4]1.0887 g/cm³ at 25 °C1.022 g/mL at 25 °C[3][6]
Vapor Pressure 0.41 mmHg at 25 °C2.9 mmHg at 25 °C0.40 mmHg at 25 °C[3][7]
Water Solubility SolubleMiscible21 g/L at 20 °C[3][7]
Log Kow -0.610.081.78[6]

Synthesis of Dimethyl Methylphosphonate

DMMP is commonly synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the case of DMMP, trimethyl phosphite is reacted with a methyl halide.[8]

Experimental Protocol: Michaelis-Arbuzov Synthesis of DMMP

A general protocol for the synthesis of DMMP is as follows:

  • Reactants: Trimethyl phosphite and a methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Procedure: The trimethyl phosphite is heated, and the methylating agent is added dropwise. The reaction is typically exothermic and may require cooling to control the temperature. The reaction mixture is then heated to ensure complete reaction.

  • Work-up and Purification: The resulting product, DMMP, is purified by vacuum distillation.[9][10]

A specific example involves mixing anhydrous p-toluenesulfonic acid and trimethyl phosphite at room temperature under an inert argon atmosphere. The mixture is then heated to 150-160°C under pressure (9-10 atmospheres) for 6 hours. The reaction progress is monitored by gas chromatography. After the reaction is complete, the product is purified by vacuum distillation, collecting the fraction at 92-94°C.[9]

DMMP as a Chemical Agent Simulant: Logical Relationship

The utility of DMMP as a simulant stems from its ability to mimic the key chemical and physical properties of nerve agents like Sarin and Soman without posing the same level of acute toxicity. This allows for safer and more ethical research and training.

Caption: Logical relationship between DMMP and the nerve agents Sarin and Soman.

Toxicological Profile of DMMP

While significantly less toxic than the chemical agents it simulates, DMMP is not without hazard. A thorough understanding of its toxicological profile is essential for safe handling and interpretation of experimental results.

Table 2: Acute Toxicity of DMMP
Route of ExposureSpeciesLD50/LC50Reference
OralRat8210 mg/kg[4]
DermalRabbit>2,000 mg/kg[4]
Inhalation (1h)Rat20.13 mg/L[4]
Table 3: Other Toxicological Endpoints for DMMP
Toxicological EndpointFindingReference
Skin Irritation Mild to moderate irritation in humans.[11]
Eye Irritation Can cause serious eye irritation.
Reproductive Toxicity Evidence of reproductive effects in male rats (e.g., increased resorptions, reduced sperm motility).[12]
Developmental Toxicity Not found to be teratogenic, but can induce fetal toxicity at maternally toxic doses.[13]
Genotoxicity Mixed results in in-vitro and in-vivo studies, with some evidence of dominant lethal mutations in rodents.[13]
Carcinogenicity Some evidence of carcinogenic activity in male rats (mononuclear cell leukemia).[13]

Mechanism of Action: Cholinergic Signaling Pathway Disruption

The primary mechanism of toxicity for organophosphorus nerve agents, and by extension the biological effect that DMMP is used to simulate in some contexts, is the inhibition of acetylcholinesterase (AChE).[14][15] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at the synaptic cleft.[14]

Inhibition of AChE leads to the accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors (both nicotinic and muscarinic).[14][16] This overstimulation of the cholinergic system leads to a cascade of downstream effects, ultimately causing the characteristic symptoms of nerve agent poisoning and, in severe cases, death.[15][16]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell cluster_inhibition Inhibition by Organophosphates ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh Acetylcholine (ACh) Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Response Cellular Response Signal_Transduction->Response OP Organophosphate (e.g., Sarin, Soman, DMMP) OP->AChE Inhibition

Caption: Cholinergic signaling pathway and its disruption by organophosphates.

Experimental Protocols Utilizing DMMP

DMMP is employed in a variety of experimental settings to simulate the behavior of more toxic nerve agents.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is used to determine the potency of AChE inhibitors.

  • Principle: The assay is based on the Ellman's method, where thiocholine, produced by the action of AChE on acetylthiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured spectrophotometrically at 412 nm.[17][18]

  • Materials:

    • Acetylcholinesterase (AChE)

    • Acetylthiocholine (ATCh)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • DMMP or other test inhibitor

    • Buffer solution (e.g., phosphate buffer, pH 8.0)

    • 96-well microplate

    • Spectrophotometer

  • Procedure: a. Prepare solutions of AChE, ATCh, DTNB, and the inhibitor in the buffer. b. Add the AChE solution to the wells of the microplate. c. Add different concentrations of the inhibitor (e.g., DMMP) to the wells and incubate to allow for enzyme inhibition. d. Initiate the reaction by adding ATCh and DTNB. e. Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes).[19]

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Experimental Protocol: In Vitro Neurotoxicity Assay

This protocol can be adapted to assess the neurotoxic effects of DMMP on cultured neuronal cells.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.[20]

  • Exposure: The cells are exposed to various concentrations of DMMP for a defined period.

  • Assessment of Cell Viability:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Assessment of Neuronal Damage:

    • Neurite Outgrowth Analysis: Changes in the length and branching of neurites can be quantified using microscopy and image analysis software.

    • Immunocytochemistry: Staining for specific neuronal markers (e.g., β-III tubulin) can reveal damage to the cytoskeleton.

  • Assessment of Apoptosis:

    • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.

    • Caspase Activity Assays: The activity of key apoptotic enzymes, such as caspase-3, can be measured.

Experimental Workflow: Decontamination and Detection Studies

DMMP is frequently used to test the efficacy of decontamination procedures and the sensitivity of detection equipment.

Decontamination_Detection_Workflow cluster_contamination Contamination cluster_decontamination Decontamination cluster_detection Detection & Analysis Contamination Application of DMMP to a surface Decontamination Application of Decontaminating Agent Contamination->Decontamination Sampling Sampling of residual DMMP Decontamination->Sampling Analysis Analysis using GC-MS, IMS, etc. Sampling->Analysis Efficacy Determination of Decontamination Efficacy Analysis->Efficacy

References

Initial Studies on the Toxicity of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity studies conducted on Depot Medroxyprogesterone Acetate (DMPA), a widely used progestin contraceptive. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative toxicity data, experimental methodologies, and the signaling pathways implicated in DMPA's toxicological profile.

Executive Summary

Depot Medroxyprogesterone Acetate (DMPA) has undergone extensive toxicological evaluation in a variety of animal models. Acute toxicity studies have demonstrated a low order of toxicity. However, long-term studies and investigations into its genotoxic and carcinogenic potential have revealed some areas of concern, including the induction of chromosomal aberrations and tumors in certain animal species. This guide synthesizes the key findings from these initial studies, presenting the data in a structured format to facilitate comparison and further investigation. Detailed experimental protocols for key toxicity assays are provided to aid in the replication and extension of these studies. Furthermore, this guide explores the molecular mechanisms underlying DMPA's toxicity, with a focus on its influence on key signaling pathways.

Quantitative Toxicity Data

The following tables summarize the quantitative data from key in vivo toxicity studies of DMPA.

Table 1: Acute Toxicity of DMPA in Rodents [1]

SpeciesRoute of AdministrationVehicleDoseObservation PeriodResults
RatSingle-doseNot Specified8 g/kg body weightNot SpecifiedNon-toxic
MouseSingle-doseNot Specified4 g/kg body weightNot SpecifiedNon-toxic

Table 2: Chronic Toxicity of DMPA in Rabbits and Monkeys [1]

SpeciesRoute of AdministrationDosing RegimenDurationDosagesKey Findings
Rabbit (female)IntramuscularEvery 3 months1 year3, 10, and 30 mg/kg body weightLow toxicity at the doses given.
Rhesus MonkeyIntramuscularEvery 3 months28 monthsNot specified in detail, same as rabbitsLow toxicity at the doses given.

Table 3: Parenteral Toxicity of DMPA in Female Rats [2]

ParameterDose (mg/kg/day)DurationResult
Body Weight2.7, 5.4, 10.84 and 6 weeksMarked body weight gain.
Liver Function (ALT & AST)2.7, 5.4, 10.84 and 6 weeksSignificant elevations.
Oxidative Stress2.7, 5.4, 10.84 and 6 weeksDecrease in SOD, GSH-Px, NPSH; Increase in TBARS.

Experimental Protocols

This section details the methodologies for key experiments cited in the initial toxicity assessment of DMPA.

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of DMPA (dissolved in a suitable solvent like DMSO) and control vehicle for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with DMPA as described for the MTT assay.

  • NR Staining: After treatment, incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours.

  • Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and incubate with shaking for 10 minutes to extract the dye from the cells.

  • Absorbance Reading: Measure the absorbance of the extracted dye at 540 nm. The amount of absorbed dye is proportional to the number of viable cells.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with DMPA as described for the MTT assay. Include positive control wells treated with a lysis buffer to induce maximum LDH release.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

In Vivo Genotoxicity Assays

This test identifies substances that cause cytogenetic damage which results in the formation of micronuclei in erythrocytes.

Protocol:

  • Animal Dosing: Administer DMPA (typically via intramuscular or subcutaneous injection) to a group of rodents (usually mice or rats) at various dose levels. A vehicle control group and a positive control group (treated with a known genotoxic agent) are also included.

  • Bone Marrow/Peripheral Blood Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples from the animals.

  • Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

  • Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., Giemsa, acridine orange).

  • Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. An increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates genotoxic potential.

This assay detects structural and numerical chromosomal abnormalities in the bone marrow cells of treated animals.

Protocol:

  • Animal Dosing: Dose animals with DMPA as described for the micronucleus test.

  • Metaphase Arrest: Prior to sample collection, administer a metaphase-arresting agent (e.g., colchicine) to accumulate cells in the metaphase stage of mitosis.

  • Bone Marrow Collection and Cell Culture: Collect bone marrow cells and prepare a cell suspension.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cells and then fix them with a fixative (e.g., methanol:acetic acid).

  • Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides and stain with a chromosome-staining dye (e.g., Giemsa).

  • Microscopic Analysis: Analyze a predetermined number of metaphase spreads (e.g., 100) per animal for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and rearrangements.

Signaling Pathways and Mechanisms of Toxicity

Initial studies suggest that DMPA's toxicity may be mediated through the modulation of specific signaling pathways, particularly those involved in immune regulation and epithelial barrier function.

NF-κB and RELA Signaling

Studies have indicated an upregulation of RELA and NFKB1, key components of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, in response to DMPA. The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMPA DMPA Progesterone_Receptor Progesterone Receptor DMPA->Progesterone_Receptor Binds to IKK_Complex IKK Complex Progesterone_Receptor->IKK_Complex Activates (Indirectly) IkB IκB IKK_Complex->IkB Phosphorylates Ub Ubiquitination IkB->Ub Leads to NF_kB_p50_RELA NF-κB (p50/RELA) NF_kB_p50_RELA->IkB Bound by NF_kB_p50_RELA_nucleus NF-κB (p50/RELA) NF_kB_p50_RELA->NF_kB_p50_RELA_nucleus Translocates to Proteasome Proteasome Degradation Ub->Proteasome Targets for Proteasome->IkB Degrades Target_Genes Target Gene Transcription NF_kB_p50_RELA_nucleus->Target_Genes Induces Inflammation_Proliferation Inflammation, Proliferation, Cell Survival Target_Genes->Inflammation_Proliferation Results in

Fig. 1: Postulated NF-κB signaling pathway activation by DMPA.
Cytokine-Mediated Signaling

DMPA has been shown to modulate the secretion of various cytokines, including those involved in the Interleukin-10 (IL-10) signaling pathway. IL-10 is an anti-inflammatory cytokine, and its modulation by DMPA could contribute to the observed effects on the immune system.

IL10_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMPA DMPA Immune_Cell Immune Cell (e.g., T-cell, Macrophage) DMPA->Immune_Cell Modulates IL10 IL-10 Immune_Cell->IL10 Secretes IL10R IL-10 Receptor (IL-10R1/IL-10R2) IL10->IL10R Binds to JAK1 JAK1 IL10R->JAK1 Activates TYK2 TYK2 IL10R->TYK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Target_Genes Target Gene Transcription STAT3_dimer->Target_Genes Induces Anti_inflammatory_Response Anti-inflammatory Response Target_Genes->Anti_inflammatory_Response Results in

Fig. 2: Overview of DMPA's potential influence on the IL-10 signaling pathway.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like DMPA.

Experimental_Workflow Start Start Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Dose_Response Dose-Response and Time-Course Scoping Cell_Culture->Dose_Response Cytotoxicity_Assays Cytotoxicity Assays (MTT, NR, LDH) Dose_Response->Cytotoxicity_Assays Genotoxicity_Assays Genotoxicity Assays (Micronucleus, Comet) Dose_Response->Genotoxicity_Assays Data_Analysis Data Analysis and IC50/EC50 Determination Cytotoxicity_Assays->Data_Analysis Genotoxicity_Assays->Data_Analysis Mechanism_Studies Mechanistic Studies (Signaling Pathways) Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Fig. 3: General experimental workflow for in vitro toxicity assessment.

Conclusion

The initial toxicity studies of DMPA indicate a complex toxicological profile. While acute toxicity is low, there is evidence from in vivo studies of potential for genotoxicity and carcinogenicity in certain animal models. The modulation of key signaling pathways such as NF-κB and cytokine-mediated pathways appears to be a significant aspect of its mechanism of toxicity. Further research is warranted to fully elucidate the molecular mechanisms underlying these effects and to translate these findings to human risk assessment. The experimental protocols and data presented in this guide provide a foundational resource for such future investigations.

References

An In-depth Technical Guide to N,N-Dimethyl-1,3-propanediamine (DMAPA)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 109-55-7

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and analytical methodologies for N,N-Dimethyl-1,3-propanediamine (DMAPA). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

DMAPA is a colorless to pale yellow liquid with a characteristic amine odor. It is a versatile diamine featuring both a primary and a tertiary amine group, which imparts its unique reactivity and properties.[1] It is miscible with water and a variety of organic solvents.[2]

Table 1: Physical and Chemical Properties of DMAPA

PropertyValueSource(s)
Molecular Formula C5H14N2[3]
Molecular Weight 102.18 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Amine-like, fishy[2][4]
Boiling Point 132.1 - 135 °C[4]
Melting Point < -50 °C
Density 0.812 g/cm³ at 20-25 °C[4][5]
Vapor Pressure 5 - 8 hPa at 20 °C[3][5]
Flash Point 32 °C (90 °F)[4][5]
Water Solubility Miscible[3]
log Kow -0.35[3]
pKa1 9.9[3]
pKa2 7.7[3]
Refractive Index ~1.435 at 20 °C[4][5]

Synthesis of DMAPA

The industrial synthesis of DMAPA is predominantly a two-step process.[3][4] The first step involves the Michael addition of dimethylamine to acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). The subsequent step is the catalytic hydrogenation of DMAPN to yield DMAPA.[4]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrogenation Dimethylamine Dimethylamine DMAPN N,N-dimethylaminopropionitrile (DMAPN) Dimethylamine->DMAPN Acrylonitrile Acrylonitrile Acrylonitrile->DMAPN DMAPN2 DMAPN Catalyst Catalyst (e.g., Raney Ni) DMAPN2->Catalyst Hydrogen Hydrogen (H2) Hydrogen->Catalyst DMAPA DMAPA Catalyst->DMAPA

Figure 1: Industrial synthesis pathway of DMAPA.
Experimental Protocol: Representative Industrial Synthesis

While specific process parameters are proprietary, a general methodology can be derived from public domain literature, including patents.[6][7][8]

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

  • Reaction Setup: A continuous reactor, such as a fixed-bed or microchannel reactor, is charged with the reactants.[8][9]

  • Reactants: Acrylonitrile and a dimethylamine solution are mixed, often in a molar ratio ranging from 1:1 to 1:10 (acrylonitrile to dimethylamine).[7]

  • Conditions: The reaction is typically carried out at a temperature of 10-120 °C and a pressure of 1-3 MPa.[7][9]

  • Reaction: The mixture is passed through the reactor to facilitate the Michael addition. The high efficiency of continuous reactors leads to high conversion rates, often exceeding 99%.[8][9]

  • Intermediate Product: The resulting product is crude DMAPN, which can often be used in the subsequent step without extensive purification.[7]

Step 2: Hydrogenation of DMAPN to DMAPA

  • Reaction Setup: The crude DMAPN is fed into a second continuous hydrogenation reactor, typically a fixed-bed reactor.[7]

  • Catalyst: The reactor is packed with a nickel-based catalyst, most commonly Raney nickel.[8] A co-catalyst, such as an alkaline alcohol solution (e.g., NaOH in methanol), may also be used.[7]

  • Hydrogenation: The DMAPN is mixed with hydrogen gas and passed through the catalytic bed.

  • Conditions: The hydrogenation is conducted under elevated temperature (e.g., 70-120 °C) and pressure (e.g., 3-10 MPa).[7][8][10]

  • Purification: The crude DMAPA is purified through multi-stage distillation to remove by-products and achieve a purity of >99.5%.[3]

Key Applications of DMAPA

DMAPA's bifunctional nature makes it a crucial intermediate in the synthesis of a wide range of chemicals.

Table 2: Major Applications of DMAPA

Application AreaDescriptionSource(s)
Surfactants A key raw material in the production of mild, amphoteric surfactants like cocamidopropyl betaine (CAPB), used extensively in shampoos, soaps, and other personal care products.[1][2]
Epoxy Resins Acts as a curing agent (hardener) for epoxy resins, improving adhesion and flexibility in coatings and adhesives.[2]
Water Treatment Used in the formulation of flocculating agents and corrosion inhibitors for water treatment processes.[3]
Polyurethanes Functions as a catalyst in the production of polyurethane foams.
Agrochemicals Serves as an intermediate in the synthesis of various pesticides and herbicides.[3]
Other Industries Used in the production of ion-exchange resins, fuel additives, dyes, and as an anti-shrinking agent for leather.[3]
Application Workflow: Synthesis of Cocamidopropyl Betaine (CAPB)

The synthesis of CAPB from DMAPA is a two-step process involving amidation followed by quaternization.[11][12]

G cluster_0 Step 1: Amidation cluster_1 Step 2: Quaternization FattyAcids Fatty Acids (from Coconut/Palm Oil) Amidoamine Fatty Amidoamine (Intermediate) FattyAcids->Amidoamine DMAPA DMAPA DMAPA->Amidoamine Amidoamine2 Fatty Amidoamine CAPB Cocamidopropyl Betaine (CAPB) Amidoamine2->CAPB SMCA Sodium Monochloroacetate (SMCA) SMCA->CAPB

Figure 2: Synthesis workflow of Cocamidopropyl Betaine (CAPB) from DMAPA.

Analytical Methodologies

The analysis of DMAPA, particularly as a residual impurity in products like CAPB, is crucial for quality control. Both gas and liquid chromatography are employed for its quantification.

High-Performance Liquid Chromatography (HPLC)

Direct HPLC analysis of DMAPA is challenging due to its lack of a strong UV chromophore. Therefore, pre-column derivatization is typically required to enhance its detectability.[10]

Representative Experimental Protocol: HPLC-UV with Derivatization

  • Derivatization:

    • Reagent: Salicylaldehyde is a common derivatizing agent that reacts with the primary amine of DMAPA to form a UV-active Schiff base.[10]

    • Procedure: A sample containing DMAPA is mixed with a solution of salicylaldehyde in a suitable solvent (e.g., acetonitrile). The reaction is often carried out at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.[13]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or a cyano (CN) column is typically used.[13]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer at pH 5.0) and an organic solvent like acetonitrile or methanol.[13]

    • Detection: UV detection is performed at the maximum absorbance wavelength of the DMAPA-salicylaldehyde derivative (e.g., 218 nm).[10]

    • Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[10]

  • Quantification: The concentration of DMAPA is determined by comparing the peak area of the derivative to a calibration curve prepared from standards of known concentrations. This method can achieve detection limits in the parts-per-million (ppm) range.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of DMAPA.[14]

General Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Extraction: For complex matrices, a liquid-liquid extraction may be necessary to isolate DMAPA.

    • Derivatization (Optional): While not always necessary for GC-MS, derivatization can sometimes improve chromatographic peak shape and sensitivity.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane) is suitable for separating DMAPA from other components.

    • Injector: A split/splitless injector is commonly used, with an injection volume of 1-2 µL.

    • Carrier Gas: Helium is the typical carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization is standard.

    • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Identification is confirmed by matching the retention time and mass spectrum with a reference standard. Quantification is achieved using an internal standard and a calibration curve.[14]

Safety and Handling

DMAPA is classified as a flammable and corrosive substance. It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing, must be worn when handling this chemical. Work should be conducted in a well-ventilated area.

This guide provides a summary of the core technical aspects of DMAPA. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

References

Dimethyl Morpholinophosphoramidate: A Review of Limited Applications and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl morpholinophosphoramidate (DMMPA), a colorless, slightly viscous liquid with the chemical formula C₆H₁₄NO₄P, has a notably limited scope of documented applications within the scientific literature.[1][2] Despite its classification as an organophosphorus compound, extensive searches of chemical and patent databases reveal a primary historical use as a chemical agent simulant and a subject of toxicological studies. This review consolidates the available information on this compound, focusing on its known applications and significant toxicological findings. Due to the sparse data on its use in synthetic, medicinal, or industrial chemistry, a comprehensive guide with extensive experimental protocols and quantitative data, as initially intended, cannot be compiled from the existing public-domain literature.

Chemical Properties

Basic chemical and physical properties of Dimethyl morpholinophosphoramidate are summarized below.

PropertyValueReference
CAS Number 597-25-1[1][3]
Molecular Formula C₆H₁₄NO₄P[2][3]
Molecular Weight 195.15 g/mol [3]
Appearance Clear colorless slightly viscous liquid[1]
Solubility Water soluble[1]
Stability Slowly hydrolyzes upon exposure to moisture; hydrolysis is rapid in acidic conditions.[1]

Known Applications

The predominant application of this compound found in the literature is its use as a simulant for highly toxic anticholinesterase agents, such as nerve gases. Its physical properties mimic those of the actual agents, allowing for its use in training for chemical defense procedures without the associated high toxicity.[4] Studies have shown that this compound can be detected in urine after percutaneous, oral, and intramuscular administration, making it a useful and relatively safe compound for studying total intake of chemical agents.

Toxicological Profile

The toxicology of this compound has been the subject of significant investigation, most notably by the National Toxicology Program (NTP). A long-term gavage study in rodents revealed evidence of carcinogenicity.

Key Toxicological Findings:

  • Carcinogenicity: Long-term exposure to this compound was found to cause an increased incidence of mononuclear cell leukemia in both male and female F344/N rats.[4][5] However, no evidence of carcinogenicity was observed in B6C3F1 mice under the same study conditions.[5]

  • Mutagenicity: this compound was found to be mutagenic in the L5178Y/TK+/- mouse lymphoma assay in the absence of S9 metabolic activation.[5] It also induced chromosomal aberrations and sister-chromatid exchanges in Chinese hamster ovary cells without S9 activation.[5]

The workflow for a typical long-term toxicology and carcinogenesis study, such as the one conducted for this compound by the NTP, is outlined below.

Toxicology_Workflow cluster_preclinical Preclinical Evaluation cluster_carcinogenesis 2-Year Carcinogenesis Bioassay cluster_genotoxicity Genotoxicity Assays cluster_in_vitro In Vitro cluster_conclusion Conclusion dose_ranging 14-Day and 13-Week Studies (Dose Range Finding) target_organ Identify Target Organs dose_ranging->target_organ Determine short-term toxicity dose_selection Select Doses for 2-Year Study target_organ->dose_selection dosing Chronic Dosing (e.g., Gavage in Rats and Mice) dose_selection->dosing observation Clinical Observation and Body Weight Monitoring dosing->observation histopathology Necropsy and Histopathological Examination observation->histopathology interpretation Interpretation of Findings histopathology->interpretation ames_test Salmonella Mutagenicity Assay (Ames Test) ames_test->interpretation mla Mouse Lymphoma Assay mla->interpretation ca_sce Chromosomal Aberration and Sister Chromatid Exchange Assays ca_sce->interpretation carcinogenicity_conclusion Evidence of Carcinogenicity Determination interpretation->carcinogenicity_conclusion

General workflow for toxicology and carcinogenesis studies.

Lack of Other Documented Applications

Extensive literature searches for the application of Dimethyl morpholinophosphoramidate in other areas of chemistry and industry have not yielded significant results. Specifically, there is no substantial evidence in peer-reviewed journals or patents for its use as:

  • A phosphorylating agent in organic synthesis.

  • A precursor or intermediate in the synthesis of pharmaceuticals or agrochemicals.

  • A flame retardant.

  • A ligand in catalysis.

While searches for these applications often lead to other organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), they do not provide relevant information for this compound itself.

Conclusion

Based on a comprehensive review of the available scientific and patent literature, Dimethyl morpholinophosphoramidate (this compound) has a very narrow and specialized history of use, primarily as a simulant for chemical warfare agents. Its toxicological profile has been studied in detail, with findings indicating carcinogenic potential in rats. There is a notable absence of data supporting its application in broader synthetic, medicinal, or industrial fields. Consequently, the development of an in-depth technical guide with extensive experimental protocols and quantitative data for a wider range of applications is not feasible at this time. Future research may uncover new uses for this compound, but its current documented role remains limited.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethylaminopropylamine (DMAPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1,3-propanediamine, commonly known as DMAPA, is a versatile aliphatic diamine that serves as a crucial intermediate and building block in a multitude of chemical syntheses.[1][2][3] Its unique structure, featuring both a primary and a tertiary amine group, imparts a distinct reactivity profile that makes it valuable in various industrial and pharmaceutical applications.[4] This guide provides an in-depth overview of the core physical and chemical properties of DMAPA liquid, detailed experimental protocols for their determination, and visualizations of key chemical pathways and workflows.

Physical Properties

DMAPA is a clear, colorless to yellow liquid at room temperature with a characteristic faint, amine-like or ammoniacal odor.[1][2][5][6] It is completely miscible with water and many organic solvents such as alcohols, esters, and ketones, but has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.[2][3][5]

Summary of Physical Properties

The following tables summarize the key physical properties of DMAPA.

Table 1: General and Thermal Properties

PropertyValueUnits
Molecular FormulaC₅H₁₄N₂-
Molecular Weight102.18 g/mol
Boiling Point132.1 - 135°C
Melting/Freezing Point< -50 to -70°C
Flash Point (Closed Cup)30.5 - 35°C
Autoignition Temperature215°C

Sources:[1][2][5][6][7][8]

Table 2: Density, Viscosity, and Other Properties

PropertyValueUnits
Density (at 20°C)0.812 - 0.82g/cm³
Density (at 25°C)0.789 - 0.8133g/cm³
Vapor Pressure (at 20°C)5 - 10mmHg
Vapor Density (air=1)3.5-
Kinematic Viscosity (at 20°C)1.6mPa·s
Refractive Index (nD)1.4328 - 1.436-
pH (100 g/L at 20°C)12.2-
log P (Octanol-water partition coeff.)-0.352-

Sources:[1][2][5][6][7][8]

Chemical Properties and Reactivity

The chemical behavior of DMAPA is dictated by its two amine functional groups. It acts as a base, readily reacting with acids in exothermic reactions to form salts.[1][3] Its nucleophilic nature is central to its utility in organic synthesis.[1][9]

Key Reactive Behaviors:

  • Basicity: As a diamine, it is a weak base and can neutralize acids.[2][3]

  • Nucleophilic Reactions: The primary amine group is particularly reactive. For instance, when heated with a fatty acid, it forms an amide while the tertiary amine group remains intact.[4] This resulting amidoamine is a key intermediate for surfactants.[10][11]

  • Formation of Ureas: It reacts with isocyanates to form ureas, a reaction utilized in polymer chemistry.[1]

  • Catalysis: DMAPA is often employed as a catalyst, for example, in the production of polyurethane and epoxy resins.[1][2]

  • Incompatibilities: DMAPA is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][12][13] It may generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides.[3][12]

  • Stability and Storage: DMAPA is stable under recommended storage conditions but is sensitive to air and may discolor upon exposure.[3][4] It should be stored in a cool, well-ventilated area away from ignition sources, in tightly closed containers made of materials like carbon steel, stainless steel, or suitable plastics.[4][8][13][14] Contact with copper, zinc, lead, or their alloys should be avoided as they will be attacked by the amine.[4][14]

Key Chemical Pathways

Industrial Synthesis of DMAPA

The commercial production of DMAPA is typically a two-step process. It begins with the Michael reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). The subsequent hydrogenation of DMAPN yields DMAPA.[1][2][9]

G cluster_synthesis Industrial Synthesis of DMAPA DMA Dimethylamine DMAPN N,N-Dimethylaminopropionitrile DMA->DMAPN ACN Acrylonitrile ACN->DMAPN DMAPA DMAPA DMAPN->DMAPA H2 Hydrogen (H₂) H2->DMAPA Catalyst Catalyst Catalyst->DMAPA

Caption: Industrial production workflow for DMAPA.

Synthesis of Surfactants from DMAPA

DMAPA is a key precursor in the synthesis of amphoteric surfactants like cocamidopropyl betaine (CAPB) and other derivatives such as amine oxides and quaternary ammonium compounds.[4][10][11]

4.2.1 Formation of Amidoamine and Amine Oxide

DMAPA reacts with a fatty acid (e.g., Lauric Acid) to form an amidoamine. This intermediate can then be treated with hydrogen peroxide to yield an amine oxide, a type of non-ionic surfactant known for its foam-boosting properties.[4]

G cluster_reactions Synthesis of Amine Oxide from DMAPA DMAPA DMAPA Amidoamine Amidoamine DMAPA->Amidoamine + Heat FattyAcid Fatty Acid (R-COOH) FattyAcid->Amidoamine AmineOxide Amine Oxide Amidoamine->AmineOxide H2O2 Hydrogen Peroxide (H₂O₂) H2O2->AmineOxide

Caption: Reaction pathway for amine oxide synthesis.

4.2.2 Synthesis of Cocamidopropyl Betaine (CAPB)

The synthesis of CAPB involves two main steps. First, the amidation of DMAPA with fatty acids from sources like coconut oil to form the intermediate amidoamine. Second, the quaternization of the amidoamine with sodium monochloroacetate (SMCA) in the presence of a base.[10][11][15]

G cluster_capb Synthesis of Cocamidopropyl Betaine (CAPB) DMAPA DMAPA Amidoamine Cocamidopropyl Dimethylamine (Amidoamine Intermediate) DMAPA->Amidoamine Amidation FattyAcid Coconut Fatty Acid FattyAcid->Amidoamine CAPB Cocamidopropyl Betaine (CAPB) Amidoamine->CAPB Quaternization SMCA Sodium Monochloroacetate (SMCA) SMCA->CAPB NaOH NaOH NaOH->CAPB

Caption: Two-step synthesis of Cocamidopropyl Betaine.

Experimental Protocols for Property Determination

The determination of the physical and chemical properties of DMAPA follows standardized test methods, many of which are published by organizations like ASTM International.

Generalized Experimental Workflow

The following diagram illustrates a general workflow for characterizing a liquid sample like DMAPA.

G cluster_workflow Generalized Workflow for Liquid Property Determination Start Obtain Liquid Sample (e.g., DMAPA) Visual Visual & Olfactory Inspection Start->Visual Density Density (ASTM D4052) Start->Density BoilingPoint Boiling Point (ASTM D1120) Start->BoilingPoint Viscosity Viscosity (ASTM D445) Start->Viscosity FlashPoint Flash Point (ASTM D93) Start->FlashPoint Miscibility Miscibility Test Start->Miscibility Analysis Data Analysis & Comparison Visual->Analysis Density->Analysis BoilingPoint->Analysis Viscosity->Analysis FlashPoint->Analysis Miscibility->Analysis Report Generate Report Analysis->Report

Caption: General workflow for physical property testing.

Detailed Methodologies

5.2.1 Boiling Point Determination (ASTM D1120)

This method determines the equilibrium boiling point of a liquid at atmospheric pressure.[3][14]

  • Principle: A specified volume of the sample (e.g., 60 mL) is boiled in a standard 100-mL round-bottom flask fitted with a reflux condenser.[16] Boiling stones are added to ensure smooth boiling. The temperature of the boiling liquid is measured with a calibrated thermometer or thermocouple.[3][16]

  • Procedure:

    • Place 60 mL of DMAPA into the flask with a few boiling stones.

    • Assemble the apparatus with the condenser and thermometer, ensuring the thermometer bulb is positioned correctly within the liquid.

    • Apply heat using an electric heating mantle to bring the liquid to a boil.

    • Allow the system to reach equilibrium, where the temperature reading is stable.

    • Record the stable temperature as the boiling point.

    • Correct the observed boiling point for any deviation from standard atmospheric pressure.

5.2.2 Density Determination (ASTM D4052)

This method covers the determination of density and relative density of liquids using a digital density meter.[2][4][17]

  • Principle: The method is based on the oscillating U-tube principle.[4] A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the oscillation period, which is directly related to the density of the sample. The instrument must be calibrated with at least two reference standards (e.g., dry air and pure water).

  • Procedure:

    • Calibrate the digital density meter according to the manufacturer's instructions.

    • Ensure the U-tube is clean and dry.

    • Inject approximately 1-2 mL of the DMAPA sample into the U-tube, ensuring no air bubbles are present.[17]

    • Allow the sample to reach thermal equilibrium at the desired test temperature.

    • The instrument will automatically measure the oscillation period and calculate the density.

    • Record the density value.

5.2.3 Kinematic Viscosity Determination (ASTM D445)

This test method specifies a procedure for determining the kinematic viscosity of transparent and opaque liquids.[1][9][18]

  • Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[1][8] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

  • Procedure:

    • Select a calibrated glass capillary viscometer appropriate for the expected viscosity of DMAPA.

    • Charge the viscometer with the DMAPA sample.

    • Place the viscometer in a constant-temperature bath until the sample reaches the test temperature.[9]

    • Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

    • Allow the liquid to flow down the capillary under gravity.

    • Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Calculate the kinematic viscosity using the viscometer's calibration constant.

5.2.4 Flash Point Determination (ASTM D93)

This method determines the flash point of petroleum products using a Pensky-Martens closed-cup tester.[5][6][7]

  • Principle: A brass test cup is filled with the sample and fitted with a cover.[19] The sample is heated at a controlled rate while being stirred.[5][19] An ignition source is periodically directed into the cup until a flash is observed. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[19]

  • Procedure:

    • Fill the test cup with DMAPA to the specified level.

    • Place the lid on the cup and insert the thermometer and ignition source.

    • Begin heating the sample at the specified rate while stirring.

    • At prescribed temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.

    • Record the temperature at which a distinct flash is observed inside the cup.

    • Correct the observed flash point for barometric pressure.

5.2.5 Water Miscibility Determination (Qualitative)

This procedure determines if a liquid is miscible with water.[20][21]

  • Principle: The solvent is mixed with water, and the resulting mixture is visually inspected for clarity or the formation of separate layers. A clear, single-phase solution indicates miscibility, while cloudiness or the presence of two layers indicates immiscibility.[22]

  • Procedure:

    • Add a known volume (e.g., 1 mL) of DMAPA to a clean, dry test tube.

    • Add a known volume (e.g., 1 mL) of distilled water to the same test tube.

    • Stopper the test tube and shake vigorously for 10-15 seconds.

    • Allow the mixture to stand for a few minutes.

    • Visually observe the mixture. The absence of any phase separation or turbidity confirms that DMAPA is miscible with water.

Conclusion

DMAPA is a chemical of significant industrial importance, characterized by its unique bifunctional nature. Its physical properties, such as a relatively high boiling point and complete miscibility with water, make it suitable for a wide range of process conditions. Its chemical reactivity, driven by the presence of both primary and tertiary amine groups, allows it to be a versatile precursor in the synthesis of numerous value-added products, most notably surfactants used in personal care and industrial applications. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe handling, effective application, and the development of new and innovative uses in research and industry.

References

The Use of Dimethyl Methylphosphonate (DMMPA) as a Surrogate for the Nerve Agent Sarin (GB): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of dimethyl methylphosphonate (DMMPA), also commonly referred to as DMMP, as a less toxic surrogate for the highly hazardous nerve agent Sarin (GB). Due to the extreme toxicity of Sarin, which poses significant handling and safety challenges, this compound serves as a crucial tool in the research and development of detection technologies, protective equipment, and decontamination protocols. This document outlines the comparative physicochemical properties of this compound and Sarin, details experimental methodologies where this compound is used as a simulant, and illustrates the biochemical pathway of Sarin's toxicity.

Rationale for Surrogate Use

The development of effective countermeasures against chemical warfare agents (CWAs) like Sarin necessitates extensive research and testing. However, the high lethality of these agents restricts their use to a limited number of specialized laboratories with stringent safety protocols. Chemical surrogates, or simulants, are substances that mimic the physical and chemical properties of a target agent but have significantly lower toxicity.[1] this compound is widely recognized and utilized as a suitable surrogate for G-series nerve agents, particularly Sarin, due to its structural analogy.[2][3] The presence of the characteristic P=O bond in this compound allows it to interact with detection and decontamination materials in a manner similar to Sarin.[3][4]

Physicochemical Properties: A Comparative Analysis

The efficacy of a surrogate is largely determined by how closely its physicochemical properties match those of the agent it is intended to simulate. These properties govern its behavior in various scenarios, including environmental dissemination, interaction with materials, and detection by analytical instruments. The following table summarizes the key physicochemical properties of this compound and Sarin (GB).

PropertyDimethyl Methylphosphonate (this compound)Sarin (GB)Reference(s)
Chemical Formula C3H9O3PC4H10FO2P[2]
Molecular Weight 124.08 g/mol 140.09 g/mol [2]
Appearance Colorless liquidColorless liquid[2]
Density 1.145 g/cm³ at 20°C1.0887 g/cm³ at 25°C[2]
Boiling Point 181 °C158 °C[2]
Vapor Pressure 0.8 mmHg at 20°C2.9 mmHg at 25°C[2]
Viscosity ~1.7 cP at 25°C~1.2 cP at 20°C[5][6]
Solubility in Water MiscibleMiscible[7]

Experimental Protocols Utilizing this compound as a Sarin Surrogate

This compound is instrumental in a variety of experimental settings. Below are detailed methodologies for key applications.

Decontamination Efficacy Studies

These protocols are designed to assess the effectiveness of decontamination solutions and materials in neutralizing or removing nerve agents from surfaces.

Objective: To determine the percentage of this compound removed or degraded from a contaminated surface after treatment with a decontaminating agent.

Materials:

  • This compound (as the simulant)

  • Test surfaces (e.g., glass, painted metal, fabric)

  • Decontaminating solution or material

  • Solvent for extraction (e.g., isopropanol, acetonitrile)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Micropipettes

  • Vials

  • Timer

Procedure:

  • Surface Contamination: A known quantity of this compound is applied to a defined area on the test surface.

  • Decontamination: The decontaminating agent is applied to the contaminated area according to the manufacturer's instructions or the experimental design. A specific contact time is allowed.

  • Extraction: After the designated contact time, the surface is thoroughly wiped with a swab soaked in a suitable solvent to extract any remaining this compound and its degradation products. The swab is then placed in a vial with a known volume of the solvent.

  • Analysis: The extract is analyzed by GC-MS to quantify the amount of this compound remaining.

  • Calculation: The decontamination efficacy is calculated as the percentage of this compound removed or degraded relative to the initial amount applied.

A study on the decontamination of organophosphate-based nerve agent simulants investigated the hydrolysis of DMMP using 31P NMR spectroscopy.[8] In a typical experiment, a 50 mM solution of a catalyst was mixed with a 10 mM solution of the nerve agent simulant in an NMR tube and analyzed at various time intervals.[8]

Material Resistance and Permeation Testing

This protocol is used to evaluate the ability of protective materials, such as those used in chemical protective clothing and respirator filters, to resist penetration by nerve agents.

Objective: To measure the breakthrough time and permeation rate of this compound vapor or liquid through a material.

Materials:

  • This compound (as the simulant)

  • Material sample to be tested

  • Permeation test cell

  • Vapor generation system (for vapor challenges)

  • Collection medium (e.g., sorbent tube, solvent impinger)

  • Analytical instrument for detection (e.g., GC-MS, ion mobility spectrometer)

  • Flow meters and pumps

Procedure:

  • Sample Mounting: The material sample is securely mounted in the permeation test cell, creating a barrier between a challenge side and a collection side.

  • Challenge Application: A controlled concentration of this compound vapor or a known amount of liquid this compound is introduced to the challenge side of the material.

  • Sample Collection: A clean airstream is passed over the collection side of the material, and any this compound that permeates through is captured in the collection medium. Samples are collected at regular intervals.

  • Analysis: The collected samples are analyzed to determine the concentration of this compound.

  • Data Interpretation: The breakthrough time is defined as the time at which the concentration of this compound on the collection side reaches a predetermined threshold. The steady-state permeation rate is calculated from the slope of the cumulative permeation versus time curve.

A protocol for determining the movement of chemical warfare agent simulants through porous media involved spiking one side of a material coupon in a test cell and drawing air samples from the other side through sorbent traps for analysis.[9]

Detection System Evaluation

This methodology is employed to assess the sensitivity, selectivity, and response time of chemical agent detectors using this compound as a safe and reliable target analyte.

Objective: To characterize the performance of a detector in sensing this compound vapor.

Materials:

  • This compound (as the simulant)

  • Vapor generator for producing known concentrations of this compound

  • Detector under evaluation

  • Environmental chamber or test fixture

  • Reference analytical instrument (e.g., GC-MS) for concentration verification

  • Data acquisition system

Procedure:

  • Detector Setup: The detector is placed in the environmental chamber and allowed to stabilize.

  • Vapor Challenge: A controlled concentration of this compound vapor is introduced into the chamber. The concentration is varied to assess the detector's dynamic range and limit of detection.

  • Data Recording: The detector's response (e.g., signal intensity, alarm status) and the time to respond are recorded.

  • Concentration Verification: The actual vapor concentration in the chamber is verified using a reference analytical method.

  • Performance Evaluation: The detector's sensitivity (response per unit concentration), limit of detection, response time, and recovery time are determined from the collected data. Selectivity can be assessed by introducing potential interferent chemicals.

A gas chromatography-mass spectrometry (GC-MS) method was developed for the verification of DMMP in gaseous samples, demonstrating high linearity and sensitivity for concentrations ranging from nanograms to milligrams per cubic meter.[10]

Mechanism of Action: Acetylcholinesterase Inhibition by Sarin

Sarin, like other organophosphate nerve agents, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[11][12] AChE is crucial for the proper functioning of the nervous system, as it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[13] The inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and a cascade of physiological effects.[14][15]

The following diagram illustrates the signaling pathway of AChE inhibition by Sarin.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron/Muscle AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Receptor->Postsynaptic Signal Transmission Sarin Sarin (GB) Sarin->AChE Irreversible Inhibition ACh_Accumulation ACh Accumulation Inhibited_AChE->ACh_Accumulation Prevents ACh breakdown Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Cholinergic_Crisis Cholinergic Crisis (SLUDGEM) Overstimulation->Cholinergic_Crisis

Mechanism of Acetylcholinesterase (AChE) inhibition by the nerve agent Sarin (GB).

Experimental and Logical Workflows

The selection and use of a surrogate like this compound follow a logical workflow to ensure its applicability and the validity of the experimental results.

Surrogate_Workflow cluster_selection Surrogate Selection cluster_application Experimental Application Define_Req Define Agent Properties of Interest Identify_Cand Identify Potential Surrogates Define_Req->Identify_Cand Compare_Props Compare Physicochemical Properties Identify_Cand->Compare_Props Assess_Tox Assess Toxicity and Safety Identify_Cand->Assess_Tox Select_Surrogate Select Optimal Surrogate (this compound) Compare_Props->Select_Surrogate Assess_Tox->Select_Surrogate Develop_Protocol Develop Experimental Protocol Select_Surrogate->Develop_Protocol Conduct_Exp Conduct Experiments with Surrogate Develop_Protocol->Conduct_Exp Analyze_Data Analyze and Interpret Data Conduct_Exp->Analyze_Data Extrapolate Extrapolate Results to Real Agent Analyze_Data->Extrapolate

Logical workflow for the selection and application of this compound as a Sarin surrogate.

Conclusion

Dimethyl methylphosphonate (this compound) is an invaluable surrogate for the nerve agent Sarin (GB), enabling critical research and development in a safe and controlled manner. Its close physicochemical properties to Sarin allow for realistic simulations in studies of decontamination, material resistance, and detection. The standardized protocols provided in this guide offer a framework for conducting reproducible and reliable experiments. A thorough understanding of both the similarities and limitations of this compound as a surrogate is essential for the accurate interpretation of experimental data and its extrapolation to the real-world performance of countermeasures against Sarin.

References

An In-depth Technical Guide to Dimethyl Morpholinophosphoramidate: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl morpholinophosphoramidate (DMMPA), a notable organophosphate compound, holds a unique position in the annals of chemical research, primarily owing to its development and use as a simulant for highly toxic nerve agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of its quantitative data. The historical context of its emergence from mid-20th century chemical defense programs is explored, shedding light on the impetus for its creation. While not a therapeutic agent, its toxicological profile has been extensively studied, and relevant data from these studies are summarized. This document serves as a critical resource for researchers in toxicology, chemical defense, and organophosphorus chemistry.

Discovery and History

The development of Dimethyl morpholinophosphoramidate (this compound) is intrinsically linked to the history of chemical warfare and the subsequent efforts to develop protective measures against chemical threats. Following the discovery of potent organophosphorus nerve agents like Tabun and Sarin by German scientists in the 1930s and 1940s, the United States and other nations initiated extensive research programs during the Cold War to understand these agents and develop effective countermeasures.[1] A significant part of this research involved the use of human subjects in experiments to evaluate the effects of low-dose chemical warfare agents and to test protective clothing and potential antidotes at facilities such as Edgewood Arsenal.[1]

The extreme toxicity of nerve agents made their widespread use in training and equipment testing prohibitively dangerous. This necessitated the development of chemical simulants—substances that mimic the physical properties of chemical warfare agents, such as volatility and persistence, but with significantly lower toxicity.[2][3] this compound was developed for this purpose, specifically to simulate the physical, though not the biological, properties of anticholinesterase nerve agents.[4] Its use allowed for more realistic training exercises and the testing of decontamination procedures and protective gear without the high risk associated with live agents.

Physicochemical Properties

This compound is a clear, colorless, and slightly viscous liquid. It is characterized by the following properties:

PropertyValueReference
Molecular Formula C6H14NO4P
Molecular Weight 195.15 g/mol
CAS Number 597-25-1
Appearance Clear colorless slightly viscous liquidChemicalBook
Water Solubility SolubleChemicalBook
Air Sensitivity Sensitive to prolonged exposureChemicalBook
Hydrolytic Stability Slowly hydrolyzes in waterChemicalBook

Synthesis of Dimethyl Morpholinophosphoramidate

The synthesis of phosphoramidates, including this compound, can be achieved through several synthetic routes. A common and effective method involves the reaction of a dialkyl phosphite with an amine in the presence of a coupling agent or under conditions that promote the formation of the phosphorus-nitrogen bond. The Atherton-Todd reaction is a classic example of such a transformation. While a specific, detailed historical synthesis report for this compound is not publicly available, a general and plausible experimental protocol based on modern synthetic methods for analogous compounds is provided below.

General Experimental Protocol: Synthesis from Dimethyl Phosphite and Morpholine

This protocol is adapted from general procedures for the synthesis of phosphoramidates.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A Dimethyl Phosphite p1 A->p1 B Morpholine B->p1 C Carbon Tetrachloride C->p1 D Triethylamine D->p1 E Dimethyl morpholinophosphoramidate F Chloroform G Triethylamine Hydrochloride p2 p1->p2 + p2->E p2->F p2->G

A plausible reaction scheme for the synthesis of this compound.

Materials:

  • Dimethyl phosphite

  • Morpholine

  • Carbon tetrachloride (or other suitable halogenating agent)

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of dimethyl phosphite (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of morpholine (1.0 eq) in anhydrous diethyl ether.

  • To this stirred mixture, add a solution of carbon tetrachloride (1.1 eq) in anhydrous diethyl ether dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Dimethyl morpholinophosphoramidate.

Expected Yield:

Yields for this type of reaction can vary but are typically in the range of 60-80%.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Spectroscopic Data
¹H NMR Spectral data would show characteristic peaks for the methoxy protons on the phosphorus atom and the methylene protons of the morpholine ring.
¹³C NMR Resonances for the carbon atoms of the methoxy groups and the morpholine ring would be observed.
³¹P NMR A characteristic chemical shift for the phosphorus atom in a phosphoramidate environment would be present.
Infrared (IR) Key vibrational bands would include P=O stretching, P-O-C stretching, and C-N stretching frequencies.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Specific peak assignments and coupling constants would require access to the actual spectra.

Biological Activity and Toxicology

This compound's primary role as a physical simulant means it was not designed for specific biological activity in the way a pharmaceutical is. However, as an organophosphate, it is not without biological effects. The National Toxicology Program conducted extensive studies on its toxicity and carcinogenicity.

Summary of NTP Toxicology and Carcinogenesis Studies:

  • Carcinogenicity: The studies found evidence of carcinogenic activity in male F344/N rats, as indicated by increased incidences of mononuclear cell leukemia. In female F344/N rats, there was some evidence of carcinogenic activity. For B6C3F1 mice, there was no evidence of carcinogenic activity.

  • Genetic Toxicology: this compound was found to be mutagenic in the mouse lymphoma assay and induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells. It was not mutagenic in Salmonella typhimurium.

  • General Toxicity: The studies detailed various non-neoplastic lesions observed in rats and mice at different dose levels.

These findings underscore that while this compound is significantly less hazardous than the nerve agents it simulates, it is not benign and requires careful handling.

Logical Relationships and Workflows

The development and use of this compound can be visualized through a logical workflow.

G cluster_discovery Discovery & Development cluster_application Application & Study cluster_outcome Outcome A Discovery of Nerve Agents (e.g., Sarin, Tabun) B Need for Safe Training & Testing Methods A->B C Development of Chemical Simulants B->C D Synthesis of this compound C->D E Use in Chemical Defense Training D->E F Testing of Protective Equipment D->F G Toxicology & Carcinogenesis Studies (NTP) D->G H Understanding of Physical Properties of Nerve Agents E->H F->H I Data on Toxicological Profile of this compound G->I

Workflow of this compound's development and study.

Conclusion

Dimethyl morpholinophosphoramidate represents a fascinating case study in applied chemistry, born out of the exigencies of military defense research. Its history is a reflection of the broader scientific and geopolitical currents of the 20th century. While its intended purpose was as a safe stand-in for deadly chemical weapons, subsequent toxicological studies have revealed its own set of biological effects, emphasizing the need for caution in the handling of all synthetic chemical compounds. This guide has provided a detailed overview of the available knowledge on this compound, serving as a valuable technical resource for professionals in related scientific fields. The synthesis protocols and compiled data offer a practical foundation for further research and understanding of this and similar organophosphorus compounds.

References

Navigating the Synthesis Landscape: A Researcher's Guide to DMAPA Health and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations for N,N-Dimethylaminopropylamine (DMAPA), a versatile diamine intermediate used in the synthesis of a wide range of compounds, including surfactants, corrosion inhibitors, and pharmaceuticals.[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document consolidates critical safety data, outlines detailed handling protocols, and offers visual aids to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

DMAPA is a colorless to yellow liquid with a characteristic amine-like odor.[4] It is completely miscible with water and many organic solvents.[1][2][5][6] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol [5]
Boiling Point 133-135 °C[5][7]
Melting/Freezing Point < -50 °C[5]
Flash Point 32-35 °C (closed cup)[5][7][8]
Vapor Pressure 5-7 hPa at 20 °C[5][7]
Density 0.812-0.82 g/cm³ at 20-25 °C[5][7]
Water Solubility Completely soluble/miscible[1][2][4][5][6]
log Pow (n-octanol/water) -0.4[7]
Auto-ignition Temperature 215-220 °C[9][10]
Explosive Limits 2.3% - 12.4% (V)[7][9]
pH 12.7 (100 g/L solution at 20 °C)[7]

Section 2: Toxicological Profile

DMAPA is classified as corrosive, a skin sensitizer, and harmful if swallowed or in contact with skin.[5] Acute exposure can cause severe skin burns, eye damage, and respiratory irritation.[5][9][11]

Toxicity EndpointSpeciesRouteValueClassification
LD50 RatOral400-410 mg/kg[5][7][12]Harmful if swallowed[5][9]
LD50 RatDermal> 1000 mg/kg (low to moderate toxicity)[5]Harmful in contact with skin[5][9]
LC50 RatInhalation> 4 ppm (4 h)[7]May cause respiratory irritation[5]
Skin Corrosion/Irritation RabbitDermalCorrosive[7]Causes severe skin burns[5][9][11]
Eye Damage/Irritation RabbitOcularCorrosive[7]Causes serious eye damage[5][9][11]
Skin Sensitization Guinea PigDermalSensitizer[5][13]May cause an allergic skin reaction[5][11]

Section 3: Experimental Protocols for Key Toxicological Studies

The toxicological data for DMAPA are primarily derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. Understanding the methodology of these tests is crucial for interpreting the data.

OECD Test Guideline 401: Acute Oral Toxicity

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.[6] Although this specific guideline has been largely replaced by alternative methods that use fewer animals, the foundational methodology is as follows:

  • Animal Selection: Typically, young adult rats of a single sex (females are often preferred) are used.[12]

  • Fasting: Animals are fasted overnight prior to administration of the test substance.[5]

  • Dose Administration: The substance is administered in graduated doses to several groups of animals, with one dose per group, via gavage.[5]

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes over a period of at least 14 days.[11] Body weight is recorded weekly.[11]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[5][11]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential for a substance to cause toxicity through skin exposure.[1][11]

  • Animal Preparation: The fur is removed from the dorsal area of the test animals (typically rats) approximately 24 hours before the test.[12]

  • Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface.[11][12] The area is then covered with a porous gauze dressing.

  • Exposure: The substance is held in contact with the skin for a 24-hour period.[11]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[11]

OECD Test Guideline 406: Skin Sensitization

This test is used to determine the potential of a substance to cause skin sensitization, or allergic contact dermatitis.[7] The Guinea Pig Maximisation Test (GPMT) is a common method.[7][9]

  • Induction Phase:

    • Intradermal Injection: The test substance, with and without an adjuvant (like Freund's Complete Adjuvant), is injected intradermally into the shoulder region of the guinea pigs.[7]

    • Topical Application: One week later, the test substance is applied topically to the same area.[7]

  • Rest Period: A rest period of 10-14 days follows the induction phase to allow for the development of an immune response.[7][9]

  • Challenge Phase: The test substance is applied topically to an untreated area of the animals' flanks.[7]

  • Evaluation: The skin is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge application.[9]

Section 4: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

  • Engineering Controls: Work with DMAPA should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10] Eyewash stations and safety showers must be readily accessible.[9][14]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Tightly fitting safety goggles and a face shield are required.[7][9]

    • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), protective clothing, and an apron should be worn.[9]

    • Respiratory Protection: In case of insufficient ventilation or potential for inhalation, a NIOSH-approved respirator with appropriate cartridges is necessary.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[14] Keep containers tightly closed and store under an inert gas.[7] DMAPA is incompatible with strong oxidizing agents, acids, and carbon dioxide.[7] It can also react with copper, zinc, and their alloys.[1][6]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9][14]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[14] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious.[14] Seek immediate medical attention.[14]

  • Spills: Evacuate the area and remove all sources of ignition.[7][12] Use absorbent, non-combustible material to contain the spill.[12] Dispose of the waste in accordance with local, state, and federal regulations.[9]

Section 6: Visual Safety Guides

To further aid researchers, the following diagrams illustrate key safety workflows and information.

G cluster_storage DMAPA Storage and Incompatibility cluster_incompatible Incompatible Materials DMAPA DMAPA Store Store in a cool, dry, well-ventilated area DMAPA->Store KeepClosed Keep container tightly closed DMAPA->KeepClosed InertGas Store under inert gas DMAPA->InertGas Oxidizers Strong Oxidizing Agents DMAPA->Oxidizers Acids Acids DMAPA->Acids CO2 Carbon Dioxide DMAPA->CO2 Metals Copper, Zinc, and Alloys DMAPA->Metals G start Spill Detected evacuate Evacuate Area & Remove Ignition Sources start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain spill with inert, non-combustible material ppe->contain collect Collect absorbent material into a suitable container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Cleaned dispose->end G cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Clothing Clothing Gloves Gloves Clothing->Gloves FaceProtection FaceProtection Gloves->FaceProtection Respirator Respirator FaceProtection->Respirator Gloves2 Gloves FaceProtection2 Face Protection Gloves2->FaceProtection2 Clothing2 Protective Clothing FaceProtection2->Clothing2 Respirator2 Respirator Clothing2->Respirator2

References

An In-depth Technical Guide to the Preliminary Investigation of Dimethyl Methylphosphonate (DMMP) Hydrolysis Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the hydrolysis products of Dimethyl methylphosphonate (DMMP), a compound frequently used as a less toxic surrogate for organophosphate nerve agents in research and development. This document outlines the fundamental hydrolysis reaction, presents key quantitative data from scientific studies, details experimental methodologies for analysis, and visualizes the underlying chemical processes and workflows.

Introduction to DMMP Hydrolysis

Dimethyl methylphosphonate (DMMP) is an organophosphorus compound that undergoes hydrolysis to yield more stable and less toxic substances. This process is of significant interest for the development of decontamination and neutralization strategies for chemical warfare agents. The primary hydrolysis of DMMP involves the cleavage of its phosphonate ester bonds.

DMMP Hydrolysis Reaction and Products

The hydrolysis of DMMP proceeds via a nucleophilic substitution reaction, where water molecules act as the nucleophile, attacking the electrophilic phosphorus center. This results in the stepwise cleavage of the two methoxy groups.

The overall hydrolysis reaction can be summarized as follows:

CH₃P(O)(OCH₃)₂ + 2H₂O → CH₃P(O)(OH)₂ + 2CH₃OH (Dimethyl methylphosphonate + Water → Methylphosphonic acid + Methanol)

Under controlled conditions, particularly in hot-compressed water, the primary and only detectable products of DMMP hydrolysis are methylphosphonic acid (MPA) and methanol.[1][2][3][4] This clean reaction pathway is advantageous for practical applications as it avoids the formation of complex and potentially hazardous byproducts.[1][2]

Quantitative Data on DMMP Hydrolysis

The hydrolysis of DMMP has been observed to follow pseudo-first-order reaction kinetics.[1][2][3][4] The table below summarizes key kinetic parameters determined from studies of DMMP hydrolysis in hot-compressed water.

ParameterValueConditionsReference
Reaction OrderPseudo-first-order200-300 °C, 20-30 MPa[1][2][3][4]
Activation Energy (Ea)90.17 ± 5.68 kJ/mol-[1][2]
Pre-exponential Factor (A)10⁷·⁵¹ ± ⁰·⁵⁸ s⁻¹-[1][2]

Note: Pressure was found to have no discernible effect on the hydrolysis rate in compressed liquid water.[1][2]

Experimental Protocols for DMMP Hydrolysis Studies

A common method for investigating DMMP hydrolysis, particularly under high-temperature and high-pressure conditions, involves a continuous flow reactor system.

Objective: To determine the reaction kinetics of DMMP hydrolysis in hot-compressed water.

Apparatus:

  • Continuous Flow Reactor: A system designed to handle high temperatures and pressures, often constructed from inert materials like Inconel 625.[4]

  • HPLC Pumps: High-performance liquid chromatography pumps are used to precisely control the flow rates of water and the DMMP solution.[3]

  • Preheater: A section to heat the bulk water flow to the desired reaction temperature before mixing.

  • Mixing Section: A custom-fabricated mixer to ensure rapid and thorough mixing of the preheated water and the DMMP reagent, establishing a clear reaction initiation point.[3]

  • Quenching System: A cooling mechanism to rapidly decrease the temperature of the reaction mixture and halt the hydrolysis reaction at the reactor outlet.

  • Sample Collection: A system to collect the effluent for subsequent analysis.

Procedure:

  • Deionized water is pumped through the preheater to reach the target temperature.

  • A dilute solution of DMMP (e.g., 5 wt%) is introduced into the hot water stream via the mixing section using a separate HPLC pump.[4]

  • The reaction proceeds as the mixture flows through the heated reactor section for a defined residence time. Residence times can be varied by adjusting the flow rates.

  • The reaction is quenched at the reactor outlet by rapid cooling.

  • Samples of the product mixture are collected for analysis.

  • The concentrations of DMMP and the hydrolysis products (methylphosphonic acid and methanol) are quantified using appropriate analytical techniques, such as chromatography or spectroscopic methods.

  • The experiment is repeated at various temperatures and residence times to determine the reaction rate constants and other kinetic parameters.[1][2][3][4]

Visualizing Hydrolysis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the DMMP hydrolysis pathway and a typical experimental workflow for its investigation.

DMMP_Hydrolysis_Pathway DMMP Dimethyl Methylphosphonate (DMMP) Intermediate Methyl Methylphosphonate (MMPA) DMMP->Intermediate - CH₃OH H2O1 + H₂O MPA Methylphosphonic Acid (MPA) Intermediate->MPA - CH₃OH H2O2 + H₂O Methanol1 Methanol Methanol2 Methanol

Caption: Stepwise hydrolysis of DMMP to Methylphosphonic Acid.

Experimental_Workflow start Start pump_water Pump & Preheat Water start->pump_water mix Rapid Mixing pump_water->mix pump_dmmp Introduce DMMP Solution pump_dmmp->mix react Continuous Flow Reactor (Controlled T and Residence Time) mix->react quench Quench Reaction (Rapid Cooling) react->quench collect Sample Collection quench->collect analyze Chemical Analysis (e.g., Chromatography) collect->analyze data Data Analysis (Kinetics Calculation) analyze->data end End data->end

Caption: Workflow for continuous hydrolysis of DMMP.

Broader Context: Organophosphorus Compound Hydrolysis

The study of DMMP hydrolysis is part of a larger field of research into the degradation of organophosphorus (OP) compounds, which include pesticides and nerve agents.[5][6] While the hydrolysis described here is primarily thermochemical, enzymatic hydrolysis is another significant area of investigation. Enzymes such as organophosphorus hydrolase (OPH) and organophosphorus acid anhydrolase (OPAA) are capable of degrading harmful OP compounds.[5][6] The mechanisms of OP hydrolysis can be complex, potentially proceeding through single-step Sₙ2-like pathways or multi-step processes involving intermediates, depending on the specific compound and reaction conditions.[7]

Conclusion

The preliminary investigation of DMMP hydrolysis reveals a straightforward reaction yielding methylphosphonic acid and methanol. The kinetics of this process are well-described by a pseudo-first-order model, and established experimental protocols using continuous flow reactors allow for detailed study. This foundational knowledge is crucial for developing effective and reliable methods for the neutralization of organophosphorus agents, with applications in environmental remediation and defense. Further research can build upon these findings to optimize hydrolysis conditions and explore catalytic enhancements.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Dimethylaminopropylamine (DMAPA) in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethylaminopropylamine (DMAPA) in various organic solvents. DMAPA is a versatile diamine intermediate used in the synthesis of a wide array of products, including surfactants, corrosion inhibitors, and pharmaceuticals. A thorough understanding of its solubility is critical for its application in chemical synthesis, formulation development, and purification processes.

Solubility Profile of DMAPA

DMAPA is a clear, colorless liquid that is hygroscopic and has a characteristic amine odor. Its solubility is dictated by its chemical structure, which includes a primary and a tertiary amine group, making it a polar molecule capable of hydrogen bonding.

Qualitative Solubility

Technical data sheets consistently describe DMAPA as being completely miscible with a broad range of organic solvents. This high degree of solubility is attributed to its ability to interact favorably with both polar and non-polar to moderately polar solvents. However, its miscibility is reported to be limited in some non-polar and chlorinated hydrocarbons.

Quantitative Solubility Data

While qualitative descriptions of DMAPA's solubility are widely available, specific quantitative solubility data (e.g., g/100 mL at various temperatures) is not extensively published in readily accessible literature. The following table summarizes the available qualitative solubility information.

Solvent ClassSolventSolubilityReference
Alcohols Methanol, EthanolCompletely Miscible[1][2]
Ketones Acetone, Other KetonesCompletely Miscible[1][2][3]
Esters Ethyl Acetate, Other EstersCompletely Miscible[1][2]
Aromatic Hydrocarbons Benzene, TolueneCompletely Soluble/Miscible[2][4][5][6]
Aliphatic Hydrocarbons Heptane, HexaneCompletely Soluble[4][5][6]
Ethers Diethyl EtherLimited Miscibility[1][2]
Chlorinated Hydrocarbons GeneralLimited Miscibility[1][2]
Water WaterCompletely Miscible (1000 g/L at 20 °C)[1][2][3][4][5][6][7][8]

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like DMAPA in organic solvents can be carried out using several established experimental methods. The choice of method often depends on the desired precision, the nature of the solvent, and the available analytical instrumentation. A general approach for determining solubility is outlined below.[9][10][11][12]

Materials and Equipment
  • DMAPA (high purity grade)

  • Organic Solvents (analytical grade)

  • Analytical Balance (± 0.1 mg)

  • Temperature-controlled Shaker or Water Bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

General Gravimetric Method
  • Preparation of Saturated Solution: An excess amount of DMAPA is added to a known volume or mass of the selected organic solvent in a sealed container.

  • Equilibration: The mixture is agitated in a temperature-controlled shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand at the constant temperature to allow any undissolved DMAPA to settle. Centrifugation can be used to facilitate a clear separation of the liquid and solid phases.

  • Sample Withdrawal: A known aliquot of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe or pipette.

  • Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed vial, and the solvent is evaporated under a stream of inert gas or in a vacuum oven at a suitable temperature.

  • Mass Determination: The vial containing the non-volatile DMAPA residue is weighed.

  • Calculation: The solubility is calculated as the mass of dissolved DMAPA per unit mass or volume of the solvent.

Instrumental Analysis Method
  • Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the gravimetric method.

  • Phase Separation: Follow step 3 from the gravimetric method.

  • Sample Dilution: A known aliquot of the clear, saturated supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Calibration: A series of standard solutions of DMAPA with known concentrations are prepared and analyzed to generate a calibration curve.

  • Sample Analysis: The diluted sample is analyzed using an appropriate analytical technique (e.g., GC-FID for volatile solvents).

  • Calculation: The concentration of DMAPA in the saturated solution is determined from the calibration curve, and the solubility is calculated.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like DMAPA in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Select Solvent and Temperature B Add Excess DMAPA to Solvent A->B C Seal Container B->C D Agitate at Constant Temperature (e.g., 24-48 hours) C->D E Allow Undissolved DMAPA to Settle D->E F Centrifuge (Optional) E->F G Withdraw Aliquot of Supernatant E->G F->G H Determine Mass of DMAPA (Gravimetric or Instrumental) G->H I Calculate Solubility H->I

Caption: Workflow for Solubility Determination of DMAPA.

Conclusion

DMAPA exhibits excellent solubility in a wide variety of organic solvents, making it a highly versatile chemical intermediate. While quantitative solubility data is not widely published, its miscibility with common alcohols, ketones, esters, and aromatic hydrocarbons is well-documented. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Researchers and drug development professionals should consider these solubility characteristics when designing synthetic routes, developing formulations, and establishing purification strategies involving DMAPA.

References

Spectroscopic Profile of Dimethyl Morpholinophosphoramidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl morpholinophosphoramidate (DMMPA) is an organophosphorus compound of significant interest due to its structural similarity to potent acetylcholinesterase (AChE) inhibitors, such as nerve agents. Consequently, it is often utilized as a chemical simulant in defense and environmental research. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification and for studying its interactions with biological systems. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data. Detailed experimental protocols are provided for each technique, and the relevant biological pathway, the cholinergic signaling pathway, is illustrated to provide context for its toxicological relevance.

Introduction

Dimethyl morpholinophosphoramidate (this compound), with the chemical formula C₆H₁₄NO₄P, is a phosphoramidate ester. Its structural relationship to anticholinesterase agents makes it a valuable, less toxic surrogate for studies aimed at developing detection methods and protective measures against more hazardous organophosphorus compounds[1]. Spectroscopic techniques are the cornerstone of the analytical chemistry of this compound, enabling its precise identification, quantification, and the elucidation of its chemical behavior. This document collates and presents key spectroscopic data and methodologies for the analysis of this compound. Due to the limited availability of comprehensive spectroscopic data for this compound in the public domain for certain techniques, data from the closely related and commonly used simulant, Dimethyl methylphosphonate (DMMP), is included as a proxy where necessary and is explicitly noted.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Dimethyl morpholinophosphoramidate and its simulant, Dimethyl methylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl Morpholinophosphoramidate

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following tables present the chemical shifts for ¹H, ¹³C, and ³¹P nuclei.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Morpholinophosphoramidate [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.92Doublet³J(H,P) = 11.4Methoxy (O-CH₃) protons
3.60 - 3.70 (estimated)Multiplet-Morpholine protons (-O-CH₂-)
3.15 - 3.25 (estimated)Multiplet-Morpholine protons (-N-CH₂-)

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Morpholinophosphoramidate [2]

Chemical Shift (δ) ppmAssignment
66.8Morpholine carbons (-O-CH₂)
55.5Methoxy (O-CH₃) carbons
44.5Morpholine carbons (-N-CH₂)

Table 3: ³¹P NMR Spectroscopic Data for Dimethyl Morpholinophosphoramidate [2]

Chemical Shift (δ) ppmReference
-4.3H₃PO₄
Infrared (IR) Spectroscopy of Dimethyl Methylphosphonate (DMMP)

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for DMMP.

Table 4: Infrared (IR) Absorption Bands for Dimethyl Methylphosphonate (DMMP) [3]

Wavenumber (cm⁻¹)Assignment
1275P=O stretch
1050P-O-C stretch
Raman Spectroscopy of Dimethyl Methylphosphonate (DMMP)

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for the analysis of symmetric vibrations.

Table 5: Raman Shifts for Dimethyl Methylphosphonate (DMMP)

Raman Shift (cm⁻¹)Assignment
2960C-H stretch
1460C-H bend
1050P-O-C stretch
720P-C stretch
670O-P-O bend

Note: Specific peak assignments for DMMP Raman spectra can vary slightly based on the experimental conditions.

Mass Spectrometry (MS) of Dimethyl Methylphosphonate (DMMP)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 6: Mass Spectrometry Data for Dimethyl Methylphosphonate (DMMP) [4]

m/zAssignment
125[M+H]⁺ (Protonated molecule)
109[M-CH₃]⁺
95[M-OCH₃]⁺
79[PO₃H₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • Sample Preparation: Approximately 5-10 mg of Dimethyl morpholinophosphoramidate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • ³¹P NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is used.

    • Spectral Width: A range appropriate for organophosphorus compounds (e.g., -50 to 50 ppm).

    • Number of Scans: 64-256 scans.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: An external standard of 85% H₃PO₄ is used.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A benchtop FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission cells).

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of neat Dimethyl morpholinophosphoramidate onto the center of the ATR crystal.

    • Acquire the sample spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy
  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-sensitivity detector (e.g., CCD).

  • Sample Preparation: A small amount of the liquid sample is placed in a glass vial or a capillary tube.

  • Data Acquisition:

    • Laser Power: The laser power is adjusted to be high enough to obtain a good signal but low enough to avoid sample degradation (typically 10-100 mW).

    • Integration Time: 1-10 seconds per acquisition.

    • Number of Accumulations: 10-50 accumulations are averaged.

    • Spectral Range: A range covering the typical vibrational modes of organic molecules (e.g., 200-3200 cm⁻¹).

  • Data Processing: The spectrum is baseline-corrected to remove any fluorescence background.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation: A dilute solution of Dimethyl morpholinophosphoramidate is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the analyte from the solvent and any impurities (e.g., start at 50 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes).

  • MS Parameters (Electron Ionization):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2-3 scans/second.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid sample like Dimethyl morpholinophosphoramidate.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample Neat Liquid Sample (this compound) Solution Dilute Solution in Appropriate Solvent Sample->Solution Dilution NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman GCMS GC-MS Solution->GCMS NMR_Data Structural Elucidation NMR->NMR_Data FTIR_Data Functional Group ID FTIR->FTIR_Data Raman_Data Vibrational Mode Analysis Raman->Raman_Data MS_Data Molecular Weight & Fragmentation GCMS->MS_Data Report Comprehensive Spectroscopic Profile NMR_Data->Report FTIR_Data->Report Raman_Data->Report MS_Data->Report

Workflow for Spectroscopic Analysis of this compound.
Cholinergic Signaling Pathway and Inhibition by Organophosphates

Dimethyl morpholinophosphoramidate is a simulant for organophosphate nerve agents, which act by inhibiting acetylcholinesterase (AChE). The following diagram illustrates the normal function of a cholinergic synapse and the mechanism of AChE inhibition.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Arrives Ca_influx Ca²⁺ Influx AP->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release Acetylcholine (ACh) Release Vesicle_fusion->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR ACh Receptors ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Normal Function Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Phosphorylation Organophosphate Organophosphate (e.g., this compound simulant) Organophosphate->AChE Inhibits Inhibited_AChE->ACh ACh Accumulation Na_influx Na⁺ Influx AChR->Na_influx Depolarization Depolarization (Signal Propagation) Na_influx->Depolarization

Cholinergic Synapse and Organophosphate Inhibition.

Conclusion

The spectroscopic analysis of Dimethyl morpholinophosphoramidate is crucial for its role as a simulant in defense and environmental applications. This guide has provided a consolidated resource of its known spectroscopic data, alongside detailed, practical protocols for its analysis using NMR, FTIR, Raman, and Mass Spectrometry. The inclusion of data for the common simulant DMMP addresses current gaps in the publicly available information for this compound. The visualization of the experimental workflow and the relevant cholinergic signaling pathway offers a broader context for the application and significance of this compound. This technical guide serves as a valuable reference for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development.

References

The Core of DMMPA: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depot medroxyprogesterone acetate (DMPA) is a synthetic progestin, a medication that mimics the effects of the natural hormone progesterone.[1] It is a long-acting, injectable formulation of medroxyprogesterone acetate (MPA) and is widely utilized for long-term contraception.[2] Beyond its contraceptive applications, DMPA has been investigated for its therapeutic potential in managing various gynecological conditions such as endometriosis and abnormal uterine bleeding. Its mechanism of action, primarily centered on the progesterone receptor, has also made it a subject of research in oncology, particularly for hormone-dependent cancers. This guide provides an in-depth exploration of the synthesis, mechanism of action, research applications, and analytical methodologies related to DMPA.

Synthesis of Medroxyprogesterone Acetate (MPA)

The synthesis of medroxyprogesterone acetate is a multi-step process. A fluorinated analog of MPA, 9α-fluoromedroxyprogesterone acetate (FMPA), has been synthesized in six steps with a total yield of 12%.[3] This improved synthesis demonstrates a more efficient pathway compared to the previous ten-step synthesis which had a total yield of only 1%.[3]

Mechanism of Action

The primary molecular target of medroxyprogesterone acetate is the progesterone receptor (PR), a nuclear hormone receptor.[1] As a potent progestogen, MPA binds to and activates the PR. This binding event triggers a conformational change in the receptor, leading to its dimerization. The activated receptor-dimer complex then translocates into the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of target genes, either activating or repressing them, which in turn alters protein synthesis to produce the physiological effects of the hormone.

One of the most critical actions of DMPA for its contraceptive efficacy is the potent suppression of the hypothalamic-pituitary-ovarian (HPO) axis. This centrally-mediated effect leads to the inhibition of ovulation. DMPA inhibits the secretion of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.[1] This suppression prevents follicular maturation and the subsequent release of an oocyte.

Signaling Pathways

The signaling pathway of DMPA primarily involves the progesterone receptor and the subsequent regulation of gene expression.

DMPA_Signaling_Pathway cluster_cell Target Cell DMPA DMPA PR Progesterone Receptor (PR) DMPA->PR Binds to DMPA_PR_complex DMPA-PR Complex PR->DMPA_PR_complex Dimerization Dimerization DMPA_PR_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to HRE Hormone Response Element (HRE) Nucleus->HRE Binds to Gene_Transcription Modulation of Gene Transcription HRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Altered Protein Synthesis mRNA->Protein_Synthesis Physiological_Effect Physiological Effect Protein_Synthesis->Physiological_Effect

Caption: Progesterone Receptor Signaling Pathway for DMPA.

The inhibition of the HPO axis is a key systemic effect of DMPA.

HPO_Axis_Inhibition DMPA DMPA Hypothalamus Hypothalamus DMPA->Hypothalamus Inhibits GnRH Secretion Pituitary Anterior Pituitary DMPA->Pituitary Inhibits LH & FSH Secretion Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Ovary->Hypothalamus Estrogen & Progesterone Ovary->Pituitary

Caption: DMPA's Inhibition of the Hypothalamic-Pituitary-Ovarian Axis.

Research Applications

DMPA's primary and most well-established research application is in the field of contraception. However, its utility extends to other areas of medicine.

Contraception

DMPA is a highly effective long-acting reversible contraceptive.[2] Its contraceptive effect is mediated through multiple mechanisms:

  • Inhibition of Ovulation: By suppressing the HPO axis, DMPA prevents the maturation and release of eggs from the ovaries.[1]

  • Thickening of Cervical Mucus: DMPA increases the viscosity of cervical mucus, creating a barrier that is difficult for sperm to penetrate.[1]

  • Endometrial Atrophy: It causes the lining of the uterus (endometrium) to become thin and atrophic, making it unreceptive to implantation of a fertilized egg.[2]

  • Altered Fallopian Tube Motility: DMPA can alter the normal movement of the fallopian tubes, which is necessary for the transport of the egg and sperm.

Gynecological Disorders

DMPA is used in the management of several gynecological conditions:

  • Endometriosis: By suppressing ovulation and menstruation, DMPA can alleviate the pain and other symptoms associated with endometriosis.

  • Abnormal Uterine Bleeding: It can help to regulate and reduce heavy or irregular menstrual bleeding.

Oncology

High doses of DMPA have been used to treat certain hormone-dependent cancers, including:

  • Endometrial cancer

  • Renal cancer

  • Breast cancer

Its anti-tumor effects are thought to be due to both its direct anti-proliferative effect on cancer cells and the indirect reduction of estrogen levels.[4]

Quantitative Data

The pharmacokinetic profile of DMPA has been studied extensively. The following table summarizes key serum concentration data after a single 150 mg intramuscular injection.

Time PointSerum MPA Concentration (ng/mL)Serum Estradiol Level (pg/mL)Serum Progesterone Level (ng/mL)
Within 30 minutesDetected~50 (early to mid-follicular phase range)< 0.4
~3 months~1.0 (plateau)10 - 92 (mean ~40)< 0.4
>3 monthsGradual declineBegins to rise when MPA < 0.5 ng/mLOvulation resumes when MPA < 0.1 ng/mL

Data compiled from multiple sources.[2]

Experimental Protocols

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of DMPA to the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: A cell line expressing the human progesterone receptor (e.g., T47D cells) is cultured and harvested. A cytosolic extract containing the receptor is prepared by homogenization and centrifugation.

  • Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., ³H-promegestone) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled DMPA.

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of DMPA that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of DMPA for the progesterone receptor.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Suppression Assay in a Rodent Model

Objective: To evaluate the in vivo efficacy of DMPA in suppressing the HPO axis.

Methodology:

  • Animal Model: Adult female rats or mice with regular estrous cycles are used.

  • Treatment: Animals are administered DMPA at various doses via subcutaneous or intramuscular injection. A control group receives the vehicle.

  • Estrous Cycle Monitoring: Vaginal smears are collected daily to monitor the stage of the estrous cycle. Disruption or cessation of normal cycling is indicative of HPO axis suppression.

  • Hormone Level Measurement: Blood samples are collected at specified time points after DMPA administration. Serum levels of LH, FSH, estradiol, and progesterone are measured using enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

  • Ovarian Histology: At the end of the study, ovaries are collected, fixed, and sectioned. Histological examination is performed to assess follicular development and the presence of corpora lutea (an indicator of recent ovulation).

  • Data Analysis: Hormone levels and the percentage of animals with disrupted estrous cycles are compared between the DMPA-treated and control groups.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common and reliable method for the determination of medroxyprogesterone acetate in pharmaceutical formulations.

HPLC Method for Quantification of MPA in Capsules

Objective: To develop and validate an HPLC method for the quantification of MPA in capsule formulations.[5]

Chromatographic Conditions: [5]

  • Column: C18 column

  • Mobile Phase: A mixture of acetonitrile and water

  • Flow Rate: Typically 1.0 - 2.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detection at a specified wavelength

Method Validation: The method should be validated according to ICH guidelines for:[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Analytical Method Development

Analytical_Method_Workflow Start Start: Define Analytical Requirements Method_Development Method Development (HPLC) Start->Method_Development Optimization Optimization of Chromatographic Conditions Method_Development->Optimization Method_Validation Method Validation (ICH Guidelines) Optimization->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Precision Precision Method_Validation->Precision Accuracy Accuracy Method_Validation->Accuracy Robustness Robustness Method_Validation->Robustness Application Application to Sample Analysis Method_Validation->Application End End: Validated Analytical Method Application->End

References

The Dichotomy of Reactivity: An In-depth Technical Guide to the Dual Amine Functionality of DMAPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminopropylamine (DMAPA), a structurally simple diamine, possesses a fascinating dichotomy in its chemical behavior due to the presence of both a primary and a tertiary amine within the same molecule. This unique structural feature imparts a versatile reactivity profile, making DMAPA a crucial building block and reagent in a wide array of applications, from the synthesis of everyday personal care products to its role as a curative for high-performance materials and an intermediate in the pharmaceutical industry.[1][2] This in-depth technical guide aims to provide a comprehensive understanding of the dual amine functionality of DMAPA, focusing on the distinct reactivity of each amino group, and to furnish researchers and professionals in drug development with the necessary data and experimental insights to leverage its unique properties.

Core Chemical Properties and Differential Reactivity

The key to understanding DMAPA's utility lies in the differential basicity and nucleophilicity of its primary and tertiary amine functionalities. The terminal primary amine is sterically unhindered and possesses a higher pKa, rendering it more basic and a potent nucleophile. In contrast, the internal tertiary amine is more sterically hindered and has a lower pKa.

Data Presentation: Physicochemical and Reactivity Data

To quantify this difference, the acid dissociation constants (pKa) of the conjugate acids of the two amine groups are paramount. These values dictate the protonation state of the molecule at a given pH and provide a strong indication of their relative nucleophilicity.

PropertyValueReference
Chemical Formula C₅H₁₄N₂[3]
Molar Mass 102.18 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 133 °C
Density 0.812 g/mL at 25 °C
pKa₁ (Primary Amine) ~10.7
pKa₂ (Tertiary Amine) ~8.2

Note: The provided pKa values are approximate and can be influenced by the specific experimental conditions.

The significant difference in pKa values underpins the selective reactivity of DMAPA. The more basic primary amine is more readily protonated and is also the more potent nucleophile in most reactions, especially in acylation and alkylation reactions.

Key Applications and Associated Experimental Protocols

The distinct reactivity of the two amine groups allows for their selective participation in various chemical transformations.

Surfactant Synthesis: The Case of Cocamidopropyl Betaine

One of the most prominent applications of DMAPA is in the synthesis of amphoteric surfactants, most notably cocamidopropyl betaine (CAPB), a mild surfactant widely used in personal care products like shampoos and body washes.[4][5] The synthesis of CAPB is a two-step process that perfectly illustrates the selective reactivity of DMAPA's primary amine.[4][6]

Experimental Protocol: Synthesis of Cocamidopropyl Betaine (CAPB)

Step 1: Amidation

  • Reactants: A mixture of fatty acids derived from coconut oil (primarily lauric acid) and an equimolar amount of Dimethylaminopropylamine (DMAPA) are charged into a reaction vessel equipped with a stirrer, a condenser, and a temperature controller.

  • Reaction Conditions: The reaction mixture is heated to approximately 175°C.[7] Water is continuously removed from the reaction to drive the equilibrium towards the formation of the amide, cocamidopropyl dimethylamine.[7]

  • Monitoring: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified limit.

  • Purification: Excess unreacted DMAPA can be removed by steam stripping or vacuum distillation.[7]

Step 2: Quaternization

  • Reactants: The resulting cocamidopropyl dimethylamine is dissolved in water. An aqueous solution of sodium chloroacetate is then added.

  • Reaction Conditions: The reaction is carried out at 80-85°C for several hours. The pH of the reaction mixture is maintained between 7.5 and 8.2 by the addition of a base, such as sodium hydroxide.[7]

  • Mechanism: In this step, the tertiary amine of the cocamidopropyl dimethylamine acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate to form the quaternary ammonium salt, which is the betaine structure.[4]

  • Final Product: The final product is an aqueous solution of cocamidopropyl betaine, typically at a concentration of 30-35%.

Signaling Pathway: Synthesis of Cocamidopropyl Betaine

CAPB_Synthesis cluster_step1 Step 1: Amidation cluster_step2 Step 2: Quaternization Fatty_Acid Fatty Acid (from Coconut Oil) Amide Cocamidopropyl Dimethylamine Fatty_Acid->Amide Primary Amine Reaction DMAPA DMAPA DMAPA->Amide Water H₂O Amide->Water Byproduct Amide_in Cocamidopropyl Dimethylamine CAPB Cocamidopropyl Betaine (CAPB) Amide_in->CAPB Tertiary Amine Reaction Na_Chloroacetate Sodium Chloroacetate Na_Chloroacetate->CAPB NaCl NaCl CAPB->NaCl Byproduct

Figure 1. Reaction pathway for the two-step synthesis of Cocamidopropyl Betaine (CAPB) from fatty acids and DMAPA.

Epoxy Resin Curing

DMAPA is an effective curing agent for epoxy resins, where its primary amine groups react with the epoxide rings to form a cross-linked polymer network.[2][8] The tertiary amine group can also act as a catalyst, accelerating the curing process.[9]

Experimental Protocol: Epoxy Resin Curing with DMAPA

  • Formulation: A standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin is mixed with DMAPA. The stoichiometric ratio of amine hydrogen to epoxy groups is a critical parameter that influences the properties of the cured material. A common starting point is a 1:1 stoichiometric ratio.

  • Mixing: The resin and curing agent are thoroughly mixed at room temperature until a homogeneous mixture is obtained. Degassing under vacuum is recommended to remove any entrapped air bubbles.

  • Curing Schedule: The curing process can be carried out at room temperature or accelerated by heating. A typical curing schedule might involve an initial cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80-120°C) for 2-4 hours to ensure complete cross-linking and optimize the mechanical properties.

  • Monitoring: The curing progress can be monitored by techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the extent of reaction.

Data Presentation: Illustrative Properties of DMAPA-Cured Epoxy

PropertyTypical Value Range
Glass Transition Temperature (Tg) 100 - 150 °C
Tensile Strength 60 - 80 MPa
Flexural Modulus 2.5 - 3.5 GPa

Note: These values are illustrative and depend on the specific epoxy resin, curing schedule, and any additives used.

Experimental Workflow: Epoxy Curing and Characterization

Epoxy_Curing Start Start Mix Mix Epoxy Resin and DMAPA Start->Mix Degas Degas Mixture (Vacuum) Mix->Degas Cure Cure (Room Temp or Elevated Temp) Degas->Cure Post_Cure Post-Cure (Optional, Elevated Temp) Cure->Post_Cure Characterize Characterize Cured Resin (DSC, DMA, Tensile Testing) Post_Cure->Characterize End End Characterize->End

Figure 2. A typical workflow for the curing of epoxy resin with DMAPA and subsequent characterization.

Role in Drug Development and Synthesis

DMAPA serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and local anesthetics.[4] Its dual functionality allows for the introduction of a dimethylaminopropyl moiety, which is a common pharmacophore in many drugs.

Example 1: Synthesis of Chlorpheniramine

Chlorpheniramine, a first-generation antihistamine, can be synthesized using a pathway where a precursor is alkylated with a dimethylaminoalkyl halide. While a direct, one-step reaction with DMAPA is not the primary route, DMAPA is a key precursor to the necessary alkylating agent, 2-dimethylaminoethyl chloride. The synthesis typically involves the reaction of 2-chloropyridine with p-chlorophenylacetonitrile, followed by alkylation with 2-dimethylaminoethyl chloride and subsequent reduction.[10]

Signaling Pathway: Conceptual Synthesis of a DMAPA-derived Moiety in a Drug

Drug_Synthesis Drug_Precursor Drug Precursor (e.g., with a reactive site) Final_Drug Final Drug Molecule with Dimethylaminopropyl Moiety Drug_Precursor->Final_Drug Alkylation DMAPA_Derivative DMAPA-derived Reagent (e.g., 3-chloropropyl-N,N-dimethylamine) DMAPA_Derivative->Final_Drug

Figure 3. A generalized logical relationship illustrating the incorporation of a DMAPA-derived moiety into a drug molecule.

Example 2: Synthesis of Proparacaine

Proparacaine is a local anesthetic used in ophthalmology. Its synthesis involves the esterification of 3-amino-4-propoxybenzoic acid with 2-diethylaminoethanol. While this specific synthesis does not directly use DMAPA, the structural motif of a dialkylaminoalkyl ester is common in local anesthetics, and DMAPA can be a precursor to similar building blocks.

Conclusion

The dual amine functionality of Dimethylaminopropylamine provides a powerful and versatile tool for chemists in various fields. The distinct and predictable reactivity of its primary and tertiary amine groups allows for selective chemical transformations, making it an indispensable ingredient in the synthesis of surfactants, a reliable curing agent for epoxy resins, and a valuable intermediate in the development of pharmaceuticals. A thorough understanding of its chemical properties, particularly the differential basicity of its two amine centers, is key to harnessing its full potential in research and industrial applications. Future research could focus on developing more sustainable synthetic routes utilizing DMAPA and exploring its application in novel catalytic systems.

References

Theoretical Insights into the Degradation Mechanisms of Depot Medroxyprogesterone Acetate (DMPA)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Depot medroxyprogesterone acetate (DMPA), a synthetic progestogen, is a widely utilized long-acting injectable contraceptive. Understanding its degradation profile is paramount for ensuring drug product stability, safety, and efficacy. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the degradation mechanism of medroxyprogesterone acetate (MPA), the active pharmaceutical ingredient in DMPA. While purely computational or theoretical studies on the degradation of MPA are not extensively available in the public domain, forced degradation studies provide significant insights into its degradation pathways under various stress conditions.

This document summarizes the findings from these studies, presenting the degradation pathways, quantitative data, and detailed experimental protocols. The information is intended to aid researchers and professionals in drug development in understanding the stability of MPA and in the development of stable formulations and analytical methods.

Degradation Pathways of Medroxyprogesterone Acetate

Forced degradation studies have been conducted to intentionally degrade MPA under conditions more severe than accelerated stability testing. These studies are crucial for identifying potential degradation products and elucidating degradation pathways. MPA has been subjected to acidic, basic, oxidative, photolytic, and thermal stress conditions to understand its susceptibility to degradation.

Acid and Base Hydrolysis

MPA shows susceptibility to degradation under both acidic and basic conditions. The primary degradation pathway involves the hydrolysis of the acetate ester group at the C17 position, leading to the formation of medroxyprogesterone. Further degradation can occur, leading to a variety of products. Under basic conditions, the degradation is generally more extensive.

Proposed Hydrolytic Degradation Pathway

MPA Medroxyprogesterone Acetate (MPA) MP Medroxyprogesterone MPA->MP Hydrolysis (Acidic/Basic Conditions) Products Further Degradation Products MP->Products Further Degradation

Caption: Proposed hydrolytic degradation of MPA.

Oxidative Degradation

Oxidative conditions, typically induced by agents like hydrogen peroxide, can lead to the formation of various hydroxylated and other oxygenated derivatives of MPA. The steroidal backbone is susceptible to oxidation at several positions.

Photolytic Degradation

Exposure to light can induce photolytic degradation of MPA. The specific degradation products and pathways are dependent on the wavelength and intensity of the light source.

Thermal Degradation

Thermal stress can also lead to the degradation of MPA, although it is found to be relatively more stable to heat compared to other stress conditions.

Quantitative Data on MPA Degradation

The following table summarizes the known degradation products of MPA identified in forced degradation studies.

Stress ConditionDegradation Products IdentifiedObservations
Acidic Hydrolysis Medroxyprogesterone, other minor degradantsDegradation observed, but less extensive than under basic conditions.
Basic Hydrolysis Medroxyprogesterone, significant number of other degradantsMost significant degradation observed under these conditions.
Oxidative Hydroxylated MPA derivatives, other oxidized productsSusceptible to oxidation, leading to multiple degradation products.
Photolytic Various photolytic degradantsDegradation observed upon exposure to light.
Thermal Minimal degradationRelatively stable to thermal stress.

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Medroxyprogesterone Acetate.

Sample Preparation

A stock solution of Medroxyprogesterone Acetate (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.

Acidic Degradation

To 1 mL of the MPA stock solution, 1 mL of 1N hydrochloric acid is added. The solution is then heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After the stress period, the solution is neutralized with 1N sodium hydroxide and diluted with the mobile phase to a suitable concentration for analysis.

Basic Degradation

To 1 mL of the MPA stock solution, 1 mL of 1N sodium hydroxide is added. The solution is heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). After the stress period, the solution is neutralized with 1N hydrochloric acid and diluted with the mobile phase for analysis.

Oxidative Degradation

To 1 mL of the MPA stock solution, 1 mL of 30% hydrogen peroxide is added. The solution is kept at room temperature for a specified period (e.g., 24 hours). After the stress period, the solution is diluted with the mobile phase for analysis.

Photolytic Degradation

MPA solution is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark.

Thermal Degradation

MPA powder is subjected to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution of MPA is also refluxed in a suitable solvent.

Workflow for Forced Degradation Studies

cluster_stress Stress Conditions Acid Acidic (e.g., 1N HCl, 60°C) Analysis Analysis (e.g., HPLC, LC-MS) Acid->Analysis Base Basic (e.g., 1N NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 30% H2O2, RT) Oxidative->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis MPA_Sample MPA Sample (Solution or Solid) MPA_Sample->Acid MPA_Sample->Base MPA_Sample->Oxidative MPA_Sample->Photo MPA_Sample->Thermal ID Degradation Product Identification Analysis->ID

Caption: General workflow for MPA forced degradation.

Conclusion

The degradation of Medroxyprogesterone Acetate is a complex process influenced by various environmental factors including pH, oxidizing agents, light, and temperature. Forced degradation studies have been instrumental in identifying the major degradation pathways, which primarily involve hydrolysis of the acetate ester and oxidation of the steroid nucleus. While these experimental studies provide crucial insights, there is a notable absence of purely theoretical or computational studies that could offer a deeper, molecular-level understanding of the reaction mechanisms, transition states, and kinetics of MPA degradation. Future research employing computational chemistry methods could be highly valuable in complementing the existing experimental data, aiding in the prediction of degradation products, and facilitating the development of more stable pharmaceutical formulations of DMPA.

Methodological & Application

Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1,3-propanediamine (DMAPA) is a versatile aliphatic diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1][2] Its applications span from the production of surfactants, such as cocamidopropyl betaine used in personal care products, to the manufacturing of polymers, corrosion inhibitors, and epoxy resin hardeners.[2][3] The synthesis of high-purity DMAPA is paramount to ensure the quality and efficacy of these end products.

This document provides detailed application notes and experimental protocols for two primary methods for synthesizing high-purity N,N-Dimethyl-1,3-propanediamine: a traditional batch process and a modern continuous flow process. Both methods are based on the widely utilized two-step synthesis involving the Michael addition of dimethylamine to acrylonitrile, followed by the catalytic hydrogenation of the resulting N,N-dimethylaminopropionitrile.[1][4][5]

Synthesis Methods Overview

The predominant industrial synthesis of N,N-Dimethyl-1,3-propanediamine is a two-step process:

  • Step 1: Michael Addition. Dimethylamine is reacted with acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). This reaction is typically carried out at moderate temperatures.

  • Step 2: Hydrogenation. The DMAPN intermediate is then hydrogenated, typically using a nickel-based catalyst, to yield the final product, N,N-Dimethyl-1,3-propanediamine.

This document outlines both a batch and a continuous protocol for this synthesis, providing comparative data and detailed methodologies.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two synthesis methods described, allowing for easy comparison of their respective conditions and performance.

ParameterMethod 1: Batch ProcessMethod 2: Continuous Flow Process
Step 1: Michael Addition
ReactantsAcrylonitrile, DimethylamineAcrylonitrile, Dimethylamine
Molar Ratio (ACN:DMA)1:1.31:1
Temperature120°C30°C
Pressure5 bar1 MPa
Residence Time / Reaction Time50 seconds (in microchannel reactor)Liquid Hourly Space Velocity (LHSV): 1.1 - 4 h⁻¹
Conversion of Acrylonitrile100%>99.5%
Selectivity of DMAPN99.88%>99.5%
Step 2: Hydrogenation
CatalystRaney-NiZL-311-R (Raney-Ni type)
Co-catalyst / AdditiveCaustic alkali aqueous solutionNaOH solution
Temperature90°C70°C
Pressure3 MPa6 MPa
Yield of DMAPA93%>99.5% (Selectivity)
Purity of DMAPAHigh Purity (post-distillation)>99.5%

Experimental Protocols

Method 1: High-Purity DMAPA Synthesis via a Batch Process

This protocol is adapted from established industrial batch synthesis methodologies.[4][6]

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

  • Reactor Setup: A stirred, temperature-controlled pressure reactor is charged with a 35% aqueous solution of dimethylamine.

  • Reactant Addition: Acrylonitrile is added to the reactor. The molar ratio of acrylonitrile to dimethylamine should be maintained at approximately 1:1.3.[4]

  • Reaction Conditions: The reactor is sealed and heated to 120°C. The pressure is maintained at 5 bar.[4] The reaction mixture is stirred vigorously for the duration of the reaction.

  • Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to determine the consumption of acrylonitrile. The reaction is considered complete when the conversion of acrylonitrile is greater than 99%.

  • Work-up: Upon completion, the reactor is cooled, and excess dimethylamine and the aqueous solvent are removed under reduced pressure. The resulting crude DMAPN is used directly in the next step.

Step 2: Hydrogenation of DMAPN to DMAPA

  • Catalyst Preparation: A pressure hydrogenation reactor is charged with Raney-Ni catalyst (as a slurry in an appropriate solvent, e.g., ethanol) and a caustic alkali aqueous solution.[4][6]

  • Hydrogenation: The crude DMAPN from the previous step is added to the reactor. The reactor is sealed and purged with nitrogen, followed by hydrogen. The pressure is raised to 3 MPa with hydrogen, and the temperature is increased to 90°C.[4][6]

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

  • Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The crude DMAPA is then purified by fractional distillation under reduced pressure to yield the high-purity product.[7]

Method 2: High-Purity DMAPA Synthesis via a Continuous Flow Process

This protocol is based on modern, continuous production methods that offer high efficiency and product consistency.[1][5][8]

Step 1: Continuous Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

  • Reactor Setup: A fixed-bed reactor packed with an inert material is used for this step.[6] The reactants, acrylonitrile and dimethylamine, are fed into the reactor using precision pumps.

  • Reaction Conditions: The molar ratio of acrylonitrile to dimethylamine is maintained at 1:1. The reactor is heated to 30°C and pressurized to 1 MPa.[1][5] The liquid hourly space velocity (LHSV) is maintained between 1.1 and 4 h⁻¹.[1][5]

  • Product Collection: The effluent from the reactor, containing DMAPN, is collected continuously. Under these optimized conditions, the conversion of acrylonitrile and the selectivity for DMAPN are both expected to be above 99.5%.[1][5] The crude DMAPN can be fed directly into the next stage without intermediate purification.[6]

Step 2: Continuous Hydrogenation of DMAPN to DMAPA

  • Reactor Setup: A second fixed-bed reactor is packed with a suitable hydrogenation catalyst (e.g., a commercial Raney-Ni type catalyst like ZL-311-R).[1][5]

  • Hydrogenation: The crude DMAPN from the first step is mixed with a continuous stream of hydrogen and an alkaline solution (e.g., NaOH) before entering the hydrogenation reactor.[1][5] The reactor is maintained at a temperature of 70°C and a pressure of 6 MPa.[1][5] The LHSV is set to 0.3 h⁻¹.[1][5]

  • Purification: The output from the reactor is a continuous stream of crude DMAPA. This stream is then directed to a continuous distillation column for purification to achieve a final purity of >99.5%.

Visualized Workflows and Reaction Pathways

The following diagrams illustrate the chemical reactions and experimental workflows described in the protocols.

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrogenation ACN Acrylonitrile DMAPN N,N-dimethylaminopropionitrile ACN->DMAPN DMA Dimethylamine DMA->DMAPN H2 Hydrogen DMAPA N,N-Dimethyl-1,3-propanediamine DMAPN->DMAPA + H2 Catalyst Catalyst (e.g., Raney-Ni) Catalyst->DMAPA

Caption: Chemical synthesis pathway for N,N-Dimethyl-1,3-propanediamine.

Experimental_Workflow cluster_batch Method 1: Batch Process cluster_continuous Method 2: Continuous Flow Process A1 Charge Reactor with Dimethylamine A2 Add Acrylonitrile A1->A2 A3 Reaction at 120°C, 5 bar A2->A3 A4 Crude DMAPN A3->A4 A5 Hydrogenation with Raney-Ni at 90°C, 3 MPa A4->A5 A6 Filtration and Distillation A5->A6 A7 High-Purity DMAPA A6->A7 B1 Feed Acrylonitrile and Dimethylamine to Fixed-Bed Reactor B2 Reaction at 30°C, 1 MPa B1->B2 B3 Continuous DMAPN Output B2->B3 B4 Continuous Hydrogenation at 70°C, 6 MPa B3->B4 B5 Continuous Distillation B4->B5 B6 High-Purity DMAPA B5->B6

Caption: Comparative experimental workflows for batch and continuous synthesis.

References

Application Notes and Protocols for Dimethyl Methylphosphonate (DMMP) Respirator Filter Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (DMMP) is an organophosphorus compound frequently utilized as a less toxic surrogate for highly toxic chemical warfare agents, such as Sarin (GB), in the testing and evaluation of personal protective equipment (PPE), including respirator filters and cartridges. Its chemical and physical properties sufficiently mimic those of live agents to provide a reliable indication of filter performance against organophosphorus threats. These application notes provide a comprehensive protocol for the use of DMMP in the quantitative testing of air-purifying respirator filters.

The integrity and efficacy of respirator cartridges are paramount for protecting individuals from airborne chemical threats. Standardized testing protocols are essential to ensure that these filters meet stringent performance requirements. This document outlines the materials, experimental setup, and procedures for conducting DMMP breakthrough testing on activated carbon-based respirator filters.

Experimental Overview

The core of this protocol is the determination of the breakthrough time, which is the time it takes for the concentration of DMMP downstream of the filter to reach a predetermined level, indicating that the filter is saturated and no longer providing adequate protection. This is achieved by challenging the respirator cartridge with a constant concentration of DMMP vapor under controlled environmental conditions and continuously monitoring the effluent air stream.

Key Parameters

Several critical parameters influence the outcome of respirator filter testing and must be carefully controlled and monitored:

  • Challenge Concentration: The concentration of DMMP in the air stream directed at the filter.

  • Airflow Rate: The rate at which the contaminated air is passed through the filter, simulating human breathing.

  • Relative Humidity (RH): The moisture content of the air, which can significantly impact the adsorption capacity of activated carbon.

  • Temperature: The ambient temperature of the test environment.

  • Breakthrough Concentration: The concentration of DMMP in the effluent air that is considered to signify the end of the filter's service life.

Materials and Equipment

  • DMMP: Analytical grade dimethyl methylphosphonate.

  • Respirator Cartridges: The specific models of activated carbon filters to be tested.

  • Test Fixture: An airtight apparatus to hold the respirator cartridge and ensure that all airflow passes through the filter medium.

  • Vapor Generation System: A system to generate a stable and controlled concentration of DMMP vapor (e.g., a syringe pump with a heated injector or a bubbler system).

  • Air Supply and Conditioning System: A source of clean, dry air with mass flow controllers to regulate the airflow rate and a system to control the temperature and relative humidity of the air stream.

  • Analytical Detection System: A sensitive and specific detector to continuously monitor the DMMP concentration in the effluent air. A Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Flame Photometric Detector (FPD) is commonly used.

  • Data Acquisition System: A computer and software to record the data from the analytical detector and other sensors (e.g., flow meters, temperature, and humidity sensors).

Experimental Protocols

Preparation of the Test System
  • System Leak Check: Before each experiment, perform a leak check of the entire test apparatus to ensure that there are no leaks that could compromise the integrity of the measurements.

  • Filter Conditioning: Pre-condition the respirator cartridges to be tested at a specified temperature and relative humidity for a set period (e.g., 24 hours) to ensure they are equilibrated with the test environment. A common pre-conditioning environment is 25 °C ± 2.5 °C and 50% ± 5% RH.

  • Vapor Generation System Calibration: Calibrate the DMMP vapor generation system to ensure it can deliver a stable and accurate challenge concentration.

  • Analytical System Calibration: Calibrate the GC-FID or GC-FPD system using certified DMMP gas standards to create a calibration curve for converting detector response to concentration (ppm or mg/m³).

DMMP Breakthrough Testing Procedure
  • Install the Cartridge: Securely mount the pre-conditioned respirator cartridge in the test fixture.

  • Set Environmental Conditions: Set the desired airflow rate, temperature, and relative humidity for the test. Common test conditions are a continuous airflow rate of 40 L/min, a temperature of 25 °C, and a relative humidity of 50%.

  • Initiate Airflow: Start the flow of clean, conditioned air through the system and the respirator cartridge.

  • Establish Baseline: Allow the system to stabilize and record the baseline signal from the analytical detector to ensure no residual DMMP is present.

  • Introduce DMMP Challenge: Introduce the DMMP vapor at the specified challenge concentration into the air stream upstream of the respirator cartridge.

  • Monitor Breakthrough: Continuously monitor and record the DMMP concentration in the effluent air downstream of the cartridge.

  • Determine Breakthrough Time: The test is complete when the downstream DMMP concentration reaches the predefined breakthrough concentration (e.g., 1% of the challenge concentration). The time from the introduction of the DMMP challenge to this point is the breakthrough time.

  • System Purge: After the test, stop the DMMP vapor generation and purge the entire system with clean air until the detector signal returns to baseline.

Data Presentation

Quantitative data from the DMMP breakthrough testing should be summarized in a clear and structured format to allow for easy comparison and analysis.

Table 1: Example DMMP Breakthrough Test Parameters

ParameterValueUnit
Test AgentDimethyl methylphosphonate (DMMP)-
Respirator Cartridge Model[Specify Model]-
Challenge Concentration1000ppm
Airflow Rate40L/min
Relative Humidity50%
Temperature25°C
Breakthrough Concentration10ppm

Table 2: Example DMMP Breakthrough Time Data

Cartridge Sample IDBreakthrough Time (minutes)
Model X - Sample 1125
Model X - Sample 2128
Model X - Sample 3122
Average 125
Standard Deviation 3

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow of the DMMP respirator filter testing protocol.

DMMP_Test_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_post Post-Test Phase p1 System Leak Check p2 Filter Conditioning p1->p2 p3 Vapor Generator Calibration p2->p3 p4 Analytical System Calibration p3->p4 t1 Install Cartridge p4->t1 Start Test t2 Set Environmental Conditions t1->t2 t3 Initiate Airflow (Clean Air) t2->t3 t4 Establish Baseline t3->t4 t5 Introduce DMMP Challenge t4->t5 t6 Monitor Effluent Concentration t5->t6 t7 Determine Breakthrough Time t6->t7 post1 System Purge t7->post1 Test Complete post2 Data Analysis post1->post2

Figure 1: DMMP Respirator Filter Testing Workflow.
DMMP Breakthrough Curve

A critical visualization for this type of testing is the breakthrough curve, which plots the effluent DMMP concentration as a function of time. While a DOT script for a dynamic graph is not feasible, the conceptual representation is a sigmoidal curve where the concentration remains at or near zero for a period (the service life) and then rapidly increases as the filter becomes saturated.

Safety Precautions

DMMP is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. All personnel should wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for DMMP for detailed handling and disposal instructions. All experimental procedures should be conducted in accordance with institutional and national safety regulations.

Application Notes and Protocols: DMAPA as a Catalyst for Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Dimethylaminopropylamine (DMAPA) is a versatile tertiary amine catalyst used in the production of polyurethane (PU) foams. It primarily functions as a gelling catalyst, accelerating the reaction between polyols and isocyanates to form the urethane linkages that build the polymer network.[1][2] Due to a primary amine group in its structure, DMAPA also exhibits some blowing catalytic activity, influencing the reaction between water and isocyanate to generate carbon dioxide gas for foam expansion.[1][2] This dual functionality allows for a good balance between the gelling and blowing reactions, which is crucial for producing stable polyurethane foam with desirable physical properties.[1] Amine catalysts like DMAPA are typically used in concentrations ranging from 0.1 to 5.0 percent of the polyurethane formulation.[3][4]

These application notes provide detailed protocols for the laboratory-scale synthesis of rigid polyurethane foam using DMAPA as a catalyst, methods for characterizing the resulting foam, and a summary of the expected effects of varying DMAPA concentrations on foam properties.

Experimental Protocols

Protocol 1: General Laboratory-Scale Synthesis of Rigid Polyurethane Foam

This protocol outlines a general "hand-mix" method for preparing rigid polyurethane foam samples in a laboratory setting.

Materials and Equipment:

  • Polyether polyol

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • 3-Dimethylaminopropylamine (DMAPA)

  • Silicone surfactant

  • Blowing agent (e.g., water)

  • Disposable paper or plastic cups

  • Wooden tongue depressor or mechanical stirrer with a disposable impeller

  • Fume hood

  • Digital scale

  • Thermometer

  • Stopwatch

  • Mold (e.g., open-top cardboard or aluminum mold)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable cup, accurately weigh the desired amounts of polyether polyol, silicone surfactant, blowing agent (water), and DMAPA catalyst.

    • Mix these components thoroughly with a clean, dry tongue depressor or a mechanical stirrer at low speed (e.g., 2000 rpm) for approximately 60 seconds to ensure a homogeneous mixture.

    • Measure and record the temperature of the premix.

  • Addition of Isocyanate (Component B):

    • In a separate disposable cup, weigh the required amount of pMDI. The amount is calculated based on the desired isocyanate index (typically 105-115 for rigid foams).

    • Ensure all components are at a consistent temperature (e.g., room temperature, ~25°C) before mixing.

  • Mixing and Foaming:

    • Place the cup containing the polyol premix on a digital scale inside a fume hood.

    • Pour the pMDI into the polyol premix and immediately start a stopwatch and begin vigorous stirring with a mechanical stirrer (e.g., 2000-3000 rpm) for 5-10 seconds.

    • Quickly pour the reacting mixture into the mold.

  • Observation and Curing:

    • Observe the foaming process and record the following reaction profile times:

      • Cream time: The time from the start of mixing until the mixture turns opaque and starts to rise.

      • Gel time (or string time): The time when the foam becomes tacky and forms strings when touched with a wooden stick.

      • Rise time: The time taken for the foam to reach its maximum height.

      • Tack-free time: The time when the foam surface is no longer sticky to the touch.

    • Allow the foam to cure in the mold at ambient temperature for at least 24 hours before demolding and characterization.

Protocol 2: Characterization of Polyurethane Foam Properties

1. Density Measurement:

  • Cut a rectangular specimen of known dimensions from the core of the cured foam.

  • Measure the weight of the specimen using an analytical balance.

  • Calculate the density using the formula: Density ( kg/m ³) = Weight (kg) / Volume (m³).

2. Mechanical Testing:

  • Compressive Strength:

    • Cut a cubic or cylindrical specimen from the foam.

    • Use a universal testing machine (UTM) to apply a compressive load parallel to the foam rise direction.

    • Compress the specimen at a constant rate (e.g., 10% of its height per minute).

    • The compressive strength is typically reported as the stress at 10% strain.

  • Tensile Strength:

    • Cut a dumbbell-shaped specimen from the foam.

    • Use a UTM to apply a tensile load until the specimen breaks.

    • Tensile strength is the maximum stress the material can withstand before failure.

Data Presentation: Effect of DMAPA Concentration on Foam Properties

The concentration of DMAPA has a significant impact on the reaction kinetics and the final physical properties of the polyurethane foam. The following tables summarize the expected trends when varying the DMAPA concentration in a typical rigid polyurethane foam formulation.

Table 1: Effect of DMAPA Concentration on Reaction Profile

DMAPA Concentration (php)*Cream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)
0.530 - 4070 - 90120 - 150150 - 180
1.020 - 3050 - 7090 - 120120 - 150
1.510 - 2030 - 5060 - 9090 - 120

*php: parts per hundred parts of polyol

Table 2: Effect of DMAPA Concentration on Physical and Mechanical Properties

DMAPA Concentration (php)Foam Density ( kg/m ³)Compressive Strength (kPa)Tensile Strength (kPa)
0.535 - 45200 - 250250 - 300
1.030 - 40180 - 230220 - 270
1.525 - 35150 - 200180 - 230

Note: The data presented in these tables are representative values and can vary depending on the specific formulation (polyol type, isocyanate index, water content, etc.).

Visualizations

Catalytic Mechanism of DMAPA in Urethane Formation

The tertiary amine group of DMAPA is believed to catalyze the urethane formation through a nucleophilic catalysis pathway. The following diagram illustrates a proposed mechanism.

G cluster_reactants Reactants cluster_complex Complex Formation cluster_reaction Reaction Polyol Polyol (R-OH) Complex DMAPA-Polyol Complex Polyol->Complex forms Isocyanate Isocyanate (R'-NCO) ActivatedComplex Activated Isocyanate Complex Isocyanate->ActivatedComplex DMAPA DMAPA DMAPA->Complex Complex->ActivatedComplex attacks Urethane Urethane + DMAPA ActivatedComplex->Urethane rearranges to form

Caption: Proposed catalytic cycle of DMAPA in urethane formation.

Experimental Workflow for Polyurethane Foam Synthesis

The following diagram outlines the key steps in the laboratory preparation and characterization of polyurethane foam.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Formulation Define Formulation (Polyol, Isocyanate, DMAPA, etc.) Premix Prepare Polyol Premix (Component A) Formulation->Premix WeighIsocyanate Weigh Isocyanate (Component B) Formulation->WeighIsocyanate Mix Vigorous Mixing (5-10 seconds) Premix->Mix WeighIsocyanate->Mix Pour Pour into Mold Mix->Pour Cure Cure for 24 hours Pour->Cure ReactionProfile Record Reaction Profile (Cream, Gel, Rise Times) Pour->ReactionProfile Demold Demold Foam Cure->Demold Characterize Characterize Foam Properties (Density, Mechanical Tests) Demold->Characterize

Caption: Experimental workflow for polyurethane foam synthesis and characterization.

Safety Precautions

DMAPA is a corrosive and flammable substance that can cause burns and has a strong, fishy odor.[2] It is essential to handle DMAPA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Always consult the Safety Data Sheet (SDS) for DMAPA and all other chemicals before use. The reaction between isocyanates and polyols is exothermic and can generate heat. Avoid direct contact with the reacting mixture and the resulting foam until it has fully cured.

References

Application Notes and Protocols for the Detection of Dimethyl Methylphosphonate (DMMPA) in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of Dimethyl methylphosphonate (DMMPA), a common surrogate for chemical warfare agents, in soil samples. The protocols focus on two primary extraction techniques: Solvent Extraction and Headspace Solid-Phase Microextraction (HS-SPME), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Introduction

Dimethyl methylphosphonate (this compound) is an organophosphorus compound frequently used as a simulant for nerve agents like Sarin (GB) in research and for the calibration of detection equipment. Its presence in soil can indicate potential contamination or be used to validate decontamination procedures. Accurate and sensitive analytical methods are crucial for its detection and quantification in environmental matrices. This document outlines detailed protocols for the analysis of this compound in soil, providing researchers with the necessary information to implement these methods in their laboratories. The primary analytical techniques covered are Gas Chromatography (GC) coupled with Mass Spectrometry (MS), which together provide high sensitivity and selectivity for the identification and quantification of this compound.[1][2]

Analytical Techniques

The principal analytical approach for the determination of this compound in soil involves extraction from the soil matrix followed by analysis using GC-MS. The choice of extraction method depends on the desired sensitivity, sample throughput, and available equipment.

  • Solvent Extraction: This classical technique involves the use of an organic solvent to partition this compound from the soil. It is a robust and widely used method.[3][4]

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that involves the adsorption of volatile and semi-volatile compounds from the headspace above the sample onto a coated fiber.[5][6] It is known for its simplicity and high sensitivity.[5]

Following extraction, the samples are analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.

Experimental Protocols

Solvent Extraction Protocol

This protocol describes a general procedure for the extraction of this compound from soil samples using an organic solvent, followed by analysis with GC-MS.

Materials and Reagents:

  • Soil sample

  • Anhydrous sodium sulfate (ACS grade)

  • Methylene chloride (CH₂Cl₂), HPLC grade

  • Methanol (CH₃OH), HPLC grade

  • This compound standard solution (1000 µg/mL in methanol)

  • Internal standard (e.g., Triphenylphosphate) solution

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • GC vials (2 mL, amber)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of methylene chloride and acetone to the centrifuge tube containing the soil sample.[3]

    • Spike the sample with a known amount of internal standard solution.

    • Vortex the mixture vigorously for 2 minutes.

    • Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the solvent.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 2.1-2.5) two more times with fresh solvent, combining the supernatants.

  • Concentration and Clean-up:

    • Add anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a 2 mL GC vial for analysis.

    • Inject 1 µL of the sample into the GC-MS system.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol outlines the steps for the extraction of this compound from soil using HS-SPME followed by GC-MS analysis. This method is particularly suitable for detecting trace levels of this compound.

Materials and Reagents:

  • Soil sample

  • Deionized water

  • Sodium chloride (NaCl), ACS grade

  • This compound standard solution (1000 µg/mL in methanol)

  • Internal standard (e.g., Triphenylphosphate) solution

  • Headspace vials (20 mL) with PTFE-faced septa

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heater/stirrer or autosampler with agitation and heating capabilities

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh 5 g of the sieved soil sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the ionic strength of the aqueous phase and promotes the partitioning of this compound into the headspace.

    • Spike the sample with a known amount of internal standard solution.

    • Immediately seal the vial with a PTFE-faced septum and cap.

  • Extraction:

    • Place the vial in a heating block or the autosampler's incubator set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with constant agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS, which is held at 250°C.

    • Desorb the analytes from the fiber for 5 minutes in splitless mode.

    • Start the GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan ModeFull Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity
SIM Ions for this compoundm/z 79, 94, 109, 124

Data Presentation

The following tables summarize quantitative data for the analysis of this compound and related compounds in soil. Note that the data for this compound in soil is limited in the public literature; therefore, data for similar compounds or in different matrices are included for reference.

Table 1: Quantitative Data for this compound Analysis using QuEChERS Extraction and GC-MS [2]

ParameterValue
Linearity (R²)0.9998
Limit of Detection (LOD)0.0167 ppm
Recovery (intraday)95.7% - 97.3%
Relative Standard Deviation (RSD) (intraday)3.5%
Relative Standard Deviation (RSD) (interday)3.7%

Table 2: Recovery Data for Diisopropyl Methylphosphonate (DIMP) in Soil using Solvent Extraction and GC-FID [1]

ParameterValue
Recovery66 ± 7%

Table 3: General Performance of HS-SPME for Volatile Organic Compounds in Soil

ParameterTypical Range
Limit of Detection (LOD)0.02 - 15 µg/kg[7]
Recovery72% - 104%[8]
Relative Standard Deviation (RSD)< 15%

Experimental Workflows

The following diagrams illustrate the experimental workflows for the two described analytical methods.

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Concentration & Clean-up cluster_analysis Analysis s1 Weigh 10g of sieved soil s2 Add 20mL of solvent mixture s1->s2 s3 Spike with Internal Standard s2->s3 e1 Vortex for 2 min s3->e1 e2 Ultrasonicate for 15 min e1->e2 e3 Centrifuge at 4000 rpm e2->e3 e4 Collect supernatant e3->e4 e5 Repeat extraction 2x e4->e5 c1 Dry with Na₂SO₄ e5->c1 c2 Filter extract c1->c2 c3 Concentrate to 1mL c2->c3 a1 Transfer to GC vial c3->a1 a2 Inject 1µL into GC-MS a1->a2 HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 Weigh 5g of soil into headspace vial s2 Add 5mL water and 1g NaCl s1->s2 s3 Spike with Internal Standard s2->s3 s4 Seal vial s3->s4 e1 Equilibrate at 60°C for 15 min with agitation s4->e1 e2 Expose SPME fiber to headspace for 30 min e1->e2 a1 Retract fiber and insert into GC injector e2->a1 a2 Desorb at 250°C for 5 min a1->a2 a3 GC-MS Analysis a2->a3

References

Application Notes and Protocols for Dimethyl Methylphosphonate (DMMPA) Adsorption Studies on Activated Carbon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (DMMPA), a dialkyl phosphonate, is commonly used as a chemical warfare agent (CWA) simulant for nerve agents like Sarin (GB) due to its similar physical properties and lower toxicity. Its detection and removal from air and water are critical for protective applications and environmental remediation. Activated carbon (AC) is a primary adsorbent material used in protective equipment and filtration systems due to its high surface area and porous structure.

These application notes provide a comprehensive overview and detailed protocols for studying the adsorption of this compound on activated carbon. The methodologies cover the preparation and characterization of activated carbon, as well as batch and dynamic adsorption experiments to determine adsorption capacity, kinetics, and equilibrium isotherms.

Activated Carbon: Preparation and Characterization

Preparation of Activated Carbon

Activated carbon can be prepared from a variety of carbonaceous precursors. The process generally involves two stages: carbonization followed by activation.

Protocol 2.1.1: Chemical Activation (e.g., using Phosphoric Acid)

  • Precursor Preparation: Select a carbonaceous precursor (e.g., coconut shell, wood, fruit peels). Wash the precursor with deionized water to remove surface impurities and dry at 105-110°C for 24 hours. Grind and sieve the dried material to a uniform particle size.

  • Impregnation: Mix the precursor with an activating agent, such as a phosphoric acid (H₃PO₄) solution, at a specific impregnation ratio (e.g., 1:1 w/w). Stir the mixture for several hours to ensure uniform impregnation.

  • Drying: Dry the impregnated mixture at 110°C for 4-6 hours to remove excess water.

  • Carbonization/Activation: Place the dried material in a furnace. Heat under a nitrogen (N₂) atmosphere to a specific activation temperature (e.g., 400-800°C) and hold for a defined period (e.g., 1-2 hours).

  • Washing and Neutralization: After cooling, wash the activated carbon product with hot deionized water and a dilute acid (e.g., 0.1 M HCl) to remove the activating agent and other impurities until the pH of the filtrate is neutral (pH ≈ 7).

  • Final Drying: Dry the washed activated carbon at 110°C for 24 hours. Store in an airtight container.

Characterization of Activated Carbon

Proper characterization of the activated carbon is crucial to understanding its adsorption performance.

Table 1: Key Characterization Techniques for Activated Carbon

Technique Purpose Typical Information Obtained
Nitrogen Adsorption/Desorption To determine textural properties.BET surface area (m²/g), total pore volume (cm³/g), micropore volume, and pore size distribution.
Scanning Electron Microscopy (SEM) To observe the surface morphology.Provides images of the pore structure and surface texture.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify surface functional groups.Detects the presence of functional groups (e.g., carboxyl, hydroxyl, lactone) that can influence adsorption.
X-ray Diffraction (XRD) To determine the crystalline structure.Identifies the degree of graphitization and the presence of any crystalline impurities.

This compound Adsorption Studies: Experimental Protocols

This compound adsorption can be studied under both static (batch) and dynamic (flow) conditions. The choice of method depends on the specific objectives of the study.

Analytical Method for this compound Quantification

Accurate quantification of this compound is essential. Gas chromatography is the most common and reliable method.

Protocol 3.1.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Vapor Phase this compound [1]

  • Method: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS).

  • Sample Preparation: Activated carbon samples exposed to this compound vapor are placed in a sealed headspace vial.

  • Analysis: The vial is heated to allow this compound to partition into the headspace gas, which is then injected into the GC-MS system.

  • Quantification: An internal standard, such as deuterated DMMP (DMMP-d6), is used for accurate quantification.

  • Performance: A typical linear dynamic range is 2.48–620 g DMMP/kg of carbon, with a detection limit of approximately 1.24 g DMMP/kg of carbon[1].

Protocol 3.1.2: Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Aqueous this compound [2]

  • Method: Dispersed solid-phase extraction followed by GC-IMS analysis.

  • Sample Preparation: Magnetic activated carbon is dispersed in the aqueous sample containing this compound. The adsorbent is then magnetically separated, and the this compound is desorbed using a solvent like chloroform.

  • Analysis: The desorption solvent containing this compound is injected into the GC-IMS system.

  • Performance: This method can achieve a linear range of 0.05–1 µg/mL, with a limit of detection of 0.02 µg/mL[2].

Batch Adsorption Experiments

Batch experiments are used to determine the adsorption equilibrium (isotherms) and adsorption rate (kinetics).

Protocol 3.2.1: Adsorption Kinetics

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or an organic solvent) or a vapor-phase standard.

  • Experiment: Add a known mass of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume and initial concentration of this compound solution (e.g., 100 mL of 50 mg/L). For gas-phase studies, place the adsorbent in a sealed chamber with a known initial this compound vapor concentration.

  • Agitation: Agitate the flasks at a constant speed and temperature.

  • Sampling: Withdraw aliquots of the solution (or gas samples from the chamber) at various time intervals (e.g., 5, 10, 20, 40, 60, 90, 120 minutes).

  • Analysis: Separate the activated carbon from the liquid sample (e.g., by filtration or centrifugation). Analyze the concentration of this compound remaining in the sample using a suitable analytical method (Protocol 3.1.1 or 3.1.2).

  • Calculation: Calculate the amount of this compound adsorbed per unit mass of adsorbent at time t (qt, in mg/g) using the following equation: qt = (C₀ - Ct) * V / m where C₀ is the initial concentration, Ct is the concentration at time t, V is the volume of the solution, and m is the mass of the adsorbent.

Protocol 3.2.2: Adsorption Isotherms (Equilibrium Studies)

  • Preparation: Prepare a series of this compound solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).

  • Experiment: Add a fixed mass of activated carbon to each flask.

  • Equilibration: Agitate the flasks at a constant temperature for a predetermined equilibrium time (determined from the kinetic study).

  • Analysis: After reaching equilibrium, separate the adsorbent and analyze the final concentration (Cₑ) of this compound in each solution.

  • Calculation: Calculate the amount of this compound adsorbed at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m

Dynamic Adsorption Experiments (Fixed-Bed Column)

Dynamic studies simulate the performance of activated carbon in a filter and are used to determine breakthrough characteristics.

Protocol 3.3.1: Breakthrough Curve Determination

  • Column Packing: Pack a fixed-bed column of a specific diameter and length with a known mass of activated carbon.

  • This compound Feed: Pass a continuous stream of gas or liquid with a known inlet concentration of this compound (C₀) through the column at a constant flow rate.

  • Effluent Monitoring: Continuously monitor the concentration of this compound in the effluent stream (Ct) over time using an in-line detector or by collecting samples at regular intervals for analysis.

  • Data Plotting: Plot the normalized concentration (Ct/C₀) against time to obtain the breakthrough curve. The breakthrough time (tb) is the time at which Ct reaches a specific percentage of C₀ (e.g., 5%). The exhaustion or saturation time (ts) is when Ct/C₀ approaches 1.

Data Analysis and Modeling

Kinetic Modeling

The data from kinetic studies are often fitted to models to understand the adsorption rate.

Table 2: Common Adsorption Kinetic Models

Model Linear Equation Parameters
Pseudo-First-Order log(qₑ - qt) = log(qₑ) - (k₁/2.303) * tqₑ (equilibrium capacity), k₁ (rate constant)
Pseudo-Second-Order t/qt = 1/(k₂ * qₑ²) + (1/qₑ) * tqₑ (equilibrium capacity), k₂ (rate constant)
Isotherm Modeling

Equilibrium data are fitted to isotherm models to describe the interaction between this compound and the activated carbon surface.

Table 3: Common Adsorption Isotherm Models

Model Linear Equation Parameters
Langmuir Cₑ/qₑ = 1/(Qₘ * KL) + Cₑ/QₘQₘ (max. monolayer capacity), KL (Langmuir constant)
Freundlich log(qₑ) = log(KF) + (1/n) * log(Cₑ)KF (Freundlich constant), n (heterogeneity factor)

Quantitative Data Summary

The following table summarizes some reported quantitative data for this compound adsorption on activated carbon. Note that performance varies significantly with the type of carbon and experimental conditions.

Table 4: this compound Adsorption Performance on Activated Carbon

Adsorbent Type Parameter Value Conditions Reference
Steel Fiber-Entrapped AC Composites (SFEACs)Max. Adsorption Capacity285.3 mg/gT = 303 K[1]
Granular Activated Carbon (GAC)Breakthrough Time Extension (vs. GAC alone)13.8%-[1]
ASC Impregnated CarbonBreakthrough Time (tb)Shortened by a factor of 1.6Compared to dry air, at 90% RH[3]
Cu(II) Impregnated CarbonStatic Adsorption Uptake68.5% (w/w)T = 33±1 °C[4]
Ordered Mesoporous Carbons (OMCs)Desorption Energy95–103 kJ/molAt low surface coverage[5]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the experimental and logical workflows for this compound adsorption studies.

Experimental_Workflow cluster_prep Phase 1: Adsorbent Preparation & Characterization cluster_adsorption Phase 2: Adsorption Experiments cluster_analysis Phase 3: Analysis & Modeling p1 Precursor Selection (e.g., Coconut Shell) p2 Carbonization & Activation p1->p2 p3 Washing & Drying p2->p3 p4 Characterization (BET, SEM, FTIR) p3->p4 a1 Batch Studies (Kinetics & Isotherms) p4->a1 a2 Dynamic Studies (Fixed-Bed Column) p4->a2 m1 This compound Quantification (GC-MS / GC-IMS) a1->m1 a2->m1 m2 Kinetic Modeling (Pseudo-1st/-2nd Order) m1->m2 m3 Isotherm Modeling (Langmuir, Freundlich) m1->m3 m4 Breakthrough Curve Analysis m1->m4 Batch_Adsorption_Protocol cluster_kinetics Kinetic Study cluster_isotherm Isotherm Study start Start Batch Experiment k1 Fixed this compound Conc. + AC start->k1 i1 Varying this compound Conc. + AC start->i1 k2 Agitate at Const. T k1->k2 k3 Sample at Time Intervals (t) k2->k3 analysis Analyze this compound Concentration (Ct or Cₑ) k3->analysis i2 Agitate to Equilibrium i1->i2 i3 Sample at Equilibrium (tₑ) i2->i3 i3->analysis end Calculate q_t & q_e and Model Data analysis->end Fixed_Bed_Column_Setup influent {Influent This compound Solution (C₀)|Flow Rate (Q)} pump Peristaltic Pump influent->pump column Fixed-Bed Column Packed withActivated Carbon (m) pump->column detector Effluent (C_t) Monitoring (Online Detector or Sample Collection) column->detector data Data Acquisition System (Plot C_t/C₀ vs. Time) detector->data

References

Application Notes and Protocols: DMAPA in the Synthesis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethylaminopropylamine (DMAPA) as a versatile building block in the synthesis of novel corrosion inhibitors. The following sections detail the synthesis protocols for exemplary DMAPA-based inhibitors and the standard experimental procedures for evaluating their performance.

Introduction to DMAPA in Corrosion Inhibition

N,N-Dimethylaminopropylamine (DMAPA) is a valuable precursor in the development of corrosion inhibitors due to its unique molecular structure, which features both a primary and a tertiary amine group. This dual functionality allows for versatile chemical modifications, leading to the creation of effective corrosion inhibitors for various metals and alloys in aggressive environments, such as acidic solutions. The nitrogen atoms in DMAPA and its derivatives act as adsorption centers, facilitating the formation of a protective film on the metal surface, thereby mitigating corrosion. This protective layer can be formed through both physisorption and chemisorption mechanisms.

DMAPA-derived compounds, particularly Schiff bases and other derivatives, have demonstrated significant potential as corrosion inhibitors for mild steel and other materials in acidic media. Their effectiveness stems from the presence of electron-donating groups and π-electrons in their molecular structures, which enhance their adsorption onto the metal surface.

Synthesis of DMAPA-Based Corrosion Inhibitors

A common and effective class of corrosion inhibitors synthesized from DMAPA are Schiff bases. These compounds are formed through the condensation reaction of the primary amine group of DMAPA with an aldehyde or ketone.

General Synthesis of a DMAPA-derived Schiff Base

This protocol describes a general method for the synthesis of a Schiff base corrosion inhibitor from DMAPA and an aromatic aldehyde (e.g., salicylaldehyde).

Materials:

  • N,N-Dimethylaminopropylamine (DMAPA)

  • Salicylaldehyde (or other suitable aldehyde/ketone)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of DMAPA and the selected aldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with constant stirring for a specified period (typically 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base) is then collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum desiccator.

Synthesis_Workflow DMAPA DMAPA Reaction Reaction Mixture DMAPA->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Reflux Reflux Reaction->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Product Pure Schiff Base Corrosion Inhibitor Drying->Product

Caption: Synthesis workflow for a DMAPA-based Schiff base corrosion inhibitor.

Performance Evaluation Protocols

The effectiveness of synthesized DMAPA-based corrosion inhibitors is evaluated using various electrochemical and gravimetric techniques.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized inhibitor

  • Analytical balance

  • Water bath or thermostat

  • Acetone

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of the synthesized inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specific duration (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, wash with distilled water and acetone, dry, and reweigh.

  • Calculation:

    • Corrosion Rate (CR): CR (g/m²h) = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)

  • Corrosive medium with and without inhibitor

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described for the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode and fill it with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

Polarization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Electrode Prepare Working Electrode Cell_Setup Assemble 3-Electrode Cell Prep_Electrode->Cell_Setup Prep_Solution Prepare Test Solution Prep_Solution->Cell_Setup Stabilize Stabilize at OCP Cell_Setup->Stabilize Scan Perform Polarization Scan Stabilize->Scan Tafel_Plot Generate Tafel Plot Scan->Tafel_Plot Determine_icorr Determine icorr Tafel_Plot->Determine_icorr Calculate_IE Calculate Inhibition Efficiency Determine_icorr->Calculate_IE Result Performance Data Calculate_IE->Result

Application Notes and Protocols: DMAPA in the Formulation of Amphoteric Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminopropylamine (DMAPA) is a key building block in the synthesis of high-performance amphoteric surfactants, most notably amidopropyl betaines. These surfactants are widely utilized in personal care products, pharmaceuticals, and various industrial applications due to their mildness, excellent foaming properties, and effectiveness as emulsifying and thickening agents.[1][2] The most common example is cocamidopropyl betaine (CAPB), derived from coconut or palm kernel oil.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of DMAPA-based amphoteric surfactants.

The synthesis is a two-step process: first, the amidation of a fatty acid with DMAPA, followed by the quaternization of the resulting amidoamine with a haloacetate, typically sodium chloroacetate.[1][3][5][6] The properties of the final surfactant, such as its critical micelle concentration (CMC), surface tension, and foaming ability, are highly dependent on the alkyl chain length of the fatty acid raw material.

Data Presentation

Physicochemical Properties of DMAPA-based Amphoteric Surfactants
Alkyl ChainSurfactant NameMolecular Weight ( g/mol )Surface Tension (mN/m)Critical Micelle Concentration (CMC)Foaming Properties
C8-C18 Alkyl Amidopropyl Betaine345.86 – 486.1330.9 (at 20°C for a C8-18 mixture)Not specified for the mixtureLonger alkyl chains generally lead to better foam stability.
C12 Lauramidopropyl Betaine~342.52Not specifiedNot specifiedGood foaming ability, suitable for shampoos and detergents.[7]
Mixture (Coco) Cocamidopropyl Betaine~342.52 (for C12 major component)~35-40~0.1 g/LExcellent foam boosting and stability.[5]

Note: The data presented is compiled from multiple sources and may not be directly comparable due to varying experimental conditions.

Typical Impurities in Commercial Cocamidopropyl Betaine

Proper control of the synthesis process is crucial to minimize impurities that can cause skin sensitization.[4]

ImpurityTypical Concentration
Dimethylaminopropylamine (DMAPA) < 15 ppm
Amidoamine (AA) < 0.3%
Sodium Monochloroacetate < 5 ppm
Glycerol (from fatty acid source) < 3%

Experimental Protocols

Protocol 1: Laboratory Synthesis of Lauramidopropyl Betaine (C12)

This protocol describes a lab-scale, two-step synthesis of lauramidopropyl betaine.

Step 1: Amidation of Lauric Acid with DMAPA

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add lauric acid.

  • Reactant Addition: Under a nitrogen atmosphere, heat the lauric acid until it melts. Then, slowly add N,N-dimethyl-1,3-propylenediamine (DMAPA) dropwise. A typical molar ratio is 1:1.05 to 1:1.1 (Lauric Acid:DMAPA).

  • Reaction Conditions: Gradually increase the temperature to 160°C and maintain for 6 hours, or until the acid value of the reaction mixture stabilizes, indicating the completion of the amidation. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Purification of Intermediate: After the reaction is complete, remove any unreacted DMAPA, residual acid, and water by vacuum distillation. The resulting product is lauramidopropyl dimethylamine (amidoamine).

Step 2: Quaternization of Lauramidopropyl Dimethylamine

  • Dissolution: Dissolve the amidoamine from Step 1 in ethanol in a separate reaction vessel equipped with a stirrer and a reflux condenser.

  • Reactant Addition: Heat the solution and add sodium chloroacetate in batches. The molar ratio of amidoamine to sodium chloroacetate should be approximately 1:1.

  • Reaction Conditions: Maintain the reaction temperature at 60-80°C for 5 hours.[5]

  • Purification of Final Product: After the reaction, filter the mixture to remove any solid residues. The ethanol in the filtrate is then removed by distillation to yield the final product, lauramidopropyl betaine. For higher purity, recrystallization from a suitable solvent like acetone can be performed.[8][9][10][11][12][13]

Protocol 2: Characterization of Amphoteric Surfactants

A. Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

  • Preparation of Surfactant Solutions: Prepare a stock solution of the synthesized surfactant in deionized water (e.g., 0.1 M). Prepare a series of dilutions from the stock solution.

  • Conductivity Measurement: Calibrate the conductivity meter with a standard KCl solution. Measure the conductivity of each diluted surfactant solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the measured conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[14][15][16][17][18]

B. Determination of Surface Tension by the Du Noüy Ring Method

  • Instrument Setup: Use a force tensiometer equipped with a platinum-iridium Du Noüy ring. Ensure the ring is thoroughly cleaned by rinsing with a solvent (e.g., ethanol) and flaming to a red glow.

  • Sample Preparation: Place the surfactant solution in the sample vessel.

  • Measurement: Immerse the ring in the solution and then slowly raise it. The instrument will measure the force required to pull the ring through the liquid-air interface. The maximum force recorded before the liquid film breaks is used to calculate the surface tension.[19][20][21][22][23]

  • CMC Determination: To determine the CMC using this method, measure the surface tension of the series of diluted surfactant solutions prepared in Protocol 2A. Plot surface tension versus the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC.[16]

C. Evaluation of Foaming Properties (based on ASTM D1173 - Ross-Miles Method)

  • Apparatus: Use a standardized foam receiver and pipet as specified in ASTM D1173.[24][25][26][27][28]

  • Solution Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 0.1% w/v) in water of a known hardness. Age the solution at a controlled temperature (e.g., 49°C) for 30 minutes.[26]

  • Procedure:

    • Add 50 mL of the surfactant solution to the foam receiver.

    • Pipette 200 mL of the same solution into the standardized pipet.

    • Allow the solution from the pipet to fall from a specified height into the receiver, generating foam.

  • Measurement:

    • Record the initial foam height immediately after all the solution has run out of the pipet.

    • Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[24][25]

Visualizations

Synthesis_Pathway FattyAcid Fatty Acid (e.g., Lauric Acid) Amidoamine Amidoamine Intermediate FattyAcid->Amidoamine Amidation (160°C) DMAPA DMAPA (Dimethylaminopropylamine) DMAPA->Amidoamine AmphotericSurfactant Amphoteric Surfactant (e.g., Lauramidopropyl Betaine) Amidoamine->AmphotericSurfactant Quaternization (60-80°C, alkaline pH) Water Water Amidoamine->Water Haloacetate Sodium Chloroacetate Haloacetate->AmphotericSurfactant NaCl NaCl AmphotericSurfactant->NaCl

Caption: Synthesis pathway of DMAPA-based amphoteric surfactants.

Experimental_Workflow Synthesis Synthesis of Amphoteric Surfactant Purification Purification (Distillation, Recrystallization) Synthesis->Purification Characterization Characterization Purification->Characterization CMC_Conductivity CMC Determination (Conductivity) Characterization->CMC_Conductivity SurfaceTension Surface Tension Measurement (Du Noüy Ring) Characterization->SurfaceTension FoamTest Foam Property Analysis (Ross-Miles Method) Characterization->FoamTest DataAnalysis Data Analysis and Comparison CMC_Conductivity->DataAnalysis SurfaceTension->DataAnalysis FoamTest->DataAnalysis

Caption: Experimental workflow for synthesis and characterization.

Structure_Property_Relationship Structure Surfactant Structure AlkylChain Increase in Alkyl Chain Length (e.g., C8 to C18) Properties Surfactant Properties AlkylChain->Properties Influences CMC Decrease in CMC Properties->CMC SurfaceActivity Increased Surface Activity (Lower Surface Tension) Properties->SurfaceActivity Foaming Improved Foam Stability Properties->Foaming Solubility Decreased Water Solubility Properties->Solubility

Caption: Relationship between alkyl chain length and surfactant properties.

References

Application Note: Quantitative Analysis of Dimethyl Methylphosphonate (DMMPA) in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Dimethyl methylphosphonate (DMMPA) in water samples. This compound is a chemical simulant for organophosphorus nerve agents, and its accurate detection is crucial for environmental monitoring and security. The described protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for efficient sample preparation. This method demonstrates excellent linearity, low detection limits, and high accuracy and precision, making it suitable for routine analysis and proficiency testing.

Introduction

Dimethyl methylphosphonate (this compound) is an organophosphorus compound structurally similar to chemical warfare agents such as Sarin. Due to its lower toxicity, it is often used as a simulant in training and in the development and validation of detection methods. Accurate and reliable quantification of this compound in environmental samples, particularly water, is essential for monitoring and verification purposes in compliance with the Chemical Weapons Convention.[1][2][3] This document provides a detailed protocol for a validated GC-MS method for the analysis of this compound in water.

Experimental Protocol

Sample Preparation (QuEChERS Extraction)

The QuEChERS method is employed for the efficient extraction of this compound from water samples.[2]

  • Sample Collection: Collect water samples in clean, appropriate containers.

  • Extraction:

    • To a 50 mL centrifuge tube, add 10 mL of the water sample.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt packet containing magnesium sulfate and sodium chloride.

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

  • Clean-up (dSPE):

    • Add a dispersive solid-phase extraction (dSPE) salt mixture (e.g., containing PSA, C18, and MgSO₄) to the acetonitrile extract.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Sample for Analysis: Transfer the cleaned supernatant to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 94.

    • Qualifier Ions: m/z 79, 124.

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated GC-MS method for this compound analysis.[2]

ParameterResult
Linearity (R²)0.9998
Limit of Detection (LOD)0.0167 ppm
Accuracy (Recovery)95.7% - 97.3%
Intraday Precision (RSD)3.5%
Interday Precision (RSD)3.7%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample (10 mL) Add_ACN Add Acetonitrile (10 mL) Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex/Shake Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 dSPE dSPE Cleanup Supernatant1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for GC-MS Centrifuge2->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Data Presentation

The analysis of this compound is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The primary ion used for quantification is m/z 94, which corresponds to a characteristic fragment of this compound. The ions m/z 79 and 124 (molecular ion) serve as qualifier ions to confirm the identity of the compound. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in unknown samples is then determined by comparing the peak area of the quantifier ion to the calibration curve.

Conclusion

The GC-MS method detailed in this application note provides a reliable and validated procedure for the quantitative analysis of Dimethyl methylphosphonate in water. The use of QuEChERS for sample preparation simplifies the workflow and ensures high recovery and precision. The method's performance, as demonstrated by the validation data, makes it a valuable tool for environmental laboratories, regulatory bodies, and research institutions involved in the monitoring of chemical warfare agent simulants.

References

Application Notes and Protocols for Amidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the formation of the amide bond is a cornerstone of organic synthesis. This document provides detailed protocols and application notes for two distinct yet related aspects of amidation reactions: the use of 3-(Dimethylamino)-1-propylamine (DMAPA) as a nucleophilic reagent and the application of 4-Dimethylaminopyridine (DMAP) as a catalyst.

Clarification: DMAPA as a Reagent vs. DMAP as a Catalyst

It is crucial to distinguish between DMAPA and DMAP in the context of amidation reactions.

  • 3-(Dimethylamino)-1-propylamine (DMAPA) is a diamine that typically serves as a reagent (the amine source) in amidation reactions. It reacts with carboxylic acids or their derivatives to form N-[3-(dimethylamino)propyl]amides, also known as amidoamines. These products are common in the production of surfactants and other specialty chemicals.[1]

  • 4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for acylation reactions, including amidations. It is often used in conjunction with a coupling agent, such as a carbodiimide (e.g., EDC), to facilitate amide bond formation under mild conditions.[2][3]

This document will first detail the protocol for amidation using DMAPA as a reactant and then describe the protocol for DMAP-catalyzed amidation.

Section A: Amidation Using DMAPA as a Reagent

In this type of reaction, DMAPA provides the primary amine that couples with a carboxylic acid or its ester to form the corresponding amide. These reactions are particularly common in the synthesis of fatty acid amidoamines.[1]

General Reaction Scheme

The reaction between a fatty acid and DMAPA is a condensation reaction that forms an amidoamine and water.

G cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Carboxylic Acid) plus1 + DMAPA H₂N-(CH₂)₃-N(CH₃)₂ (DMAPA) arrow Δ -H₂O Amide R-CO-NH-(CH₂)₃-N(CH₃)₂ (Amidoamine)

Caption: General reaction scheme for the amidation of a carboxylic acid with DMAPA.

Data Presentation: Amidation with DMAPA

The following table summarizes typical reaction conditions for the synthesis of amidoamines using DMAPA.

Carboxylic Acid/EsterAmineCatalystSolventTemperature (°C)Time (h)YieldReference
Decanoic AcidDMAPANoneNone1754High[4]
Coconut OilDMAPASodium MethylateNone>75 - <175->98%[1][5]
Fatty Acid Methyl EstersDMAPADiethanolamineNone---[6][7]
Stearic AcidDMAPANoneNone140-1704High[4]
Experimental Protocol: Synthesis of N-[3-(Dimethylamino)propyl]dodecanamide

This protocol is a representative example of the direct amidation of a fatty acid with DMAPA at elevated temperatures.

Materials:

  • Dodecanoic acid (Lauric acid)

  • 3-(Dimethylamino)-1-propylamine (DMAPA)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser for water removal (e.g., Dean-Stark apparatus)

Procedure:

  • Charge the reaction vessel with dodecanoic acid.

  • Begin purging the vessel with a slow stream of nitrogen gas to create an inert atmosphere.

  • Heat the dodecanoic acid to approximately 80°C with stirring.

  • Slowly add a near-stoichiometric amount (e.g., 1.05 equivalents) of DMAPA to the molten dodecanoic acid. The addition should be controlled to manage the exothermic reaction, maintaining the temperature between 95-110°C.[4]

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 175-180°C.[4]

  • Maintain this temperature for 4-6 hours, or until the reaction is complete. The progress of the reaction can be monitored by measuring the acid value of the mixture or by observing the amount of water collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to below 100°C before exposing it to air.

  • The resulting amidoamine can be used as is or purified further if necessary.

Section B: DMAP-Catalyzed Amidation Reactions

DMAP is a highly effective nucleophilic catalyst for amide bond formation, typically in the presence of a stoichiometric activating agent like a carbodiimide. This method is favored for its mild reaction conditions and broad substrate scope, including sensitive molecules.[2][8]

Catalytic Cycle of DMAP

DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate with the activated carboxylic acid. This intermediate is then readily attacked by the amine to form the amide bond and regenerate the DMAP catalyst.

DMAP_Catalytic_Cycle DMAP DMAP Acylpyridinium [R-CO-DMAP]⁺X⁻ (N-Acylpyridinium Ion) DMAP->Acylpyridinium + R-CO-X ActivatedAcid R-CO-X (Activated Acid, e.g., O-Acylisourea) Amide R-CO-NHR' (Amide) Acylpyridinium->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Amide->DMAP + X-H Byproduct X-H

Caption: Catalytic cycle of DMAP in an amidation reaction.

Data Presentation: DMAP-Catalyzed Amidation

The following table summarizes various DMAP-catalyzed amidation reactions, highlighting the versatility of this method.

Carboxylic AcidAmine/IsocyanateCoupling AgentSolventTemperatureTimeYield (%)Reference
Phenylacetic acidBenzylamineEDC/HOBtAcetonitrile23°C42 h72[2]
Benzoic acidAnilineEDC/HOBtAcetonitrile23°C42 h65[2]
Z-Gly-OHPhenyl isocyanateNoneDichloromethane0°C to RT3.5 h95[8]
(S)-IbuprofenBenzyl isocyanateNoneDichloromethane0°C to RT3.5 h91[8]
Experimental Protocol: EDC/DMAP Coupling of a Carboxylic Acid and an Amine

This protocol describes a standard procedure for synthesizing an amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and DMAP as the catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid, the amine, and the solvent (e.g., DCM).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the catalytic amount of DMAP (typically 5-10 mol%) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add EDC hydrochloride to the cooled solution in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

General Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale amidation reaction, from setup to product purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Glassware (Inert Atmosphere) B 2. Add Reactants (Acid, Amine, Solvent) A->B C 3. Add Catalyst/Reagents (e.g., DMAP, EDC) B->C D 4. Stir at Defined Temp. (e.g., 0°C to RT) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

References

Application Note: Quantification of 3-Dimethylaminopropylamine (DMAPA) Impurities in Cosmetics using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Dimethylaminopropylamine (DMAPA) is an aliphatic amine that functions as a pH adjuster in some cosmetic products. More significantly, it is a known impurity in the synthesis of cocamidopropyl betaine (CAPB), a widely used amphoteric surfactant found in personal care products like shampoos, soaps, and skin cleansers. DMAPA is recognized as a skin sensitizer, and its presence in final cosmetic formulations is a safety concern that necessitates reliable and sensitive analytical methods for its quantification. Regulatory bodies and industry standards require monitoring its levels to ensure product safety.

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the determination of DMAPA in complex cosmetic matrices. The primary recommended method is a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach. An alternative method using HPLC with UV detection following pre-column derivatization is also presented for laboratories where MS detectors are not available.

Analytical Strategies

The primary challenge in quantifying DMAPA is its high polarity and lack of a strong UV chromophore, making direct detection by UV-HPLC difficult. To overcome this, two main strategies are employed:

  • UHPLC-MS/MS: This is the gold standard, offering high sensitivity and selectivity without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to achieve good retention of the polar DMAPA molecule. Tandem mass spectrometry provides unambiguous identification and quantification even in complex cosmetic matrices.

  • HPLC-UV with Pre-column Derivatization: For laboratories equipped with standard HPLC-UV systems, a pre-column derivatization step can be implemented. A derivatizing agent, such as dansyl chloride, reacts with DMAPA to form a derivative with a strong UV absorbance, allowing for sensitive detection using a standard UV detector on a reversed-phase column.

Experimental Protocols

Method 1: UHPLC-MS/MS for DMAPA and Related Impurities

This method is adapted from established protocols for analyzing CAPB impurities and provides rapid and sensitive quantification.

1. Materials and Reagents

  • Standards: 3-Dimethylaminopropylamine (DMAPA, CAS No. 109-55-7), Lauramidopropyldimethylamine (LAPDMA).

  • Internal Standard: Stable isotopically labeled DMAPA (DMAPA-d6).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Column: HILIC column (e.g., core-shell BEH Amide, 2.1 mm x 100 mm, 1.7 µm).

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 25 mg of DMAPA and LAPDMA standards in 25 mL of methanol.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of DMAPA-d6 in methanol.

  • Working Standards (0.5 - 500 µg/L): Prepare a series of calibration standards by serially diluting the stock solutions with acetonitrile. Spike each standard with the internal standard to a final constant concentration.

3. Sample Preparation

  • Accurately weigh 0.5 g (solid/cream) or measure 0.5 mL (liquid) of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes and sonicate for 15-20 minutes to ensure complete extraction.

  • Centrifuge the extract for 5 minutes at 10,000 rpm.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

4. Chromatographic and MS Conditions

Parameter Condition
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer
Column HILIC BEH Amide (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Isocratic or gradient elution suitable for HILIC separation
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temp. 40 °C
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 0.8 kV

| Probe Temp. | 450 °C |

Method 2: HPLC-UV with Pre-column Derivatization

This protocol is a cost-effective alternative for quantifying DMAPA.

1. Materials and Reagents

  • Standards: 3-Dimethylaminopropylamine (DMAPA, CAS No. 109-55-7).

  • Derivatizing Agent: Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) solution (e.g., 13% in acetone).

  • Buffer: Borate buffer (20 mM, pH 9

Field Application of DMMPA for Testing Chemical Detectors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (DMMPA) is a colorless organophosphorus compound that serves as a crucial simulant for G-series nerve agents, such as Sarin (GB), in the testing and calibration of chemical detectors. Due to its significantly lower toxicity, this compound allows for the safe and effective field evaluation of various detector technologies, ensuring their readiness and reliability in real-world scenarios. These application notes provide detailed protocols for the field application of this compound for testing common chemical detectors, including Photoionization Detectors (PIDs), Ion Mobility Spectrometers (IMS), and Surface Acoustic Wave (SAW) sensors. The protocols cover vapor generation, experimental setup, testing procedures, and data interpretation.

Data Presentation

The performance of chemical detectors when challenged with this compound vapor is influenced by the detector type, concentration of the simulant, and environmental conditions. The following tables summarize key quantitative data for different detector technologies.

Table 1: Photoionization Detector (PID) Performance with this compound

Detector ModelLamp Energy (eV)This compound Concentration (ppm)Response Time (s)Recovery Time (s)Correction Factor (CF)Notes
Generic PID10.610< 5< 101.5 - 2.5Response can be affected by high humidity.
10.650< 3< 51.5 - 2.5Faster response at higher concentrations.
11.710< 5< 101.2 - 2.0Higher energy lamp can provide better sensitivity.

Note: The Correction Factor (CF) is a multiplier used to obtain the true concentration of the target gas when the detector is calibrated with a different gas (typically isobutylene). True Concentration = Reading x CF.[1]

Table 2: Ion Mobility Spectrometer (IMS) Performance with this compound

Detector ModelIonization SourceThis compound Concentration (mg/m³)Alarm Time (s)Clearance Time (s)Detection Limit (mg/m³)Notes
Handheld IMSCorona Discharge0.1< 10< 30~0.05Performance may vary with temperature and humidity.
Corona Discharge1.0< 5< 20~0.05Faster alarm time at higher concentrations.
Portable IMS⁶³Ni0.1< 15< 45~0.02⁶³Ni source provides high stability.

Table 3: Surface Acoustic Wave (SAW) Sensor Performance with this compound

Sensor CoatingOperating Frequency (MHz)This compound Concentration (ppb)Response Time (s)Recovery Time (s)Frequency Shift (Hz)Notes
Polymer A250100< 30< 60500 - 1000Highly sensitive to organophosphorus compounds.
250500< 15< 402500 - 5000Larger frequency shift at higher concentrations.
Polymer B433100< 20< 50800 - 1500Higher frequency can lead to increased sensitivity.

Experimental Protocols

Protocol 1: Field Testing of a Photoionization Detector (PID) with this compound

1. Objective: To verify the operational status and response of a PID to a known concentration of this compound vapor in a field environment.

2. Materials:

  • Photoionization Detector (PID) with a 10.6 eV or 11.7 eV lamp

  • Calibration gas (e.g., isobutylene)

  • Portable this compound vapor generator

  • Certified this compound solution (in a suitable solvent like isopropanol)

  • Gas dilution system or calibrated gas bags

  • Personal Protective Equipment (PPE): safety glasses, gloves

  • Stopwatch

  • Data logger or notebook

3. Pre-Test Procedure (Calibration):

  • Perform a fresh air zero calibration of the PID in an uncontaminated environment.

  • Calibrate the PID using a certified standard of isobutylene gas according to the manufacturer's instructions.

  • Record the calibration date, time, and response factor used.

4. This compound Vapor Generation:

  • Prepare a known concentration of this compound vapor using the portable vapor generator. A common method is to use a syringe pump to inject a liquid this compound solution onto a heated surface within the generator, where it vaporizes into a carrier gas stream (e.g., clean air).

  • Alternatively, use a gas dilution system to mix a known volume of this compound vapor with a known volume of clean air to achieve the target concentration.

  • For qualitative field checks, a small amount of diluted this compound solution can be placed on a watch glass to generate a vapor plume downwind.

5. Testing Procedure:

  • Position the PID and the vapor generator in the designated test area, considering wind direction to ensure the vapor plume reaches the detector's inlet.

  • Start the data logger or prepare to manually record readings.

  • Initiate the generation of this compound vapor at the target concentration.

  • Expose the PID inlet to the this compound vapor stream.

  • Start the stopwatch simultaneously.

  • Record the initial reading and the time it takes for the PID reading to stabilize (response time).

  • Record the stable reading in parts per million (ppm).

  • Cease the generation of this compound vapor and remove the PID from the vapor stream.

  • Monitor the PID readings and record the time it takes for the reading to return to baseline (recovery time).

6. Data Analysis:

  • If the PID was calibrated with isobutylene, apply the appropriate correction factor for this compound to the recorded reading to determine the actual concentration.

  • Compare the measured response time and recovery time to the manufacturer's specifications or previous test data.

  • Note any environmental conditions (temperature, humidity) that may have influenced the results.

Protocol 2: Field Testing of an Ion Mobility Spectrometer (IMS) with this compound

1. Objective: To assess the alarm response and identification capabilities of a field-portable IMS to this compound vapor.

2. Materials:

  • Ion Mobility Spectrometer (IMS)

  • Verification pad or confidence sample provided by the manufacturer

  • Portable this compound vapor generator

  • Certified this compound solution

  • PPE: safety glasses, gloves

  • Stopwatch

  • Data logger (if available)

3. Pre-Test Procedure (System Check):

  • Power on the IMS and allow it to complete its startup and self-check sequence in a clean environment.

  • Perform a confidence test using the manufacturer-provided verification pad to ensure the instrument is functioning correctly.

4. This compound Vapor Generation:

  • Generate a known concentration of this compound vapor using a portable vapor generator as described in Protocol 1. The concentration should be relevant to the detector's intended application and sensitivity.

5. Testing Procedure:

  • Place the IMS in the test area, ensuring its sample inlet is positioned to draw in the this compound vapor.

  • Start the data logger or prepare to manually record observations.

  • Initiate the this compound vapor generation.

  • Start the stopwatch as soon as the vapor is expected to reach the IMS inlet.

  • Observe the IMS display for any alarms and identification messages.

  • Record the time from initial exposure to the first alarm (alarm time).

  • Verify that the IMS correctly identifies the substance as a nerve agent simulant (or the specific library entry for this compound).

  • Stop the vapor generation and move the IMS to a clean air environment.

  • Record the time it takes for the alarm to cease and the system to return to a ready state (clearance time).

6. Data Analysis:

  • Compare the alarm time and clearance time to the performance specifications of the IMS.

  • Confirm the accuracy of the substance identification.

  • Document any anomalous readings or failures to alarm.

Protocol 3: Field Testing of a Surface Acoustic Wave (SAW) Sensor with this compound

1. Objective: To evaluate the sensitivity and response of a SAW-based chemical sensor to this compound vapor.

2. Materials:

  • SAW sensor device with appropriate interface and data acquisition software

  • Portable this compound vapor generator

  • Certified this compound solution

  • Source of clean, dry air or nitrogen as a carrier gas

  • Mass flow controllers for precise gas blending

  • PPE: safety glasses, gloves

  • Computer for data logging

3. Pre-Test Procedure (Baseline Stabilization):

  • Set up the SAW sensor and connect it to the data acquisition system.

  • Purge the sensor with clean, dry air or nitrogen until a stable baseline frequency is established. This may take several minutes.

  • Record the stable baseline frequency.

4. This compound Vapor Generation and Delivery:

  • Use a vapor generator and mass flow controllers to produce a precise and stable concentration of this compound vapor in the carrier gas.

  • Ensure the total flow rate is compatible with the SAW sensor's flow cell.

5. Testing Procedure:

  • Begin recording the sensor's frequency output.

  • Switch the gas flow from the clean carrier gas to the this compound vapor stream.

  • Continue to record the frequency as the this compound vapor interacts with the sensor's surface, causing a change in the acoustic wave propagation and thus a frequency shift.

  • Monitor the frequency until it reaches a new stable value. The time to reach this stable point is the response time.

  • Record the magnitude of the frequency shift.

  • Switch the gas flow back to the clean carrier gas to purge the sensor.

  • Continue recording the frequency as it returns to the original baseline. The time for this to occur is the recovery time.

6. Data Analysis:

  • Calculate the net frequency shift by subtracting the baseline frequency from the final stable frequency during this compound exposure.

  • Plot the frequency shift as a function of time to visualize the response and recovery profiles.

  • Correlate the magnitude of the frequency shift with the this compound concentration.

  • Analyze the response and recovery times.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Test Phase calib Detector Calibration (PID, IMS, SAW) vapor_prep This compound Vapor Generation Setup calib->vapor_prep start_test Initiate Test vapor_prep->start_test ppe Don PPE ppe->calib gen_vapor Generate this compound Vapor start_test->gen_vapor expose Expose Detector to Vapor gen_vapor->expose record_response Record Response (Reading, Alarm, Frequency Shift) expose->record_response decon Decontaminate Equipment expose->decon stop_vapor Cease Vapor Generation record_response->stop_vapor record_recovery Record Recovery/ Clearance Time stop_vapor->record_recovery data_analysis Data Analysis and Interpretation record_recovery->data_analysis report Generate Test Report data_analysis->report decon->report Detector_Signaling_Pathways cluster_pid Photoionization Detector (PID) cluster_ims Ion Mobility Spectrometer (IMS) cluster_saw Surface Acoustic Wave (SAW) Sensor dmmpa_pid This compound Vapor uv_lamp UV Lamp (10.6 eV) ionization Ionization of this compound uv_lamp->ionization current Generation of Electric Current ionization->current signal_pid Signal Proportional to Concentration current->signal_pid dmmpa_ims This compound Vapor ionization_ims Ionization (e.g., Corona Discharge) dmmpa_ims->ionization_ims ion_gate Ion Gate ionization_ims->ion_gate drift_tube Drift Tube Separation (based on ion mobility) ion_gate->drift_tube detector_ims Ion Detection drift_tube->detector_ims signal_ims Signal based on Drift Time detector_ims->signal_ims dmmpa_saw This compound Vapor sensor_surface Adsorption onto Sensor Surface Coating dmmpa_saw->sensor_surface mass_loading Mass Loading Effect sensor_surface->mass_loading wave_velocity Change in SAW Velocity mass_loading->wave_velocity frequency_shift Frequency Shift wave_velocity->frequency_shift signal_saw Signal Proportional to Mass Change frequency_shift->signal_saw

References

Application Notes and Protocols: Use of DMAPA as a Hardening Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-dimethylaminopropylamine (DMAPA) as a versatile hardening agent and catalyst in the synthesis of epoxy and polyurethane polymers. The information compiled herein, supported by experimental data and protocols, is intended to guide researchers in leveraging the unique properties of DMAPA for the development of advanced polymer systems.

Introduction to DMAPA in Polymer Synthesis

3-dimethylaminopropylamine (DMAPA) is a diamine featuring both a primary and a tertiary amine group, which imparts unique reactivity.[1] This dual functionality allows it to act as both a chain extender and a catalyst, making it a valuable component in the formulation of epoxy and polyurethane systems.[1][2] In polymer synthesis, DMAPA is utilized to enhance crosslinking, improve mechanical properties, and control reaction kinetics. Its applications are widespread, ranging from industrial coatings and adhesives to specialized biomaterials.[1]

In Epoxy Systems: DMAPA functions as a curing agent and an accelerator for other hardeners.[2] The primary amine group reacts with epoxy groups, initiating polymerization, while the tertiary amine group catalyzes the etherification reaction between epoxy groups and hydroxyl groups, leading to a more densely cross-linked network. This results in improved adhesion, flexibility, durability, and chemical resistance in the cured resin.[1]

In Polyurethane Systems: DMAPA primarily acts as a gelling catalyst, promoting the reaction between isocyanate and polyol functional groups to form urethane linkages.[2] It can also participate in the reaction through its primary amine group, reacting with isocyanates to form urea linkages, which can further influence the polymer's structure and properties.[2] DMAPA is particularly noted for its ability to provide a good balance between the gelling and blowing reactions in foam applications.

Quantitative Data on DMAPA's Performance

The concentration of DMAPA can significantly influence the curing characteristics and final properties of the polymer. The following tables summarize the quantitative effects of DMAPA and related amine catalysts on epoxy and polyurethane systems.

Table 1: Effect of Amine Catalyst on Polyurethane Foam Properties

CatalystCream Time (s)Rise Time (s)Gel Time (s)
DMAPA15 - 20100 - 12060 - 70
Catalyst B10 - 1580 - 10050 - 60
Catalyst C20 - 25120 - 14070 - 80

Data is illustrative and compiled from various sources. Actual values will depend on the specific formulation.

Table 2: Illustrative Effect of Accelerator Concentration on Epoxy Curing Properties

Accelerator Conc. (phr*)Gel Time (min)Time to Reach Shore D 80 (h)Peak Exotherm (°C)
1~120~24~45
5~40~12~70
10~15~6~110
15<10<4>150

phr = parts per hundred parts of resin. This data is for a representative tertiary amine accelerator and illustrates the general trend expected with DMAPA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions and experimental workflows associated with the use of DMAPA in polymer synthesis.

epoxy_curing_mechanism cluster_reactants Reactants cluster_reaction Curing Process Epoxy_Resin Epoxy Resin (with oxirane rings) Primary_Amine_Attack Nucleophilic attack by primary amine of DMAPA on epoxy ring Epoxy_Resin->Primary_Amine_Attack DMAPA DMAPA (H₂N-(CH₂)₃-N(CH₃)₂) DMAPA->Primary_Amine_Attack Chain_Extension Chain Extension and formation of secondary amine Primary_Amine_Attack->Chain_Extension Tertiary_Amine_Catalysis Catalysis by tertiary amine of DMAPA (Etherification) Chain_Extension->Tertiary_Amine_Catalysis Generates -OH groups Crosslinked_Network Formation of 3D Cross-linked Polymer Network Chain_Extension->Crosslinked_Network Builds polymer backbone Tertiary_Amine_Catalysis->Crosslinked_Network Accelerates curing

Caption: Curing mechanism of epoxy resin with DMAPA.

polyurethane_synthesis_workflow Start Start: Component Preparation Mix_Polyol Mix Polyol, Surfactant, Blowing Agent, and DMAPA Start->Mix_Polyol Add_Isocyanate Add Isocyanate (e.g., MDI, TDI) Mix_Polyol->Add_Isocyanate High_Speed_Mixing High-Speed Mixing Add_Isocyanate->High_Speed_Mixing Pour Pour into Mold High_Speed_Mixing->Pour Cure Curing (Foam Rise and Solidification) Pour->Cure Demold Demold and Post-Cure Cure->Demold Characterization Characterization (Mechanical, Thermal, etc.) Demold->Characterization End End: Polyurethane Foam Characterization->End

Caption: Experimental workflow for polyurethane foam synthesis.

Experimental Protocols

The following are generalized protocols for the use of DMAPA in epoxy and polyurethane synthesis. Researchers should optimize these protocols for their specific materials and applications.

Protocol 1: Curing of Epoxy Resin with DMAPA

Objective: To prepare and characterize an epoxy resin cured with DMAPA.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 3-dimethylaminopropylamine (DMAPA)

  • Anhydride or other amine co-hardener (optional)

  • Disposable mixing cups and stirring rods

  • Molds for sample preparation (e.g., silicone molds for mechanical testing)

  • Vacuum oven or desiccator

  • Analytical instruments: Differential Scanning Calorimeter (DSC), Fourier-Transform Infrared (FTIR) Spectrometer, Shore Durometer.

Procedure:

  • Formulation: Calculate the required amounts of epoxy resin, DMAPA, and any co-hardener based on the desired stoichiometric ratio (Amine Hydrogen Equivalent Weight to Epoxy Equivalent Weight). DMAPA can be used as a sole curing agent or as an accelerator in smaller quantities (e.g., 1-10 phr).

  • Mixing: a. Preheat the epoxy resin to reduce its viscosity (e.g., 50-60 °C for 30 minutes). b. In a clean, dry mixing cup, accurately weigh the epoxy resin. c. Add the weighed amount of DMAPA (and co-hardener, if used) to the epoxy resin. d. Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[3][4] e. For applications requiring high-quality, void-free samples, degas the mixture under vacuum for 5-10 minutes.

  • Casting: Pour the mixed resin into pre-heated and release-agent-coated molds.

  • Curing: a. Transfer the molds to an oven with a controlled temperature profile. A typical curing schedule might be 2 hours at 80 °C followed by 2 hours at 150 °C. The optimal curing schedule will depend on the specific formulation. b. Allow the samples to cool slowly to room temperature before demolding to prevent internal stresses.

  • Characterization: a. DSC Analysis: Determine the glass transition temperature (Tg) and the extent of cure by performing a temperature scan (e.g., from 25 °C to 250 °C at 10 °C/min).[5][6] The absence of a residual curing exotherm indicates a complete cure.[6] b. FTIR Analysis: Monitor the curing reaction by observing the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group bands. c. Hardness Testing: Measure the Shore D hardness of the cured samples at multiple points to assess the uniformity of the cure.

Protocol 2: Synthesis of Polyurethane Foam with DMAPA as a Catalyst

Objective: To synthesize a polyurethane foam using DMAPA as a catalyst.

Materials:

  • Polyether or polyester polyol

  • Diisocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))

  • DMAPA (catalyst)

  • Silicone surfactant

  • Blowing agent (e.g., water)

  • Disposable mixing cups and high-speed stirrer

  • Mold for foam rise

Procedure:

  • Premix Preparation: a. In a disposable cup, accurately weigh the polyol, silicone surfactant, water, and DMAPA. b. Mix these components at a low speed until a homogeneous premix is obtained.[7]

  • Foaming Process: a. Weigh the required amount of isocyanate in a separate container. b. Add the isocyanate to the premix. c. Immediately begin high-speed stirring (e.g., 2000-6000 rpm) for a short duration (e.g., 5-10 seconds) to ensure thorough mixing.[7] d. Quickly pour the reacting mixture into the mold.

  • Curing: a. Allow the foam to rise and cure at ambient temperature. The cream time, rise time, and tack-free time should be recorded. b. The foam can be post-cured in an oven (e.g., at 70 °C for 1-2 hours) to ensure complete reaction and dimensional stability.

  • Characterization: a. Density: Measure the free-rise density of the foam. b. FTIR Analysis: Confirm the formation of urethane linkages by identifying the characteristic N-H (around 3300 cm⁻¹) and C=O (around 1700-1730 cm⁻¹) stretching bands. The disappearance of the NCO peak (around 2270 cm⁻¹) indicates complete reaction. c. Mechanical Properties: Evaluate the compressive strength and other relevant mechanical properties of the foam according to standard test methods.

Safety Precautions

DMAPA is a corrosive and flammable liquid.[2] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for DMAPA and all other chemicals before use. The reaction of isocyanates is highly exothermic and can generate hazardous vapors; appropriate engineering controls and PPE are essential.

References

Standard Operating Procedure for Handling Dimethylolpropionic Acid (DMMPA) in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the safe handling of Dimethylolpropionic Acid (DMMPA) in a laboratory setting. This compound is a trifunctional molecule containing two primary hydroxyl groups and one tertiary carboxylic group.[1] It is commonly used in the synthesis of water-soluble resins, particularly in the production of polyurethane dispersions (PUDs) and powder coatings.[2][3][4] While this compound is considered to have low toxicity, proper handling procedures are essential to minimize risk and ensure a safe laboratory environment.[1][5] This SOP outlines the necessary personal protective equipment (PPE), engineering controls, spill cleanup procedures, and waste disposal protocols.

Hazard Identification and Quantitative Data

This compound is a white, crystalline solid.[6] While it is not classified as a highly hazardous substance, it can cause irritation upon contact with eyes and the respiratory tract.[5][7] Ingestion is considered slightly toxic.[5][7] The primary hazards are related to its physical form as a dust and its acidic nature.

Table 1: Physical and Toxicological Properties of this compound

PropertyValueReference
Chemical Name 2,2-bis(hydroxymethyl)propionic acid
CAS Number 4767-03-7[7]
Molecular Formula C5H10O4[8]
Molecular Weight 134.13 g/mol [8]
Appearance White crystalline solid[6]
Melting Point 185-190 °C
Oral LD50 (Rat) >2000 mg/kg[5]
Dermal LD50 (Rat) >2000 mg/kg[5]
Eye Irritation Causes serious eye irritation[5]
Skin Irritation Not considered a skin irritant[5][7]
Inhalation Hazard Dust can be irritating to the respiratory tract[5][7]

Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of a specific OEL, it is prudent to handle this compound as a substance with the potential to cause irritation and to minimize dust generation and exposure.

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous substances. The following engineering controls should be in place when handling this compound:

  • Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.

  • Body Protection: A lab coat should be worn to protect clothing and skin from contamination.

  • Respiratory Protection: In situations where a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Experimental Protocol: Synthesis of a Waterborne Polyurethane Dispersion (PUD) using this compound

This protocol describes a typical laboratory-scale synthesis of a waterborne polyurethane dispersion.

5.1 Materials

  • Isophorone diisocyanate (IPDI)

  • Poly(tetramethylene ether) glycol (PTMEG)

  • Dimethylolpropionic acid (this compound)

  • Triethylamine (TEA)

  • Acetone

  • Deionized water

  • Ethylenediamine (EDA)

5.2 Equipment

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Beakers and graduated cylinders

5.3 Procedure

  • Prepolymer Synthesis:

    • Add a measured amount of PTMEG to the three-neck flask and heat to 70-80°C under a nitrogen atmosphere with stirring.

    • In a separate beaker, dissolve this compound in acetone.

    • Add the IPDI to the flask, followed by the this compound/acetone solution.

    • Maintain the reaction at 80°C for 2-3 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.

  • Neutralization and Dispersion:

    • Cool the prepolymer to 40-50°C.

    • Add TEA to neutralize the carboxylic acid groups of the this compound. Stir for 30 minutes.

    • Add deionized water to the mixture under vigorous stirring to form a stable dispersion.

  • Chain Extension:

    • Slowly add a solution of EDA in deionized water to the dispersion with continuous stirring.

    • Continue stirring for an additional hour to complete the chain extension reaction.

  • Solvent Removal:

    • Remove the acetone under reduced pressure using a rotary evaporator.

Spill and Emergency Procedures

6.1 Small Spills (Solid this compound)

  • Wear appropriate PPE (goggles, gloves, lab coat).

  • Gently sweep up the spilled solid, avoiding the generation of dust.

  • Place the collected material into a labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

6.2 Large Spills

  • Evacuate the immediate area and alert others.

  • If the spill is large or if there is a significant amount of airborne dust, contact the institutional safety office.

  • Prevent the spread of the spill.

  • Follow institutional procedures for large chemical spills.

6.3 First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Do not dispose of this compound down the drain.

Visualizations

Hazard_Control_Hierarchy elimination Elimination (e.g., Use a less hazardous alternative if possible) substitution Substitution (e.g., Use a granular form instead of fine powder to reduce dust) engineering Engineering Controls (e.g., Use a fume hood for all handling) admin Administrative Controls (e.g., Follow this SOP, receive training) ppe Personal Protective Equipment (PPE) (e.g., Goggles, gloves, lab coat)

Caption: Hazard Control Hierarchy for this compound.

PUD_Synthesis_Workflow cluster_0 Prepolymer Synthesis cluster_1 Neutralization & Dispersion cluster_2 Chain Extension cluster_3 Final Product A Add PTMEG to flask and heat C Add IPDI and this compound solution A->C B Dissolve this compound in Acetone B->C D React at 80°C C->D E Cool prepolymer D->E After 2-3 hours F Add TEA for neutralization E->F G Add water for dispersion F->G H Add EDA solution G->H Vigorous stirring I Stir to complete reaction H->I J Remove Acetone I->J After 1 hour K Waterborne Polyurethane Dispersion J->K

Caption: Workflow for PUD Synthesis with this compound.

References

The Role of Dimethylaminopropylamine (DMAPA) in Advanced Water Treatment Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Scientists

Dimethylaminopropylamine (DMAPA) is a versatile diamine that serves as a critical building block in the synthesis of a variety of specialized polymers and surfactants used in water treatment. Its unique structure, featuring both a primary and a tertiary amine group, allows for the creation of cationic molecules with tailored properties for applications such as flocculation, corrosion inhibition, and microbial control. These application notes provide an overview of the role of DMAPA-based compounds in water treatment, along with detailed experimental protocols for their evaluation.

DMAPA-Based Flocculants for Water Clarification

DMAPA is a key precursor in the production of water-soluble cationic polyelectrolytes, which are highly effective flocculants for removing suspended solids and organic matter from wastewater.[1] These polymers, typically cationic polyacrylamides (CPAMs), function through charge neutralization and bridging mechanisms to agglomerate colloidal particles, facilitating their separation from the water phase.

Quantitative Performance Data

The performance of DMAPA-based flocculants is comparable to, and in some cases exceeds, that of conventional coagulants like alum and ferric chloride.[2] Key performance indicators include turbidity reduction, removal of heavy metals, and reduction of Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).[3][4][5]

Flocculant TypeApplicationDosage (mg/L)Turbidity Removal (%)Heavy Metal Removal (%)COD/BOD Reduction (%)Reference
DMAPA-based CPAMMunicipal Wastewater5 - 20> 95Pb(II): ~85, Cd(II): ~70COD: > 60, BOD: > 50[6][7]
DMAPA-based CPAMIndustrial Effluent (Textile)10 - 50> 90Cr(VI): ~80COD: > 70[8]
AlumMunicipal Wastewater20 - 100~90Pb(II): ~80, Cd(II): ~65COD: ~50, BOD: ~40[2][9]
Ferric ChlorideMunicipal Wastewater15 - 80~92Pb(II): ~82, Cd(II): ~68COD: ~55, BOD: ~45[2][9]
Experimental Protocol: Evaluation of DMAPA-Based Flocculants (Jar Test)

The jar test is a standard laboratory procedure to determine the optimal dosage of a flocculant for a specific water source.[10][11][12][13]

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Pipettes

  • Turbidimeter

  • pH meter

  • DMAPA-based flocculant stock solution (0.1% w/v)

  • Raw water sample

Procedure:

  • Fill six 1000 mL beakers with the raw water sample.

  • Place the beakers in the jar test apparatus.

  • While stirring at a rapid mix speed (e.g., 200 rpm), add varying dosages of the DMAPA-based flocculant stock solution to each beaker (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mg/L).

  • Continue rapid mixing for 1-2 minutes to ensure complete dispersion of the flocculant.

  • Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for 15-20 minutes to promote floc formation.

  • Turn off the stirrers and allow the flocs to settle for 30 minutes.

  • Carefully collect a supernatant sample from the top of each beaker.

  • Measure the turbidity and pH of each supernatant sample.

  • The optimal dosage is the one that results in the lowest residual turbidity.

Mechanism of Flocculation

DMAPA-based cationic polymers adsorb onto the surface of negatively charged suspended particles, neutralizing their charge and reducing the electrostatic repulsion between them. This allows the particles to come closer and aggregate. The long polymer chains can also bridge multiple particles together, forming larger, more robust flocs that settle rapidly.

Flocculation_Mechanism cluster_0 Water with Suspended Particles cluster_1 Addition of DMAPA-based Flocculant cluster_2 Flocculation Process cluster_3 Result Particles Negatively Charged Suspended Particles ChargeNeutralization Charge Neutralization Particles->ChargeNeutralization Adsorption Flocculant Cationic Polymer (from DMAPA) Flocculant->ChargeNeutralization Bridging Inter-particle Bridging ChargeNeutralization->Bridging Flocs Large, Settlable Flocs Bridging->Flocs ClarifiedWater Clarified Water Flocs->ClarifiedWater Settling

Flocculation mechanism of DMAPA-based polymers.

DMAPA-Based Corrosion Inhibitors

Derivatives of DMAPA, particularly cationic surfactants, are effective corrosion inhibitors for metals in various industrial water systems, including boilers and cooling towers.[14] They form a protective film on the metal surface, which acts as a barrier to corrosive agents.[15]

Quantitative Performance Data

The inhibition efficiency of DMAPA-based corrosion inhibitors is a function of their concentration and the operating temperature.

Inhibitor Concentration (ppm)Temperature (°C)Inhibition Efficiency (%) on Carbon SteelReference
502585.2[15]
1002592.5[15]
2002596.8[15]
1004088.1[15]
1006082.4[15]
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

The weight loss method is a straightforward technique to determine the corrosion rate and inhibition efficiency.[1][15][16][17][18]

Materials:

  • Metal coupons (e.g., carbon steel) of known surface area

  • Corrosive medium (e.g., 1M HCl, or simulated cooling water)

  • DMAPA-based corrosion inhibitor

  • Water bath or thermostat

  • Analytical balance

  • Desiccator

Procedure:

  • Prepare metal coupons by polishing with emery paper, degreasing with acetone, washing with distilled water, and drying.

  • Weigh the prepared coupons accurately.

  • Immerse the coupons in the corrosive medium with and without various concentrations of the DMAPA-based inhibitor.

  • Maintain the system at a constant temperature for a specified period (e.g., 24 hours).

  • After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where W is the weight loss in mg, D is the metal density in g/cm³, A is the coupon area in cm², and T is the immersion time in hours.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Mechanism of Corrosion Inhibition

DMAPA-based corrosion inhibitors function by adsorbing onto the metal surface. This adsorption can be physical (electrostatic interaction) or chemical (coordinate bonding), and it forms a protective layer that isolates the metal from the corrosive environment. The effectiveness of this film depends on factors such as the inhibitor's molecular structure, its concentration, and the surface charge of the metal.[19][20][21][22]

Corrosion_Inhibition_Mechanism cluster_0 Corrosive Environment cluster_1 Inhibitor Action cluster_2 Protection Mechanism cluster_3 Result Metal Metal Surface Adsorption Adsorption on Metal Surface Metal->Adsorption CorrosiveAgents Corrosive Agents (e.g., H+, Cl-) CorrosiveAgents->Metal Attack Inhibitor DMAPA-based Inhibitor Molecules Inhibitor->Adsorption ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->CorrosiveAgents Blocks CorrosionPrevention Corrosion Prevention ProtectiveFilm->CorrosionPrevention

Corrosion inhibition by DMAPA-based compounds.

DMAPA-Based Biocides for Microbial Control

Quaternary ammonium compounds (QACs) derived from DMAPA are effective biocides used to control the growth of bacteria, algae, and fungi in various water systems.[23] Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of microorganisms.[14][24][25]

Quantitative Performance Data

The efficacy of DMAPA-based biocides can be quantified by determining their Minimum Inhibitory Concentration (MIC) and the log reduction of microbial populations.

BiocideTarget MicroorganismMIC (µg/mL)Contact TimeLog ReductionReference
DMAPA-derived QACEscherichia coli5 - 151 hour> 4[26][27]
DMAPA-derived QACStaphylococcus aureus2 - 101 hour> 5[28][29]
DMAPA-derived QACPseudomonas aeruginosa10 - 251 hour> 3[29]
Experimental Protocol: Evaluation of Biocidal Efficacy (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of a biocide that prevents visible growth of a microorganism.[26][28]

Materials:

  • DMAPA-based biocide

  • Bacterial culture (e.g., E. coli)

  • Nutrient broth

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a series of twofold dilutions of the DMAPA-based biocide in nutrient broth in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism in broth without biocide) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the biocide in which no growth is observed.

Mechanism of Biocidal Action

The positively charged head of the DMAPA-derived QAC interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components and ultimately, cell death.

Biocidal_Mechanism cluster_0 Microorganism cluster_1 Biocide Interaction cluster_2 Cellular Disruption cluster_3 Result CellMembrane Negatively Charged Bacterial Cell Membrane MembraneDisruption Cell Membrane Disruption CellMembrane->MembraneDisruption Disorganization QAC DMAPA-derived Quaternary Ammonium Compound (QAC) QAC->CellMembrane Electrostatic Interaction Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Biocidal action of DMAPA-derived QACs.

References

Application Notes and Protocols for Utilizing DMMP as a Simulant in Environmental Persistence Studies of Nerve Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (DMMP) serves as a crucial, low-toxicity simulant for highly toxic nerve agents such as Sarin (GB) and Soman (GD). Its structural similarity to these agents makes it an invaluable tool for studying their environmental persistence and developing effective decontamination strategies. Understanding the fate of these hazardous compounds in various environmental matrices is paramount for both military and civilian preparedness. These application notes provide a comprehensive overview of the environmental persistence of DMMP, supported by quantitative data and detailed experimental protocols to guide researchers in this critical field.

Data Presentation: Environmental Persistence of DMMP

The environmental persistence of DMMP is influenced by a combination of physical, chemical, and biological factors. The following tables summarize key quantitative data on the half-life of DMMP in different environmental compartments.

Table 1: Half-life of DMMP in Soil

ConditionHalf-lifeReference
Environmental chamber studies (initial conc. 100-1000 ppm)0.2 - 60 days[1][2]
Average half-life in environmental chamber studies12.4 days[1][2][3]

Table 2: Half-life of DMMP in Water

ConditionHalf-lifeReference
Hydrolysis at pH 33.27 years[1][2]
Hydrolysis at pH 7124 days[1][2]
Hydrolysis at pH 912.4 days[1][2]
Hydrolysis at pH 111.2 days[1][2]
Volatilization from a model river22 days[1]
Volatilization from a model lake240 days[1]
Environmental chamber studies (muddy water)7 - 210 days[1]

Table 3: Atmospheric Fate of DMMP

ProcessHalf-lifeReference
Reaction with hydroxyl radicals~2.8 days[1][2]

Signaling Pathways and Degradation Mechanisms

The environmental degradation of DMMP proceeds through several key pathways, including hydrolysis, photolysis, and biodegradation.

Hydrolysis Pathway

Hydrolysis is a significant degradation pathway for DMMP in aqueous environments. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under alkaline conditions. The primary hydrolysis products are methylphosphonic acid (MPA) and methanol.[1][2][4][5][6][7][8]

DMMP DMMP (Dimethyl methylphosphonate) MPA MPA (Methylphosphonic Acid) DMMP->MPA Hydrolysis Methanol Methanol DMMP->Methanol Hydrolysis H2O H₂O (Water)

Caption: Hydrolysis degradation pathway of DMMP.

Abiotic and Biotic Degradation

In addition to hydrolysis, DMMP can be degraded by other abiotic processes such as photolysis (degradation by light) and biotic processes (biodegradation by microorganisms). While direct photolysis is not considered a major degradation pathway, photocatalytic degradation in the presence of semiconductors like TiO2 has been demonstrated.[9][10][11] Biodegradation of DMMP in soil and water is generally considered to be a slow process.[1][2]

cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Photolysis Photolysis Degradation_Products Degradation Products Photolysis->Degradation_Products Hydrolysis Hydrolysis Hydrolysis->Degradation_Products Biodegradation Biodegradation Biodegradation->Degradation_Products DMMP DMMP DMMP->Photolysis DMMP->Hydrolysis DMMP->Biodegradation start Start soil_prep Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) start->soil_prep dmmp_app DMMP Application soil_prep->dmmp_app incubation Incubation (Aerobic/Anaerobic) dmmp_app->incubation sampling Sampling at Intervals incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analytical Quantification (e.g., GC-MS) extraction->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis end End data_analysis->end start Start system_prep System Preparation (Water-Sediment Equilibration) start->system_prep dmmp_app DMMP Application to Water Phase system_prep->dmmp_app incubation Incubation (Aerobic/Anaerobic, Dark) dmmp_app->incubation sampling Water and Sediment Sampling incubation->sampling extraction Extraction of Water and Sediment sampling->extraction analysis Analytical Quantification extraction->analysis data_analysis Half-life Calculation (Water, Sediment, Total System) analysis->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Stability of Dimethylolpropionic Acid (DMMPA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylolpropionic Acid (DMMPA). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter with this compound, focusing on its known properties and potential degradation pathways.

Q1: My this compound powder has become clumpy and difficult to handle. What is the cause and is it still usable?

A1: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Clumping is a primary indicator of moisture absorption.

  • Cause: Exposure to ambient air with moderate to high humidity.

  • Usability: The presence of moisture can potentially initiate hydrolysis or other degradation pathways, although this compound is generally considered hydrolytically stable. It is crucial to assess the purity of the material before use. We recommend performing a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to determine if significant degradation has occurred. For applications sensitive to water content, it is advisable to use a fresh, unopened container of this compound.

Q2: I suspect my this compound has been exposed to high temperatures. How can I check for thermal degradation?

A2: this compound has a decomposition temperature of approximately 230°C.[1] While it is relatively stable at elevated temperatures, prolonged exposure to heat, especially in the presence of other reactive species, could lead to degradation.

  • Detection: A visual inspection for any discoloration (yellowing or browning) is a first step. For a quantitative assessment, analytical techniques such as HPLC can be used to check for the appearance of degradation peaks. Thermal analysis techniques like Thermogravimetric Analysis (TGA) can determine the exact decomposition temperature of your sample, which can be compared to the specification of pure this compound.

  • Troubleshooting Workflow for Suspected Thermal Degradation:

    Start Suspected Thermal Exposure of this compound Visual Visual Inspection (Discoloration?) Start->Visual HPLC HPLC Analysis (Purity Check) Visual->HPLC Discoloration Observed Visual->HPLC No Discoloration (Proceed for confirmation) TGA Thermogravimetric Analysis (Decomposition Temp.) HPLC->TGA Degradation Peaks Observed Compare Compare to Specification HPLC->Compare No Significant Degradation TGA->Compare Decision Usable / Discard Compare->Decision

    Caption: Troubleshooting workflow for suspected thermal degradation of this compound.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by pH. As a carboxylic acid, the carboxyl group can be deprotonated at higher pH values. While this compound is generally stable, extreme pH conditions (highly acidic or alkaline) can potentially catalyze hydrolysis, especially at elevated temperatures over extended periods.

  • Acidic Conditions (Low pH): May lead to esterification if other alcohols are present, though self-esterification is less likely without a catalyst.

  • Alkaline Conditions (High pH): The carboxylate form is predominant. While generally stable, very high pH in combination with high temperatures could promote unforeseen degradation reactions.

Q4: What are the best practices for storing this compound to ensure its long-term stability?

A4: To maintain the quality and stability of this compound, proper storage is essential.

  • Temperature: Store in a cool, dry place. A recommended storage temperature is between 10°C and 25°C.

  • Humidity: Due to its hygroscopic nature, this compound must be protected from moisture. Keep the container tightly closed in a well-ventilated area. The use of a desiccator or a dry box is highly recommended for storing opened containers.

  • Container: Store in the original, unopened container whenever possible. If transferring to a different container, ensure it is airtight and made of a non-reactive material.

Data on this compound Stability

Table 1: General Stability Profile of Solid this compound

Storage ConditionParameterExpected StabilityRecommendations
Temperature
Refrigerated (2-8°C)PurityHighRecommended for long-term storage.
Room Temperature (20-25°C)PurityGoodSuitable for routine use, ensure low humidity.
Accelerated (40°C)PurityModeratePotential for slow degradation over extended periods.
Relative Humidity (RH)
Low (<30% RH)Physical AppearanceStable (Free-flowing powder)Ideal storage condition.
Moderate (40-60% RH)Physical AppearanceProne to clumpingStore in a tightly sealed container with desiccant.
High (>75% RH)Physical AppearanceSignificant clumping/deliquescenceAvoid exposure.
Light Exposure
Ambient LightPurityGoodNo significant degradation expected.
UV LightPurityModeratePotential for long-term degradation. Store protected from light.

Table 2: Predicted Stability of this compound in Aqueous Solution

ConditionpH RangeExpected Degradation PathwayRelative Rate of Degradation
Hydrolysis 1 - 3MinimalVery Slow
4 - 8MinimalVery Slow
9 - 12Potential for base-catalyzed reactionsSlow to Moderate (increases with pH and temperature)
Photodegradation NeutralPotential for oxidative degradationSlow

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

1. Protocol: Stability-Indicating HPLC Method for Purity and Degradation Product Analysis

This protocol outlines a general method that can be adapted to develop a stability-indicating HPLC assay for this compound.

  • Objective: To quantify the purity of this compound and separate it from potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent.

      • A: 0.1% Phosphoric acid in water (pH ~2.5)

      • B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 105°C for 24 hours, then dissolve in mobile phase A.

    • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

2. Protocol: Hygroscopicity Assessment

  • Objective: To quantify the moisture absorption of this compound under different humidity conditions.

  • Materials:

    • This compound powder

    • Weighing boats

    • Analytical balance

    • Controlled humidity chambers or desiccators with saturated salt solutions (e.g., MgCl₂ for ~33% RH, NaCl for ~75% RH).

  • Procedure:

    • Dry the this compound sample in a vacuum oven at 40°C for 24 hours to establish a baseline dry weight.

    • Place a known weight (e.g., 1 gram) of the dried this compound in a pre-weighed weighing boat.

    • Place the weighing boat in the controlled humidity chamber.

    • Record the weight of the sample at regular intervals (e.g., 1, 4, 8, 24, 48 hours).

    • Calculate the percentage of weight gain due to moisture absorption at each time point.

Signaling Pathways and Experimental Workflows

Hypothetical Degradation Pathway of this compound

Based on its chemical structure, a potential, though not experimentally confirmed, degradation pathway for this compound under harsh conditions could involve decarboxylation at very high temperatures or oxidation of the hydroxyl groups.

This compound This compound (C5H10O4) Heat High Heat (>230°C) This compound->Heat Oxidation Strong Oxidizing Agent This compound->Oxidation Decarboxylation Decarboxylation Product Heat->Decarboxylation Decarboxylation Oxidized Oxidized Products Oxidation->Oxidized Oxidation

Caption: Hypothetical degradation pathways for this compound under severe stress conditions.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a new batch of this compound.

Start Receive New Batch of this compound Initial_Testing Initial Analysis (Appearance, Purity by HPLC) Start->Initial_Testing Stability_Study Place on Stability (Controlled Temp/Humidity) Initial_Testing->Stability_Study Time_Points Analyze at Pre-defined Time Points (e.g., 3, 6, 12 months) Stability_Study->Time_Points Data_Analysis Analyze Data (Assess Degradation Trends) Time_Points->Data_Analysis Conclusion Determine Shelf-Life and Retest Period Data_Analysis->Conclusion

Caption: General experimental workflow for this compound stability testing.

References

Technical Support Center: Troubleshooting Inconsistent Curing of Epoxy Resins with DMAPA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using 3-dimethylaminopropylamine (DMAPA) as a curing agent for epoxy resins. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to ensure consistent and optimal curing outcomes in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My epoxy resin isn't curing or remains tacky after the expected time. What are the likely causes when using DMAPA?

A1: Incomplete or slow curing is a frequent issue that can often be attributed to several factors when DMAPA is used as a curing agent. These factors include incorrect mix ratios, low ambient temperatures, and moisture contamination.

Troubleshooting Steps:

  • Verify Mix Ratio: Ensure the precise stoichiometric ratio of epoxy resin to DMAPA is being used. An excess or deficit of the curing agent can lead to an incomplete reaction. It is recommended to measure components by weight for the highest accuracy.

  • Increase Ambient Temperature: The rate of reaction for epoxy curing is temperature-dependent.[1][2] Curing at temperatures below the recommended range (typically 21-27°C or 70-80°F) can significantly slow down the process.[3][4] Consider moving the curing setup to a temperature-controlled environment or using a calibrated oven.

  • Check for Moisture Contamination: DMAPA, like other amine-based curing agents, can be sensitive to moisture.[1] Moisture can interfere with the curing reaction, leading to a tacky or uncured surface. Ensure all mixing vessels and substrates are completely dry before use. Work in an environment with controlled humidity, ideally below 60%.[5]

  • Ensure Thorough Mixing: Inadequate mixing can result in localized areas with incorrect stoichiometry, leading to inconsistent curing. Mix the resin and DMAPA thoroughly for the manufacturer's recommended duration, scraping the sides and bottom of the mixing container.

Q2: The epoxy is curing too quickly, leaving insufficient working time (pot life). How can I manage this?

A2: A rapid cure, while sometimes desirable, can prematurely solidify the epoxy before the application is complete. This is often due to high ambient temperatures, excessive DMAPA concentration, or a large batch size leading to a significant exothermic reaction.

Management Strategies:

  • Lower the Ambient Temperature: Working in a cooler environment will slow down the reaction rate and extend the pot life.

  • Reduce Batch Size: The curing of epoxy is an exothermic process, generating heat that accelerates the reaction.[2] Mixing smaller batches will generate less heat and prolong the working time.

  • Adjust DMAPA Concentration: If your formulation allows, a slight reduction in the concentration of DMAPA can slow the curing process. It is crucial to conduct small-scale tests to validate the impact on the final properties.

Q3: The surface of my cured epoxy has a waxy or oily film. What is this and how can I prevent it?

A3: This phenomenon is known as "amine blush." It occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, forming a carbamate film on the surface.[6][7] This can lead to a hazy, waxy, or greasy finish and may impede adhesion of subsequent layers.[7][8]

Prevention and Removal:

  • Control Humidity: Maintain a low-humidity environment during curing to minimize the interaction of the amine with airborne moisture.[1][6]

  • Ensure Adequate Airflow: Gentle air circulation can help to reduce the concentration of carbon dioxide and moisture at the curing surface.

  • Removal: If amine blush has already formed, it can be removed after the epoxy has fully cured by washing the surface with warm, soapy water and a scrub pad.[6][9] It is crucial to thoroughly rinse and dry the surface before any subsequent coating or sanding.[6][9]

Quantitative Data on DMAPA-Epoxy Curing

The following tables provide illustrative data on how varying concentrations of DMAPA and different curing temperatures can affect the curing time and final hardness of a standard Bisphenol A-based epoxy resin.

Table 1: Effect of DMAPA Concentration on Gel Time and Shore D Hardness

DMAPA Concentration (phr*)Gel Time at 25°C (minutes)Peak Exotherm for 100g mass (°C)Shore D Hardness (after 24 hours at 25°C)
51205575
10609582
152516085

*phr = parts per hundred of resin

Table 2: Influence of Curing Temperature on Time to Reach Full Cure (Shore D > 80)

Curing Temperature (°C)Time to Reach Shore D > 80 (hours) with 10 phr DMAPA
1536
2518
408

Experimental Protocols

Protocol 1: Determination of Gel Time

Objective: To determine the pot life and gel time of a DMAPA-cured epoxy system according to a modified ASTM D2471 standard.

Materials:

  • Epoxy Resin

  • DMAPA Curing Agent

  • Disposable mixing cups (100 mL)

  • Wooden tongue depressor or mechanical stirrer

  • Stopwatch

  • Thermocouple or digital thermometer

Procedure:

  • Condition the epoxy resin and DMAPA to the desired experimental temperature (e.g., 25°C).

  • Accurately weigh the desired amounts of epoxy resin and DMAPA into a mixing cup.

  • Start the stopwatch immediately upon adding the DMAPA to the resin.

  • Begin mixing thoroughly with a tongue depressor or mechanical stirrer for 2-3 minutes, ensuring to scrape the sides and bottom of the cup.

  • Periodically probe the mixture with the stirrer. The gel time is recorded as the point at which the mixture becomes viscous enough to form a string or "gel" when the stirrer is lifted.

Protocol 2: Measurement of Shore D Hardness

Objective: To assess the curing progression and final hardness of the epoxy sample using a Shore D durometer, following ASTM D2240.

Materials:

  • Cured epoxy samples (at least 6 mm thick)

  • Shore D durometer

  • Flat, hard surface

Procedure:

  • Ensure the cured epoxy sample has been conditioned at the test temperature for at least one hour.

  • Place the sample on a flat, hard surface.

  • Hold the durometer perpendicular to the sample surface.

  • Press the indenter firmly and quickly onto the epoxy surface until the presser foot makes full contact.

  • Record the hardness reading within 1-2 seconds of full contact.

  • Take at least five readings at different locations on the sample, at least 6 mm apart, and calculate the average.

Protocol 3: Characterization of Curing Kinetics using Differential Scanning Calorimetry (DSC)

Objective: To analyze the exothermic reaction of the DMAPA-epoxy system to determine the heat of reaction and the degree of cure.

Materials:

  • Uncured mixture of epoxy resin and DMAPA

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Prepare a small, homogeneous sample (5-10 mg) of the uncured epoxy/DMAPA mixture.

  • Accurately weigh the sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • For a dynamic scan, heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).

  • For an isothermal scan, rapidly heat the sample to the desired curing temperature and hold it at that temperature until the reaction is complete (indicated by the heat flow returning to the baseline).

  • The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The degree of cure at any given time can be calculated by comparing the partial heat of reaction to the total heat of reaction.

Visualizations

Epoxy_Curing_with_DMAPA cluster_DMAPA DMAPA Structure Epoxy Epoxy Resin (Glycidyl Ether) EpoxyRing Epoxide Ring Epoxy->EpoxyRing contains DMAPA DMAPA (Curing Agent) PrimaryAmine Primary Amine Group (-NH2) DMAPA->PrimaryAmine has a TertiaryAmine Tertiary Amine Group (-N(CH3)2) DMAPA->TertiaryAmine has a Reaction1 Nucleophilic Attack: Primary Amine opens Epoxide Ring PrimaryAmine->Reaction1 Reaction3 Catalytic Action: Tertiary Amine promotes Epoxide Homopolymerization (Etherification) TertiaryAmine->Reaction3 catalyzes EpoxyRing->Reaction1 Reaction2 Secondary Amine reacts with another Epoxide Ring EpoxyRing->Reaction2 EpoxyRing->Reaction3 Intermediate1 Formation of Secondary Amine and Hydroxyl Group Reaction1->Intermediate1 Intermediate1->Reaction2 Intermediate2 Formation of Tertiary Amine Reaction2->Intermediate2 Intermediate2->Reaction3 catalyzes Crosslinked Crosslinked Polymer Network Intermediate2->Crosslinked contributes to Reaction3->Crosslinked Troubleshooting_Workflow Start Inconsistent Curing Observed CheckRatio Verify Mix Ratio (by weight) Start->CheckRatio RatioCorrect Ratio Correct? CheckRatio->RatioCorrect CheckTemp Check Curing Temperature (21-27°C range?) TempCorrect Temp Adequate? CheckTemp->TempCorrect CheckMoisture Assess for Moisture Contamination MoistureFree Moisture Free? CheckMoisture->MoistureFree CheckMixing Review Mixing Procedure MixingThorough Mixing Thorough? CheckMixing->MixingThorough RatioCorrect->CheckTemp Yes AdjustRatio Action: Remeasure Accurately RatioCorrect->AdjustRatio No TempCorrect->CheckMoisture Yes AdjustTemp Action: Increase Temp/ Use Oven TempCorrect->AdjustTemp No MoistureFree->CheckMixing Yes ControlHumidity Action: Use Dry Equipment/Control Humidity MoistureFree->ControlHumidity No Remix Action: Remix new batch Thoroughly MixingThorough->Remix No End Consistent Curing Achieved MixingThorough->End Yes AdjustRatio->End AdjustTemp->End ControlHumidity->End Remix->End

References

Technical Support Center: Minimizing DMMPA Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylolpropionic Acid (DMMPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during the long-term storage of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area with temperatures ranging from 10°C to 25°C.[1][2] Some suppliers may recommend storage below +30°C.[3]

Q2: How does humidity affect the stability of this compound?

A2: this compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5][6] This moisture absorption can potentially lead to physical changes, such as clumping, and may initiate chemical degradation pathways like hydrolysis. Therefore, it is crucial to store this compound in a tightly sealed container in a dry environment to minimize exposure to humidity.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on its chemical structure containing both carboxylic acid and hydroxyl groups, the primary potential degradation pathways include:

  • Hydrolysis: The ester linkages that could be formed by self-esterification of this compound are susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.

  • Thermal Degradation: At elevated temperatures, this compound may undergo decarboxylation (loss of CO2) or other decomposition reactions.[4]

  • Oxidation: The hydroxyl groups and the carbon backbone could be susceptible to oxidation, especially in the presence of strong oxidizing agents.[7]

Q4: Are there any known incompatible materials for storing this compound?

A4: Yes, this compound should not be stored with strong oxidizing agents or strong bases.[8] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong acids.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Action
Caking or Clumping of this compound Powder Exposure to humidity due to its hygroscopic nature.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use. If clumping occurs, gently break up the aggregates before use, ensuring the material is still within specification.
Discoloration of this compound Possible oxidative degradation or presence of impurities from synthesis.Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. Analyze the material for impurities using a suitable analytical method like HPLC.
Inconsistent Experimental Results Partial degradation of this compound leading to lower purity.Verify the purity of the this compound lot using a validated analytical method before use. Re-evaluate storage conditions to ensure they are optimal.
pH Shift in this compound Solutions Degradation leading to the formation of acidic or basic byproducts.Prepare solutions fresh and use them promptly. Monitor the pH of the solution over time if it needs to be stored. Store solutions at low temperatures (2-8°C) to slow down degradation, if compatible with the solvent.

Experimental Protocols

Protocol 1: Purity Determination and Stability Indicating Method using High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for developing a stability-indicating HPLC-UV method for this compound, based on common practices for small molecules.[1][2][9][10][11]

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Materials:

  • This compound reference standard and sample

  • HPLC grade acetonitrile and water

  • HPLC grade phosphoric acid or other suitable buffer components

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • pH meter

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for polar acidic compounds is a gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water).

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

    • Prepare the this compound sample in the same manner.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm (as this compound lacks a strong chromophore, low UV is necessary)

  • Forced Degradation Study (Stress Testing): To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound.[2][9][12]

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.[13]

Protocol 2: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of this compound.

Materials:

  • This compound sample

  • TGA and DSC instruments

  • Nitrogen gas (high purity)

Methodology:

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to a suitable upper temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4]

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the this compound sample into a DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4]

    • Record the heat flow to observe endothermic (melting) and exothermic (decomposition) events.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 10°C - 25°C[1][2]To minimize the rate of potential thermal degradation.
Humidity Low humidity, store in a dry placeThis compound is hygroscopic and can absorb moisture, which may lead to degradation.[3][4][5][6]
Atmosphere Well-ventilated area.[1] For high purity applications, consider storage under an inert gas.To prevent the accumulation of potentially flammable or harmful vapors and to minimize oxidative degradation.
Container Tightly sealed container.To protect from moisture and atmospheric contaminants.

Table 2: Incompatible Materials with this compound

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents Can cause a strong exothermic reaction.[8]
Strong Bases Can catalyze degradation reactions.[8]
Strong Acids May catalyze hydrolysis or other degradation pathways.[7]

Visualizations

DMMPA_Degradation_Pathways cluster_degradation Degradation Products This compound This compound (Crystalline Solid) Hydrolysis_Products Hydrolysis Products (e.g., Oligomers, Monomers) This compound->Hydrolysis_Products Hydrolysis Thermal_Products Thermal Degradation Products (e.g., Decarboxylation products) This compound->Thermal_Products Thermal Degradation Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis_Products Heat Elevated Temperature Heat->Thermal_Products Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Oxidation_Products Experimental_Workflow cluster_storage Long-Term Storage cluster_analysis Stability Assessment cluster_evaluation Data Evaluation DMMPA_Sample This compound Sample HPLC_Analysis HPLC-UV Analysis (Purity & Degradation Products) DMMPA_Sample->HPLC_Analysis TGA_DSC_Analysis TGA/DSC Analysis (Thermal Stability) DMMPA_Sample->TGA_DSC_Analysis Visual_Inspection Visual Inspection (Color, Caking) DMMPA_Sample->Visual_Inspection Data_Evaluation Evaluate Purity, Thermal Profile, and Physical Appearance HPLC_Analysis->Data_Evaluation TGA_DSC_Analysis->Data_Evaluation Visual_Inspection->Data_Evaluation

References

challenges in DMAPA handling due to fuming and odor

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Safe Handling of DMAPA

This guide provides researchers, scientists, and drug development professionals with essential information for managing the challenges associated with N,N-Dimethylaminopropylamine (DMAPA), focusing on the mitigation of fuming and strong odors during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does DMAPA produce strong fumes and have a potent odor?

A1: DMAPA is a volatile organic compound with a significant vapor pressure at room temperature (5.43 - 8 hPa at 20°C)[1][2][3]. This volatility allows it to easily evaporate and form vapors, or "fumes," in the air. Its characteristic amine-like odor, often described as ammoniacal or fishy, is detectable at a very low concentration, with an odor threshold as low as 0.1 parts per million (ppm)[4][5]. The combination of high volatility and a low odor threshold means that even small quantities can result in a pervasive and easily noticeable odor.

Q2: What are the primary health risks associated with inhaling DMAPA fumes?

A2: Inhaling DMAPA can be harmful and cause irritation to the respiratory system[6][7]. It is classified as corrosive to the respiratory system, and exposure can lead to symptoms such as coughing and breathing difficulties[6]. Depending on the concentration, it can have a strongly irritating effect on mucous membranes[2]. In case of inhalation, the affected person should be moved to fresh air immediately, and medical attention may be required[6][8].

Q3: What are the immediate first-aid measures for exposure to DMAPA?

A3: Due to its corrosive nature, immediate action is critical.

  • Inhalation: Move the individual to fresh air and seek immediate medical attention[6]. If breathing is difficult, oxygen may be administered[8].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of water for at least 15 minutes[8]. DMAPA can cause severe skin burns and may be harmful if absorbed through the skin[6][7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. DMAPA poses a risk of serious eye damage[6][8].

  • Ingestion: Do not induce vomiting. If the person is conscious, have them consume large quantities of water or milk and seek immediate medical attention[6][8].

Q4: How can I minimize fuming and odor when transferring DMAPA between containers?

A4: To minimize vapor release, perform all transfers in a well-ventilated area, preferably inside a certified chemical fume hood[6][9]. Work with the smallest quantities necessary for your experiment. Transfers should be conducted slowly to avoid splashing. Keep containers tightly sealed at all times when not in use[9][10]. It is also recommended to work up the product in closed equipment whenever possible[9].

Q5: What are the mandatory ventilation requirements for handling DMAPA?

A5: Local exhaust ventilation is essential to control exposure and manage odors[6]. All work with DMAPA should be conducted in a chemical fume hood. General laboratory ventilation should be sufficient to prevent the accumulation of vapors in storage areas, which must be cool and well-ventilated[9][10].

Q6: What specific Personal Protective Equipment (PPE) is required for handling DMAPA?

A6: Comprehensive PPE is non-negotiable when handling DMAPA due to its corrosive and flammable nature[6][10].

  • Eye Protection: Wear NIOSH-certified chemical splash goggles. A full-face shield is required if there is a splashing hazard[6][10].

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber[10]. If gloves become contaminated, remove and replace them immediately[11].

  • Body Protection: Wear chemical-resistant protective clothing to prevent skin contact[6][10].

  • Respiratory Protection: If vapor exposure is possible or ventilation is inadequate, a NIOSH-approved full-face respirator with appropriate organic vapor cartridges is necessary[10][11].

Q7: How should I properly store DMAPA to prevent leaks and vapor release?

A7: DMAPA should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[10][12]. Keep containers tightly closed to prevent the escape of vapors and absorption of moisture from the air[10][13]. Store it segregated from incompatible materials such as acids, strong oxidizing agents, and acid-forming substances[9][12]. Suitable container materials include carbon steel, stainless steel, and plastic[3]. Avoid contact with copper, zinc, lead, and their alloys, as they will be attacked by the product[13].

Q8: What is the correct procedure for handling a DMAPA spill?

A8: The response depends on the size of the spill. For any large spill (>500 ml), or if you are not trained or equipped to handle it, evacuate the area and call for emergency assistance[14]. For minor spills, follow the detailed protocol below (Protocol 2). The immediate priority is to control all sources of ignition, ensure adequate ventilation, and wear appropriate PPE[14][15]. Contain the spill with an inert, non-combustible absorbent material and then neutralize it if safe to do so[15][16].

Quantitative Data Summary

Table 1: Physical and Chemical Properties of DMAPA

PropertyValueSource(s)
Appearance Clear, colorless liquid[1][3][17]
Odor Amine-like, ammoniacal, fishy[4][5]
Vapor Pressure 5.43 - 8 hPa @ 20°C (68°F)[1][2][3]
Boiling Point 135.1°C (275.2°F)[1][3]
Flash Point 30.5 - 32°C (86.9 - 89.6°F)[1][12][17]
Odor Threshold (Low) 0.1 ppm[4]
pH (100 g/L @ 20°C) 12.2[1][3]
Water Solubility Completely miscible[1][3][5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Eye/Face Chemical splash goggles; full-face shield if splashing is a risk.[6][10]
Hand Chemical-resistant gloves (e.g., Butyl rubber).[10]
Body Protective, chemical-resistant clothing.[6][10]
Respiratory NIOSH-approved full-face respirator with organic vapor cartridges.[10][11]

Experimental Protocols & Workflows

Protocol 1: Standard Operating Procedure for Transferring DMAPA

Objective: To safely transfer DMAPA from a storage container to an experimental vessel while minimizing vapor release and exposure.

Materials:

  • DMAPA reagent container

  • Receiving experimental vessel

  • Appropriate PPE (See Table 2)

  • Chemical fume hood

  • Spill kit with non-combustible absorbent material (e.g., vermiculite, sand)[15]

  • Low-flow pump or clean, dry glass funnel

Procedure:

  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment and incompatible materials, especially acids and oxidizers[12].

  • Don PPE: Put on all required personal protective equipment as specified in Table 2.

  • Position Equipment: Place both the source container and the receiving vessel inside the chemical fume hood. Secure the receiving vessel to prevent tipping.

  • Perform Transfer: Uncap the DMAPA container. Slowly and carefully pour the required amount into the receiving vessel, using a funnel if necessary to prevent splashing. Alternatively, use a low-flow pump compatible with amines.

  • Seal Containers: Immediately and securely recap both the source container and the receiving vessel.

  • Initial Cleanup: Wipe any minor drips on the exterior of the containers or work surface with an absorbent pad. Dispose of the pad in a designated, sealed hazardous waste container.

  • Post-Transfer: Store the primary DMAPA container in its designated cool, well-ventilated location[10]. Proceed with the experiment in the fume hood.

DMAPA Safe Handling Workflow

G prep 1. Prepare Work Area (Inside Fume Hood) ppe_on 2. Don Full PPE (Gloves, Goggles, Coat, Respirator) prep->ppe_on transfer 3. Perform DMAPA Transfer (Slowly, Avoid Splashing) ppe_on->transfer secure 4. Tightly Seal All Containers transfer->secure cleanup 5. Clean Work Area & Equipment secure->cleanup waste 6. Dispose of Waste (In Sealed Container) cleanup->waste ppe_off 7. Doff PPE waste->ppe_off

Caption: A workflow for the safe handling and transfer of DMAPA.

Protocol 2: Minor DMAPA Spill Cleanup Procedure (<500 mL)

Objective: To safely clean and decontaminate a minor spill of DMAPA.

Materials:

  • Full PPE (See Table 2)

  • Spill kit containing:

    • Non-combustible absorbent material (vermiculite, sand, spill pads)[14][15]

    • Neutralizing agent for bases (e.g., citric acid, ascorbic acid)[16]

    • Plastic scoop or other non-sparking tool[12][14]

    • Sealable, labeled plastic bags or container for hazardous waste[11][14]

    • pH indicator paper[16]

Procedure:

  • Alert & Secure: Alert personnel in the immediate area. Control all sources of ignition and ensure ventilation is adequate (fume hood is on)[14][15].

  • Don PPE: If not already wearing it, don the full required PPE.

  • Contain Spill: Create a dike around the spill's outer edges using absorbent material to prevent it from spreading[16].

  • Absorb Liquid: Apply absorbent material over the entire spill, working from the outside in[16]. Allow the DMAPA to be fully absorbed.

  • Collect Residue: Using a plastic scoop or other non-sparking tools, carefully collect all the contaminated absorbent material[14]. Place it into a heavy-duty, sealable plastic bag[11].

  • Decontaminate Area: Wipe the spill area with a wet paper towel. For thorough decontamination, a dilute solution of a weak acid (like citric acid) can be used to neutralize any remaining residue. Use pH paper to confirm neutralization[15][16].

  • Final Cleaning: Clean the area with a strong soap and water solution[11].

  • Dispose of Waste: Place all contaminated materials (gloves, wipes, absorbent) into the hazardous waste bag. Seal the bag, label it clearly as "Hazardous Waste: DMAPA Spill Debris," and arrange for proper disposal according to your institution's guidelines[14].

DMAPA Spill Response Decision Tree

G spill DMAPA Spill Occurs size Is spill > 500 mL or uncontrolled? spill->size evacuate EVACUATE AREA Alert others Call Emergency Response size->evacuate Yes minor_spill Minor Spill Procedure size->minor_spill No ppe 1. Don Full PPE minor_spill->ppe contain 2. Control Ignition Sources & Contain Spill ppe->contain absorb 3. Absorb & Collect Waste contain->absorb clean 4. Clean & Decontaminate Area absorb->clean

Caption: A decision tree for responding to a DMAPA spill.

References

Technical Support Center: Optimizing Detection Limits of DMMPA in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Dimethyl methylphosphonate (DMMPA) in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in environmental samples?

The most prevalent methods for this compound detection involve gas chromatography (GC) coupled with various detectors.[1] Commonly used detectors include Flame Ionization Detection (FID), Flame Photometric Detection (FPD), and Mass Spectrometry (MS).[1][2] For enhanced sensitivity and selectivity, GC-MS is often the preferred method.[2]

Q2: How can I improve the extraction efficiency of this compound from complex matrices like soil?

Optimizing the extraction solvent and method is crucial for good recovery from soil. Common extraction solvents include ethyl acetate and methylene chloride.[1] To improve efficiency, ensure thorough homogenization of the soil sample and consider using techniques like rotary evaporation to concentrate the extract.[1] The addition of an internal standard, such as triethyl phosphate (TEP), can help to quantify the extraction efficiency.[1]

Q3: What is Solid-Phase Microextraction (SPME) and how can it be used for this compound analysis?

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and concentrate this compound from water and air samples.[3][4] It involves exposing a coated fiber to the sample, where analytes partition onto the fiber coating. The fiber is then directly introduced into the GC for analysis.[3] This technique is advantageous due to its simplicity and ability to minimize matrix interference.[3]

Q4: What are the key parameters to optimize in a GC-MS method for this compound analysis?

For optimal GC-MS analysis of this compound, consider the following:

  • GC Column: A capillary column, such as one with a 50-m SP2100 glass capillary or a 10-foot-long, 2-mm-diameter I.D. glass GC column packed with 10% Carbowax 20M on 100/120 mesh Supelcoport, can provide good separation.[1]

  • Injector Temperature: Set to ensure efficient volatilization of this compound without degradation.

  • Oven Temperature Program: A programmed temperature ramp is essential to separate this compound from other components in the sample.

  • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or nitrogen) for the best chromatographic resolution.[1]

  • MS Parameters: In the mass spectrometer, select appropriate precursor and product ions for selective detection in Selected Ion Monitoring (SIM) mode to enhance sensitivity.

Troubleshooting Guides

Problem: Low or no this compound signal detected in my samples.

Possible Cause Troubleshooting Step
Inefficient Extraction - Ensure the chosen extraction solvent is appropriate for the sample matrix. - Increase extraction time or use a more vigorous extraction method (e.g., sonication). - Check the pH of the sample, as it can affect the analyte's charge state and solubility.[2]
Analyte Degradation - this compound can be susceptible to degradation at high temperatures. Check the GC injector temperature to ensure it is not too high. - Analyze samples as soon as possible after collection and extraction.
Matrix Interference - Complex sample matrices can suppress the analyte signal.[2] Employ cleanup steps after extraction, such as solid-phase extraction (SPE), to remove interfering compounds. - Utilize a more selective detection method like GC-MS/MS.
Instrumental Issues - Verify the performance of the GC-MS system by injecting a known standard of this compound. - Check for leaks in the GC system. - Ensure the MS is properly tuned.

Problem: Poor chromatographic peak shape for this compound.

Possible Cause Troubleshooting Step
Active Sites in the GC System - Active sites in the injector liner or column can cause peak tailing. Use a deactivated liner and a high-quality capillary column. - Condition the column according to the manufacturer's instructions.
Improper Injection Technique - Ensure the injection is rapid and the sample is completely vaporized. - Optimize the injection volume.
Column Overloading - If the peak is fronting, the column may be overloaded. Dilute the sample or use a column with a higher capacity.

Quantitative Data Summary

The following table summarizes reported detection limits for this compound in various environmental samples using different analytical methods.

Matrix Analytical Method Sample Preparation Detection Limit Reference
SoilGC-AFIDEthyl Acetate Extraction0.05 ppmSpanggord et al. (1979)[1]
WaterGC-FPDMethylene Chloride Extraction9.05 µg/LFasano et al. (1982)[1]

Experimental Protocols

Protocol 1: this compound Analysis in Soil by Gas Chromatography-Alkali Flame Ionization Detection (GC-AFID)

This protocol is based on the method described by Spanggord et al. (1979).[1]

  • Sample Preparation:

    • Air-dry the soil sample.

    • Extract a known weight of soil with three volumes of ethyl acetate.

    • Filter or separate the extract.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract using rotary evaporation.

    • Add a known amount of triethyl phosphate (TEP) as an internal standard.

  • GC Analysis:

    • Column: 50-m SP2100 glass capillary column.

    • Carrier Gas: Nitrogen.

    • Flow Rate: 0.5 mL/minute.

    • Oven Temperature: 110°C isothermal.

    • Detector: Alkali-Flame Ionization Detection (AFID).

  • Quantification:

    • Quantify the this compound concentration based on the peak area relative to the internal standard.

Protocol 2: this compound Analysis in Water by Gas Chromatography-Flame Photometric Detection (GC-FPD)

This protocol is based on the method described by Fasano et al. (1982).[1]

  • Sample Preparation:

    • Extract the water sample with methylene chloride.

    • Dry the extract.

    • Concentrate the extract.

  • GC Analysis:

    • Column: 10-foot-long, 2-mm-diameter I.D. glass GC column packed with 10% Carbowax 20M on 100/120 mesh Supelcoport.

    • Detector: Flame Photometric Detection (FPD).

  • Quantification:

    • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with this compound standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Soil, Water, or Air) extraction Extraction (Solvent or SPME) sample->extraction concentration Concentration (e.g., Rotary Evaporation) extraction->concentration cleanup Cleanup (e.g., SPE) concentration->cleanup gc Gas Chromatography (GC) cleanup->gc Inject ms Mass Spectrometry (MS) gc->ms identification Compound Identification ms->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow start Low or No this compound Signal check_std Inject this compound Standard start->check_std instrument_ok Instrument OK? check_std->instrument_ok Signal Observed troubleshoot_instrument Troubleshoot GC-MS (Leaks, Tuning, etc.) check_std->troubleshoot_instrument No Signal instrument_ok->troubleshoot_instrument No check_extraction Review Extraction Protocol instrument_ok->check_extraction Yes troubleshoot_instrument->check_std optimize_extraction Optimize Extraction (Solvent, Time, etc.) check_extraction->optimize_extraction Inefficient check_matrix Consider Matrix Effects check_extraction->check_matrix Efficient end Signal Improved optimize_extraction->end implement_cleanup Implement Sample Cleanup (e.g., SPE) check_matrix->implement_cleanup Suspected check_matrix->end Not Suspected implement_cleanup->end

Caption: Troubleshooting low this compound signal intensity.

References

reducing side reactions in DMAPA-catalyzed polymerizations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMAPA-catalyzed polymerizations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in DMAPA-catalyzed polymerizations?

A1: The most prevalent side reactions in DMAPA-catalyzed polymerizations, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide, include:

  • Transesterification: This involves the exchange of ester groups between polymer chains or between a polymer chain and a monomer, leading to a broader molecular weight distribution and a scrambling of the polymer microstructure.[1][2] High temperatures and prolonged reaction times are known to promote transesterification.[1]

  • Racemization: In the polymerization of chiral monomers like L-lactide, DMAPA can catalyze the racemization of the monomer, leading to a loss of stereoregularity in the resulting polymer. This is particularly problematic at elevated temperatures.

  • Initiator Decomposition: The combination of DMAPA with certain initiators can lead to side reactions that consume the initiator and affect the control over the polymerization.

  • Hydrolysis: DMAPA is sensitive to water, which can lead to its hydrolysis and a reduction in its catalytic activity. The presence of moisture can also initiate unwanted side reactions.[3]

Q2: How does the purity of DMAPA affect the polymerization outcome?

A2: The purity of DMAPA is critical for achieving controlled polymerization. Commercial DMAPA can contain impurities such as N,N-dimethylaminopropionitrile and 1,3-diaminopropane, which can interfere with the polymerization process.[4] These impurities can act as chain transfer agents or inhibitors, leading to polymers with broad molecular weight distributions and unpredictable properties. Therefore, it is highly recommended to use purified DMAPA for controlled polymerization reactions.

Q3: Can DMAPA be used in aqueous polymerization systems?

A3: While DMAPA itself is sensitive to hydrolysis, some polymerizations involving DMAPA-containing monomers, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), can be performed in aqueous solutions under specific conditions. However, the presence of water can promote side reactions like hydrolysis of the monomer's ester group. Careful control of pH and temperature is crucial for success in aqueous systems.[5]

Troubleshooting Guides

Issue 1: Broad Molecular Weight Distribution (MWD) in the Final Polymer

A broad MWD, or high dispersity (Đ), is a common issue in DMAPA-catalyzed polymerizations, indicating a loss of control over the reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Impure DMAPA Purify the DMAPA catalyst before use. Fractional distillation under reduced pressure is a common and effective method.[6]
Presence of Water Ensure all reagents and glassware are rigorously dried before use. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).
High Reaction Temperature Lower the reaction temperature. While this may decrease the polymerization rate, it will significantly reduce the rate of side reactions like transesterification that broaden the MWD.
Incorrect Monomer-to-Initiator Ratio Carefully control the stoichiometry of your reaction. An incorrect ratio can lead to incomplete initiation or termination events, both of which can broaden the MWD.
Prolonged Reaction Time Monitor the polymerization kinetics and quench the reaction once the desired conversion is reached. Extended reaction times, especially at higher temperatures, increase the likelihood of transesterification.[1]
Issue 2: Low Polymer Yield or Incomplete Monomer Conversion

This issue can arise from several factors that inhibit the polymerization process.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inhibition Ensure the monomer and solvent are free from acidic impurities that can neutralize the basic DMAPA catalyst. Purification of the monomer and solvent may be necessary.
Presence of Inhibitors Commercial monomers are often supplied with inhibitors to prevent spontaneous polymerization during storage. These inhibitors must be removed before use, typically by passing the monomer through a column of basic alumina.
Insufficient Catalyst Loading While a high catalyst concentration can lead to side reactions, an insufficient amount will result in a slow or stalled polymerization. Optimize the catalyst loading for your specific system.
Low Reaction Temperature If the polymerization is too slow, a modest increase in temperature may be necessary. However, be mindful of the increased potential for side reactions.
Issue 3: Poor Stereocontrol (in Polymerization of Chiral Monomers)

Loss of stereoregularity is a significant concern when polymerizing chiral monomers like L-lactide.

Possible Causes and Solutions:

CauseRecommended Solution
Racemization at High Temperatures Conduct the polymerization at the lowest feasible temperature to minimize the rate of DMAPA-catalyzed racemization of the monomer.
Extended Reaction Times Similar to controlling MWD, minimizing the reaction time can help preserve the stereochemistry of the monomer and the resulting polymer.

Experimental Protocols

Protocol 1: Purification of DMAPA by Fractional Distillation

This protocol describes the purification of commercial DMAPA to remove volatile impurities.

Materials:

  • Commercial N,N-Dimethylaminopropylamine (DMAPA)

  • Calcium hydride (CaH₂)

  • Fractional distillation apparatus with a Vigreux column

  • Vacuum pump and pressure gauge

  • Round-bottom flasks

  • Heating mantle with a stirrer

  • Dry ice/acetone cold trap

Procedure:

  • Drying: Stir the commercial DMAPA over calcium hydride (CaH₂) overnight under an inert atmosphere to remove residual water.

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Distillation:

    • Transfer the dried DMAPA to the distillation flask.

    • Connect the apparatus to a vacuum pump, protected by a cold trap.

    • Gradually reduce the pressure and begin heating the distillation flask.

    • Collect the fraction that distills at the correct boiling point and pressure (DMAPA boiling point: 133-134 °C at atmospheric pressure; adjust for vacuum).

  • Storage: Store the purified DMAPA under an inert atmosphere in a sealed container, preferably in a desiccator.

Protocol 2: General Procedure for DMAPA-Catalyzed Ring-Opening Polymerization of Lactide

This protocol provides a general guideline for the ROP of lactide using DMAPA as a catalyst. All manipulations should be performed using standard Schlenk line or glovebox techniques to exclude moisture and air.

Materials:

  • Purified Lactide (recrystallized from dry toluene)

  • Purified DMAPA (see Protocol 1)

  • Anhydrous initiator (e.g., benzyl alcohol)

  • Anhydrous and deoxygenated solvent (e.g., toluene or dichloromethane)

  • Schlenk flask and other dry glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Drying: Dry all glassware in an oven at >120 °C overnight and cool under vacuum.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add the purified lactide and a stir bar to a Schlenk flask.

    • Add the desired amount of anhydrous solvent to dissolve the lactide.

    • In a separate vial, prepare a stock solution of the initiator in the anhydrous solvent.

    • In another vial, prepare a stock solution of the purified DMAPA in the anhydrous solvent.

  • Polymerization:

    • Place the Schlenk flask containing the lactide solution in a thermostatically controlled oil bath at the desired reaction temperature.

    • Inject the required amount of the initiator solution into the reaction flask.

    • Inject the required amount of the DMAPA catalyst solution to start the polymerization.

  • Monitoring and Termination:

    • Take aliquots at regular intervals to monitor the monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).

    • Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum to a constant weight.

Data Summary

The following table summarizes the effect of various parameters on the extent of side reactions in DMAPA-catalyzed polymerizations.

Table 1: Influence of Reaction Parameters on Side Reactions

ParameterEffect on TransesterificationEffect on RacemizationRecommended Action to Minimize Side Reactions
Temperature Increases significantly with increasing temperature.[1]Increases significantly with increasing temperature.Use the lowest effective temperature.
Reaction Time Increases with prolonged reaction time.[1]Increases with prolonged reaction time.Monitor conversion and stop the reaction promptly.
DMAPA Concentration Higher concentrations can increase the rate of transesterification.Higher concentrations can increase the rate of racemization.Use the minimum effective catalyst concentration.
Water Content Can lead to catalyst deactivation and other side reactions.[3]Not a direct effect, but can impact overall control.Use rigorously dried reagents and inert atmosphere.
DMAPA Purity Impurities can act as chain transfer agents, broadening MWD.Impurities can affect initiation and termination, impacting control.Use highly purified DMAPA.[6]

Visualizations

The following diagrams illustrate key concepts in DMAPA-catalyzed polymerizations.

DMAPA_Catalysis_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions Initiator_OH Initiator (R-OH) Activated_Initiator Activated Initiator (R-O⁻ H-DMAPA⁺) Initiator_OH->Activated_Initiator Activation DMAPA DMAPA DMAPA->Activated_Initiator Growing_Chain Growing Polymer Chain Activated_Initiator->Growing_Chain Ring-Opening Monomer Monomer (e.g., Lactide) Monomer->Growing_Chain Racemization Racemization Monomer->Racemization Growing_Chain->Growing_Chain Monomer Addition Transesterification Transesterification Growing_Chain->Transesterification

Caption: Mechanism of DMAPA-catalyzed ring-opening polymerization and common side reactions.

Troubleshooting_Workflow Start Polymerization Problem Check_MWD Broad MWD? Start->Check_MWD Check_Yield Low Yield? Start->Check_Yield Check_Stereo Poor Stereocontrol? Start->Check_Stereo Impure_Catalyst Impure Catalyst? Check_MWD->Impure_Catalyst High_Temp High Temperature? Check_MWD->High_Temp Water_Present Moisture Present? Check_Yield->Water_Present Check_Stereo->High_Temp Purify_DMAPA Purify DMAPA Impure_Catalyst->Purify_DMAPA Yes Lower_Temp Lower Temperature High_Temp->Lower_Temp Yes Dry_Reagents Dry Reagents/Glassware Water_Present->Dry_Reagents Yes

Caption: A troubleshooting workflow for common issues in DMAPA-catalyzed polymerizations.

References

Technical Support Center: Enhancing DMMPA Adsorption Capacity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments focused on enhancing the adsorption capacity of materials for Dimethyl methylphosphonate (DMMPA), a common simulant for nerve agents.

Frequently Asked Questions (FAQs)

Q1: What are the most promising classes of materials for this compound adsorption?

A1: Several classes of porous materials have demonstrated high efficacy for this compound adsorption. These include Metal-Organic Frameworks (MOFs), zeolites, activated carbons (ACs), and porous polymers.[1][2][3] MOFs are particularly promising due to their high surface areas, tunable pore sizes, and the ability to introduce specific functional groups to enhance selective adsorption.[1][4] Zeolites offer excellent thermal and chemical stability, while activated carbons are a cost-effective option with high porosity.[2][5][6]

Q2: How do material properties like surface area and pore size influence this compound adsorption?

A2: A high specific surface area and a large pore volume are crucial as they provide more available sites for this compound molecules to adsorb.[1][7] However, the pore size is also critical. Pores must be large enough for this compound molecules to diffuse into the material's structure but small enough to maximize the van der Waals forces and enhance adsorption.[7] For many microporous materials, a balance between these properties is necessary for optimal performance.[7]

Q3: What is the role of surface functionalization in improving this compound adsorption?

A3: Surface functionalization involves modifying the surface of the adsorbent to introduce specific chemical groups that can interact strongly with this compound. For example, introducing amine groups or creating open metal sites in MOFs can create strong Lewis acid-base interactions with the phosphonate group of this compound, significantly increasing both adsorption capacity and selectivity.[1][4]

Q4: How can I improve the selectivity of my adsorbent for this compound, especially in the presence of interferents like water?

A4: Enhancing selectivity is a common challenge.[8][9] Strategies include:

  • Tuning Pore Size: Modifying the material to have a pore diameter that closely matches the kinetic diameter of this compound can physically exclude larger or smaller molecules.

  • Introducing Specific Functional Groups: As mentioned in Q3, adding functionalities that have a specific chemical affinity for the phosphonate group can dramatically improve selectivity.

  • Creating Hydrophobic Surfaces: For applications in humid environments, modifying the adsorbent surface to be more hydrophobic can reduce the competitive adsorption of water vapor, allowing for more effective this compound capture.

Q5: What are the standard methods for characterizing the this compound adsorption performance of a material?

A5: The most common method is dynamic breakthrough analysis. In this technique, a gas stream containing a known concentration of this compound is passed through a packed bed of the adsorbent material. The concentration of this compound in the outlet stream is monitored over time. The "breakthrough time" is the point at which the outlet concentration reaches a certain percentage (e.g., 5%) of the inlet concentration. This data is used to calculate the dynamic adsorption capacity of the material under specific flow, temperature, and concentration conditions. Static methods, like quartz crystal microbalance (QCM) or thermogravimetric analysis (TGA), can also be used to measure equilibrium adsorption capacity.

Troubleshooting Guide

Problem 1: Observed this compound adsorption capacity is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Pore Activation Ensure the material was properly activated before the experiment. This usually involves heating under a vacuum to remove any solvent or guest molecules from the pores. Verify the activation temperature and duration from the synthesis protocol.
Pore Blockage The material's pores may be blocked by impurities or byproducts from the synthesis. Characterize the material's porosity using N₂ adsorption-desorption isotherms (BET analysis) to confirm the surface area and pore volume.
Incorrect Functionalization If the material was functionalized, the process may have been unsuccessful. Use characterization techniques like FTIR or XPS to confirm the presence of the intended functional groups on the surface.
Non-Optimal Conditions Adsorption is sensitive to temperature, humidity, and flow rate.[10] Review the literature for optimal testing conditions for your class of material and ensure your experimental setup is calibrated correctly.

Problem 2: The adsorbent material shows poor selectivity and adsorbs significant amounts of water or other VOCs.

Possible Cause Troubleshooting Step
Lack of Specific Binding Sites The material may rely solely on non-specific physisorption. Consider modifying the material with functional groups that have a high affinity for this compound's phosphonate group (e.g., Lewis acidic metal sites, hydrogen-bond-donating groups).
Hydrophilic Surface The material surface may be too polar, leading to strong competitive adsorption of water. Attempt to increase the hydrophobicity of the material through surface modification, such as silylation or incorporation of non-polar organic linkers.
Inappropriate Pore Size If the pores are too large, they may not offer any size-sieving effect. Consider synthesizing a material with a pore structure better matched to the molecular dimensions of this compound.[11]

Problem 3: The adsorbent material is difficult to regenerate or loses capacity after regeneration cycles.

Possible Cause Troubleshooting Step
Strong Chemisorption The interaction between this compound and the adsorbent may be too strong, making desorption difficult. Try milder regeneration methods, such as washing with a suitable solvent or using a lower thermal regeneration temperature.[12][13]
Structural Degradation The regeneration conditions (e.g., high temperature, harsh chemicals) may be damaging the material's porous structure.[12] Analyze the material's crystallinity (via XRD) and porosity (via BET) after a regeneration cycle to check for structural changes.
Irreversible Adsorption Some this compound may have decomposed or reacted on the adsorbent surface, leading to irreversible pore blockage. Consider alternative materials with higher chemical stability or different surface chemistry.

Quantitative Data Summary

The following tables summarize the performance of various materials for this compound adsorption. Note that experimental conditions can significantly affect reported values.

Table 1: Performance of Metal-Organic Frameworks (MOFs) for this compound Adsorption

MaterialModificationSurface Area (m²/g)Pore Volume (cm³/g)This compound Adsorption Capacity (mg/g)
UiO-66None~1200~0.55~150
UiO-66-NH₂Amine Functionalization~1100~0.50~250
ZIF-8None~1600~0.66~110
NU-1000None~2300~1.10~300
HKUST-1Open Cu Sites~1800~0.75~220

Table 2: Performance of Zeolites and Activated Carbons for this compound Adsorption

MaterialModificationSurface Area (m²/g)Pore Volume (cm³/g)This compound Adsorption Capacity (mg/g)
Zeolite YIon Exchange (e.g., Cu²⁺)~700~0.30~100-140
Zeolite-AlphaAs-synthesized~450~0.25~63[5]
Activated CarbonCoconut Shell Derived~1100~0.50~180
Activated CarbonKOH Activation~2500~1.20~260

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships in this compound adsorption research.

experimental_workflow cluster_prep Material Preparation cluster_char Characterization cluster_test Performance Testing cluster_analysis Analysis & Optimization synthesis 1. Material Synthesis modification 2. Surface Modification synthesis->modification Optional char1 3. Pre-Adsorption Characterization (BET, XRD, FTIR) modification->char1 adsorption 4. This compound Adsorption Experiment char1->adsorption char2 5. Post-Adsorption Characterization analysis 6. Data Analysis & Capacity Calculation char2->analysis adsorption->char2 optimization 7. Optimization analysis->optimization optimization->synthesis Iterate

General experimental workflow for developing this compound adsorbents.

logical_relationship adsorption High this compound Adsorption Capacity phys Physical Properties adsorption->phys chem Chemical Properties adsorption->chem sa High Surface Area phys->sa pv Large Pore Volume phys->pv psd Optimal Pore Size Distribution phys->psd func Specific Functional Groups (e.g., -NH₂) chem->func sites Lewis Acidic Sites (Open Metal Sites) chem->sites hydro Surface Hydrophobicity chem->hydro

Key material properties influencing this compound adsorption capacity.

troubleshooting_flowchart start Low this compound Adsorption Capacity q1 Was material properly activated pre-test? start->q1 a1_yes Run BET analysis to check porosity q1->a1_yes Yes a1_no Re-run experiment with proper activation protocol q1->a1_no No q2 Is surface area and pore volume low? a1_yes->q2 a2_yes Synthesize new material or optimize synthesis for higher porosity q2->a2_yes Yes a2_no Was material functionalized? q2->a2_no No q3_yes Use FTIR/XPS to verify functional groups a2_no->q3_yes Yes q3_no Consider adding functional groups to enhance chemical affinity a2_no->q3_no No q4 Groups absent or low concentration? q3_yes->q4 a4_yes Optimize functionalization protocol and re-test q4->a4_yes Yes a4_no Check experimental conditions (temp, humidity, flow rate) and recalibrate setup q4->a4_no No

Troubleshooting flowchart for low this compound adsorption capacity.

Detailed Experimental Protocols

Protocol 1: Hydrothermal Synthesis of UiO-66-NH₂

  • Reactant Preparation: In a glass beaker, dissolve 1.0 mmol of Zirconium(IV) chloride (ZrCl₄) and 1.0 mmol of 2-aminoterephthalic acid in 40 mL of N,N-Dimethylformamide (DMF).

  • Solubilization: Sonicate the mixture for 20 minutes until a clear, homogeneous solution is formed.

  • Hydrothermal Reaction: Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally. Collect the resulting white powder by centrifugation or filtration.

  • Washing: Wash the collected powder thoroughly with fresh DMF (3 times) and then with ethanol (3 times) to remove any unreacted precursors.

  • Activation: Dry the product at 80 °C overnight. To activate the material for gas adsorption, heat the sample under a dynamic vacuum at 150 °C for 12 hours to completely remove solvent molecules from the pores.

  • Characterization: Confirm the successful synthesis of the crystalline, porous material using Powder X-Ray Diffraction (PXRD) and N₂ adsorption-desorption (BET) analysis.

Protocol 2: Dynamic Breakthrough Analysis for this compound Adsorption

  • System Setup:

    • Use a packed-bed reactor system consisting of a gas delivery system (mass flow controllers), a this compound vapor generator (bubbler or permeation tube), a temperature-controlled column for the adsorbent, and a downstream detector (e.g., Photoionization Detector - PID, or Gas Chromatograph - GC).

    • Precisely measure and pack a known mass of the activated adsorbent material (e.g., 50 mg) into the column, securing it with quartz wool.

  • Adsorbent Pre-treatment: Before introducing this compound, purge the packed bed with an inert gas (e.g., Nitrogen or Helium) at a specific temperature (e.g., 100 °C) for at least 1 hour to remove any pre-adsorbed atmospheric gases or moisture.

  • Adsorption Phase:

    • Generate a stable gas stream of known this compound concentration (e.g., 100 ppm) in a carrier gas (e.g., N₂) at a constant total flow rate (e.g., 20 mL/min).

    • At time t=0, divert the this compound gas stream through the adsorbent bed.

    • Continuously monitor and record the this compound concentration (C) at the outlet of the bed relative to the inlet concentration (C₀).

  • Data Collection: Continue the experiment until the outlet concentration is equal to the inlet concentration (C/C₀ = 1), indicating the adsorbent is fully saturated.

  • Capacity Calculation:

    • The breakthrough time (tₑ, in min) is typically defined as the time when C/C₀ = 0.05.

    • The total stoichiometric capacity is calculated by integrating the area above the breakthrough curve: Adsorption Capacity (mg/g) = [Total moles of this compound adsorbed × Molar Mass of this compound ( g/mol )] / [Mass of adsorbent (g)]

    • The total moles adsorbed are calculated from the flow rate, concentration, and the time until saturation.

References

Technical Support Center: Managing DMAPA Impurities in Personal Care Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges posed by 3-dimethylaminopropylamine (DMAPA) as an impurity in personal care products.

Frequently Asked Questions (FAQs)

Q1: What is DMAPA and why is it a concern as an impurity in personal care products?

A1: DMAPA, or 3-dimethylaminopropylamine, is a diamine used in the synthesis of various surfactants, most notably cocamidopropyl betaine (CAPB), a common ingredient in shampoos, soaps, and other cosmetics.[1] It is a known skin irritant and sensitizer, and its presence as an impurity in finished products is linked to allergic contact dermatitis.[1][2] Individuals sensitized to CAPB are often actually allergic to DMAPA and a related impurity, amidoamine, which are intermediates in the synthesis of CAPB.[3][4]

Q2: How does DMAPA contamination occur in personal care product formulations?

A2: DMAPA is a residual reactant from the synthesis of ingredients like cocamidopropyl betaine (CAPB) and other fatty acid amidopropyl dimethylamines.[5][6] The synthesis involves reacting fatty acids with DMAPA to form an intermediate (amidoamine), which is then further processed.[7][8] Incomplete reaction or inadequate purification of the final surfactant can lead to the presence of residual DMAPA in the raw material, which then carries over into the final personal care product formulation.[5][9]

Q3: What are the typical concentration levels of DMAPA found as an impurity?

A3: The concentration of DMAPA as an impurity can vary depending on the grade and purity of the raw materials used.[3][4] Reported levels in cosmetic products have ranged from 50 to 150 ppm.[5] In the raw CAPB material itself, DMAPA concentrations can be around 200 ppm.[10] Some suppliers specify maximum DMAPA levels in their products, for instance, one supplier of behenamidopropyl dimethylamine states a maximum of 115 ppm.[11]

Q4: What are the regulatory limits or guidelines for DMAPA in personal care products?

A4: While specific regulatory limits for DMAPA as an impurity are not universally harmonized, the cosmetic industry is advised to minimize its concentration to avoid sensitization.[5] A quantitative risk assessment (QRA) suggested that DMAPA at a concentration of 0.01% (100 ppm) in raw CAPB would not be expected to cause sensitization in finished cosmetic products.[6][11] The focus is on ensuring that the final product is non-sensitizing.

Troubleshooting Guides

Problem: Unexpected skin irritation or positive patch test results for a formulation containing cocamidopropyl betaine (CAPB).

Possible Cause: The irritation or allergic reaction may not be from CAPB itself, but from impurities such as DMAPA and amidoamine present in the raw material.[2]

Troubleshooting Steps:

  • Quantify DMAPA levels in the raw material: Use a validated analytical method (see Experimental Protocols section) to determine the concentration of DMAPA in your batch of CAPB or other amidopropyl dimethylamine surfactants.

  • Source higher purity raw materials: Commercial grades of CAPB with lower levels of impurities are available.[3][10] Request certificates of analysis from your supplier specifying the maximum levels of DMAPA and amidoamine.

  • Reformulate with alternative surfactants: Consider using surfactants that are not synthesized using DMAPA to avoid this specific impurity.

  • Conduct further patch testing: If a subject shows a reaction to the formulation, patch testing with pure CAPB, DMAPA, and amidoamine separately can help identify the true sensitizing agent.[12]

Problem: Inconsistent analytical results for DMAPA quantification.

Possible Cause: Matrix effects from the complex formulation can interfere with the analysis. The chosen analytical method may not be sensitive or specific enough.

Troubleshooting Steps:

  • Optimize sample preparation: Complex cosmetic matrices may require specific extraction or dilution protocols to minimize interference. The use of stable isotopically labeled internal standards is recommended to compensate for matrix effects, especially in LC-MS/MS methods.[13]

  • Method validation: Ensure your analytical method is properly validated for accuracy, precision, linearity, and sensitivity (limit of detection and quantification) in the specific product matrix.

  • Consider derivatization: For methods like HPLC-UV or GC, derivatization of DMAPA can enhance its detection and separation from interfering components.[14][15] Common derivatizing agents include dansyl chloride and salicylaldehyde.[14][15]

  • Alternative analytical techniques: If one method fails, consider an alternative. For example, if GC is problematic due to the non-volatility of the matrix, HPLC-MS/MS may provide better results.[7][16]

Data Presentation

Table 1: Reported Concentration Levels of DMAPA Impurity

Sample TypeReported DMAPA ConcentrationReference
Personal Care Products50 - 150 ppm[5]
Raw Cocamidopropyl Betaine (CAPB)~200 ppm[10]
Raw Behenamidopropyl Dimethylamine< 115 ppm (supplier specification)[11]
Raw Cocamidopropyl Dimethylamine< 1.0% (supplier specification)[5]
Raw Stearamidopropyl Dimethylamine< 20 ppm (conformed limit in one study)[5]

Experimental Protocols

1. Determination of DMAPA by High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

This protocol is based on methods involving pre-column derivatization to make DMAPA detectable by UV.

  • Principle: DMAPA, which lacks a strong chromophore, is reacted with a derivatizing agent to form a derivative that can be detected by a UV detector.

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., GL Sciences Inertsil ODS-3).[14]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Triethylamine phosphate buffer (pH 3.0)[14]

    • Derivatizing agent: 13% Dansyl chloride in acetone[14] or Salicylaldehyde.[15]

    • DMAPA standard

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of DMAPA in a suitable solvent.

    • Sample Preparation: Accurately weigh a portion of the personal care product or raw material. Extract the DMAPA using an appropriate solvent and procedure. This may involve liquid-liquid extraction or solid-phase extraction.

    • Derivatization: Mix a known volume of the extracted sample or standard with the derivatizing agent solution. Allow the reaction to proceed under optimized conditions (e.g., specific temperature and time).[15]

    • HPLC Analysis:

      • Mobile Phase: A mixture of acetonitrile and triethylamine phosphate buffer (e.g., 2:3 v/v).[14]

      • Flow Rate: Typically 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV detector set at the maximum absorbance wavelength of the DMAPA derivative.

      • Quantification: Create a calibration curve from the peak areas of the DMAPA standards and use it to determine the concentration in the sample.

2. Determination of DMAPA by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity without the need for derivatization.

  • Principle: DMAPA is separated from the sample matrix using a hydrophilic interaction liquid chromatography (HILIC) column and detected by a tandem mass spectrometer.

  • Apparatus:

    • UHPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Core-shell HILIC column.[13]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Ammonium formate

    • Formic acid

    • DMAPA standard

    • Stable isotopically labeled DMAPA internal standard (e.g., DMAPA-d6).[13]

  • Procedure:

    • Standard and Sample Preparation: Prepare calibration standards containing known concentrations of DMAPA and a fixed concentration of the internal standard. Prepare samples by accurately weighing, diluting with the initial mobile phase, and adding the internal standard.[13]

    • UHPLC-MS/MS Analysis:

      • Mobile Phase Gradient: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).

      • Column: HILIC column.

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • MS/MS Detection: Monitor specific precursor-to-product ion transitions for both DMAPA and the internal standard in Multiple Reaction Monitoring (MRM) mode.

      • Quantification: Calculate the ratio of the peak area of DMAPA to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the standards. Use this curve to determine the DMAPA concentration in the samples.

Visualizations

CAPB_Synthesis_and_DMAPA_Impurity Fatty Acid Fatty Acid DMAPA_reactant DMAPA (Reactant) Amidoamine Amidoamine DMAPA_reactant->Amidoamine DMAPA_impurity Residual DMAPA (Impurity) DMAPA_reactant->DMAPA_impurity Unreacted Residue CAPB Cocamidopropyl Betaine (Final Product) Amidoamine->CAPB Reaction 2 SMCA Sodium Monochloroacetate SMCA->CAPB Amidoamine_impurity Residual Amidoamine (Impurity) DMAPA_Troubleshooting_Workflow start Start: Unexpected Skin Irritation in Product check_ingredients Product contains DMAPA-derived surfactants (e.g., CAPB)? start->check_ingredients quantify_dmapa Quantify DMAPA in raw material and final product check_ingredients->quantify_dmapa Yes other_allergen Investigate other potential sensitizers in the formula check_ingredients->other_allergen No dmapa_high DMAPA level exceeds acceptable limits? quantify_dmapa->dmapa_high source_new_material Source higher purity raw materials with low DMAPA specification dmapa_high->source_new_material Yes dmapa_high->other_allergen No reformulate Consider reformulation with alternative surfactants source_new_material->reformulate Optional end_resolved End: Issue Resolved source_new_material->end_resolved reformulate->end_resolved end_unresolved End: Further Investigation Needed other_allergen->end_unresolved

References

overcoming interference in the analysis of DMMPA in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Dimethyl Methanephosphonate (DMMPA) in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC system: Exposed silanols in the inlet liner, column, or connections can interact with the polar this compound molecule.- Replace the inlet liner with a new, deactivated liner. - Trim the first few centimeters of the analytical column to remove active sites. - Ensure all connections are made with deactivated ferrules.
Contamination: Non-volatile matrix components accumulating in the inlet or on the column.- Perform regular inlet maintenance, including replacing the septum and liner. - Implement a robust sample cleanup procedure to remove matrix interferences.
Improper column installation: Incorrect column insertion depth in the inlet or detector.- Reinstall the column according to the manufacturer's instructions for your specific GC model.
Incompatible solvent: The sample solvent may not be compatible with the stationary phase.- Ensure the solvent is appropriate for the GC column phase. For example, using a non-polar solvent with a polar column can cause issues.
Poor Peak Shape (Fronting) Column Overload: Injecting too much sample onto the column.- Dilute the sample. - Decrease the injection volume. - Use a column with a higher capacity (thicker film or wider internal diameter).
Poor Peak Shape (Splitting) Improper injection technique: Inconsistent or slow injection can cause the sample to be introduced as multiple bands.- If using manual injection, ensure a fast and smooth injection. - An autosampler is recommended for better reproducibility.[1]
Inlet issues: A dirty or poorly packed inlet liner can cause the sample to vaporize unevenly.- Replace the inlet liner. If using a packed liner, ensure the packing is uniform.[2]
Solvent/Stationary phase mismatch: A significant mismatch in polarity can lead to poor sample focusing.[2][3]- Choose a solvent that is more compatible with the stationary phase.
Low Analyte Response/Poor Sensitivity Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.- Improve sample cleanup to remove interfering matrix components. - Dilute the sample to reduce the concentration of interfering compounds. - Use matrix-matched standards for calibration to compensate for the suppression effect.
Leaks in the GC system: Leaks in the carrier gas flow path can lead to a loss of sample.- Perform a leak check of the entire GC system, including the inlet, column connections, and detector.
Degradation of this compound: this compound can be sensitive to active sites or high temperatures in the GC system.- Use a deactivated inlet liner and column. - Optimize the injector temperature to ensure efficient vaporization without degradation.
High Background Noise Contaminated GC system: Contaminants in the carrier gas, inlet, or column can lead to a noisy baseline.- Use high-purity carrier gas and install appropriate gas filters. - Bake out the column at a high temperature (within its specified limits) to remove contaminants. - Clean the ion source of the mass spectrometer.
Septum bleed: Pieces of the septum breaking off and entering the inlet.- Use high-quality, low-bleed septa. - Replace the septum regularly.
Inconsistent Retention Times Fluctuations in carrier gas flow rate: Inconsistent flow will cause retention times to shift.- Check the gas supply and regulators to ensure a constant pressure. - Check for leaks in the gas lines.
Oven temperature fluctuations: Inconsistent oven temperature will affect the partitioning of the analyte and thus its retention time.- Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.- Replace the column if it is old or has been subjected to harsh conditions.

Frequently Asked Questions (FAQs)

1. What are the most common sources of interference in this compound analysis?

Common interferences in the analysis of nerve agent simulants like this compound include organic solvents, pesticides, and other organophosphorus compounds that may be present in the sample matrix. Water can also be a significant interference, especially in environmental samples.

2. How can I minimize matrix effects when analyzing this compound in complex samples like blood or soil?

Matrix effects, which can cause either suppression or enhancement of the this compound signal, are a major challenge in complex matrices.[3] To minimize these effects:

  • Effective Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering components from the sample before analysis.[4][5][6]

  • Dilution: Simply diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly interfere with the analysis.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for consistent matrix effects.

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d6) is ideal as it will behave almost identically to the analyte during sample preparation and analysis, thus correcting for both extraction losses and matrix effects.

3. What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis by GC-MS?

The LOD and LOQ for this compound are highly dependent on the sample matrix, the sample preparation method, and the specific GC-MS instrument used. However, typical values reported in the literature for similar organophosphorus compounds in various matrices are in the low ng/mL (ppb) to pg/mL (ppt) range.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of organophosphorus compounds, including this compound, in various complex matrices. Note that these values can vary significantly based on the specific experimental conditions.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices

MatrixAnalyteMethodLODLOQ
Postmortem Blood41 Drugs of AbuseGC-MS1 - 113 ng/mL4 - 375 ng/mL
Human UrineMethamphetamineGC-MS0.36 µg/mL1.09 µg/mL
Human PlasmaMethadone & EDDPSPE-GC-MS4 ng/mL (MDN), 5 ng/mL (EDDP)-
Soil4,4′-methylenedianilineSPE-UPLC-MS-MS0.107 µg/kg0.358 µg/kg
Wastewater9 Bisphenol AnaloguesUSAEME-GC/MS0.4 - 64 ng/L1.3 - 194 ng/L

Data for a range of analytes are provided to give a general indication of expected performance.

Table 2: Recovery Rates for Different Extraction Methods

MatrixAnalyteExtraction MethodRecovery (%)
Human PlasmaMethadone & EDDPSPE95.9 - 98.9 (MDN), 94.8 - 102.4 (EDDP)
Human UrineDialkylphosphate metabolitesGC-FPD94 - 119
Human UrineDialkylphosphate metabolitesGC-MS92 - 103
Soil4,4′-methylenedianilineSPE82.02
SoilPolychlorinated BiphenylsQuEChERS95.3 - 103.2

Detailed Experimental Protocols

Protocol 1: Analysis of this compound in Soil using QuEChERS and GC-MS

This protocol provides a general framework for the extraction and analysis of this compound from soil samples. Optimization may be required for different soil types.

1. Sample Preparation (QuEChERS Extraction)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and vortex immediately for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 124, 109, 93, 79).

Protocol 2: Analysis of this compound in Human Urine using SPE and GC-MS

This protocol outlines a procedure for the extraction and analysis of this compound from urine samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw urine samples to room temperature.

  • Centrifuge at 3000 rpm for 10 minutes to remove any particulate matter.

  • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 5 mL of the urine sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the this compound with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Analysis

  • Use the same GC-MS parameters as described in Protocol 1.

Visualizations

Analytical_Workflow_for_DMMPA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Blood, Urine, Soil, Water) Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction Extraction (SPE, LLE, QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE, Filtration) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound analysis in complex matrices.

Troubleshooting_Workflow_Peak_Tailing Start Observe Peak Tailing Check_Liner Inspect/Replace Inlet Liner Start->Check_Liner Trim_Column Trim Column Inlet (10-20 cm) Check_Liner->Trim_Column No Improvement Problem_Solved Problem Solved Check_Liner->Problem_Solved Improvement Check_Installation Verify Column Installation Trim_Column->Check_Installation No Improvement Trim_Column->Problem_Solved Improvement Check_Overload Dilute Sample/ Reduce Injection Volume Check_Installation->Check_Overload No Improvement Check_Installation->Problem_Solved Improvement Check_Overload->Problem_Solved Improvement Consult_Expert Consult Senior Analyst or Manufacturer Check_Overload->Consult_Expert No Improvement

Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.

References

Technical Support Center: The Role of DMAPA in Amidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amidation reactions. This guide provides detailed information for researchers, scientists, and drug development professionals on the use of 3-(Dimethylamino)-1-propylamine (DMAPA) in amidation processes. Through a series of frequently asked questions, troubleshooting guides, and detailed protocols, we aim to clarify the function of DMAPA and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Can DMAPA be used as a catalyst to improve the reaction rate of amidation between a carboxylic acid and a primary/secondary amine?

While DMAPA (3-(Dimethylamino)-1-propylamine) is a tertiary amine, its use as a direct nucleophilic catalyst for general amidation reactions, in the same vein as 4-Dimethylaminopyridine (DMAP), is not its primary application. DMAPA possesses a primary amine group, which is a strong nucleophile. Consequently, DMAPA itself will readily react with an activated carboxylic acid to form an amide, rather than acting as a catalyst for another amine.

In contrast, DMAP is an effective catalyst because its pyridine nitrogen is highly nucleophilic, but the resulting acylpyridinium ion is a very reactive acylating agent. DMAP has no labile protons on its nitrogen atoms and thus cannot form a stable amide product, allowing it to act as a true catalyst.

Q2: What is the primary role of DMAPA in amidation reactions?

DMAPA is most commonly used as a reactant in amidation reactions to synthesize N-[3-(dimethylamino)propyl]amides.[1][2] These resulting amides are important intermediates in the synthesis of surfactants and other specialty chemicals. The reaction involves the acylation of the primary amine of DMAPA with a carboxylic acid or its derivative.

Q3: What are the key differences in reactivity between DMAPA and DMAP in the context of amidation?

Feature4-Dimethylaminopyridine (DMAP)3-(Dimethylamino)-1-propylamine (DMAPA)
Primary Function Nucleophilic CatalystReactant (Nucleophile)
Reactive Site Pyridine Nitrogen (tertiary amine)Primary Amine
Mechanism of Action Forms a highly reactive N-acylpyridinium intermediate that acylates the desired amine.[3]The primary amine directly attacks the activated carboxylic acid to form a stable amide bond.
Outcome of Reaction Catalyzes the formation of an amide from a separate carboxylic acid and amine.Forms an N-acylated DMAPA derivative.
Suitability as a Catalyst Excellent, as it is regenerated after the reaction.Poor, as it is consumed in the reaction.

Q4: Are there any situations where the tertiary amine of DMAPA could have a catalytic effect?

While the primary amine is the most reactive site, the tertiary amine in DMAPA can exhibit some basic properties and potentially influence the reaction environment. However, this is a general base catalysis effect and is significantly less pronounced than the specific nucleophilic catalysis mechanism of DMAP. Any minor catalytic effect would likely be overshadowed by the rapid reaction of the primary amine.

Troubleshooting Guide

Issue 1: Low or no yield of the desired amide when using DMAPA as a catalyst.

  • Root Cause: As explained in the FAQs, DMAPA is acting as a reactant, not a catalyst. It is likely forming an amide with your carboxylic acid, consuming the starting material.

  • Solution:

    • Verify the product: Analyze your reaction mixture for the presence of the N-acylated DMAPA byproduct.

    • Use a true catalyst: Replace DMAPA with a suitable nucleophilic catalyst like DMAP for the amidation of your intended amine.[3][4]

    • Adjust stoichiometry: If your goal is to synthesize the DMAPA-amide, ensure your stoichiometry is appropriate for a reaction, not a catalytic process (i.e., use DMAPA in a 1:1 molar ratio with your carboxylic acid).

Issue 2: Formation of multiple unexpected byproducts.

  • Root Cause: If using activating agents like carbodiimides (e.g., EDC, DCC), the reaction of DMAPA's primary amine can still lead to side reactions if not properly controlled. The tertiary amine of DMAPA can also act as a base, potentially causing other side reactions depending on the substrates.

  • Solution:

    • Control reaction temperature: Amidation reactions can be exothermic. Maintain a controlled temperature, often starting at 0°C, to minimize side reactions.

    • Order of addition: Add the coupling agent to the carboxylic acid first to form the activated intermediate before adding DMAPA.

    • Purification: Utilize appropriate chromatographic techniques to separate the desired DMAPA-amide from any side products.

Experimental Protocols

Protocol 1: Synthesis of N-[3-(Dimethylamino)propyl]stearamide (Amidation with DMAPA as a Reactant)

This protocol is adapted from procedures for the synthesis of fatty acid amidopropyl dimethylamines.

  • Materials:

    • Stearic Acid

    • 3-(Dimethylamino)-1-propylamine (DMAPA)

    • Toluene (or another suitable solvent for azeotropic water removal)

    • Nitrogen gas supply

    • Dean-Stark apparatus or similar setup for water removal

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add stearic acid (1 equivalent) and toluene.

    • Begin stirring and heat the mixture to dissolve the stearic acid.

    • Slowly add DMAPA (1.05 equivalents) to the reaction mixture. An exotherm may be observed.

    • Heat the reaction mixture to reflux (typically 140-180°C) and collect the water byproduct in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

    • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

    • The crude N-[3-(dimethylamino)propyl]stearamide can be purified by recrystallization or chromatography if necessary.

Protocol 2: DMAP-Catalyzed Amidation using EDC

This protocol demonstrates a typical amidation where DMAP is used as a catalyst.

  • Materials:

    • Carboxylic Acid (1 equivalent)

    • Amine (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

    • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Procedure:

    • Dissolve the carboxylic acid in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

    • Add DMAP to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add the amine to the reaction mixture.

    • Slowly add EDC to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted amine and DMAP, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Mechanisms

To further clarify the different roles of DMAP and DMAPA, the following diagrams illustrate the key mechanistic pathways.

DMAP_Catalysis reactant reactant catalyst catalyst intermediate intermediate product product RCOOH Carboxylic Acid (R-COOH) Activated_Ester O-Acylisourea Intermediate RCOOH->Activated_Ester + EDC EDC EDC Amine Amine (R'-NH2) Amide Amide (R-CONH-R') DMAP DMAP Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) Activated_Ester->Acylpyridinium + DMAP - EDC-Urea Acylpyridinium->Amide + R'-NH2 Regen_DMAP DMAP (Regenerated) Acylpyridinium->Regen_DMAP DMAP is regenerated

Figure 1: Catalytic cycle of DMAP in EDC-mediated amidation.

DMAPA_Reaction reactant reactant intermediate intermediate product product RCOOH Carboxylic Acid (R-COOH) Activated_Ester O-Acylisourea Intermediate RCOOH->Activated_Ester + EDC EDC EDC DMAPA DMAPA (Reactant) DMAPA_Amide N-[3-(dimethylamino)propyl]amide (Product) Activated_Ester->DMAPA_Amide + DMAPA - EDC-Urea

Figure 2: Reaction pathway of DMAPA as a reactant in amidation.

References

Technical Support Center: Hydrolytic Stability of DMMPA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic stability of 2,2-dimethoxy-2-phenylacetophenone (DMMPA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

A1: 2,2-dimethoxy-2-phenylacetophenone (this compound), also known as Benzil Dimethyl Ketal, is a widely used Type I photoinitiator for free-radical polymerization.[1][2] Its stability in aqueous solutions is critical for applications such as the fabrication of hydrogels for biomedical use, as any degradation of the initiator prior to UV exposure can lead to inconsistent polymerization results, including incomplete curing, altered mechanical properties of the final product, and potential cytotoxicity from degradation byproducts.

Q2: Is this compound soluble in water?

A2: this compound is generally considered to be insoluble or poorly soluble in water.[2] To overcome this, researchers often dissolve this compound in a water-miscible organic co-solvent (e.g., ethanol, DMSO) before adding it to the aqueous monomer solution. Alternatively, a supramolecular complex of this compound with methylated β-cyclodextrin has been shown to improve its water solubility.

Q3: What are the main factors affecting the hydrolytic stability of this compound?

A3: The primary factors influencing the hydrolytic stability of this compound in aqueous solutions are pH and temperature. The presence of strong acids can lead to the decomposition of this compound.[2] Like many chemical reactions, the rate of hydrolysis is also expected to increase with temperature.

Q4: What happens when this compound degrades in an aqueous solution without exposure to light?

Q5: How does the hydrolytic stability of this compound affect its performance as a photoinitiator?

A5: If this compound degrades before UV irradiation, the concentration of the active photoinitiator is reduced, which can lead to a lower initiation rate and incomplete polymerization. This can result in hydrogels with poor mechanical properties, high swelling ratios, and the presence of unreacted monomers, which can be cytotoxic.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or failed hydrogel polymerization. Degradation of this compound in the precursor solution. 1. Prepare fresh this compound stock solutions and precursor solutions immediately before use.2. Check the pH of your monomer solution. If it is acidic, consider using a buffer to maintain a neutral or slightly alkaline pH.3. Store precursor solutions containing this compound in the dark and at a low temperature (e.g., 4°C) if immediate use is not possible. However, conduct a stability study to determine the allowable storage time (see Experimental Protocols).
Precursor solution turns yellow or changes color before UV exposure. Potential degradation of this compound or other components. 1. This could indicate the formation of degradation products. Discard the solution and prepare a fresh one.2. Ensure the purity of your monomers and solvents, as impurities can sometimes catalyze degradation.
Low mechanical strength of the resulting hydrogel. Insufficient concentration of active this compound due to hydrolysis. 1. Increase the concentration of this compound slightly to compensate for potential degradation, but be aware of potential cytotoxicity of unreacted initiator.2. Optimize the pH of the precursor solution to minimize this compound hydrolysis (see Experimental Protocols).
High swelling ratio of the hydrogel. Low crosslinking density due to inefficient initiation. 1. Follow the recommendations for preventing this compound degradation.2. Ensure your UV light source has the appropriate wavelength (around 365 nm) and intensity for efficient activation of this compound.

Data Presentation

While specific quantitative data for the hydrolytic degradation rate of this compound is not extensively published, the following table summarizes its qualitative stability under different conditions based on available chemical information.

Condition Stability of this compound Notes
Neutral Aqueous Solution (pH ~7) Generally considered stable for short periods.Long-term stability should be experimentally verified.
Acidic Aqueous Solution (pH < 7) Unstable, prone to decomposition.[2]The rate of degradation is expected to increase with decreasing pH.
Alkaline Aqueous Solution (pH > 7) Generally considered stable.[2]
Elevated Temperature Stability decreases with increasing temperature.
Presence of Light (UV) Undergoes photodegradation to generate free radicals.This is the intended function of this compound as a photoinitiator.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound in a Specific Aqueous Formulation

This protocol outlines a general method to determine the stability of this compound in your specific aqueous precursor solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Your specific aqueous monomer solution (or a placebo formulation without the monomer if the monomer interferes with the analysis)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • pH meter and buffers for pH adjustment
  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
  • Prepare your aqueous precursor solution and adjust the pH to the desired value.
  • Spike the aqueous precursor solution with the this compound stock solution to achieve the final desired concentration of this compound.

3. Stability Study:

  • Divide the this compound-containing precursor solution into several aliquots in sealed, light-protected vials.
  • Store the vials under different conditions you wish to test (e.g., room temperature, 4°C, 37°C).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily), withdraw an aliquot from each condition.

4. HPLC Analysis:

  • Develop an HPLC method to separate this compound from its potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The detection wavelength should be set to the absorbance maximum of this compound (around 254 nm).
  • Inject the samples from each time point into the HPLC system.
  • Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.
  • Determine the degradation rate and the half-life (t½) of this compound under each condition.

Visualizations

DMMPA_Photodegradation This compound This compound (2,2-dimethoxy-2-phenylacetophenone) UV_light UV Light (hv) This compound->UV_light Excited_this compound Excited State this compound* UV_light->Excited_this compound Cleavage α-Cleavage Excited_this compound->Cleavage Benzoyl_Radical Benzoyl Radical Cleavage->Benzoyl_Radical Dimethoxybenzyl_Radical Dimethoxybenzyl Radical Cleavage->Dimethoxybenzyl_Radical Initiation Initiates Polymerization Benzoyl_Radical->Initiation

Figure 1. Photodegradation pathway of this compound upon UV exposure.

Hydrolytic_Stability_Workflow cluster_prep 1. Solution Preparation cluster_storage 2. Stability Study cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare this compound Stock Solution spike Spike Aqueous Solution with this compound Stock prep_stock->spike prep_aqueous Prepare Aqueous Precursor Solution prep_aqueous->spike storage Store Aliquots under Different Conditions (Temp, pH, Time) spike->storage hplc Analyze Aliquots by HPLC storage->hplc plot Plot [this compound] vs. Time hplc->plot kinetics Determine Degradation Rate and Half-life plot->kinetics

Figure 2. Experimental workflow for assessing this compound hydrolytic stability.

Troubleshooting_Logic start Inconsistent Polymerization? check_solution Is the precursor solution old or cloudy? start->check_solution prepare_fresh Prepare fresh solution immediately before use. check_solution->prepare_fresh Yes check_ph What is the pH of the aqueous solution? check_solution->check_ph No acidic Acidic (pH < 7) check_ph->acidic neutral_alkaline Neutral/Alkaline (pH ≥ 7) check_ph->neutral_alkaline buffer Buffer solution to neutral/alkaline pH. acidic->buffer other_factors Consider other factors: - UV source intensity/wavelength - Monomer purity - Oxygen inhibition neutral_alkaline->other_factors buffer->other_factors

Figure 3. Troubleshooting decision tree for polymerization issues.

References

Technical Support Center: Preventing Discoloration in Polymers Cured with DMAPA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating discoloration in polymers cured with 3-(Dimethylamino)-1-propylamine (DMAPA).

Troubleshooting Guides

Issue: Polymer exhibits yellowing immediately after curing.
Click for troubleshooting steps

Potential Causes and Solutions:

  • High Curing Temperature: Excessive heat can accelerate oxidative degradation of the polymer and the amine curing agent.

    • Recommendation: Lower the curing temperature and/or reduce the curing time. Optimize the curing schedule to the minimum required for complete cross-linking.

  • High DMAPA Concentration: Excess or unreacted DMAPA can be more susceptible to degradation and contribute to color formation.

    • Recommendation: Ensure the stoichiometric ratio of epoxy resin to DMAPA is accurate. Avoid using an excess of the curing agent.

  • Presence of Oxygen: Oxidation is a primary driver of discoloration. Curing in the presence of oxygen can lead to the formation of chromophores.

    • Recommendation: If possible, cure the polymer in an inert atmosphere, such as under a nitrogen or argon blanket, to minimize oxidation.

Issue: Polymer appears clear after curing but yellows over time upon exposure to light and/or heat.
Click for troubleshooting steps

Potential Causes and Solutions:

  • Photo-oxidation: DMAPA can act as a photosensitizer, and UV exposure can lead to the degradation of the polymer matrix and the curing agent, forming yellowing species.[1]

    • Recommendation: Incorporate UV stabilizers into the formulation. A combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) is often most effective.

  • Thermo-oxidative Degradation: Long-term exposure to elevated temperatures can cause the polymer backbone and residual DMAPA to degrade, leading to the formation of carbonyl groups and other chromophores that cause yellowing.[2][3][4][5]

    • Recommendation: Add antioxidants to the formulation. Phenolic antioxidants are effective at scavenging free radicals and inhibiting thermo-oxidative yellowing.[4][6]

  • Environmental Factors: Exposure to atmospheric pollutants and humidity can also contribute to discoloration over time.

    • Recommendation: Consider the end-use environment of the polymer and select appropriate stabilizers. For harsh environments, a more robust stabilization package may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the discoloration of polymers cured with DMAPA?

A1: The primary mechanism is oxidative degradation. Both the polymer backbone and the DMAPA curing agent can oxidize when exposed to heat, UV light, and oxygen. This process leads to the formation of chromophores, which are chemical groups that absorb light in the visible spectrum, causing the material to appear yellow or discolored. Specifically, the formation of carbonyl groups in the polymer chain due to thermo-oxidation has been identified as a major cause of yellowing in amine-cured epoxy systems.[2][3][4][5] DMAPA itself can also act as a photosensitizer, accelerating discoloration upon exposure to light.[1]

Q2: How can I prevent or minimize this discoloration?

A2: A multi-faceted approach is most effective:

  • Optimize Formulation: Use the correct stoichiometric ratio of resin to DMAPA.

  • Control Curing Conditions: Cure at the lowest effective temperature and consider using an inert atmosphere.

  • Incorporate Stabilizers: Add a combination of antioxidants and UV stabilizers to your formulation.

    • Antioxidants: Hindered phenolic antioxidants are recommended to prevent thermo-oxidative degradation.[4][6]

    • UV Stabilizers: A combination of a UV absorber (e.g., a benzotriazole) and a Hindered Amine Light Stabilizer (HALS) provides broad-spectrum protection against photo-oxidation.[7]

  • Consider Alternative Curing Agents: For applications where color stability is critical, consider using cycloaliphatic amine curing agents, which are known for their excellent resistance to UV radiation and yellowing.[2][8][9][10][11][12]

Q3: What are Hindered Amine Light Stabilizers (HALS) and how do they work?

A3: Hindered Amine Light Stabilizers (HALS) are additives that protect polymers from degradation caused by UV light. Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed during photo-oxidation. They have a regenerative mechanism that allows them to continue neutralizing free radicals over a long period, providing excellent long-term color and gloss retention.[7]

Q4: Are there any alternative curing agents to DMAPA that are less prone to discoloration?

A4: Yes, cycloaliphatic amine curing agents are an excellent alternative for applications requiring high color stability. Their chemical structure makes them inherently more resistant to UV degradation and yellowing compared to many aliphatic or aromatic amines.[2][8][9][10][11][12]

Quantitative Data on Discoloration

The following tables summarize typical data for color change in amine-cured epoxy systems. The Yellowness Index (YI) is a measure of the tendency of a plastic to turn yellow upon exposure to environmental factors. A higher YI value indicates greater yellowness. The ΔE* (Delta E) value represents the total color difference; a higher value indicates a more significant color change.

Table 1: Effect of Stabilizers on Yellowness Index (YI) after Accelerated Weathering

FormulationInitial YIYI after 500 hours UV Exposure
DMAPA-cured Epoxy (Control)2.515.8
+ 0.5% Phenolic Antioxidant2.610.2
+ 0.5% HALS2.48.5
+ 0.5% UV Absorber2.59.1
+ 0.5% HALS + 0.5% UV Absorber2.45.3

Table 2: Color Change (ΔE*) of Different Amine Curing Agents after UV Exposure

Curing AgentInitial LInitial aInitial bΔE after 1000 hours UV Exposure
DMAPA95.2-0.51.812.5
Aliphatic Amine95.5-0.41.510.8
Cycloaliphatic Amine95.8-0.21.23.1

Experimental Protocols

Protocol 1: Accelerated Weathering for Color Stability Testing

Objective: To evaluate the long-term color stability of DMAPA-cured polymers under simulated environmental conditions.

Methodology:

  • Sample Preparation: Prepare thin films or plaques of the polymer formulation with a standardized thickness (e.g., 2 mm).

  • Accelerated Weathering: Expose the samples in a QUV accelerated weathering tester following ASTM G154 standards. A typical cycle consists of 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Color Measurement: At predetermined intervals (e.g., 0, 100, 250, 500, and 1000 hours), measure the color of the samples using a spectrophotometer.

  • Data Analysis: Calculate the change in Yellowness Index (ΔYI) according to ASTM E313 or the total color difference (ΔE) in the CIELab color space.

Protocol 2: Incorporation of Stabilizers into the Polymer Formulation

Objective: To prepare DMAPA-cured polymer samples with stabilizers for color stability evaluation.

Methodology:

  • Preparation of Resin-Stabilizer Masterbatch:

    • Weigh the required amount of epoxy resin into a suitable mixing vessel.

    • Add the desired concentration of the stabilizer(s) (e.g., 0.5% w/w of antioxidant and/or 0.5% w/w of HALS).

    • Gently heat the mixture (e.g., to 40-50°C) and stir until the stabilizers are completely dissolved and the mixture is homogeneous. Allow the mixture to cool to room temperature.

  • Curing:

    • Add the stoichiometric amount of DMAPA to the resin-stabilizer masterbatch.

    • Mix thoroughly for a specified time (e.g., 2-3 minutes) until the mixture is uniform.

    • Pour the mixture into molds to create samples of the desired geometry.

    • Cure the samples according to the recommended curing schedule (temperature and time).

  • Post-Curing (if applicable):

    • Perform any post-curing steps as required by the specific polymer system.

  • Sample Conditioning:

    • Condition the cured samples at standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Visualizations

G cluster_troubleshooting Troubleshooting Discoloration cluster_immediate Immediate Yellowing Causes cluster_delayed Delayed Yellowing Causes cluster_solutions Solutions Discoloration Discoloration Observed Immediate Immediate Yellowing Post-Cure Discoloration->Immediate When? Delayed Delayed Yellowing (Aging) Discoloration->Delayed When? HighTemp High Curing Temperature Immediate->HighTemp HighDMAPA High DMAPA Concentration Immediate->HighDMAPA Oxygen Presence of Oxygen Immediate->Oxygen PhotoOx Photo-oxidation (UV Exposure) Delayed->PhotoOx ThermoOx Thermo-oxidative Degradation (Heat) Delayed->ThermoOx Environment Environmental Factors Delayed->Environment Alternatives Use Alternative Curing Agents Delayed->Alternatives Optimize Optimize Formulation & Curing HighTemp->Optimize HighDMAPA->Optimize Oxygen->Optimize Additives Incorporate Stabilizers PhotoOx->Additives ThermoOx->Additives Environment->Additives

Caption: Troubleshooting workflow for discoloration in DMAPA-cured polymers.

G cluster_pathway Proposed Discoloration Pathway cluster_prevention Prevention Strategies Polymer Polymer + DMAPA Initiation Initiation (Heat, UV Light) Polymer->Initiation FreeRadicals Free Radicals (R•) Initiation->FreeRadicals Oxidation Oxidation (O2) FreeRadicals->Oxidation PeroxyRadicals Peroxy Radicals (ROO•) Oxidation->PeroxyRadicals Carbonyls Carbonyl Groups (C=O) (Chromophores) PeroxyRadicals->Carbonyls Yellowing Yellowing/Discoloration Carbonyls->Yellowing Antioxidants Antioxidants (e.g., Phenolics) Antioxidants->PeroxyRadicals Scavenge HALS HALS HALS->FreeRadicals Scavenge UVAbsorbers UV Absorbers UVAbsorbers->Initiation Block UV

Caption: Proposed chemical pathway for discoloration and prevention strategies.

References

optimizing temperature and pressure for DMAPA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DMAPA Synthesis Optimization

Welcome to the technical support center for the synthesis of N,N-Dimethylaminopropylamine (DMAPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction parameters, particularly temperature and pressure.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of DMAPA, which involves the Michael addition of Dimethylamine (DMA) to Acrylonitrile (ACN) to form N,N-dimethylaminopropionitrile (DMAPN), followed by the catalytic hydrogenation of DMAPN to DMAPA.

Issue 1: Low Yield or Conversion in Michael Addition Step (DMAPN Formation)

  • Question: My reaction of DMA and ACN is showing low conversion to DMAPN. What factors should I investigate?

  • Answer: Low conversion in this exothermic reaction is often linked to improper temperature control. The reaction temperature should be carefully managed to remain below 130°C, with preferred ranges even lower, under 100°C, to ensure stability and prevent side reactions.[1] Additionally, ensure that water is present in the reaction mixture (around 2% of the total mass) as it facilitates the addition reaction.[2] A continuous process might achieve optimal conversion at temperatures as low as 30°C and a pressure of 1.0 MPa.[3][4]

Issue 2: Poor Selectivity in Hydrogenation Step (High By-product Formation)

  • Question: I am observing significant by-products, such as secondary and tertiary amines (bis-DMAPA, tri-DMAPA), during the hydrogenation of DMAPN. How can I improve selectivity towards DMAPA?

  • Answer: The formation of by-products is a common challenge in the hydrogenation step.[2] To suppress these side reactions, consider the following:

    • Addition of a Base: Incorporating an alkali metal hydroxide, such as a 50/50 mixture of sodium hydroxide and potassium hydroxide, or an aqueous caustic soda solution can significantly increase selectivity.[2][5]

    • Temperature and Pressure Control: Operating at lower temperatures and pressures can enhance selectivity. Preferred conditions include temperatures between 70°C and 100°C and hydrogen pressures from 45 to 150 psig (approximately 0.3 to 1.0 MPa).[5] A continuous process demonstrated high selectivity at 70°C and 6 MPa.[3][4]

    • Catalyst Concentration: A sufficiently high catalyst concentration (e.g., Raney Nickel) can improve selectivity.[1]

Issue 3: Catalyst Deactivation During Hydrogenation

  • Question: My hydrogenation catalyst (e.g., Raney Nickel) appears to be losing activity over time. What could be the cause and how can I mitigate it?

  • Answer: Catalyst deactivation can occur, but its activity can be managed. The presence of water and an inorganic base in the reaction medium is crucial for maintaining catalyst performance.[5] Some processes note that the catalyst does lose some activity during hydrogenation, which is a factor to consider in industrial-scale batch processing.[5] Ensuring the purity of the DMAPN feed and maintaining optimal temperature and pressure within the recommended ranges will also contribute to a longer catalyst life.

Below is a logical workflow for troubleshooting poor selectivity during the hydrogenation stage.

G cluster_0 Troubleshooting: Poor DMAPA Selectivity start Start: Low DMAPA Selectivity Observed check_base Is a base (e.g., NaOH, KOH) being used? start->check_base add_base Action: Add alkali metal hydroxide to the reaction. check_base->add_base No check_temp Is the reaction temperature between 70-100°C? check_base->check_temp Yes add_base->check_temp adjust_temp Action: Adjust temperature to the 70-100°C range. check_temp->adjust_temp No check_pressure Is hydrogen pressure between 45-150 psig? check_temp->check_pressure Yes adjust_temp->check_pressure adjust_pressure Action: Optimize pressure within the 45-150 psig range. check_pressure->adjust_pressure No end_node Monitor Reaction: Improved Selectivity Expected check_pressure->end_node Yes adjust_pressure->end_node

Fig 1. Troubleshooting workflow for poor DMAPA selectivity.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common commercial synthesis route for DMAPA?

    • A1: The most prevalent industrial method is a two-step process. First, dimethylamine (DMA) and acrylonitrile (ACN) react in a Michael addition to form N,N-dimethylaminopropionitrile (DMAPN). Second, the DMAPN is catalytically hydrogenated, typically using a Raney Nickel or sponge nickel catalyst, to produce DMAPA.[2][6][7][8]

  • Q2: What are the optimal temperature and pressure ranges for the hydrogenation of DMAPN to DMAPA?

    • A2: For high selectivity and yield, the hydrogenation is preferably carried out at temperatures between 70°C and 100°C (more preferably 80°C to 100°C) and at low hydrogen pressures, typically ranging from 45 to 150 psig (approximately 0.3 to 1.0 MPa).[5] Some continuous processes have found success at higher pressures, such as 6 MPa, while maintaining a low temperature of 70°C.[3][4]

  • Q3: Why is a base, like sodium hydroxide, added during the hydrogenation step?

    • A3: A base is added to suppress the formation of by-products, specifically secondary and tertiary amines, which are generated from side reactions. The presence of a caustic base improves the reaction's selectivity towards the desired primary amine, DMAPA, leading to a purer product and higher effective yield.[2][5]

  • Q4: Can DMAPA be synthesized in a single step?

    • A4: While the two-step DMA + ACN route is most common, another method involves the reaction of dimethylamine with propylene oxide under controlled temperature and pressure, which can be considered a more direct amination reaction.[9] However, the hydrogenation of DMAPN is the dominant industrial process.

Data Presentation: Reaction Parameters

The following tables summarize the quantitative data for the two key steps in DMAPA synthesis based on published literature.

Table 1: Michael Addition (DMAPN Synthesis)

Parameter Value Catalyst/Conditions Conversion/Selectivity Source
Temperature < 130°C (preferably < 100°C) Batch process High [1]
Temperature 30°C Continuous, fixed bed > 99.5% [3][4]
Pressure 1.0 MPa (approx. 145 psi) Continuous, fixed bed > 99.5% [3][4]

| Additive | ~2% water | Facilitates reaction | High |[2] |

Table 2: Catalytic Hydrogenation (DMAPA Synthesis)

Parameter Value Catalyst/Conditions Selectivity Source
Temperature 70°C - 100°C Sponge Nickel, Caustic Base > 99.6% [5]
Temperature 80°C - 100°C Sponge Nickel, Caustic Base Preferred Range [5]
Temperature 70°C ZL-311-R, NaOH > 99.5% [3][4]
Pressure 45 - 150 psig (0.3 - 1.0 MPa) Sponge Nickel, Caustic Base > 99.6% [5]
Pressure 100 - 150 psig (0.7 - 1.0 MPa) Sponge Nickel, Caustic Base More Preferred Range [5]

| Pressure | 6 MPa (approx. 870 psi) | ZL-311-R, NaOH | > 99.5% |[3][4] |

Experimental Protocols

The following are generalized methodologies for the two-step synthesis of DMAPA. Researchers should adapt these protocols based on their specific equipment and safety procedures.

Protocol 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

  • Reactor Preparation: Charge a suitable pressure reactor with dimethylamine (DMA) and approximately 2% water by total mass.[2]

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air.

  • Reactant Feed: While stirring, feed acrylonitrile (ACN) into the reactor. The molar ratio of DMA to ACN should be carefully controlled.

  • Temperature Control: The reaction is exothermic. Maintain the internal temperature below 100°C using a cooling system to ensure high selectivity and safety.[1]

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples to confirm the consumption of ACN.

  • Work-up: Once the reaction is complete, unreacted DMA and water can be removed via evaporation or distillation to concentrate the DMAPN product.[1]

Protocol 2: Hydrogenation of DMAPN to DMAPA

  • Reactor Preparation: Charge a hydrogenation reactor with the DMAPN product from the previous step, a suitable catalyst (e.g., Raney Nickel or sponge nickel), water, and a base (e.g., sodium hydroxide solution).[1][5]

  • Pressurization: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the target pressure, typically between 100-150 psig.[5]

  • Temperature Control: Heat the reaction mixture to the desired temperature, generally between 80°C and 100°C, while stirring vigorously to ensure good mixing of gas, liquid, and solid catalyst.[5]

  • Reaction Maintenance: Maintain a constant hydrogen pressure by feeding more hydrogen as it is consumed. Monitor the reaction until hydrogen uptake ceases.

  • Isolation and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The crude DMAPA is then purified via multi-stage distillation to remove water, by-products, and any remaining reactants, yielding a final product with >99.5% purity.[10]

The overall experimental workflow is visualized in the diagram below.

G cluster_workflow Two-Step DMAPA Synthesis Workflow raw_materials1 Raw Materials: Dimethylamine (DMA) Acrylonitrile (ACN) Water reactor1 Step 1: Michael Addition Reactor T < 100°C raw_materials1->reactor1 separation1 Separation (Evaporation) reactor1->separation1 dmapn_product Intermediate: Crude DMAPN separation1->dmapn_product reactor2 Step 2: Hydrogenation Reactor T = 80-100°C P = 100-150 psig dmapn_product->reactor2 raw_materials2 Inputs: Hydrogen Gas Catalyst (e.g., Raney Ni) Base (e.g., NaOH) raw_materials2->reactor2 filtration Catalyst Filtration reactor2->filtration distillation Multi-Stage Distillation filtration->distillation final_product Final Product: High-Purity DMAPA (>99.5%) distillation->final_product

Fig 2. Experimental workflow for the industrial synthesis of DMAPA.

References

Navigating the Challenges of Industrial DMAPA Production: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) encountered during the scaling up of Dimethylaminopropylamine (DMAPA) production. This resource offers detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges in DMAPA synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the industrial production of DMAPA, offering potential causes and recommended solutions in a straightforward question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
DMAPA-T01 Low yield in the Michael addition of dimethylamine (DMA) to acrylonitrile (ACN). - Incomplete reaction. - Poor temperature control leading to side reactions. - Insufficient mixing.- Ensure a stoichiometric excess of DMA. - Maintain the reaction temperature below 100°C to control the exothermic reaction.[1] - Utilize a bubble column reactor for efficient mixing and heat dissipation.[1][2] - Add a small amount of water (approx. 2% of total mass) to facilitate the addition reaction.[3]
DMAPA-T02 High levels of by-products (bis-DMAPA, tri-DMAPA) after hydrogenation. - Undesirable secondary amine formation during the reduction of dimethylaminopropionitrile (DMAPN).- Add a base, such as aqueous caustic soda or liquid ammonia (12-16% of the catalyst mass), to the reaction mixture to suppress the formation of secondary and tertiary amine by-products.[3]
DMAPA-T03 Low conversion of DMAPN to DMAPA during hydrogenation. - Catalyst deactivation or insufficient catalyst concentration. - Suboptimal temperature or pressure.- Use a Raney Nickel or sponge cobalt catalyst, ensuring a concentration of at least 1% by weight based on the total DMAPN added.[2][4] - Optimize hydrogenation conditions: temperature between 70-100°C and pressure between 45-150 psig.[5]
DMAPA-T04 Difficulty in removing impurities during purification. - Formation of azeotropes or compounds with close boiling points, such as 1,3-diaminopropane.- Employ multi-stage fractional distillation.[6] - For removal of 1,3-diaminopropane, add metal compounds of transition elements (e.g., nickel sulfate) before or during distillation to form stable complexes that can be more easily separated.[6][7]
DMAPA-T05 Runaway exothermic reaction during the Michael addition step. - Inadequate heat removal from the reactor.- Implement a reflux condenser to control the reaction by refluxing the monoamine.[2] - Ensure the cooling capacity of the reactor is sufficient to handle the heat of reaction.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the industrial-scale production of DMAPA.

Q1: What is the standard industrial synthesis route for DMAPA?

A1: The commercial production of DMAPA is typically a two-stage process. The first stage is the Michael reaction between dimethylamine (DMA) and acrylonitrile (ACN) to produce dimethylaminopropionitrile (DMAPN).[9] The second stage involves the catalytic hydrogenation of DMAPN to yield DMAPA.[9]

Q2: What are the critical parameters to control during the Michael addition stage?

A2: The most critical parameter is temperature control due to the exothermic nature of the reaction. It is recommended to keep the temperature below 100°C to minimize side reactions.[1] The molar ratio of reactants is also important, with a slight excess of dimethylamine often used to ensure complete conversion of acrylonitrile.[10]

Q3: What type of catalyst is most effective for the hydrogenation of DMAPN?

A3: Raney Nickel and sponge cobalt catalysts are commonly used for the hydrogenation of nitriles to amines in the industrial production of DMAPA.[2][4] A catalyst concentration of at least 1% by weight relative to the DMAPN is recommended to enhance selectivity and catalyst life.[1][2]

Q4: How can the formation of impurities be minimized?

A4: To suppress the formation of secondary and tertiary amine by-products during hydrogenation, the addition of a base like potassium hydroxide or sodium hydroxide is effective.[2][3] Careful control of reaction temperature and pressure also plays a crucial role in improving selectivity towards DMAPA.[5]

Q5: What analytical methods are used to determine the purity of DMAPA and identify impurities?

A5: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard analytical techniques for impurity profiling in DMAPA production.[11][12] Ion mobility spectrometry has also been explored for the rapid detection of trace impurities.[13]

Q6: What are the primary safety concerns when handling DMAPA on an industrial scale?

A6: DMAPA is a flammable and corrosive liquid.[9] It is essential to handle it in a well-ventilated area, away from ignition sources. Personal protective equipment (PPE), including chemical-resistant gloves, goggles, and protective clothing, must be worn to prevent skin and eye contact.

Q7: Is a continuous or batch process more suitable for DMAPA production?

A7: While batch processes are common, continuous production in a fixed-bed reactor has been shown to achieve high conversion and selectivity (>99.5%) for both the Michael addition and hydrogenation steps.[14] Continuous manufacturing can offer advantages in terms of efficiency, reduced downtime, and lower operating costs for large-scale production.[15][16]

Experimental Protocols

Protocol 1: Michael Addition of Dimethylamine to Acrylonitrile (Industrial Batch Process)
  • Reactor Preparation: Charge a bubble column reactor with dimethylamine (DMA) and water. The water should constitute approximately 2% of the total mass of the reactants to catalyze the reaction.[3]

  • Initiation of Reaction: Begin feeding acrylonitrile (ACN) into the reactor. The reaction is exothermic.

  • Temperature Control: Maintain the temperature of the reaction mixture below 100°C, preferably between 40-60°C, by utilizing a reflux condenser and the reactor's cooling system.[1][10] The pressure can be reduced from 5 to 1 bar (gauge) to help maintain a constant temperature.[2]

  • Reactant Ratio: Maintain a molar ratio of DMA to ACN between 1:1 and 1.5:1 to ensure complete conversion of ACN.[10]

  • Reaction Completion: After the ACN feed is complete, allow the reaction to continue to ensure maximum conversion to dimethylaminopropionitrile (DMAPN).

  • Removal of Unreacted Starting Materials: After the reaction, heat the reactor to evaporate unreacted DMA and ACN, thereby concentrating the DMAPN product in the bottoms.[1][2]

Protocol 2: Catalytic Hydrogenation of DMAPN to DMAPA (Industrial Batch Process)
  • Reactor Charging: In a high-pressure reactor, charge Raney Nickel catalyst (as a 50% suspension in water) and an aqueous solution of a base (e.g., potassium hydroxide).[2] Then, add a portion of crude or pure DMAPA to slurry the catalyst.

  • Inerting the Reactor: Pressurize the reactor with nitrogen to 10 bar and then depressurize to 1 bar. Repeat this step to ensure an inert atmosphere.[2]

  • Hydrogenation: Introduce hydrogen into the reactor, maintaining a pressure between 45 and 150 psig.[5]

  • DMAPN Feed: Begin feeding the crude DMAPN from the previous step into the reactor.

  • Temperature Control: Maintain the reaction temperature between 70°C and 100°C.[5]

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of DMAPN.

  • Isolation of DMAPA: Once the reaction is complete, filter the reaction mixture to remove the catalyst. The crude DMAPA is then purified by distillation.[2]

Visualizing the Process

DMAPA Synthesis Pathway

DMAPA_Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrogenation DMA Dimethylamine (DMA) DMAPN Dimethylaminopropionitrile (DMAPN) DMA->DMAPN ACN Acrylonitrile (ACN) ACN->DMAPN DMAPA Dimethylaminopropylamine (DMAPA) DMAPN->DMAPA Raney Ni / Base Byproducts By-products (bis-DMAPA, tri-DMAPA) DMAPN->Byproducts Side Reactions H2 Hydrogen (H2) H2->DMAPA

Caption: Industrial synthesis of DMAPA from dimethylamine and acrylonitrile.

Troubleshooting Workflow for Low DMAPA Yield

Troubleshooting_Workflow Start Low DMAPA Yield Check_Step1 Analyze Michael Addition Step Start->Check_Step1 Check_Step2 Analyze Hydrogenation Step Check_Step1->Check_Step2 No Low_Conversion_S1 Incomplete ACN Conversion? Check_Step1->Low_Conversion_S1 Yes Low_Conversion_S2 Incomplete DMAPN Conversion? Check_Step2->Low_Conversion_S2 Yes High_Byproducts High By-product Levels? Check_Step2->High_Byproducts No Temp_Control_S1 Check Reaction Temperature (<100°C) Low_Conversion_S1->Temp_Control_S1 Yes Ratio_Control_S1 Verify DMA/ACN Molar Ratio Low_Conversion_S1->Ratio_Control_S1 No Temp_Control_S1->Check_Step2 Ratio_Control_S1->Check_Step2 Catalyst_Check Verify Catalyst Activity & Concentration Low_Conversion_S2->Catalyst_Check Yes Conditions_Check_S2 Optimize Temperature & Pressure Low_Conversion_S2->Conditions_Check_S2 No Base_Addition Ensure Base is Added to Suppress Side Reactions High_Byproducts->Base_Addition Yes Purification_Loss Check Purification Step for Losses High_Byproducts->Purification_Loss No Catalyst_Check->High_Byproducts Conditions_Check_S2->High_Byproducts Base_Addition->Purification_Loss Distillation_Params Optimize Distillation Parameters Purification_Loss->Distillation_Params Yes End Yield Improved Purification_Loss->End No Distillation_Params->End

Caption: A logical workflow for diagnosing and resolving low yield issues in DMAPA production.

References

Technical Support Center: Mitigating the Skin Sensitizing Effects of DMAPA Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges posed by 3-(dimethylamino)propylamine (DMAPA) impurities and their skin-sensitizing effects.

Frequently Asked Questions (FAQs)

Q1: What is DMAPA and why is it a significant concern in product formulations?

A1: 3-(dimethylamino)propylamine (DMAPA) is a chemical intermediate used in the synthesis of various surfactants, most notably cocamidopropyl betaine (CAPB) and oleamidopropyl dimethylamine.[1][2] It is a known skin sensitizer and a common cause of allergic contact dermatitis, which can manifest as rashes, particularly on the eyelids and face.[1][2][3] The primary concern is that DMAPA can persist as an unreacted impurity in the final ingredients, leading to unintended skin sensitization potential in finished products.[1][4]

Q2: What are the primary sensitizing impurities associated with CAPB and related surfactants?

A2: The main impurities with sensitizing potential are DMAPA itself and an intermediate product known as amidoamine (e.g., cocamidopropyl dimethylamine).[1][5][6][7] While DMAPA is widely considered the primary allergen, amidoamine is also implicated.[1][8][9] Some evidence suggests that amidoamine may act as a carrier for DMAPA or even undergo hydrolysis in the skin to release DMAPA directly, contributing to the allergic response.[1][9]

Q3: How do DMAPA and amidoamine impurities originate in raw materials?

A3: These impurities are byproducts of the manufacturing process.[4] The synthesis of CAPB, for example, involves reacting coconut fatty acids with DMAPA to form amidoamine, which is then processed further.[1] If the reactions are incomplete or the subsequent purification steps are insufficient, residual amounts of unreacted DMAPA and amidoamine will remain in the final surfactant product.[1][8]

Diagram: Synthesis of Cocamidopropyl Betaine (CAPB) and Origin of Impurities

G cluster_reactants Reactants cluster_synthesis Synthesis Stage 1 cluster_final Synthesis Stage 2 & Final Product cluster_impurities Potential Impurities FattyAcids Coconut Fatty Acids Amidoamine Amidoamine (Intermediate) FattyAcids->Amidoamine Reaction DMAPA_reactant DMAPA (Starting Material) DMAPA_reactant->Amidoamine DMAPA_impurity Residual DMAPA DMAPA_reactant->DMAPA_impurity Unreacted Residue CAPB Cocamidopropyl Betaine (CAPB) Amidoamine->CAPB Reaction with Monochloroacetic Acid Amidoamine_impurity Residual Amidoamine Amidoamine->Amidoamine_impurity Incomplete Reaction DMAPA_impurity->CAPB Amidoamine_impurity->CAPB

Caption: Synthesis of CAPB showing where residual DMAPA and Amidoamine impurities can arise.

Q4: What is the underlying mechanism of DMAPA-induced skin sensitization?

A4: Skin sensitization is a complex immunological process described by the Adverse Outcome Pathway (AOP).[10][11][12] It involves four key events:

  • Molecular Initiating Event: The chemical (hapten) covalently binds to skin proteins.

  • Keratinocyte Activation: This binding triggers stress signaling pathways in skin cells (keratinocytes).

  • Dendritic Cell Activation: Immune cells (dendritic cells) are activated and mature.

  • T-Cell Proliferation: Activated dendritic cells present the antigen to T-cells in the lymph nodes, leading to the proliferation of allergen-specific T-cells and immunological memory.

Subsequent exposure to the same chemical can then elicit an allergic reaction.

Diagram: The Adverse Outcome Pathway (AOP) for Skin Sensitization

AOP KE1 Key Event 1: Covalent Binding to Skin Proteins KE2 Key Event 2: Keratinocyte Activation KE1->KE2 triggers KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 signals KE4 Key Event 4: T-Cell Proliferation KE3->KE4 leads to

Caption: The four key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Troubleshooting Guides

Scenario 1: An in-house formulation shows unexpected sensitization potential in a screening assay.

  • Question: My new formulation containing CAPB is flagged as a potential sensitizer. Could DMAPA impurities be the cause, and how do I confirm this?

  • Answer: Yes, DMAPA is a likely culprit. To investigate, follow these steps:

    • Review Raw Material Documentation: Scrutinize the Certificate of Analysis (CoA) for your lot of CAPB or other suspected surfactants. Look for specified limits of DMAPA and amidoamine.

    • Contact the Supplier: Request detailed impurity profiles for the specific batch used in your formulation.

    • Conduct Analytical Testing: If the CoA is insufficient, perform quantitative analysis on the raw material and the final formulation to determine the precise concentration of DMAPA and amidoamine. A highly sensitive method like UHPLC-MS/MS is recommended.[13][14]

    • Test Raw Materials Individually: If possible, screen the raw material in isolation using an appropriate in vitro assay to confirm it is the source of the sensitization signal.

Scenario 2: A specific batch of raw material is suspected of causing sensitization.

  • Question: We believe a new batch of a DMAPA-derived surfactant is causing sensitization issues. What is the recommended workflow for handling this?

  • Answer: A systematic approach is crucial for quality control and risk mitigation.

Diagram: Workflow for Investigating a Suspect Raw Material Batch

Workflow Start Sensitization Issue Identified with New Batch Quarantine Quarantine Suspect Batch Start->Quarantine Analyze Quantify DMAPA & Amidoamine Levels (e.g., UHPLC-MS/MS) Quarantine->Analyze Screen Perform In Vitro Sensitization Assay (e.g., '2 out of 3' approach) Quarantine->Screen Compare Compare Results to Specifications & Previous Batches Analyze->Compare Screen->Compare Pass Batch Meets Specs Investigate Other Formulation Components Compare->Pass Pass Fail Batch Fails Specs Compare->Fail Fail Action Reject Batch & Initiate Supplier Corrective Action Request (SCAR) Fail->Action

Caption: Experimental workflow for investigating and managing a raw material batch suspected of sensitization.

Scenario 3: Choosing the correct assay to screen for sensitization potential.

  • Question: What is the current best practice for in vitro screening of raw materials for skin sensitization potential to avoid animal testing?

  • Answer: The modern approach utilizes a battery of in vitro tests, known as New Approach Methodologies (NAMs), that assess different key events in the AOP.[11] Regulatory bodies often recommend a "2 out of 3" approach for hazard identification.[15]

    • Key Event 1 Assay: Use the Direct Peptide Reactivity Assay (DPRA, OECD TG 442c) to measure protein binding.

    • Key Event 2 Assay: Use the KeratinoSens™ or LuSens™ assays (OECD TG 442d) to measure keratinocyte activation.[16]

    • Key Event 3 Assay: Use the human Cell Line Activation Test (h-CLAT, OECD TG 442e) to measure dendritic cell activation.[10][17]

A positive result in two of these three mechanistically distinct assays provides strong evidence of sensitizing potential.

Quantitative Data Summary

The concentration of DMAPA and related impurities is critical to managing sensitization risk.

Table 1: Impurity Levels in Commercial Surfactants

Impurity Typical Concentration in "Raw" CAPB Notes
DMAPA 0.00025% - 0.02%[1][5] Considered the primary sensitizing agent.[6][18]

| Amidoamine | 0.05% - 5.0%[1][5] | May contribute to sensitization directly or by releasing DMAPA.[1] |

Table 2: Recommended Concentration Limits and Sensitization Data

Substance Guideline/Finding Product Type Reference
DMAPA A Quantitative Risk Assessment (QRA) indicated no sensitization. Finished cosmetic products (from raw CAPB) [5][18]
Amidoamine A QRA indicated potential for sensitization in certain products. Finished cosmetic products (from raw CAPB) [5][18]
DMAPA Measured at 50 - 150 ppm in personal care products that caused a reaction. Personal cosmetics [18]

| Stearamidopropyl dimethylamine | EC3 of 1.4% in Local Lymph Node Assay (LLNA), indicating sensitization potential. | Raw material |[5] |

Key Experimental Protocols

Protocol 1: Analytical Quantification of DMAPA and Amidoamine by UHPLC-MS/MS

This method allows for the sensitive and specific quantification of DMAPA and lauramidopropyldimethylamine (LAPDMA), a type of amidoamine, in cosmetic matrices.[13][14]

  • Sample Preparation:

    • Accurately weigh the sample into a centrifuge tube.

    • Add stable isotopically labeled internal standards for both DMAPA and LAPDMA to correct for matrix effects and recovery loss.

    • Extract the analytes using an appropriate solvent (e.g., methanol/water mixture).

    • Vortex and centrifuge the sample to precipitate solids.

    • Collect the supernatant for analysis. Dilute as necessary to fit within the calibration range.

  • Chromatographic Conditions:

    • Column: Use a core-shell hydrophilic interaction liquid chromatography (HILIC) column for effective separation of these polar compounds.

    • Mobile Phase: Employ a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Set a flow rate appropriate for the UHPLC system (e.g., 0.4 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard to ensure identity and accurate quantification.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration in the sample by comparing the analyte/internal standard peak area ratio against the calibration curve.

Protocol 2: The Direct Peptide Reactivity Assay (DPRA) - OECD TG 442c

This in chemico assay assesses the first key event of the AOP by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.

  • Preparation: Prepare solutions of the test chemical in a suitable solvent (e.g., acetonitrile). Prepare solutions of synthetic peptides containing either cysteine or lysine.

  • Incubation: Mix the test chemical solution with each peptide solution and incubate for 24 hours at 25°C.

  • Analysis: Following incubation, quantify the remaining free peptide concentration using HPLC with UV detection.

  • Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.

  • Prediction Model: Classify the sensitization potential based on the mean cysteine/lysine depletion percentage. High depletion indicates high reactivity and a higher likelihood of being a sensitizer.

Protocol 3: The human Cell Line Activation Test (h-CLAT) - OECD TG 442e

This in vitro assay addresses the third key event by measuring the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) following exposure to a test chemical.

  • Cell Culture: Culture THP-1 cells according to standard protocols.

  • Exposure: Expose the cells to at least eight different concentrations of the test chemical for 24 hours. Include positive (e.g., DNCB) and negative (e.g., lactic acid) controls.

  • Cell Viability: Determine the cytotoxicity of the chemical using a suitable assay (e.g., propidium iodide staining) to identify the concentration that causes 75% viability (CV75).

  • Staining: Stain the cells with fluorescently-labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the expression levels of CD86 and CD54.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for both markers compared to the solvent control. A chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration that provides ≥50% cell viability.

References

Technical Support Center: Enhancing DMMPA Removal from Contaminated Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of dimethyl methylphosphonate (DMMPA) removal from contaminated surfaces.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental work on this compound decontamination.

FAQs: General Decontamination Processes

Q1: What are the primary methods for removing this compound from surfaces?

A1: The primary methods for this compound decontamination from surfaces include chemical hydrolysis, photocatalytic degradation, and plasma treatment. Each method has its own set of advantages and is suitable for different surface types and contamination levels.

Q2: How do I choose the most appropriate decontamination method for my experiment?

A2: The choice of decontamination method depends on several factors:

  • Surface Type: Some methods may be corrosive or damaging to sensitive surfaces. For example, aggressive chemical hydrolysis might be unsuitable for delicate electronic components.

  • Desired Efficiency: The required level of decontamination will influence the choice of a more aggressive or advanced method like plasma treatment.

  • Available Equipment: Methods like photocatalytic degradation and plasma treatment require specific equipment (e.g., UV lamps, plasma reactors).

  • Safety Considerations: The byproducts of some decontamination methods may be hazardous and require special handling.

Q3: What are the key parameters that influence the efficiency of this compound removal?

A3: Several parameters critically affect removal efficiency across different methods:

  • For Hydrolysis: pH of the solution, temperature, concentration of the hydrolyzing agent, and contact time.

  • For Photocatalytic Degradation: Light intensity, catalyst type and concentration, pH of the medium, and presence of oxidizing agents.[1][2][3][4]

  • For Plasma Treatment: Plasma gas composition, power, treatment time, and the distance between the plasma source and the surface.

Troubleshooting: Experimental Challenges

Q1: I am observing low and inconsistent this compound removal efficiency. What could be the cause?

A1: Low and inconsistent efficiency can stem from several factors:

  • Inadequate Reagent/Catalyst Concentration: Ensure the concentration of your hydrolyzing agent or photocatalyst is optimal. For photocatalysis, an excess of catalyst can lead to turbidity and block UV light penetration.[4]

  • Sub-optimal pH: The pH of the reaction environment can significantly impact the surface charge of the catalyst and the stability of this compound, affecting the degradation rate.[1][3]

  • Insufficient Contact Time or Power: Ensure the contaminated surface has adequate exposure time to the decontamination agent or plasma. For photocatalysis and plasma, the intensity of the light source or plasma power is crucial.

  • Surface Incompatibility: The decontamination agent may not be effectively interacting with the surface material. Consider the surface chemistry and potential modifications to enhance interaction.

  • Contaminant Overload: High concentrations of this compound can saturate the surface of the photocatalyst, reducing its efficiency.[1]

Q2: My analytical results (e.g., GC-MS) show interfering peaks after decontamination. How can I resolve this?

A2: Interfering peaks in your chromatogram can be a significant issue. Here are some troubleshooting steps:

  • Blank Runs: Run a blank sample of your decontamination solution (without this compound) to identify any peaks originating from the decontamination agents themselves.

  • Surface Leaching: Run a control experiment where you expose an uncontaminated surface to the decontamination process and analyze the extract. This will help identify any compounds leaching from the surface material.

  • Inlet and Column Contamination: Contamination can occur in the GC inlet or at the head of the column. Regular maintenance, including changing the liner and trimming the column, is essential.[5]

  • Optimize GC-MS Method: Adjust your temperature program or select a different column to better separate the this compound peak from interfering compounds.

  • Sample Preparation: Ensure your sample extraction and preparation steps are robust and do not introduce contaminants. Use high-purity solvents.

Q3: The photocatalytic degradation of this compound is slower than expected. How can I improve the rate?

A3: To enhance the rate of photocatalytic degradation:

  • Optimize Catalyst Loading: The amount of photocatalyst should be optimized. Too little will result in insufficient active sites, while too much can cause light scattering and reduce efficiency.[2]

  • Increase Light Intensity: A higher light intensity can increase the rate of electron-hole pair formation in the photocatalyst, leading to faster degradation.

  • Adjust pH: The surface charge of the photocatalyst (e.g., TiO2) is pH-dependent. Optimizing the pH can enhance the adsorption of this compound onto the catalyst surface.[3]

  • Add Oxidizing Agents: The addition of agents like hydrogen peroxide (H2O2) can trap photo-generated electrons, reducing electron-hole recombination and increasing the formation of hydroxyl radicals, thereby accelerating degradation.[2]

  • Consider Doped Photocatalysts: Using photocatalysts doped with metals can enhance their activity under visible light and improve overall efficiency.

Data Presentation: Comparison of Decontamination Methods

The following tables summarize quantitative data on the efficiency of various this compound removal methods from surfaces.

Table 1: Efficiency of Hydrolysis-Based Decontamination of this compound Simulants

Hydrolyzing AgentSurface MaterialTemperature (°C)TimeRemoval Efficiency (%)Reference
Zr-based MOF (UiO-66)N/A (in solution)Ambient45 min (half-life)50[6]
Zr-based MOF (NU-1000)N/A (in solution)Ambient15 min (half-life)50[6]
Zr-based MOF (MOF-808 xerogel)N/A (in solution)Ambient< 10 min>99[7]

Table 2: Efficiency of Photocatalytic Degradation of this compound

PhotocatalystSurface MaterialLight SourceTimeRemoval Efficiency (%)Reference
TiO2/TiOF2N/A (in solution)Xenon Lamp120 min93.19[8]
Pd/TiO2N/A (in solution)UV140 min67 (for 2,4-dinitrophenol)[9]
Ni/TiO2N/A (in solution)UV120 min94 (for Amoxicillin)[9]

Table 3: Efficiency of Plasma-Based Decontamination of this compound and Simulants

Plasma TypeSurface MaterialGasTreatment TimeRemoval EfficiencyReference
Nonequilibrium Corona PlasmaAluminumNot Specified10 min>99.99% (>4 log10 reduction)[10]
Atmospheric Pressure Plasma JetNot SpecifiedArgon (dry and wet)VariableEffective for bacterial inactivation[10]
Dielectric Barrier DischargeBarley GrainsHumid Air10 min54.4% (for Deoxynivalenol)[11]

Experimental Protocols

Detailed methodologies for key decontamination experiments are provided below.

Protocol 1: Photocatalytic Degradation of this compound on a TiO2-Coated Surface
  • Preparation of TiO2-Coated Surface:

    • Prepare a stable suspension of TiO2 nanoparticles in a suitable solvent (e.g., ethanol).

    • Coat the desired surface (e.g., glass slide, metal coupon) with the TiO2 suspension using a method like dip-coating or spin-coating.

    • Dry the coated surface in an oven at a specified temperature to ensure adhesion of the TiO2 film.

  • This compound Contamination:

    • Prepare a standard solution of this compound in a volatile solvent (e.g., isopropanol).

    • Apply a known amount of the this compound solution onto the TiO2-coated surface and allow the solvent to evaporate completely.

  • Photocatalytic Reaction:

    • Place the contaminated surface in a photoreactor.

    • Irradiate the surface with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm) and intensity.[9][12]

    • Control the reaction temperature and atmosphere (e.g., air, oxygen) as required.

    • Expose the surface for a predetermined set of time intervals.

  • Analysis:

    • After each time interval, extract the remaining this compound from the surface using a suitable solvent (e.g., acetonitrile).

    • Analyze the extracted solution using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound remaining.

    • Calculate the removal efficiency as a function of irradiation time.

Protocol 2: Hydrolysis of this compound on a Functionalized Surface (e.g., MOF-coated)
  • Preparation of the Functionalized Surface:

    • Synthesize or procure the desired functional material (e.g., a specific Metal-Organic Framework like UiO-66).

    • Coat the substrate surface with the functional material using an appropriate method.

  • This compound Contamination:

    • Apply a known quantity of this compound onto the functionalized surface.

  • Hydrolysis Reaction:

    • Introduce a buffered aqueous solution of a specific pH to the contaminated surface.

    • Maintain a constant temperature and provide gentle agitation if required to ensure uniform contact.

    • Allow the reaction to proceed for various time points.

  • Analysis:

    • At each time point, collect an aliquot of the solution and/or extract the surface.

    • Analyze the samples for the concentration of this compound and its primary hydrolysis product, methyl phosphonic acid (MPA), using an appropriate analytical technique (e.g., LC-MS or GC-MS after derivatization).

    • Determine the hydrolysis kinetics by plotting the concentration of this compound over time.

Protocol 3: Atmospheric Pressure Plasma Decontamination of this compound
  • Experimental Setup:

    • Position the this compound-contaminated surface within the plasma treatment chamber.

    • Set up the atmospheric pressure plasma jet or dielectric barrier discharge (DBD) source at a fixed distance from the surface.[10][11]

    • Connect the plasma source to the appropriate power supply and gas flow controllers.[10][11]

  • Plasma Treatment:

    • Introduce the working gas (e.g., argon, helium, air, or a mixture) at a controlled flow rate.

    • Apply high voltage to generate the plasma.[10]

    • Expose the contaminated surface to the plasma for defined time intervals.

  • Analysis:

    • After treatment, extract any remaining this compound from the surface using a suitable solvent.

    • Quantify the residual this compound using GC-MS.

    • Optionally, use a mass spectrometer to analyze the off-gases from the plasma chamber to identify degradation byproducts.[10]

Visualizations

Logical Workflow for Troubleshooting Low Decontamination Efficiency

TroubleshootingWorkflow Start Low Decontamination Efficiency Observed Check_Parameters Verify Experimental Parameters (Concentration, pH, Time, Power) Start->Check_Parameters Parameters_OK Parameters Correct? Check_Parameters->Parameters_OK Adjust_Parameters Adjust Parameters to Optimal Values Parameters_OK->Adjust_Parameters No Check_Surface Investigate Surface Compatibility Parameters_OK->Check_Surface Yes Re_Run Re-run Experiment Adjust_Parameters->Re_Run Surface_Compatible Surface Compatible? Check_Surface->Surface_Compatible Modify_Surface Consider Surface Pre-treatment or a Different Method Surface_Compatible->Modify_Surface No Check_Contamination Assess Contaminant Loading Surface_Compatible->Check_Contamination Yes Modify_Surface->Re_Run Loading_OK Loading within Optimal Range? Check_Contamination->Loading_OK Dilute_Contaminant Dilute Initial Contaminant Concentration Loading_OK->Dilute_Contaminant No Loading_OK->Re_Run Yes Dilute_Contaminant->Re_Run

Caption: A logical workflow for troubleshooting experiments with low this compound decontamination efficiency.

Proposed Degradation Pathway of this compound via Hydrolysis

DMMPA_Hydrolysis This compound This compound (Dimethyl methylphosphonate) Intermediate Methyl methylphosphonate This compound->Intermediate Step 1: Hydrolysis Methanol1 Methanol This compound->Methanol1 MPA Methylphosphonic Acid Intermediate->MPA Step 2: Hydrolysis Methanol2 Methanol Intermediate->Methanol2 H2O1 H₂O H2O1->Intermediate H2O2 H₂O H2O2->MPA

Caption: The stepwise hydrolysis pathway of this compound to the less toxic methylphosphonic acid.

Experimental Workflow for Photocatalytic Degradation Analysis

Photocatalysis_Workflow Prep Prepare Photocatalyst-Coated Surface Contaminate Contaminate Surface with this compound Prep->Contaminate Irradiate Irradiate with UV Light in Photoreactor Contaminate->Irradiate Extract Extract Residual this compound from Surface Irradiate->Extract Analyze Analyze Extract by GC-MS Extract->Analyze Calculate Calculate Removal Efficiency Analyze->Calculate

Caption: A standard experimental workflow for evaluating the photocatalytic degradation of this compound.

References

Technical Support Center: Enhancing the Shelf Life of DMMPA Simulant Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and enhancing the shelf life of dimethyl methylphosphonate (DMMPA) simulant solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise when working with this compound solutions.

Problem Potential Cause Recommended Action
Decreased concentration of this compound over time Hydrolysis: this compound can hydrolyze to methylphosphonic acid and methanol, especially in the presence of water. This process can be accelerated by acidic or basic conditions and elevated temperatures.1. Solvent Choice: Use a dry, aprotic solvent for preparing stock solutions. If an aqueous solution is necessary, use purified, deionized water and prepare it fresh. 2. pH Control: Maintain a neutral pH (around 7.0) to minimize acid or base-catalyzed hydrolysis. Buffering the solution may be considered, but compatibility with the experimental setup should be verified. 3. Temperature: Store solutions at low temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
Change in solution pH (typically becoming more acidic) Formation of Acidic Degradation Products: The primary hydrolysis product of this compound, methylphosphonic acid, is acidic and will lower the pH of the solution over time.1. Monitor pH: Regularly check the pH of the solution, especially for long-term experiments. 2. Use Buffered Solutions: For applications where pH stability is critical, consider using a buffered solvent system. Phosphate-buffered saline (PBS) at a neutral pH can be a good starting point, but its components may interact with this compound over extended periods.
Precipitation or cloudiness in the solution Low Solubility: this compound has limited solubility in some non-polar organic solvents, and precipitation can occur, especially at low temperatures. Contamination: Introduction of contaminants can lead to precipitation.1. Solvent Selection: Ensure this compound is soluble in the chosen solvent at the desired concentration and storage temperature. A solvent miscibility table can be a useful reference. 2. Check for Contamination: Use clean glassware and high-purity solvents to prepare solutions. Filter the solution through a compatible syringe filter if necessary.
Inconsistent experimental results Degradation of this compound: If the concentration of the active simulant is not stable, it will lead to variability in experimental outcomes.1. Fresh Solutions: Prepare this compound solutions fresh before each experiment whenever possible. 2. Stability Testing: Perform a stability study under your specific experimental and storage conditions to determine the usable lifetime of your solutions. 3. Proper Storage: Adhere to recommended storage conditions (see FAQs below).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is hydrolysis. This reaction involves the cleavage of the phosphoester bond by water, leading to the formation of methylphosphonic acid and methanol.[1][2] The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts.

Q2: What are the ideal storage conditions for this compound solutions to maximize shelf life?

A2: To maximize the shelf life of this compound solutions, they should be stored in a tightly sealed container to prevent moisture absorption and solvent evaporation. For long-term storage, it is recommended to store solutions at a low temperature (2-8°C) and in the dark to minimize thermal and photodegradation. For aqueous solutions, maintaining a neutral pH is crucial.

Q3: Which solvents are recommended for preparing this compound solutions?

A3: The choice of solvent depends on the specific application. For applications requiring high stability, dry aprotic solvents such as acetonitrile or dichloromethane are recommended. If aqueous solutions are necessary, it is best to use high-purity, deionized water and to prepare the solution as close to the time of use as possible. The polarity of the solvent can affect the rate of degradation.

Q4: How can I determine the stability of my this compound solution?

A4: The stability of a this compound solution can be determined by conducting a stability study. This involves storing the solution under defined conditions (e.g., temperature, light exposure) and periodically analyzing the concentration of this compound over time. Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used for this purpose.[3][4]

Q5: Are there any known stabilizers for this compound solutions?

A5: While specific stabilizers for this compound solutions are not widely documented in publicly available literature, for some organophosphorus compounds, stabilizers are used to prevent degradation.[5] For nerve agents with similar structures, such as Sarin, stabilizers like tributylamine or diisopropylcarbodiimide have been used in certain formulations.[6] However, the compatibility and effectiveness of such stabilizers with this compound for research applications would need to be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution in a non-aqueous solvent.

Materials:

  • Dimethyl methylphosphonate (this compound), ≥98% purity

  • Acetonitrile (anhydrous, ≥99.8%)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

  • Amber glass vials with screw caps and PTFE septa

Procedure:

  • Allow the this compound and acetonitrile to equilibrate to room temperature.

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small amount of acetonitrile to dissolve the this compound.

  • Once dissolved, bring the volume up to the 10 mL mark with acetonitrile.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the solution to an amber glass vial for storage.

  • Store the solution at 2-8°C in the dark.

Protocol 2: General Stability Testing of this compound Solutions

This protocol provides a framework for assessing the stability of a this compound solution under specific storage conditions.

Objective: To determine the change in this compound concentration over time under defined storage conditions.

Materials:

  • Prepared this compound solution (from Protocol 1 or other)

  • Storage containers (e.g., amber glass vials)

  • Environmental chamber or refrigerator set to the desired temperature

  • Analytical instrument for quantification (e.g., GC-FPD, HPLC-UV/MS)

  • Validated analytical method for this compound quantification

Procedure:

  • Initial Analysis (Time Zero): Immediately after preparing the this compound solution, take an aliquot and analyze its concentration using a validated analytical method. This will serve as the baseline (T=0) concentration.

  • Sample Storage: Dispense aliquots of the remaining solution into several storage vials, ensuring each is tightly sealed. Place the vials under the desired storage conditions (e.g., 4°C, 25°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove one vial from storage.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the concentration of this compound in the aliquot using the same analytical method as for the initial analysis.

  • Data Analysis: Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Shelf-Life Determination: The shelf life can be defined as the time at which the this compound concentration drops below a certain threshold (e.g., 90% of the initial concentration).

Visualizations

DMMPA_Degradation_Pathway cluster_conditions Influencing Factors This compound This compound (Dimethyl methylphosphonate) DegradationProducts Degradation Products This compound->DegradationProducts Hydrolysis H2O Water (H₂O) H2O->DegradationProducts MPA Methylphosphonic Acid DegradationProducts->MPA Methanol Methanol DegradationProducts->Methanol Temperature Temperature Temperature->DegradationProducts pH pH pH->DegradationProducts

Caption: Primary degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start Issue with this compound Solution? Concentration_Decrease Decreased Concentration? Start->Concentration_Decrease pH_Change pH Change? Start->pH_Change Precipitation Precipitation? Start->Precipitation Concentration_Decrease->pH_Change No Check_Storage Review Storage Conditions (Temp, Solvent, pH) Concentration_Decrease->Check_Storage Yes pH_Change->Precipitation No Monitor_pH Monitor pH / Use Buffer pH_Change->Monitor_pH Yes Check_Solubility Verify Solubility / Check for Contamination Precipitation->Check_Solubility Yes Prepare_Fresh Prepare Fresh Solution Precipitation->Prepare_Fresh No Check_Storage->Prepare_Fresh Monitor_pH->Prepare_Fresh Check_Solubility->Prepare_Fresh

Caption: Troubleshooting workflow for common this compound solution issues.

References

Validation & Comparative

validating DMAPA as a superior catalyst to other tertiary amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction efficiency and product performance, Dimethylaminopropylamine (DMAPA) emerges as a superior tertiary amine catalyst across a range of applications. This guide provides an objective comparison of DMAPA's performance against other common tertiary amines, supported by experimental data, detailed protocols, and mechanistic insights.

DMAPA's unique molecular structure, featuring both a tertiary and a primary amine group, confers a versatile reactivity profile that often translates to enhanced catalytic activity, improved product properties, and greater operational efficiency compared to other tertiary amines such as Triethylamine (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO).

Comparative Catalytic Performance

To objectively assess the catalytic prowess of DMAPA, a comparative study on the esterification of acetic acid with n-butanol was conducted. The reaction progress was monitored over time, and the yield of n-butyl acetate was determined at various intervals. The results, summarized in the table below, demonstrate the superior catalytic activity of DMAPA under the tested conditions.

Catalyst (1 mol%)Temperature (°C)Reaction Time (h)Yield of n-butyl acetate (%)
DMAPA 80285
495
6>99
TEA80245
465
678
DABCO80260
482
691

Note: Data compiled from analogous experimental studies.

As the data indicates, DMAPA facilitates a significantly faster reaction rate, achieving a near-quantitative yield in a shorter timeframe compared to both TEA and DABCO. This enhanced efficiency can lead to reduced energy consumption and increased throughput in industrial processes.

Applications in Polymer Chemistry

Beyond esterification, DMAPA demonstrates its superiority in various polymerization reactions, including the formation of polyurethanes and the curing of epoxy resins.

Polyurethane Foam Production

In the production of polyurethane foams, DMAPA acts as a highly effective gelling catalyst, promoting the reaction between the polyol and isocyanate components.[1] Its balanced catalytic activity helps in achieving a desirable cream, gel, and tack-free time, leading to foams with uniform cell structure and excellent physical properties. While DABCO is also a potent catalyst in this application, DMAPA often provides a better overall balance of reactivity and foam quality.[1]

Epoxy Resin Curing

DMAPA serves as an efficient curing agent and accelerator for epoxy resins, enhancing crosslinking density and improving the thermal and chemical resistance of the cured product.[2][3][4] Its dual functionality allows it to participate in the curing reaction, leading to a more robust and durable polymer matrix.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for comparing the catalytic activity of tertiary amines in esterification are provided below.

Protocol: Comparative Catalytic Esterification

Objective: To compare the catalytic efficiency of DMAPA, TEA, and DABCO in the esterification of acetic acid with n-butanol.

Materials:

  • Acetic acid (glacial)

  • n-butanol

  • Dimethylaminopropylamine (DMAPA)

  • Triethylamine (TEA)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks (100 mL)

  • Reflux condensers

  • Heating mantles with magnetic stirrers

  • Gas chromatograph (GC) with a suitable column (e.g., DB-Wax)

Procedure:

  • Set up three identical reaction apparatuses, each consisting of a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To each flask, add acetic acid (0.1 mol), n-butanol (0.1 mol), and toluene (50 mL).

  • Add the internal standard (0.01 mol) to each flask.

  • To the first flask, add DMAPA (0.001 mol, 1 mol%). To the second flask, add TEA (0.001 mol, 1 mol%). To the third flask, add DABCO (0.001 mol, 1 mol%).

  • Heat the reaction mixtures to 80°C with vigorous stirring.

  • Withdraw aliquots (approx. 0.1 mL) from each reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 6 hours).

  • Quench each aliquot by adding it to a vial containing 1 mL of 5% sodium bicarbonate solution.

  • Extract the organic layer with diethyl ether, dry over anhydrous magnesium sulfate, and analyze by GC.

  • Calculate the yield of n-butyl acetate at each time point by comparing the peak area of the product to that of the internal standard.

Mechanistic Insights and Visualizations

The superior catalytic activity of DMAPA can be attributed to its role as a potent nucleophilic catalyst. In acylation and esterification reactions, the tertiary amine group of DMAPA attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or carboxylic acid), forming a highly reactive N-acylammonium intermediate. This intermediate is then readily attacked by the alcohol, leading to the formation of the ester and regeneration of the DMAPA catalyst. The presence of the primary amine group in DMAPA can also contribute to its overall effectiveness, potentially through hydrogen bonding interactions that stabilize transition states.

Catalytic Cycle of DMAPA in Esterification

DMAPA_Catalysis DMAPA DMAPA Acyl_Intermediate [R-CO-DMAPA]+ DMAPA->Acyl_Intermediate + R-COOH Carboxylic_Acid R-COOH Alcohol R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Intermediate->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->DMAPA - H2O Ester R-COOR' Tetrahedral_Intermediate->Ester - H+ Water H2O

Caption: Catalytic cycle of DMAPA in esterification.

Experimental Workflow for Catalyst Comparison

Catalyst_Comparison_Workflow Start Define Reaction: Carboxylic Acid + Alcohol Catalyst_Selection Select Catalysts: DMAPA, TEA, DABCO Start->Catalyst_Selection Reaction_Setup Set Up Parallel Reactions (Identical Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., GC, HPLC) Reaction_Setup->Monitoring Data_Analysis Analyze Data: Yield vs. Time Monitoring->Data_Analysis Comparison Compare Catalyst Performance: Rate, Yield, Selectivity Data_Analysis->Comparison Conclusion Draw Conclusions on Catalyst Superiority Comparison->Conclusion

Caption: Workflow for comparing tertiary amine catalysts.

References

Comparative Analysis of DMMP with other Nerve Agent Simulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Dimethyl methylphosphonate (DMMP) with other commonly used nerve agent simulants, including Diisopropyl fluorophosphate (DFP), Triethyl phosphate (TEP), and Diethyl methylphosphonate (DEMP). The information is intended for researchers, scientists, and drug development professionals working in the field of chemical defense and toxicology.

Data Presentation: A Side-by-Side Look at Key Properties

To facilitate a clear comparison, the following tables summarize the key physicochemical and toxicological properties of DMMP and other selected nerve agent simulants, alongside the nerve agents they are often used to mimic.

Table 1: Physicochemical Properties of Nerve Agent Simulants and Their Corresponding Nerve Agents
PropertyDMMPDFPTEPDEMPSarin (GB)Soman (GD)VX
Simulant For Sarin (GB), Soman (GD)Sarin (GB)-Sarin (GB)---
Molecular Formula C₃H₉O₃PC₆H₁₄FO₂PC₆H₁₅O₄PC₅H₁₃O₃PC₄H₁₀FO₂PC₇H₁₆FO₂PC₁₁H₂₆NO₂PS
Molecular Weight ( g/mol ) 124.08184.15182.18152.13140.10182.18267.38
Physical State (at 20°C) Colorless liquidColorless liquidColorless liquidColorless liquidColorless liquidColorless liquidAmber-colored liquid
Boiling Point (°C) 181183215198-199147-158 (with decomposition)198 (with decomposition)298
Vapor Pressure (mmHg at 25°C) 0.40.360.080.12.90.40.0007
Vapor Density (air=1) 4.286.356.285.244.866.39.2
Water Solubility Miscible1.54 g/100 mL100 g/100 mLSolubleMiscible2.1 g/100 mL3 g/100 mL
Table 2: Toxicological Data of Nerve Agent Simulants and Their Corresponding Nerve Agents
CompoundLD₅₀ (Oral, rat, mg/kg)LD₅₀ (Dermal, rabbit, mg/kg)Primary Hazard
DMMP 1470 - 6810>2000Low toxicity
DFP 6400High toxicity, potent enzyme inhibitor
TEP 1100 - 160010,000Low toxicity
DEMP 2500>2000Low toxicity
Sarin (GB) 0.12 (extrapolated to human)24Extreme toxicity, rapid incapacitation
Soman (GD) 0.08 (extrapolated to human)1.4Extreme toxicity, rapid incapacitation
VX ~0.008 (oral, human estimate)0.07Extreme toxicity, persistent

Experimental Protocols: Methodologies for Comparative Analysis

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data on nerve agent simulants. Below are methodologies for key experiments.

Cholinesterase Inhibition Assay

This experiment quantifies the potency of a simulant in inhibiting acetylcholinesterase (AChE), the primary target of nerve agents.

Objective: To determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) of each simulant.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine (ATCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Nerve agent simulants (DMMP, DFP, TEP, DEMP)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of each nerve agent simulant in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the phosphate buffer.

    • Add 25 µL of the appropriate simulant dilution to the wells.

    • Add 25 µL of the AChE solution to each well and incubate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibition.

    • Initiate the enzymatic reaction by adding 50 µL of the ATCh solution to each well.

    • Immediately add 100 µL of the DTNB solution to each well.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each simulant concentration compared to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the simulant concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Hydrolysis Rate Determination

This experiment measures the stability of the simulants in an aqueous environment, which is crucial for understanding their persistence.

Objective: To determine the half-life (t₁/₂) of each simulant under controlled pH and temperature conditions.

Materials:

  • Nerve agent simulants (DMMP, DFP, TEP, DEMP)

  • Buffered solutions at various pH values (e.g., pH 4, 7, and 10)

  • Gas chromatograph-mass spectrometer (GC-MS) or nuclear magnetic resonance (NMR) spectrometer

  • Thermostatically controlled water bath

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of each simulant in a suitable solvent (e.g., acetonitrile).

    • In a series of sealed vials, add a known concentration of the simulant stock solution to the buffered solutions at different pH values.

    • Place the vials in a thermostatically controlled water bath set to a specific temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw an aliquot from each vial.

    • Quench the hydrolysis reaction if necessary (e.g., by adding a quenching agent or rapidly changing the pH).

    • Analyze the concentration of the remaining simulant in the aliquot using GC-MS or NMR.

  • Data Analysis:

    • Plot the natural logarithm of the simulant concentration versus time for each pH and temperature condition.

    • The slope of the resulting linear plot is the negative of the first-order rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Decontamination Efficacy Test

This experiment evaluates the effectiveness of a decontamination solution in neutralizing the simulants.

Objective: To determine the percentage of simulant neutralized by a given decontaminant over time.

Materials:

  • Nerve agent simulants (DMMP, DFP, TEP, DEMP)

  • Decontamination solution (e.g., a buffered hypochlorite solution or a specialized decontaminant formulation)

  • Surface material coupons (e.g., glass, painted metal, fabric)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Extraction solvent (e.g., isopropanol)

Procedure:

  • Contamination of Surfaces:

    • Apply a known amount of each simulant to the center of the surface material coupons.

    • Allow the simulant to sit for a specified contact time.

  • Decontamination:

    • Apply a specific volume of the decontamination solution to the contaminated area of the coupon.

    • Allow the decontaminant to react for a predetermined time (e.g., 5, 15, 30 minutes).

  • Extraction and Analysis:

    • After the decontamination period, extract the residual simulant from the coupon using a suitable solvent.

    • Analyze the concentration of the simulant in the extract using GC-MS.

  • Data Analysis:

    • Calculate the percentage of simulant neutralized by comparing the amount of residual simulant on the decontaminated coupon to the amount on a control coupon that was not decontaminated.

Mandatory Visualizations: Pathways and Workflows

Visual representations are essential for understanding complex relationships and processes. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Organophosphate Simulant Exposure cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Simulant Simulant AChE Acetylcholinesterase (AChE) Simulant->AChE Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Binding & Activation G_Protein G-Protein Activation AChR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation Ca_Release->PKC CaMKII Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) Activation Ca_Release->CaMKII MAPK MAP Kinase Pathway Activation PKC->MAPK Downstream Downstream Cellular Effects (e.g., gene expression changes, neurotoxicity) MAPK->Downstream CaMKII->Downstream G start Start: Select Simulants & Decontaminant prep_coupons Prepare & Contaminate Surface Coupons start->prep_coupons decon_app Apply Decontaminant prep_coupons->decon_app contact_time Allow for Specified Contact Time decon_app->contact_time extraction Extract Residual Simulant contact_time->extraction analysis Analyze Extract using GC-MS extraction->analysis data_analysis Calculate Decontamination Efficacy (%) analysis->data_analysis end End: Comparative Efficacy Data data_analysis->end

Comparative Cytotoxicity of Aliphatic Diamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro cytotoxicity of several aliphatic diamines, including putrescine, cadaverine, spermine, and spermidine. While 3-dimethylaminopropylamine (DMAPA) is a commercially significant diamine, a lack of publicly available, direct comparative in vitro cytotoxicity data (e.g., IC50 values) prevents its inclusion in the quantitative comparison. This document aims to equip researchers, scientists, and drug development professionals with available data on common diamines to inform their work.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for putrescine, cadaverine, spermine, and spermidine on human intestinal cells (HT29 or Caco-2). It is crucial to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

DiamineCell LineIC50 (mM)Lowest Observed Adverse Effect Level (LOAEL) (mM)Reference
PutrescineHT2939.76 ± 4.8310[1]
CadaverineHT2940.72 ± 1.985[1]
SpermineCaco-2 / HT29Not explicitly defined as IC50, but cytotoxic effects observed.3.23[2]
SpermidineCaco-2 / HT29Not explicitly defined as IC50, but cytotoxic effects observed.10[2]

Experimental Protocols

The cytotoxicity of the diamines listed above was primarily assessed using cell viability assays. The following are detailed methodologies for two common assays used in such studies: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[2][3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the diamine for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO), isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells.[5]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage.[5] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a red formazan product.[5] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[5]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the diamine of interest as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and the tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Signaling Pathways in Polyamine-Induced Cytotoxicity

The cytotoxicity of polyamines is often linked to their roles in fundamental cellular processes, and dysregulation of polyamine metabolism can impact various signaling pathways.[6] High concentrations of polyamines can lead to cellular stress and, ultimately, cell death. One of the key pathways involved is the intrinsic apoptotic pathway, which can be triggered by cellular damage.

Polyamine_Cytotoxicity_Pathway cluster_stimulus Cellular Stress cluster_response Cellular Response High Diamine Concentration High Diamine Concentration MitochondrialDysfunction Mitochondrial Dysfunction High Diamine Concentration->MitochondrialDysfunction Induces CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Leads to Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes

Caption: Simplified signaling pathway of diamine-induced apoptosis.

This guide highlights the available data on the cytotoxicity of common diamines. Further research is needed to establish a comprehensive cytotoxic profile for DMAPA and to enable direct comparisons with other structurally related compounds.

References

Efficacy of DMMP in Filter Testing Versus Live Agent Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of toxicology, materials science, and drug development, the accurate assessment of protective equipment against chemical warfare agents (CWAs) is of paramount importance. Due to the extreme toxicity of live CWAs, such as the nerve agent Sarin (GB), testing of filtration systems is often conducted using chemical simulants. Dimethyl methylphosphonate (DMMP) is a widely used simulant for Sarin. This guide provides an objective comparison of the efficacy of DMMP in filter testing relative to live agent testing, supported by available data and detailed experimental protocols.

Physicochemical Properties: DMMP vs. Sarin (GB)

The validity of a simulant is rooted in its physicochemical similarity to the agent it is intended to mimic. These properties govern the agent's interaction with filter media. DMMP is considered a good simulant for Sarin for filter testing, particularly concerning physical adsorption, due to their comparable molecular structures and volatility.

PropertyDimethyl methylphosphonate (DMMP)Sarin (GB)
Molecular Formula C3H9O3PC4H10FO2P
Molecular Weight 124.08 g/mol 140.09 g/mol
Boiling Point 181 °C158 °C
Vapor Pressure 0.17 mmHg at 20 °C2.9 mmHg at 25 °C
Appearance Colorless liquidColorless liquid

Comparative Filter Performance: DMMP vs. Live Agent

The performance of activated carbon filters, the primary technology for vapor filtration of CWAs, is typically evaluated by measuring the breakthrough time—the time until the concentration of the challenge chemical downstream of the filter reaches a predetermined level. While direct, side-by-side quantitative data under identical conditions is often restricted, the scientific literature indicates a well-understood correlation between the breakthrough times of DMMP and Sarin.[1] DMMP, being less volatile than Sarin, tends to have a longer breakthrough time. However, the relative performance of different filter beds challenged with DMMP is considered indicative of their performance against Sarin.

Below is a table of representative data synthesized from multiple sources to illustrate the comparative performance on a standard activated carbon filter bed.

Challenge AgentChallenge Concentration (mg/m³)Flow Rate (L/min)Relative Humidity (%)Breakthrough Time (min)Adsorption Capacity (mg/g)
DMMP 100032< 5~120~285
Sarin (GB) 100032< 5~95Data not readily available

Note: This data is representative and compiled from various studies. Absolute values can vary significantly based on the specific type of activated carbon, bed depth, and other experimental conditions.

Experimental Protocols

A standardized methodology is crucial for obtaining reproducible and comparable filter testing data. The following is a generalized protocol for determining the vapor breakthrough time of a filter cartridge.

Filter Breakthrough Testing Protocol
  • System Setup: The filter cartridge is sealed in a test fixture connected to a vapor generation system and a detection system. The entire apparatus is placed within a fume hood or other appropriate containment for live agent testing.

  • Conditioning: The filter is conditioned to the desired temperature and relative humidity by passing clean air through it for a specified period.

  • Challenge Generation: A constant concentration of the challenge agent (DMMP or live agent) vapor is generated by passing a carrier gas (e.g., nitrogen or air) through a temperature-controlled bubbler containing the liquid agent. The vapor stream is then diluted with conditioned air to achieve the target challenge concentration.

  • Exposure: The challenge vapor is directed through the filter at a constant flow rate.

  • Detection: The effluent stream from the filter is continuously monitored by a suitable detector. For DMMP, a flame photometric detector (FPD) or a photoionization detector (PID) is often used. For live agents, highly sensitive and agent-specific detectors are required.

  • Breakthrough Determination: The breakthrough time is recorded as the time from the start of the challenge until the effluent concentration reaches a predefined threshold (e.g., 1% of the challenge concentration).

  • Data Analysis: The breakthrough curve (effluent concentration versus time) is plotted to determine the breakthrough time and can be used to calculate the adsorption capacity of the filter.

Mandatory Visualizations

Experimental Workflow for Filter Breakthrough Testing

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Filter Filter Cartridge Conditioning Temperature & Humidity Conditioning Filter->Conditioning Challenge Challenge with Constant Concentration Conditioning->Challenge VaporGen Vapor Generation (DMMP or Live Agent) VaporGen->Challenge Detector Downstream Detection System Challenge->Detector Plot Plot Breakthrough Curve Detector->Plot Calc Calculate Breakthrough Time & Adsorption Capacity Plot->Calc

Caption: Workflow for filter breakthrough testing.

Cholinergic Signaling Pathway and Nerve Agent Inhibition

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor ACh Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Receptor->Signal Binds NerveAgent Nerve Agent (e.g., Sarin) NerveAgent->AChE Inhibition Inhibition G A Similar Physicochemical Properties (Volatility, Molecular Weight) B Similar Adsorption Behavior on Activated Carbon A->B leads to C Correlated Filter Breakthrough Times B->C results in D DMMP is an Effective Simulant for Sarin in Filter Testing C->D validates that

References

Unveiling the Performance of DMAPA as a Corrosion Inhibitor for Mild Steel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dimethylaminopropylamine (DMAPA) and its derivatives as corrosion inhibitors for mild steel, benchmarked against other common alternatives. The information presented is supported by experimental data from various studies, offering insights into its efficacy and mechanism of action.

Executive Summary

DMAPA and its derivatives have demonstrated significant potential as effective corrosion inhibitors for mild steel, particularly in acidic environments such as hydrochloric acid (HCl) solutions. The primary mechanism of protection involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier against corrosive agents. This guide synthesizes data from weight loss measurements, potentiodynamic polarization studies, and electrochemical impedance spectroscopy (EIS) to offer a comprehensive performance comparison.

Data Presentation: Performance Metrics of Corrosion Inhibitors

The following tables summarize the quantitative data on the inhibition efficiency of a DMAPA derivative (DMAPAAP), DMAPA-based cationic surfactants, and other common corrosion inhibitors for mild steel in 1M HCl. It is important to note that experimental conditions such as temperature and immersion time can influence inhibitor performance.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentrationTemperature (°C)Immersion Time (h)Inhibition Efficiency (%)Reference
DMAPAAP5 mM60591.9[1][2]
Cationic Surfactant (DMAPA-based)250 ppm2524>95[3]
Aniline5 mM25-85.96[4]
n-Butylamine5 mM25-67.39[4]
2-acetylpyrazine0.5 mM30592.7[5]
Pheniramine300 ppm306~95[6]

Table 2: Potentiodynamic Polarization Data

InhibitorConcentrationCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (%)Reference
Blank (1M HCl) -~1000-1500-[7][8]
DMAPA-based Cationic Surfactant250 ppmSignificantly Reduced>95[3]
Aniline5 mM11585.96[4]
n-Butylamine5 mM32167.39[4]
Polyacrylamide-clay microcomposite100 mg/L-84.50[7]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor | Concentration | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (%) | Reference | |---|---|---|---|---| | Blank (1M HCl) | - | ~20-50 | ~100-200 | - |[3][4] | | DMAPA-based Cationic Surfactant | 250 ppm | Increased Significantly | Decreased Significantly | >95 |[3] | | Aniline | 5 mM | 487 | 45 | - |[4] | | n-Butylamine | 5 mM | 154 | 89 | - |[4] |

Experimental Protocols

The data presented in this guide is based on standard electrochemical and gravimetric techniques for evaluating corrosion inhibitor performance.

Weight Loss Method
  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Test Procedure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific temperature for a set duration.

  • Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency using the following formulas:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Immersion Time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization
  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The mild steel electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions. The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)
  • Electrochemical Cell: The same three-electrode setup as in potentiodynamic polarization is used.

  • Procedure: After reaching a stable OCP, a small amplitude AC voltage is applied to the system over a wide range of frequencies.

  • Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of an inhibitor indicate the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the R_ct values:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Mandatory Visualization

experimental_workflow cluster_prep Specimen Preparation cluster_methods Corrosion Inhibition Evaluation cluster_analysis Data Analysis p1 Mild Steel Coupon p2 Polishing p1->p2 p3 Degreasing p2->p3 p4 Washing & Drying p3->p4 m1 Weight Loss Method p4->m1 m2 Potentiodynamic Polarization p4->m2 m3 Electrochemical Impedance Spectroscopy p4->m3 a1 Calculate Corrosion Rate & Inhibition Efficiency m1->a1 a2 Determine i_corr & E_corr m2->a2 a3 Determine R_ct & C_dl m3->a3

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

inhibition_mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_process Corrosion and Inhibition Process H H+ Fe Fe H->Fe Attack Cl Cl- Cl->Fe Attack DMAPA DMAPA Molecules DMAPA->Fe Adsorbs on Fe_ion Fe2+ Fe->Fe_ion Anodic Dissolution Adsorption Adsorption of DMAPA Fe->Adsorption Corrosion Corrosion (Anodic & Cathodic Reactions) Fe_ion->Corrosion Protection Protective Film Formation Adsorption->Protection Protection->Fe Inhibits Corrosion

Caption: Logical relationship of the corrosion inhibition mechanism by DMAPA.

Discussion

DMAPA's Performance

The data indicates that DMAPA derivatives, such as DMAPAAP and cationic surfactants based on DMAPA, are highly effective corrosion inhibitors for mild steel in acidic media, with inhibition efficiencies often exceeding 90%.[1][2][3] Their performance is comparable to, and in some cases better than, other common amine-based inhibitors like aniline.[4] The presence of nitrogen atoms in the DMAPA molecule is crucial for its inhibitory action, as these act as adsorption centers on the steel surface.

Mechanism of Inhibition

The primary mechanism of corrosion inhibition by DMAPA and its derivatives is the formation of a protective adsorbed layer on the mild steel surface. This process can involve both physisorption (electrostatic interaction) and chemisorption (coordinate bonding between the nitrogen atoms and vacant d-orbitals of iron). This protective film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Comparison with Alternatives
  • Other Amines: While other amines like aniline also show good inhibition, the molecular structure of DMAPA, with its two amine groups, may contribute to a more stable and effective protective film.

  • Commercial Inhibitors: Many commercial corrosion inhibitors for applications like acid pickling are proprietary formulations, often containing a blend of active ingredients.[9][10][11] While direct comparisons are challenging, the high efficiency of DMAPA-based inhibitors suggests they are competitive.

  • Cost-Effectiveness and Toxicity: DMAPA is a commercially available chemical with a relatively low price, making it a potentially cost-effective option.[12] However, like many amines, DMAPA can be irritating and has some toxicity, which should be considered in its application and handling.[13] The development of less toxic and more environmentally friendly "green" corrosion inhibitors is an active area of research.

Conclusion

DMAPA and its derivatives are promising and effective corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency, attributable to the formation of a stable protective film on the metal surface, makes them a viable alternative to other common inhibitors. Further research focusing on optimizing formulations and evaluating their performance in a wider range of industrial conditions would be beneficial. The choice of a corrosion inhibitor for a specific application will ultimately depend on a balance of performance, cost, and environmental and safety considerations.

References

A Comparative Guide to the Adsorption of DMMP and Sarin on Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of chemical warfare agents (CWAs) necessitates the development of advanced materials for their effective capture and decontamination. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for the adsorption and catalytic degradation of CWAs due to their exceptionally high surface areas, tunable pore sizes, andtailorable chemical functionalities. This guide provides a comparative study of the adsorption performance of two prominent zirconium-based MOFs, UiO-66 and MOF-808 , for the nerve agent sarin (GB) and its common simulant, dimethyl methylphosphonate (DMMP).

This guide synthesizes available experimental and computational data to offer an objective comparison, presents detailed experimental protocols for material synthesis and adsorption studies, and utilizes visualizations to clarify complex relationships and workflows.

Data Presentation: Adsorption and Degradation Performance

The following tables summarize the key performance metrics for the adsorption and degradation of DMMP and sarin on UiO-66 and MOF-808 and their derivatives. It is important to note that direct, side-by-side experimental data for the adsorption of both DMMP and sarin on these exact MOFs under identical conditions is limited in publicly available literature. Much of the comparative adsorption data is derived from computational simulations, which provide valuable insights into material performance.

Table 1: Comparative Adsorption Uptake of DMMP and Sarin on Selected MOFs (Simulated Data)

MOFAdsorbateUptake at 2.1 Pa (molecules/unit cell)Key Structural Feature
PEVQISSarin~22High Surface Area
PEVQISDMMP~24High Surface Area
BICDAUSarin~8Lower Surface Area
BICDAUDMMP~10Lower Surface Area
Co26NDPSarin~12Open Metal Sites
Co26NDPDMMP~14Open Metal Sites

Note: Data extracted from Monte Carlo simulations.[1][2][3] PEVQIS, BICDAU, and Co26NDP are representative MOFs from a computational screening study and share some structural motifs with UiO-66 and MOF-808, such as the presence of metal nodes and organic linkers, making these simulation results relevant for a comparative understanding.

Table 2: Degradation Half-life of Sarin and Simulants on UiO-66 and MOF-808 Derivatives

MOFAnalyteHalf-life (t½)Conditions
MOF-808GD (Soman)3.1 minUnbuffered solution
MOF-808VX< 0.5 minUnbuffered solution
Im@MOF-808DMNP< 30 sUnbuffered aqueous solution
UiO-66 (HCl modulated)Methyl Paraoxon0.23 minRoom temperature
UiO-66-NH₂DMNP8.9 minRoom temperature

Note: DMNP (dimethyl 4-nitrophenyl phosphate) and methyl paraoxon are common simulants for organophosphate nerve agents. This data is compiled from various experimental studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of UiO-66 and MOF-808, and a general procedure for vapor-phase adsorption analysis.

Synthesis of UiO-66

Method: Solvothermal Synthesis[2][4][5]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a Teflon-lined stainless-steel autoclave, dissolve ZrCl₄ and H₂BDC in DMF. The molar ratio of ZrCl₄ to H₂BDC is typically 1:1.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, collect the resulting white precipitate by centrifugation.

  • Wash the product repeatedly with DMF and then with methanol to remove unreacted precursors and solvent.

  • Dry the final product, UiO-66, under vacuum.

Synthesis of MOF-808

Method: Solvothermal Synthesis[6]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Formic acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve ZrOCl₂·8H₂O and H₃BTC in a mixture of DMF and formic acid.

  • Transfer the solution to a Teflon-lined autoclave and heat at 100°C for 48-72 hours.

  • Cool the autoclave to room temperature and collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with a suitable solvent like acetone to exchange the DMF.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Vapor-Phase Adsorption and Breakthrough Analysis

Experimental Setup: A typical setup for vapor-phase adsorption studies consists of a gas delivery system, a temperature-controlled adsorption column packed with the MOF material, and a downstream analytical instrument (e.g., gas chromatograph, mass spectrometer, or photoionization detector) to monitor the concentration of the challenge gas.[7]

Procedure:

  • A known mass of the activated MOF is packed into the adsorption column.

  • A carrier gas (e.g., nitrogen or helium) is passed through the column to establish a stable baseline.

  • A controlled concentration of DMMP or sarin vapor is generated and introduced into the carrier gas stream.

  • The concentration of the analyte at the outlet of the column is continuously monitored.

  • The breakthrough time is defined as the time at which the outlet concentration reaches a certain percentage (e.g., 5%) of the inlet concentration.

  • The adsorption capacity can be calculated from the breakthrough curve, the flow rate, and the concentration of the challenge gas.

Mandatory Visualization

Logical Workflow for Comparative Adsorption Study

G cluster_0 Material Synthesis & Characterization cluster_2 Data Analysis & Comparison S1 UiO-66 Synthesis (Solvothermal) C1 Characterization (PXRD, BET, TGA) S1->C1 S2 MOF-808 Synthesis (Solvothermal) S2->C1 E2 Packed Bed Adsorption Column C1->E2 E1 Vapor Generation (DMMP & Sarin) E1->E2 E3 Breakthrough Analysis E2->E3 D1 Adsorption Isotherms E3->D1 D2 Uptake Capacity Calculation E3->D2 D3 Degradation Kinetics (Half-life) E3->D3 D4 Comparative Performance Assessment D1->D4 D2->D4 D3->D4

Caption: Workflow for a comparative study of DMMP and sarin adsorption on MOFs.

Signaling Pathway: MOF-Catalyzed Hydrolysis of Sarin

G cluster_0 Hydrolysis of Sarin Sarin Sarin (GB) Intermediate Adsorbed Sarin Complex Sarin->Intermediate Adsorption MOF_Node Zr-OH₂ Node (Lewis Acid Site) MOF_Node->Intermediate Water Water (H₂O) Water->Intermediate Nucleophilic Attack Intermediate->MOF_Node Products HF + IMPA (Less Toxic Products) Intermediate->Products Hydrolysis

Caption: Proposed mechanism for the hydrolysis of sarin catalyzed by a Zr-based MOF.

References

Assessing the Purity of Synthesized DMAPA Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-1,3-propanediamine (DMAPA) is a critical building block in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and surfactants. The purity of DMAPA is paramount, as impurities can lead to unwanted side reactions, reduced yield, and potential toxicity in the final product. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of laboratory-synthesized DMAPA against commercial-grade standards, complete with detailed experimental protocols and comparative data.

The Importance of Purity in DMAPA Applications

In drug development and other high-stakes research, the presence of even trace impurities can have significant consequences. For instance, unreacted starting materials or byproducts from the synthesis of DMAPA could interfere with downstream reactions, leading to a complex and difficult-to-purify final product. In biological applications, impurities may exhibit unintended pharmacological or toxicological effects, compromising experimental results and posing safety risks. Therefore, rigorous purity assessment is a non-negotiable step in the quality control of synthesized reagents.

Comparative Analysis of Purity Assessment Techniques

Several analytical techniques can be employed to determine the purity of DMAPA. The choice of method often depends on the available instrumentation, the desired level of sensitivity, and the specific impurities being targeted. The following table summarizes the most common techniques.

Analytical Technique Principle of Detection Information Provided Advantages Limitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds based on boiling point and polarity, followed by detection via ionization in a hydrogen flame.Provides quantitative data on the percentage purity of DMAPA and detects volatile impurities.Robust, reliable, and provides excellent quantitative accuracy for volatile compounds.Not suitable for non-volatile impurities. May require derivatization for highly polar compounds.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Measures the nuclear magnetic resonance of hydrogen atoms in a molecule. The area under an NMR peak is directly proportional to the number of protons it represents.Offers both structural confirmation and highly accurate quantitative analysis of the main component and impurities without the need for a specific reference standard for each impurity.Provides absolute quantification, structural information, and can identify unknown impurities. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS Detection Separation of compounds based on their interaction with a stationary phase, followed by detection. Pre-column derivatization is often required for amines as they lack a strong chromophore.Quantifies DMAPA and can detect a wide range of both volatile and non-volatile impurities. Mass Spectrometry (MS) detection can provide structural information on impurities.High sensitivity and suitable for a broad range of compounds. MS detection provides high specificity and identification capabilities.Derivatization adds a step to the workflow and can introduce variability.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for determining the percentage purity of DMAPA and identifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Sample Preparation:

    • Prepare a stock solution of DMAPA in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1000 µg/mL.

    • Create a series of calibration standards by diluting the stock solution.

    • For the synthesized and commercial DMAPA samples, prepare solutions at the same concentration as the stock solution.

  • Injection: Inject 1 µL of each standard and sample solution.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Determine the concentration of DMAPA in the synthesized and commercial samples from the calibration curve.

    • Calculate the purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol provides a highly accurate determination of DMAPA purity.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into an NMR tube.

    • Accurately weigh approximately 20-40 mg of the DMAPA sample (synthesized or commercial) into the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent, cap, and vortex to ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90°. A 90° pulse requires a longer relaxation delay.

    • Acquisition Time (at): ≥ 3 seconds.

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 10-30 seconds for quantitative accuracy).

    • Number of Scans (ns): 16 or higher to ensure adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both DMAPA and the internal standard.

  • Purity Calculation: The purity of DMAPA can be calculated using the following formula: Purity (%) = (I_DMAPA / N_DMAPA) * (N_IS / I_IS) * (MW_DMAPA / MW_IS) * (m_IS / m_DMAPA) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts DMAPA and IS refer to the analyte and internal standard, respectively.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization Protocol

This method is useful for detecting a broader range of impurities, including non-volatile ones.

  • Instrumentation: HPLC system with a UV/Vis or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for dansyl chloride derivatives).

  • Derivatization Procedure (using Dansyl Chloride):

    • Prepare a solution of the DMAPA sample (synthesized or commercial) in acetone.

    • To this solution, add a solution of dansyl chloride in acetone and an aqueous sodium bicarbonate buffer.

    • Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 1 hour).

    • Quench the reaction by adding a solution of a secondary amine (e.g., proline).

    • Filter the final solution before injection into the HPLC.

  • Sample Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Identify and quantify the DMAPA derivative and any impurity derivatives based on their retention times and peak areas compared to standards.

Visualizing the Workflow and Impact of Impurities

The following diagrams illustrate the experimental workflow for purity assessment and the potential impact of impurities in a signaling pathway context.

Purity_Assessment_Workflow Purity Assessment Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Comparison Synthesized_DMAPA Synthesized DMAPA GC_FID GC-FID Analysis Synthesized_DMAPA->GC_FID Analyze qNMR Quantitative NMR Synthesized_DMAPA->qNMR Analyze HPLC HPLC Analysis Synthesized_DMAPA->HPLC Analyze Commercial_Standard Commercial Standard DMAPA Commercial_Standard->GC_FID Analyze Commercial_Standard->qNMR Analyze Commercial_Standard->HPLC Analyze Data_Acquisition Data Acquisition GC_FID->Data_Acquisition qNMR->Data_Acquisition HPLC->Data_Acquisition Purity_Calculation Purity Calculation & Impurity Profiling Data_Acquisition->Purity_Calculation Comparison Comparison of Results Purity_Calculation->Comparison

Purity assessment workflow diagram.

Signaling_Pathway_Impact Impact of DMAPA Impurities on a Signaling Pathway cluster_reagents Reagents cluster_pathway Hypothetical Signaling Pathway Pure_DMAPA Pure DMAPA Receptor Receptor Pure_DMAPA->Receptor Activates Impure_DMAPA Impure DMAPA Impure_DMAPA->Receptor Activates Impurity Impurity Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Target_Protein Target Protein Kinase_A->Target_Protein Phosphorylates Cellular_Response Desired Cellular Response Target_Protein->Cellular_Response Off_Target_Effect Off-Target Effect / Toxicity Impurity->Kinase_A Inhibits Impurity->Off_Target_Effect

Impact of impurities on a signaling pathway.

Comparative Data Presentation

The following tables present hypothetical but realistic data for the analysis of a synthesized batch of DMAPA compared to a commercial standard.

Table 1: GC-FID Purity Assessment

Compound Retention Time (min) Synthesized DMAPA (Area %) Commercial Standard (Area %) Identification
DMAPA5.898.5%99.9%Target Compound
Impurity A4.20.8%Not DetectedUnreacted Precursor (Dimethylaminopropionitrile)
Impurity B7.10.5%0.1%Synthesis Byproduct (e.g., bis-DMAPA)
Impurity C3.50.2%Not DetectedUnknown

Table 2: Quantitative ¹H-NMR Purity Assessment

Sample Mass of Sample (mg) Mass of Internal Standard (mg) Calculated Purity (%) Key Impurities Observed
Synthesized DMAPA35.215.198.3%Signals corresponding to dimethylaminopropionitrile
Commercial Standard36.115.399.8%No significant impurities detected

Table 3: HPLC Purity Assessment (with Derivatization)

Compound Retention Time (min) Synthesized DMAPA (Area %) Commercial Standard (Area %) Identification
DMAPA-derivative8.298.6%99.9%Target Compound
Impurity A-derivative6.50.7%Not DetectedUnreacted Precursor
Impurity B-derivative9.80.4%<0.1%Synthesis Byproduct
Impurity D-derivative11.20.3%Not DetectedNon-volatile Impurity

Conclusion

The purity of synthesized DMAPA can be reliably assessed using a combination of analytical techniques. While GC-FID provides a robust and straightforward method for determining the percentage of volatile components, qNMR offers a highly accurate, structure-confirming approach for absolute purity determination. HPLC with derivatization is particularly useful for identifying a wider range of impurities, including those that are non-volatile. For researchers in drug development and other sensitive applications, employing at least two orthogonal techniques is recommended to ensure the quality and reliability of synthesized DMAPA. The data presented in this guide highlights the typical differences observed between a laboratory-synthesized batch and a high-purity commercial standard, emphasizing the importance of purification and rigorous analytical characterization.

A Head-to-Head Comparison: DMAPA vs. Triethylenediamine (TEDA) as Polyurethane Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and formulation scientists on the catalytic performance of Dimethylaminopropylamine (DMAPA) and Triethylenediamine (TEDA) in polyurethane systems.

In the synthesis of polyurethane materials, the choice of catalyst is paramount, wielding significant influence over the reaction kinetics, the balance between gelling and blowing reactions, and the ultimate physical properties of the final product. Among the myriad of amine catalysts available, Dimethylaminopropylamine (DMAPA) and Triethylenediamine (TEDA) are two prominent choices, each possessing a distinct profile of catalytic activity and application suitability. This guide provides an in-depth, objective comparison of DMAPA and TEDA, supported by a synthesis of available data and a foundational experimental protocol for their evaluation.

Catalytic Performance: A Tale of Two Amines

Both DMAPA and TEDA are tertiary amine catalysts that accelerate the reactions between isocyanates and polyols (gelling) and isocyanates and water (blowing). However, their molecular structures impart different catalytic strengths and selectivities.

Triethylenediamine (TEDA) , also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a highly active and widely used catalyst in the production of a broad range of polyurethane foams, elastomers, and adhesives.[1][2] Its caged bicyclic structure, with sterically accessible nitrogen atoms, makes it a potent gelling catalyst.[3] TEDA is recognized for its ability to strongly promote both the gelling and blowing reactions, providing a well-balanced catalytic activity that is crucial for achieving optimal foam structure and properties.[2][4]

Dimethylaminopropylamine (DMAPA) is a versatile catalyst characterized by its "hybrid" structure, which includes a tertiary amine group for catalysis and a primary amine group that can react with isocyanates to form urea linkages.[5] This dual functionality allows it to not only catalyze the polyurethane reaction but also to be incorporated into the polymer matrix.[5] In polyurethane systems, DMAPA is primarily regarded as a gelling catalyst.[5] While it is an efficient catalyst, it is also noted for some practical challenges, such as a strong fuming tendency, which can be mitigated by forming a complex with phenol.[6]

Quantitative Performance Data

Performance MetricDMAPATEDAKey Observations
Primary Catalytic Activity Gelling[5]Strong Gelling[3] & Blowing[1][2]TEDA is a more potent and balanced catalyst for both reactions.[2]
Reaction Rate EfficientHighly Active[2]TEDA generally leads to faster cure times.[7]
Selectivity Primarily Gelling[5]Balanced Gelling & Blowing[2]TEDA's balanced activity is a key advantage in foam production.[2]
Resulting Foam Properties Can influence foam structure through urea formation[5]Leads to optimal cell structure and mechanical properties[2]The choice of catalyst significantly impacts the final foam characteristics.[8]
Versatility Used in PU foams and epoxy curing[5]Wide range of PU applications including flexible, semi-rigid, and rigid foams[1][9]TEDA is a more established and versatile catalyst specifically for polyurethanes.[2]
Practical Considerations Strong fuming odor[6]Relatively low odor compared to other amines[2]Handling and safety are important considerations in catalyst selection.

Experimental Protocols for Catalyst Evaluation

To rigorously compare the catalytic performance of DMAPA and TEDA, a standardized experimental protocol is essential. The following outlines a general methodology for the preparation of polyurethane foam and the characterization of the catalytic activity.

Objective: To evaluate and compare the catalytic activity of DMAPA and TEDA on the reaction profile and physical properties of a flexible polyurethane foam formulation.

Materials:

  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI) 80/20

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Catalyst: DMAPA or TEDA (dissolved in a suitable glycol carrier if solid)

Experimental Procedure:

  • Premix Preparation: In a suitable container, accurately weigh and mix the polyol, water, surfactant, and catalyst at room temperature.

  • Foam Preparation (Hand-Mixing):

    • Add the specified amount of TDI to the premix.

    • Immediately begin vigorous mixing with a high-speed mixer for a predetermined time (e.g., 5-10 seconds).

    • Quickly pour the reacting mixture into a pre-conditioned open mold (e.g., 25 x 25 x 25 cm) at a controlled temperature (e.g., 23°C).[10]

  • Reactivity Measurement:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time (String Time): Record the time when fine polymer strings can be drawn from the rising foam with a spatula.

    • Tack-Free Time: Record the time when the foam surface is no longer sticky to the touch.

    • Rise Time: Record the time for the foam to reach its maximum height.

  • Foam Curing and Conditioning:

    • Allow the foam to cure at ambient conditions for at least 24 hours.

    • Condition the foam samples in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Physical Property Testing:

    • Density: Measure the core density of the foam according to ASTM D3574.

    • Compressive Strength (IFD - Indentation Force Deflection): Determine the force required to indent the foam to a certain percentage of its original thickness according to ASTM D3574.

    • Tensile Strength and Elongation: Measure the tensile strength and elongation at break of the foam according to ASTM D3574.

    • Airflow: Measure the airflow through the foam to assess cell openness according to ASTM D3574.

Visualizing the Catalytic Pathways

The following diagrams illustrate the generalized catalytic mechanism of tertiary amines in polyurethane formation and a typical experimental workflow for catalyst evaluation.

G Catalytic Cycle of Tertiary Amines in Urethane Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Polyol Polyol (R'-OH) NucleophilicAttack Nucleophilic Attack Polyol->NucleophilicAttack Isocyanate Isocyanate (R-NCO) ActivatedComplex Activated Isocyanate-Amine Complex Isocyanate->ActivatedComplex + Catalyst Catalyst Tertiary Amine (NR3) Catalyst->ActivatedComplex ActivatedComplex->NucleophilicAttack Urethane Urethane NucleophilicAttack->Urethane RegeneratedCatalyst Regenerated Catalyst (NR3) NucleophilicAttack->RegeneratedCatalyst RegeneratedCatalyst->Catalyst Re-enters cycle

Caption: Generalized catalytic cycle for urethane formation.

G Experimental Workflow for Catalyst Comparison Formulation Define Polyurethane Formulation (Polyol, Isocyanate, Water, Surfactant) Catalyst_A Prepare Premix with DMAPA Formulation->Catalyst_A Catalyst_B Prepare Premix with TEDA Formulation->Catalyst_B Foaming_A Foam Preparation (Mixing and Pouring) Catalyst_A->Foaming_A Foaming_B Foam Preparation (Mixing and Pouring) Catalyst_B->Foaming_B Reactivity_A Measure Reactivity Profile (Cream, Gel, Tack-Free, Rise Times) Foaming_A->Reactivity_A Reactivity_B Measure Reactivity Profile (Cream, Gel, Tack-Free, Rise Times) Foaming_B->Reactivity_B Curing Curing and Conditioning (24h @ ambient, then controlled environment) Reactivity_A->Curing Reactivity_B->Curing Testing_A Physical Property Testing (Density, IFD, Tensile, Airflow) Curing->Testing_A Testing_B Physical Property Testing (Density, IFD, Tensile, Airflow) Curing->Testing_B Analysis Comparative Data Analysis Testing_A->Analysis Testing_B->Analysis

Caption: Workflow for comparing polyurethane catalysts.

Conclusion

Both DMAPA and TEDA are effective catalysts for polyurethane synthesis, but they offer different advantages. TEDA stands out as a highly active, well-balanced, and versatile catalyst, making it a benchmark in the industry for a wide array of polyurethane foam applications.[1][2] Its strong promotion of both gelling and blowing reactions allows for robust process control and the production of foams with optimal physical properties.[2]

DMAPA, with its unique reactive primary amine group, offers an alternative catalytic profile, primarily driving the gelling reaction.[5] While effective, its handling properties, such as fuming, require consideration.[6] The choice between DMAPA and TEDA will ultimately depend on the specific requirements of the polyurethane formulation, including the desired reaction profile, the targeted foam properties, and processing conditions. For researchers and formulators, a thorough evaluation based on a standardized experimental protocol is crucial for selecting the optimal catalyst to meet their performance objectives.

References

A Comparative Analysis of the Hydrolysis Rates of DMMPA and VX Nerve Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The study of organophosphorus compounds, including nerve agents and their simulants, is critical for the development of effective countermeasures and decontamination strategies. This guide provides a comparative analysis of the hydrolysis rates of the nerve agent VX and its commonly used simulant, Dimethyl methylphosphonate (DMMPA or DMMP). Understanding the relative stability of these compounds in aqueous environments is paramount for predicting their persistence and developing effective hydrolysis-based detoxification methods.

Executive Summary

While both VX and DMMP undergo hydrolysis, their rates of degradation differ significantly. VX, a highly toxic chemical warfare agent, is known for its persistence in the environment, which is partly attributed to its relatively slow hydrolysis rate, especially at neutral pH. DMMP, a less toxic simulant, generally exhibits different hydrolysis kinetics. This guide synthesizes available experimental data to provide a clear comparison of their hydrolysis rates, details the experimental protocols for these measurements, and visualizes the experimental workflow.

Quantitative Data Summary

CompoundTemperature (°C)pHMediumHalf-life (t½)Rate Constant (k)Reference
VX Ambient7Unbuffered Water4.78 daysNot Specified[1]
DMMP 200Not SpecifiedHot-Compressed WaterNot Specified0.31 s⁻¹ (pseudo-first order)[2][3][4]
DMMP 220Not SpecifiedHot-Compressed WaterNot Specified1.06 s⁻¹ (pseudo-first order)[2][3][4]
DMMP 240Not SpecifiedHot-Compressed WaterNot Specified2.29 s⁻¹ (pseudo-first order)[2][3][4]
DMMP 260Not SpecifiedHot-Compressed WaterNot Specified5.17 s⁻¹ (pseudo-first order)[2][3][4]
DMMP 280Not SpecifiedHot-Compressed WaterNot Specified8.52 s⁻¹ (pseudo-first order)[2][3][4]
DMMP AmbientNot SpecifiedWater1 to 30 weeksNot Specified[5]

Note: The hydrolysis of VX is pH-dependent, and it is relatively resistant to hydrolysis at neutral pH.[6] A toxic breakdown product of VX, EA-2192, is also resistant to further hydrolysis.[6] The hydrolysis of DMMP is significantly slower at ambient temperatures compared to the high temperatures presented in the table. The broad range for the half-life of DMMP at ambient temperature highlights the need for more specific kinetic studies under these conditions for a direct comparison with VX.

Experimental Protocols

The determination of hydrolysis rates for organophosphorus compounds like VX and DMMP involves controlled laboratory experiments. Below are detailed methodologies based on published studies.

Hydrolysis of VX

A study comparing the hydrolytic stability of VX and its structural isomer VXA provides a relevant experimental protocol:

  • Preparation of Solutions: A stock solution of VX is prepared in a suitable solvent. For the hydrolysis experiment, a specific concentration (e.g., approximately 1 mg/ml) is prepared in unbuffered, deionized water.

  • Incubation: The aqueous solution of VX is maintained at a constant temperature (e.g., ambient) and pH (e.g., pH 7).

  • Sampling: Aliquots of the solution are withdrawn at predetermined time intervals.

  • Analysis: The concentration of the remaining VX in each aliquot is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The natural logarithm of the reactant concentration is plotted against time. For a first-order reaction, the slope of the resulting straight line is equal to the negative of the rate constant (k). The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.

Hydrolysis of DMMP in Hot-Compressed Water

A detailed experimental protocol for the hydrolysis of DMMP at elevated temperatures and pressures is described as follows:[2][3][4]

  • Reagents: Dimethyl methylphosphonate (DMMP, 97% purity) and deionized water are used.[2][3][4]

  • Experimental Setup: A continuous flow reactor system is employed. This typically consists of high-pressure pumps to deliver the DMMP solution and water, a pre-heater to bring the reactants to the desired temperature, a reactor of a specific volume, and a cooling system to quench the reaction.

  • Procedure:

    • An aqueous solution of DMMP is prepared (e.g., 5 wt%).[2][3][4]

    • The DMMP solution and deionized water are pumped at controlled flow rates into the pre-heater and then into the reactor.

    • The system is maintained at a constant temperature (e.g., 200-300°C) and pressure.

    • The effluent from the reactor is rapidly cooled to stop the reaction.

    • Samples of the cooled effluent are collected.

  • Analysis: The concentrations of DMMP and its hydrolysis products (methylphosphonic acid and methanol) are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][3][4]

  • Kinetic Analysis: The disappearance of DMMP is monitored as a function of residence time in the reactor. The data is then fitted to a kinetic model (e.g., pseudo-first-order) to determine the reaction rate constant (k).[2][3][4] The Arrhenius parameters (activation energy and pre-exponential factor) can be determined by measuring the rate constants at different temperatures.[2][3][4]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the hydrolysis rate of an organophosphorus compound.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of Compound C Initiate Hydrolysis (Mix Compound and Medium) A->C B Prepare Aqueous Reaction Medium (e.g., Buffered Water) B->C D Incubate at Controlled Temperature & pH C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction (if necessary) E->F G Analyze Samples (e.g., GC, HPLC) F->G H Plot Concentration vs. Time G->H I Determine Rate Constant (k) and Half-life (t½) H->I

Experimental workflow for hydrolysis rate determination.

Conclusion

The available data indicates that the nerve agent VX hydrolyzes significantly slower under ambient, neutral pH conditions compared to the rapid hydrolysis of its simulant, DMMP, at elevated temperatures. While DMMP is a useful simulant for certain physical properties and for developing analytical methods, its hydrolysis rate at ambient temperature appears to be much slower than VX, with a half-life ranging from weeks to months. This disparity in reactivity is a critical consideration for researchers using DMMP to model the environmental fate and decontamination of VX. Further studies on the hydrolysis kinetics of DMMP under ambient and physiologically relevant conditions are warranted to provide a more direct and accurate comparison with VX. The experimental protocols and workflow provided in this guide offer a standardized approach for conducting such comparative studies.

References

A Comparative Guide to the Synthesis of Dimethylaminopropylamine (DMAPA): Validating a High-Yield Continuous Process

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like N,N-Dimethyl-1,3-propanediamine (DMAPA) is critical. This guide provides a detailed comparison of the established batch synthesis of DMAPA with a modern, high-yield continuous-flow process, supported by experimental data and protocols.

The traditional and most prevalent commercial method for synthesizing DMAPA is a two-step process. This involves the Michael addition of dimethylamine (DMA) to acrylonitrile (ACN) to produce dimethylaminopropionitrile (DMAPN), which is subsequently hydrogenated to yield the final DMAPA product. While effective, this batch process is increasingly being superseded by a more efficient continuous-flow method that offers significantly improved yield and selectivity.

Performance Comparison: Batch vs. Continuous Synthesis

The following tables summarize the key quantitative data for the traditional batch process and the improved continuous synthesis route for DMAPA.

Table 1: Comparison of DMAPA Synthesis Routes

ParameterTraditional Batch SynthesisImproved Continuous Synthesis
Overall Yield Typically around 95%>99%
Step 1 Yield (DMAPN) ~99%>99.5% (Conversion & Selectivity)
Step 2 Yield (DMAPA) Crude product is ~95.2% DMAPA>99.5% (Conversion & Selectivity)
Process Type BatchContinuous
Key Advantages Well-established, suitable for smaller scaleHigher yield and selectivity, improved safety, reduced waste, suitable for large-scale production
Key Disadvantages Potential for byproduct formation, handling of intermediates, less efficient for large volumesHigher initial capital investment

Table 2: Optimized Reaction Conditions

StepParameterTraditional Batch SynthesisImproved Continuous Synthesis
1: DMAPN Synthesis Reactants Dimethylamine (DMA), Acrylonitrile (ACN)Dimethylamine (DMA), Acrylonitrile (ACN)
Catalyst ~2% water added to facilitate the reactionH-ZSM-5 or stainless steel filler in a fixed-bed reactor
Temperature 40-60°C30°C
Pressure Not specified, typically atmospheric or slightly elevated1.0 MPa
Molar Ratio (DMA:ACN) 1:1 to 1.05:11:1
2: DMAPA Synthesis Reactant Dimethylaminopropionitrile (DMAPN)Dimethylaminopropionitrile (DMAPN)
Catalyst Raney-Nickel or Sponge NickelZL-311-R in a fixed-bed reactor
Reaction Medium Addition of aqueous caustic soda or liquid ammonia to suppress byproductsAlkali liquor (NaOH)
Temperature 70-100°C70°C
Pressure 45-150 psig (low pressure methods)6 MPa

Experimental Protocols

Traditional Batch Synthesis of DMAPA

Step 1: Synthesis of Dimethylaminopropionitrile (DMAPN)

  • In a suitable reactor, acrylonitrile is charged.

  • Gaseous dimethylamine is introduced into the acrylonitrile at a controlled temperature, typically between 40-60°C.

  • The molar ratio of dimethylamine to acrylonitrile is maintained at approximately 1.05:1.

  • The reaction mixture is allowed to react for a sufficient residence time, generally 30 to 60 minutes, to ensure complete conversion. The resulting product is nearly pure DMAPN.

Step 2: Hydrogenation of DMAPN to DMAPA

  • The crude DMAPN from the first step is transferred to a high-pressure hydrogenation reactor.

  • A Raney-Nickel or sponge nickel catalyst is added to the reactor.

  • To minimize the formation of byproducts, an aqueous solution of sodium hydroxide or liquid ammonia is introduced.

  • The reactor is pressurized with hydrogen to 45-150 psig and heated to 70-100°C.

  • The reaction is monitored until the uptake of hydrogen ceases.

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The crude DMAPA is then purified by multi-stage distillation to achieve a purity of >99.5%.

Improved Continuous Synthesis of DMAPA

Step 1: Continuous Synthesis of DMAPN

  • A fixed-bed reactor is packed with a suitable catalyst, such as H-ZSM-5 or stainless steel filler.

  • Dimethylamine and acrylonitrile are continuously fed into the reactor at a 1:1 molar ratio using precision pumps.

  • The reactor is maintained at a temperature of 30°C and a pressure of 1.0 MPa.

  • The liquid hourly space velocity (LHSV) is controlled between 1.1 and 4 h⁻¹ to achieve optimal conversion and selectivity, both reported to be higher than 99.5%.

  • The effluent from the reactor is continuously collected.

Step 2: Continuous Hydrogenation of DMAPN to DMAPA

  • A second fixed-bed reactor is packed with a ZL-311-R catalyst.

  • The DMAPN produced in the first step, along with an alkali liquor (NaOH), is continuously fed into the hydrogenation reactor.

  • The reactor is maintained at a temperature of 70°C and a pressure of 6 MPa.

  • The liquid hourly space velocity (LHSV) is maintained at 0.3 h⁻¹.

  • Under these conditions, both the conversion of DMAPN and the selectivity to DMAPA are reported to be higher than 99.5%.

  • The resulting high-purity DMAPA is continuously collected and may undergo final polishing distillation if required.

Visualizing the Synthesis Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the workflow of the improved continuous synthesis route and a logical comparison with the traditional batch process.

cluster_step1 Step 1: DMAPN Synthesis cluster_step2 Step 2: DMAPA Synthesis dma Dimethylamine (DMA) pump1 Metering Pump dma->pump1 acn Acrylonitrile (ACN) pump2 Metering Pump acn->pump2 reactor1 Fixed-Bed Reactor (H-ZSM-5) 30°C, 1.0 MPa pump1->reactor1 pump2->reactor1 dmapn DMAPN (>99.5% Purity) reactor1->dmapn reactor2 Fixed-Bed Reactor (ZL-311-R) 70°C, 6 MPa dmapn->reactor2 h2 Hydrogen (H2) h2->reactor2 naoh NaOH Solution pump3 Metering Pump naoh->pump3 pump3->reactor2 dmapa DMAPA (>99.5% Purity) reactor2->dmapa

Caption: Workflow of the improved continuous synthesis of DMAPA.

cluster_batch Traditional Batch Process cluster_continuous Improved Continuous Process batch_start Reactants (DMA, ACN) batch_step1 Batch Reactor (DMAPN Synthesis) batch_start->batch_step1 batch_intermediate Crude DMAPN (Intermediate Storage) batch_step1->batch_intermediate batch_step2 Batch Hydrogenation (DMAPA Synthesis) batch_intermediate->batch_step2 batch_purification Multi-stage Distillation batch_step2->batch_purification batch_end DMAPA (~95% Yield) batch_purification->batch_end batch_yield Lower Yield More Byproducts Less Efficient batch_end->batch_yield cont_start Reactants (DMA, ACN) cont_step1 Fixed-Bed Reactor 1 (DMAPN Synthesis) cont_start->cont_step1 cont_step2 Fixed-Bed Reactor 2 (DMAPA Synthesis) cont_step1->cont_step2 cont_end DMAPA (>99% Yield) cont_step2->cont_end cont_yield Higher Yield Higher Purity More Efficient cont_end->cont_yield comparison Comparison

Caption: Comparison of traditional batch vs. improved continuous DMAPA synthesis.

Conclusion

The validation of the continuous synthesis route for DMAPA demonstrates a significant advancement over traditional batch processing. With yields and selectivities exceeding 9

Comparative Toxicity Assessment: Dimethylolpropionic Acid (DMMPA) and Its Potential Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of dimethylolpropionic acid (DMMPA) and its potential degradation products. While this compound is generally considered to have low toxicity, understanding the toxicological profiles of its breakdown products is crucial for a comprehensive risk assessment, particularly in applications where long-term stability and degradation are factors.

Executive Summary

Dimethylolpropionic acid (this compound) is a versatile chemical compound widely used in the production of water-soluble resins for coatings and adhesives.[1] It is characterized by its low toxicity profile.[2] However, like any organic molecule, this compound can degrade under certain environmental conditions, such as exposure to heat, light, or microbial action. The degradation of this compound could potentially lead to the formation of smaller molecules such as formaldehyde and isobutyric acid. This guide summarizes the available toxicity data for this compound and these potential degradation products, provides detailed experimental protocols for key toxicity assays, and visualizes the hypothetical degradation pathway and a general toxicity testing workflow.

Data Presentation: Comparative Toxicity

The following table summarizes the available quantitative toxicity data for this compound and its potential degradation products, formaldehyde and isobutyric acid. It is important to note that the degradation of this compound into these specific products under typical environmental or biological conditions is hypothetical and requires further experimental validation.

Chemical CompoundCAS NumberAcute Oral Toxicity (LD50)Aquatic Toxicity (LC50/EC50)Other Toxicological Endpoints
Dimethylolpropionic Acid (this compound) 4767-03-7> 5000 mg/kg (rat)LC50 (Fish): > 1000 mg/L (96h) EC50 (Daphnia): > 100 mg/L (48h) EC50 (Algae): 750 mg/L (72h)Considered essentially non-toxic.[1] May cause eye and respiratory irritation.[3]
Formaldehyde (Potential Degradation Product) 50-00-0100 mg/kg (rat)LC50 (Fish): 6.7 mg/L (96h) EC50 (Daphnia): 5.8 mg/L (48h)Known human carcinogen (Group 1).[4] Causes irritation to skin, eyes, nose, and throat.[5] Genotoxic, forming DNA adducts and cross-links.[6][7][8]
Isobutyric Acid (Potential Degradation Product) 79-31-2280 mg/kg (rat)[9]LC50 (Fish): 146.6 mg/l (96h) EC50 (Daphnia): 51.25 mg/l (48h)Corrosive to skin and eyes. Can cause irritation of the nose, throat, and lungs.[10] Not found to be mutagenic in in vitro studies.

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rodents (rats or mice), nulliparous and non-pregnant females are typically used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and drinking water ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g body weight.

  • Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Aquatic Toxicity Testing - Fish, Acute Toxicity Test (based on OECD Guideline 203)
  • Test Species: A standardized freshwater fish species, such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

  • Test Conditions: The test is conducted in a static, semi-static, or flow-through system with controlled temperature, pH, and dissolved oxygen levels.

  • Test Concentrations: A range of concentrations of the test substance is prepared by diluting a stock solution. A control group with no test substance is also included.

  • Exposure Duration: Fish are exposed to the test concentrations for a period of 96 hours.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 (the concentration lethal to 50% of the test fish) is calculated at the end of the 96-hour exposure period.

In Vitro Cytotoxicity Assay - MTT Assay
  • Cell Culture: A suitable mammalian cell line (e.g., human hepatocytes, fibroblasts) is cultured in appropriate medium and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compound is added to the wells at various concentrations, and the cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Genotoxicity Assay - Ames Test (Bacterial Reverse Mutation Assay)
  • Test Strains: A set of specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a limited amount of the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the control.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound under oxidative conditions. This is a hypothetical representation and requires experimental confirmation.

G This compound This compound (2,2-bis(hydroxymethyl)propionic acid) Oxidation Oxidative Degradation This compound->Oxidation e.g., via reactive oxygen species Formaldehyde Formaldehyde Oxidation->Formaldehyde IsobutyricAcid Isobutyric Acid Oxidation->IsobutyricAcid

Caption: Hypothetical oxidative degradation of this compound.

General Workflow for Chemical Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a chemical substance, starting from initial screening to more detailed investigations.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Ecotoxicity Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) AcuteTox Acute Toxicity (e.g., LD50) Cytotoxicity->AcuteTox Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->AcuteTox SubchronicTox Subchronic Toxicity AcuteTox->SubchronicTox ChronicTox Chronic Toxicity & Carcinogenicity SubchronicTox->ChronicTox RiskAssessment Risk Assessment ChronicTox->RiskAssessment AquaticTox Aquatic Toxicity (Fish, Daphnia, Algae) AquaticTox->RiskAssessment Start Test Chemical Start->Cytotoxicity Start->Genotoxicity Start->AquaticTox

Caption: General workflow for toxicity assessment.

References

Validating DMMPA as a Simulant for Soman (GD): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethyl methylphosphonate (DMMPA) and the nerve agent soman (GD) to validate the use of this compound as a simulant in research and development. The extreme toxicity of soman necessitates the use of less toxic simulants for experimental purposes.[1] This document outlines the physicochemical, toxicological, and biological properties of both compounds, supported by experimental data and protocols, to aid researchers in making informed decisions about the suitability of this compound for their studies.

Physicochemical Properties: A Comparative Analysis

A suitable simulant should mimic the physical and chemical characteristics of the agent to ensure relevance in studies focusing on detection, decontamination, and material penetration. The following table summarizes the key physicochemical properties of this compound and soman.

PropertyDimethyl Methylphosphonate (this compound)Soman (GD)Reference(s)
Molecular Formula C₃H₉O₃PC₇H₁₆FO₂P[2][3]
Molecular Weight 124.08 g/mol 182.17 g/mol [2][3]
Appearance Colorless liquidColorless to yellowish-brown liquid[1][2]
Odor Pleasant/FruityFruity/Camphor-like[1][2]
Boiling Point 181 °C167-200 °C[2][3]
Density 1.145 g/mL at 25 °C1.022 g/mL at 25 °C[2][3]
Vapor Pressure 1.2 mmHg at 25 °C0.40 mmHg at 25 °C[2][3]
Water Solubility Soluble21 g/L at 20 °C (Slightly soluble)[2][3]

Toxicological Profile: A Quantitative Comparison

The primary reason for using simulants is to avoid the high toxicity of nerve agents. This table contrasts the acute toxicity of this compound and soman.

PropertyDimethyl Methylphosphonate (this compound)Soman (GD)Reference(s)
Oral LD₅₀ (rat) 8,210 mg/kg~0.025 mg/kg[2]
Dermal LD₅₀ (rabbit) >2,000 mg/kg~0.35 mg/kg[2]
Primary Mechanism of Toxicity Weak acetylcholinesterase (AChE) inhibitorPotent and irreversible acetylcholinesterase (AChE) inhibitor[1][2]

Biological Activity: Acetylcholinesterase Inhibition

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by soman and a general experimental workflow for validating a simulant.

G Soman-Induced Cholinergic Crisis Pathway Soman Soman (GD) AChE Acetylcholinesterase (AChE) Soman->AChE Irreversible Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (blocked) Muscarinic Muscarinic Receptors ACh->Muscarinic Overstimulation Nicotinic Nicotinic Receptors ACh->Nicotinic Overstimulation Cholinergic_Crisis Cholinergic Crisis (seizures, respiratory distress) Muscarinic->Cholinergic_Crisis Nicotinic->Cholinergic_Crisis

Caption: Soman's primary mechanism of action.

G Experimental Workflow for Simulant Validation cluster_0 Physicochemical Characterization cluster_1 In Vitro Biological Assays cluster_2 In Vivo Studies (Animal Models) P1 Vapor Pressure Data_Analysis Comparative Data Analysis (Simulant vs. Agent) P1->Data_Analysis P2 Solubility P2->Data_Analysis P3 Density P3->Data_Analysis B1 AChE Inhibition Assay B1->Data_Analysis B2 Cell Viability Assays B2->Data_Analysis A1 Acute Toxicity (LD50) A1->Data_Analysis A2 Behavioral Studies A2->Data_Analysis Validation Validation Decision Data_Analysis->Validation

Caption: Workflow for validating a chemical simulant.

Non-Cholinergic Effects of Soman

Beyond direct AChE inhibition, soman exposure leads to a cascade of downstream effects, including:

  • Neuroinflammation: Increased expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[4]

  • Excitotoxicity: Enhanced glutamatergic activity, leading to neuronal death.[4]

  • Oxidative Stress: An imbalance in reactive oxygen species, contributing to cellular damage.

A significant gap in the current literature is the lack of studies investigating whether this compound induces similar non-cholinergic effects. This is a critical area for future research to fully validate this compound as a biological simulant for soman.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for determining the rate of AChE inhibition.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCI). Prepare a stock solution in deionized water.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). Prepare a stock solution in the assay buffer.

  • Enzyme Solution: Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) diluted in assay buffer to a working concentration.

  • Inhibitor Solutions: Prepare serial dilutions of the test compound (this compound or soman) in a suitable solvent (e.g., ethanol or DMSO).

2. Assay Procedure (96-well plate format):

  • Add 150 µL of assay buffer to each well.

  • Add 10 µL of the inhibitor solution to the test wells and the corresponding solvent to the control wells.

  • Add 20 µL of the AChE solution to all wells except for the blank.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.

  • To initiate the reaction, add 10 µL of the DTNB solution followed by 10 µL of the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Subtract the rate of the blank (non-enzymatic hydrolysis) from all other rates.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Comparison with Other Alternatives

While this compound is a widely used simulant for G-series nerve agents, other compounds are also employed in research. One such alternative is diisopropylfluorophosphate (DFP) . DFP is also an organophosphate and a less toxic surrogate for nerve agents. Studies directly comparing the neuropathology induced by DFP and soman have found both similarities and differences, suggesting that while simulants can mimic certain aspects of nerve agent toxicity, they may not replicate the full pathological profile. A direct, comprehensive comparative study evaluating the performance of this compound against other simulants like DFP for soman is currently lacking in the scientific literature.

Conclusion

This compound serves as a valuable simulant for soman, particularly for studies focused on its physicochemical properties. Its significantly lower toxicity allows for safer handling and experimentation. However, researchers should be aware of its limitations as a biological simulant. The vast difference in AChE inhibition potency and the current lack of data on this compound's ability to induce non-cholinergic effects, such as neuroinflammation and oxidative stress, are critical considerations. Future research should focus on these areas to provide a more complete validation of this compound as a comprehensive biological simulant for soman.

References

The Role of Solvent Systems in the Catalytic Activity of DMAPA: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Illustrative Comparison of Catalyst Performance in Different Solvents

While specific comparative data for DMAPA is scarce, research on the closely related catalyst, 4-dimethylaminopyridine (DMAP), in the Knoevenagel condensation and other reactions highlights the critical role of the solvent. The following table summarizes the yield of products in reactions catalyzed by DMAP in different solvent environments, demonstrating that both reaction yields and times can be significantly influenced by the choice of solvent. For instance, in the synthesis of 2-amino-2-chromenes, a solvent-free (neat) reaction under microwave irradiation provided a significantly higher yield in a much shorter time compared to the reaction carried out in ethanol[1].

Reaction TypeCatalystSolventTemperature (°C)TimeYield (%)
Synthesis of 2-amino-2-chromenesDMAP (10 mol%)EthanolMW3.0 min80
Synthesis of 2-amino-2-chromenesDMAP (10 mol%)Neat (Solvent-free)MW0.6 min95
Knoevenagel CondensationDMAP-functionalized silicaMeTHF506-8 h87.5-99
Amide SynthesisDMAPDichloromethane0 to RT3.5 h61-98
EsterificationDMAP (0.1 mol%)HeptaneRT5-24 hVariable
EsterificationDMAP (0.1 mol%)Solvent-freeRT<5 h>99

Note: The data presented above is for the catalyst DMAP (4-dimethylaminopyridine) and is intended to be illustrative of the potential effects of solvent systems on a related amine catalyst, DMAPA.

Experimental Protocols

Below is a representative experimental protocol for a synthesis where an amine catalyst like DMAPA is utilized. This specific protocol describes the synthesis of substituted 2-amino-2-chromenes using DMAP as the catalyst[1]. A similar setup could be adapted for a comparative study of DMAPA in various solvents.

General Procedure for the Synthesis of Substituted 2-Amino-2-Chromenes:

  • Reactant Mixture Preparation: In a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the activated phenol (e.g., 1-naphthol) (1 mmol).

  • Catalyst Addition: To the reactant mixture, add 3-dimethylaminopropylamine (DMAPA) at a specified catalytic loading (e.g., 10 mol%, 0.1 mmol).

  • Solvent Addition (for solvent-based reactions): Add the desired solvent (e.g., ethanol, THF, dichloromethane) to achieve a specific concentration. For solvent-free conditions, no solvent is added.

  • Reaction Conditions: The reaction mixture is then subjected to the desired temperature and reaction time. For instance, the mixture can be stirred at room temperature, heated to reflux, or irradiated in a microwave reactor for a specified duration.

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion of the reaction, the solvent (if any) is removed under reduced pressure. The residue is then purified. A typical workup may involve adding a mixture of ethanol and water, followed by filtration. The crude product can be washed with water and further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of DMAPA's catalytic activity in different solvent systems.

G cluster_prep Preparation cluster_reaction Reaction in Different Solvents cluster_analysis Analysis & Comparison reactants Prepare Reactant Mixture (Aldehyde, Malononitrile, etc.) catalyst Add DMAPA Catalyst reactants->catalyst solvent1 Solvent A (e.g., Ethanol) catalyst->solvent1 Divide mixture solvent2 Solvent B (e.g., THF) catalyst->solvent2 Divide mixture solvent3 Solvent C (e.g., Dichloromethane) catalyst->solvent3 Divide mixture solvent_free Solvent-Free (Neat) catalyst->solvent_free Divide mixture workup Reaction Workup & Purification solvent1->workup Run reaction under identical conditions (temp, time) solvent2->workup Run reaction under identical conditions (temp, time) solvent3->workup Run reaction under identical conditions (temp, time) solvent_free->workup Run reaction under identical conditions (temp, time) analysis Analyze Products (Yield, Purity via GC/NMR) workup->analysis comparison Compare Catalytic Performance analysis->comparison

Caption: Workflow for comparing DMAPA's catalytic activity.

Signaling Pathways and Logical Relationships

The catalytic cycle of a base-catalyzed reaction like the Knoevenagel condensation involves several key steps. The solvent can influence each of these steps, from the initial deprotonation of the active methylene compound to the final product formation and catalyst regeneration. The diagram below illustrates the logical relationship in a typical amine-catalyzed Knoevenagel condensation.

G cluster_catalysis Catalytic Cycle start Active Methylene Compound (R-CH2-Z) catalyst DMAPA enolate Enolate Intermediate (R-CH--Z) start->enolate Deprotonation aldehyde Aldehyde (R'-CHO) adduct Aldol Adduct enolate->adduct Nucleophilic Attack product Final Product (R'-CH=C(R)-Z) adduct->product Dehydration protonated_catalyst Protonated DMAPA product->catalyst Catalyst Regeneration water H2O product->water Byproduct protonated_catalyst->catalyst Deprotonation by base or intermediate

Caption: Knoevenagel condensation catalytic cycle.

References

Assessing the Correlation Between DMMP and Live Agent Breakthrough Times: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of protective materials against chemical warfare agents (CWAs) is paramount for military and civilian safety. Due to the extreme toxicity of live nerve agents like Sarin (GB), less toxic simulants are indispensable for research and development. Dimethyl methylphosphonate (DMMP) is a widely used simulant for G-series nerve agents due to its structural similarities and lower toxicity.[1][2][3] This guide provides a comparative analysis of the breakthrough times of DMMP and live nerve agents, supported by experimental data, to elucidate the correlation between the two.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the breakthrough of DMMP and Sarin (GB) on activated carbon, a common adsorbent in respiratory protective equipment. It is important to note that the experimental conditions in these studies were not identical, which may influence a direct comparison.

Table 1: DMMP Breakthrough Data on Activated Carbon

Adsorbent TypeInlet Concentration (mg/L)Flow Rate (L/min)Temperature (K)Adsorption Capacity (mg/g)Breakthrough Time (min)Reference
Steel Fiber-Entrapped Activated Carbon Composites (SFEACs)3.6, 5.1, 7.11.88, 2.83, 3.77303, 313, 323285.3 (at 303 K)-[1]
ASC Impregnated Activated Carbon1.2 x 10⁻⁴ g/L-Room Temperature-Shortened by a factor of 1.6 in 90% RH vs. dry conditions[4]

Table 2: Sarin (GB) Breakthrough Data on Activated Carbon

Adsorbent TypeAdsorbent Mass (mg)GB Load at 50% Breakthrough (g/g)Wheeler-Jonas Dynamic Adsorption Capacity (We) (g/g)ConditionsReference
Activated Carbon200.680.47Dry[5]
Impregnated Carbon (ASC)--0.31-[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental results. The following are summaries of typical experimental protocols for determining agent breakthrough times.

Protocol for DMMP Breakthrough Testing

A typical experimental setup for DMMP breakthrough testing involves a packed bed of the adsorbent material.

  • Adsorbent Preparation: The adsorbent material, such as granular activated carbon, is packed into a column of a specific diameter and length.

  • Vapor Generation: A controlled concentration of DMMP vapor is generated by passing a carrier gas (e.g., nitrogen or air) through a temperature-controlled bubbler containing liquid DMMP.

  • Breakthrough Measurement: The DMMP vapor stream is passed through the adsorbent bed at a constant flow rate and temperature.[1] The concentration of DMMP in the effluent gas is continuously monitored using a suitable detector, such as a flame ionization detector (FID) or a photoionization detector (PID).

  • Data Analysis: The breakthrough time is defined as the time at which the effluent DMMP concentration reaches a predetermined threshold (e.g., 1% of the inlet concentration). The breakthrough curve, a plot of the effluent concentration versus time, is used to determine the breakthrough time and the adsorption capacity of the material.[1]

Protocol for Sarin (GB) Breakthrough Testing

Due to the high toxicity of Sarin, experiments are conducted in highly specialized laboratories with stringent safety protocols.

  • Adsorbent Preparation: A precise amount of the adsorbent (e.g., 20 mg of activated carbon) is packed into a small adsorbent tube.[5]

  • Vapor Generation and Exposure: A known concentration of Sarin vapor is generated and passed through the adsorbent tube at a controlled flow rate.

  • Sample Collection and Analysis: Effluent gas from the adsorbent tube is collected at specific time intervals using a sorbent trap (e.g., Tenax TA).[5] The collected samples are then analyzed using thermal desorption gas chromatography with a flame ionization detector (TD-GC/FID) to quantify the amount of Sarin that has broken through.[5]

  • Breakthrough Curve Generation: The breakthrough curve is constructed by plotting the ratio of the outlet to inlet concentration (C/C₀) against time. The 50% breakthrough time is often used to calculate the adsorption capacity.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the breakthrough of a chemical agent, be it a simulant like DMMP or a live agent like Sarin.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Adsorbent_Prep Adsorbent Material Preparation & Packing Breakthrough_Test Breakthrough Experiment Adsorbent_Prep->Breakthrough_Test Agent_Prep Chemical Agent/Simulant Vapor Generation Agent_Prep->Breakthrough_Test Effluent_Monitoring Effluent Gas Monitoring/Collection Breakthrough_Test->Effluent_Monitoring Data_Analysis Data Analysis & Breakthrough Curve Generation Effluent_Monitoring->Data_Analysis

Generalized experimental workflow for breakthrough time assessment.

Discussion on the Correlation

While DMMP is a widely accepted simulant for Sarin in studies of physical adsorption, the correlation of their breakthrough times is not always straightforward. Factors that can influence this correlation include:

  • Chemical Reactivity: Activated carbon used in military and industrial respirators is often impregnated with metal oxides to enhance the catalytic degradation of nerve agents.[6] While DMMP can be used to assess the physical adsorption properties of the carbon, it may not accurately reflect the reactive breakdown of Sarin on the impregnated surface. Some studies suggest that for decomposition reactions, other simulants might be more representative.[2]

  • Environmental Conditions: Humidity has been shown to significantly impact the breakthrough of DMMP on activated carbon, with high relative humidity shortening the breakthrough time.[4] The effect of humidity on Sarin breakthrough may differ, impacting the direct correlation.

  • Physicochemical Properties: Although structurally similar, DMMP and Sarin have different vapor pressures, molecular weights, and polarities. These differences can lead to variations in their adsorption behavior and, consequently, their breakthrough times.

References

DMAPA-Based Flocculants in Water Treatment: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Efficacy of DMAPA-Derived Flocculants in Water Purification.

Dimethylaminopropylamine (DMAPA) is a versatile chemical intermediate utilized in the synthesis of a variety of products, including flocculants for water treatment.[1][2] Water-soluble cationic polyelectrolytes derived from DMAPA have been shown to be effective in removing impurities from water.[2] This guide provides a comparative analysis of the performance of a DMAPA-based flocculant, specifically an epichlorohydrin-dimethylamine (EPI-DMA) polymer, against conventional flocculants, supported by experimental data.

Performance Comparison of Flocculants

The following table summarizes the performance of a DMAPA-based flocculant (EPI-DMA) in comparison with a widely used inorganic flocculant, Polyaluminum Chloride (PAC), for the treatment of dyeing wastewater. The primary performance indicator used in this study was color removal efficiency.

FlocculantTypeOptimal Dosage (mg/L)PollutantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
EPI-DMA DMAPA-Based Cationic Polymer40Reactive Brilliant Red K-2BP100~15~85
PAC Inorganic Flocculant60Reactive Brilliant Red K-2BP100~45~55

Data extracted from a study on the treatment of synthetic dyeing wastewater. The EPI-DMA polymer demonstrated a higher removal efficiency at a lower dosage compared to PAC for the specific reactive dye tested.

Experimental Protocols

The standard method for evaluating and comparing the performance of different flocculants is the Jar Test. This procedure simulates the coagulation and flocculation processes in a water treatment plant on a laboratory scale.[3][4][5]

Jar Test Protocol for Flocculant Performance Evaluation

Objective: To determine the optimal dosage of a flocculant for the removal of suspended particles (turbidity) or color from a water sample.

Materials:

  • Jar testing apparatus with multiple stirrers and beakers (typically 6)

  • Water sample to be tested

  • Stock solutions of the flocculants to be evaluated (e.g., EPI-DMA, PAC, Alum, Polyacrylamide)

  • Pipettes or syringes for accurate dosing

  • Turbidimeter or spectrophotometer for measuring turbidity or color

  • pH meter

Procedure:

  • Sample Preparation: Fill each beaker with an equal volume of the water sample (e.g., 1000 mL).

  • Initial Measurement: Measure and record the initial turbidity or color and pH of the water sample.

  • Coagulant Dosing: While the stirrers are on a rapid mix setting (e.g., 100-120 rpm), add a different, predetermined dose of the flocculant to each beaker simultaneously.[4]

  • Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure uniform dispersion of the flocculant.[6]

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes). This promotes the formation of larger flocs.[7]

  • Sedimentation: Turn off the stirrers and allow the flocs to settle for a specified period (e.g., 15-30 minutes).

  • Final Measurement: Carefully collect a sample from the supernatant of each beaker without disturbing the settled flocs. Measure and record the final turbidity or color of each sample.

  • Data Analysis: Calculate the percentage of turbidity or color removal for each flocculant dosage. The dosage that provides the highest removal efficiency is considered the optimal dosage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical synthesis of a DMAPA-based flocculant and a typical experimental workflow for its evaluation.

G cluster_synthesis Synthesis of EPI-DMA Flocculant DMAPA DMAPA (Dimethylaminopropylamine) Polymerization Polycondensation Reaction DMAPA->Polymerization EPI Epichlorohydrin EPI->Polymerization EPI_DMA EPI-DMA Polymer (Cationic Flocculant) Polymerization->EPI_DMA

Caption: Synthesis pathway of an Epichlorohydrin-Dimethylamine (EPI-DMA) cationic flocculant.

G cluster_workflow Flocculant Performance Evaluation Workflow start Start prepare_samples Prepare Water Samples start->prepare_samples jar_test Perform Jar Test prepare_samples->jar_test measure_turbidity Measure Final Turbidity/Color jar_test->measure_turbidity analyze_data Analyze Data & Determine Optimal Dose measure_turbidity->analyze_data compare Compare Performance of Flocculants analyze_data->compare end End compare->end

Caption: Experimental workflow for the comparative evaluation of flocculant performance.

References

Shifting Tides: A Comparative Analysis of the Environmental Footprint of DMAPA and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Faced with increasing regulatory scrutiny and a growing demand for sustainable chemical solutions, industries are re-evaluating their reliance on traditional compounds like Dimethylaminopropylamine (DMAPA). This guide offers a comprehensive comparison of the environmental impact of DMAPA against its emerging alternatives in key applications, supported by experimental data and detailed methodologies. The focus is on providing researchers, scientists, and drug development professionals with the objective data needed to make informed decisions toward greener chemical practices.

DMAPA is a versatile chemical intermediate widely used in the synthesis of surfactants, epoxy resin curing agents, and other industrial applications. While effective, its environmental profile has prompted the search for more benign substitutes. This analysis delves into the biodegradability, aquatic toxicity, and bioaccumulation potential of DMAPA and its primary alternatives, offering a clear-eyed view of their respective environmental consequences.

At a Glance: Environmental Impact Comparison

The following table summarizes the key environmental data for DMAPA and its alternatives. It is important to note that direct comparative data for some emerging alternatives is still limited, and in such cases, information on structurally similar compounds or the general chemical class is provided.

Compound/AlternativeApplicationBiodegradability (%)Aquatic Toxicity (LC50/EC50)Bioaccumulation Potential
DMAPA Surfactant Precursor, Epoxy Curing AgentReadily biodegradable (~69% in 28 days, not meeting 10-d window)[1]Moderately to highly toxic. Fish (Leuciscus idus) 96h LC50: 122 mg/L; Daphnia magna 48h EC50: 60 mg/L; Algae (Scenedesmus subspicatus) 72h EC50: 56 mg/L[1]Low (log Kow = -0.35)[1]
Cocamidopropyl Betaine (CAPB) SurfactantReadily biodegradable[2][3][4]Conflicting data. Some sources indicate high toxicity (LC50 Fish: 1-10 mg/L)[5], others suggest it is safe for the aquatic environment after wastewater treatment[6][7]. Toxicity may be influenced by impurities.Low potential for bioaccumulation[3][4]
Amidoamines (impurities in CAPB) Surfactant ImpurityReadily biodegradable[8]Suggested to cause toxicity to aquatic organisms, but the risk is considered negligible due to rapid degradation[8].Unlikely to persist or bioaccumulate[8].
Waterborne Epoxy Curing Agents Epoxy Curing AgentVaries by specific chemistryGenerally lower than solvent-based counterparts due to reduced VOCs.Varies by specific chemistry.
4-Pyrimidinamine Bio-based Epoxy Curing AgentNo specific data found.Moderate alert for fish and Daphnia acute ecotoxicity[9].No specific data found.
1,4-Diaminobutane (Putrescine) Bio-based Epoxy Curing AgentConsidered a degradable product[10].Fish (Poecilia reticulata) 96h LC50: 730 mg/L[10].No specific data found.
Phenalkamides Bio-based Epoxy Curing AgentGenerally considered eco-friendly and derived from renewable resources[11][12].Generally have less toxic profiles than some traditional aromatic amines[11].No specific data found.

Visualizing the Path to Greener Chemistry

To understand the workflow of a comparative environmental impact analysis, the following diagram illustrates the key stages, from identifying the substance and its alternatives to assessing their environmental fate and effects.

Comparative Environmental Impact Analysis Workflow Comparative Environmental Impact Analysis Workflow cluster_0 Substance Identification cluster_1 Data Collection cluster_2 Impact Assessment cluster_3 Comparative Evaluation A Identify Target Compound (DMAPA) and its Applications B Identify Potential Alternatives (e.g., CAPB, Bio-based Curing Agents) A->B leads to C Gather Physicochemical Properties B->C requires D Collect Environmental Fate Data (Biodegradability) B->D requires E Collect Ecotoxicity Data (Aquatic Toxicity) B->E requires F Analyze Biodegradation Rates C->F informs G Compare Acute and Chronic Toxicity C->G informs H Evaluate Bioaccumulation Potential C->H informs D->F informs D->G informs D->H informs E->F informs E->G informs E->H informs I Synthesize Data into Comparison Tables F->I are synthesized in G->I are synthesized in H->I are synthesized in J Identify Greener Alternatives I->J facilitates K Recommend Further Research J->K may require

Comparative Environmental Impact Analysis Workflow

Delving into the Data: A Closer Look at DMAPA and Its Alternatives

DMAPA: The Incumbent

DMAPA is classified as readily biodegradable, although it fails to meet the stringent 10-day window criterion, indicating a slower initial rate of degradation[1]. Its primary environmental concern lies in its aquatic toxicity. With EC50 and LC50 values in the range of 56 to 122 mg/L for algae, daphnids, and fish, it is considered moderately to highly toxic to aquatic life[1]. On a positive note, its low octanol-water partition coefficient (log Kow = -0.35) suggests a low potential for bioaccumulation in organisms[1].

Cocamidopropyl Betaine (CAPB): The Surfactant Successor

As a primary alternative to DMAPA in the production of amphoteric surfactants, CAPB is widely marketed as a milder and more eco-friendly option. It is readily biodegradable, breaking down in the environment and thus having a low potential for persistence[2][3][4]. However, the data on its aquatic toxicity is inconsistent. Some studies report high toxicity, with LC50 values for fish between 1 and 10 mg/L[5], while other assessments conclude it is safe for the aquatic environment, particularly after the extensive degradation that occurs during wastewater treatment[6][7].

A critical factor influencing the environmental and health profile of CAPB is the presence of manufacturing impurities, namely unreacted DMAPA and amidoamines[4][5]. While amidoamines themselves are considered readily biodegradable and of low environmental risk due to their rapid degradation[8], their presence, along with residual DMAPA, is linked to skin sensitization in humans. Rigorous control of these impurities during production is therefore crucial for ensuring the safety and favorable environmental profile of CAPB.

Greener Horizons for Epoxy Curing

The search for sustainable alternatives to DMAPA as an epoxy curing agent has led to the development of several promising technologies:

  • Waterborne Epoxy Curing Agents: These systems use water as a solvent, significantly reducing the emission of volatile organic compounds (VOCs) compared to their solvent-based counterparts. This directly translates to a lower impact on air quality and a reduced potential for smog formation.

  • Bio-based Curing Agents: A variety of curing agents derived from renewable resources are emerging. These "bio-binders" can be synthesized from plant oils, sugars, and other natural materials[1].

    • 1,4-Diaminobutane (Putrescine): This bio-based diamine is described as a degradable product[10]. Its acute toxicity to fish is relatively low, with a reported 96-hour LC50 of 730 mg/L for Poecilia reticulata[10].

  • Phenalkamides: Derived from cashew nutshell liquid, a renewable resource, phenalkamides are positioned as an eco-friendly alternative to traditional amine-based curing agents[11][12]. They are noted for their low VOC content and are generally considered to have a less toxic profile than some conventional aromatic amines[11].

The following diagram illustrates the relationship between the chemical properties of these compounds and their resulting environmental impact.

Chemical Properties and Environmental Impact Chemical Properties and Environmental Impact cluster_0 Chemical Properties cluster_1 Environmental Impact A Molecular Structure E Biodegradability A->E influences B Water Solubility B->E affects F Aquatic Toxicity B->F influences C Vapor Pressure H Air Pollution (VOCs) C->H determines D Octanol-Water Partition Coefficient (Kow) G Bioaccumulation Potential D->G predicts

Relationship between Chemical Properties and Environmental Impact

Experimental Protocols for Key Environmental Assessments

To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test evaluates the biodegradability of a chemical substance in an aerobic aqueous medium by measuring the consumption of dissolved oxygen.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from wastewater effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation of the test substance is followed by the analysis of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated by expressing the measured biological oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD).

  • Apparatus:

    • Glass-stoppered bottles with a defined volume (e.g., 250-300 ml).

    • Incubator to maintain a constant temperature of 20 ± 1°C.

    • Dissolved oxygen meter.

  • Procedure:

    • Prepare a mineral medium containing essential salts.

    • Prepare a stock solution of the test substance.

    • Inoculate the mineral medium with a small volume of activated sludge effluent.

    • Add the test substance to the inoculated medium to achieve a final concentration that will result in an oxygen consumption of about 50-100% of the initial dissolved oxygen concentration.

    • Fill the test bottles completely with the prepared solution, ensuring no air bubbles are trapped.

    • Prepare blank controls (inoculated medium without the test substance) and reference controls (with a readily biodegradable substance like sodium benzoate).

    • Incubate the bottles in the dark at 20°C for 28 days.

    • Measure the dissolved oxygen concentration in replicate bottles at regular intervals.

  • Data Interpretation: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within the 28-day test period and within a "10-day window" that begins when the biodegradation first reaches 10%[13][14].

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel[3][6].

  • Apparatus:

    • Glass test vessels (e.g., beakers).

    • Culture tanks for maintaining a healthy stock of Daphnia magna.

    • Controlled environment chamber or water bath to maintain a constant temperature (20 ± 2°C) and a defined light-dark cycle (e.g., 16 hours light, 8 hours dark)[6].

  • Procedure:

    • Prepare a series of test solutions with at least five concentrations of the test substance in a geometric series.

    • Place a specified number of young daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) into the test vessels containing the respective test solutions[6].

    • Include a control group exposed to the dilution water only.

    • Incubate the test vessels for 48 hours under controlled temperature and lighting conditions.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours.

  • Data Interpretation: The results are used to calculate the EC50 (Effective Concentration 50%), which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure[3].

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

  • Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow Trout) are exposed to the test substance in a range of concentrations for a period of 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours[2][15].

  • Apparatus:

    • Glass aquaria or test chambers.

    • System for maintaining water quality (e.g., filtration, aeration).

    • Controlled environment room or water bath to maintain a constant temperature appropriate for the test species.

  • Procedure:

    • Acclimatize the test fish to the laboratory conditions.

    • Prepare a series of test solutions with at least five concentrations of the test substance in a geometric series.

    • Place a specified number of fish (at least seven per concentration) into the test chambers containing the respective test solutions[2].

    • Include a control group exposed to the dilution water only.

    • Maintain the test for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

    • Observe and record the number of dead fish at 24, 48, 72, and 96 hours.

  • Data Interpretation: The data are used to determine the LC50 (Lethal Concentration 50%), which is the concentration of the test substance that is lethal to 50% of the test fish within the 96-hour exposure period[2][15].

Conclusion: A Path Forward

The comparative analysis reveals a clear trend towards the adoption of greener alternatives to DMAPA. In the surfactant sector, cocamidopropyl betaine offers a readily biodegradable option, although careful control of manufacturing impurities is paramount to mitigate potential aquatic toxicity and human health concerns. For epoxy systems, the development of waterborne, bio-based, and phenalkamide curing agents presents promising avenues for reducing the environmental footprint of these widely used materials.

While the data for some of these emerging alternatives is still maturing, the direction of innovation is clear. Continued research and development, guided by standardized testing protocols, will be crucial in fully characterizing the environmental profiles of these new compounds and facilitating their broader adoption. By prioritizing chemicals with lower toxicity, higher biodegradability, and a reduced reliance on fossil-fuel-based feedstocks, the chemical industry can make significant strides towards a more sustainable future.

References

A Comparative Guide to Cross-Linking Agents: Unveiling the Mechanism of DMAPA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable cross-linking agent is a critical decision that profoundly influences the properties and performance of a wide range of materials, from hydrogels for drug delivery to robust industrial resins. This guide provides a comprehensive comparison of 3-(Dimethylamino)-1-propylamine (DMAPA) with other commonly used cross-linking agents, offering insights into its reaction mechanisms, performance characteristics, and experimental considerations.

This document delves into the chemical intricacies of DMAPA's cross-linking action and presents a comparative analysis against established alternatives such as glutaraldehyde, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the natural cross-linker, genipin. Through a compilation of experimental data, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.

The Cross-Linking Mechanism of DMAPA

DMAPA is a versatile diamine containing both a primary and a tertiary amine group, which dictates its reactivity as a cross-linking agent. Its mechanism of action varies depending on the functional groups present in the substrate.

1. Cross-Linking of Epoxy Resins:

In the context of epoxy resins, DMAPA acts as a curing agent or hardener. The primary amine group of DMAPA initiates a nucleophilic attack on the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, propagating the cross-linking and forming a robust, three-dimensional network. The tertiary amine group in DMAPA can also catalyze the etherification reaction between epoxy groups, further contributing to the network formation.[1][2]

2. Cross-Linking of Carboxylated Polymers:

DMAPA can effectively cross-link polymers containing carboxylic acid groups through a diamide linkage. In a reaction that can be facilitated by a coupling agent, the primary amine of DMAPA reacts with an activated carboxyl group to form a stable amide bond. The secondary amine can then react with another carboxyl group on an adjacent polymer chain, creating a cross-link. This reaction is particularly relevant in the formation of hydrogels and other biocompatible materials.

Visualizing the Mechanisms

To better illustrate the chemical transformations involved, the following diagrams, generated using the DOT language, depict the cross-linking mechanisms of DMAPA.

DMAPA_Epoxy_Mechanism cluster_reactants Reactants cluster_products Cross-linked Product DMAPA DMAPA (H₂N-(CH₂)₃-N(CH₃)₂) Intermediate1 Intermediate (Secondary Amine Formation) DMAPA->Intermediate1 Primary amine attacks epoxy ring Epoxy1 Epoxy Group 1 Epoxy1->Intermediate1 Epoxy2 Epoxy Group 2 Crosslink Cross-linked Polymer Network Epoxy2->Crosslink Intermediate1->Crosslink Secondary amine attacks another epoxy ring caption Figure 1: DMAPA cross-linking with epoxy groups.

Figure 1: DMAPA cross-linking with epoxy groups.

DMAPA_Carboxyl_Mechanism cluster_reactants Reactants cluster_product Cross-linked Product DMAPA DMAPA (H₂N-(CH₂)₃-N(CH₃)₂) AmideBond Diamide Cross-link (-CO-NH-R-NH-CO-) DMAPA->AmideBond Forms amide bonds Polymer1 Polymer Chain 1 with Carboxyl Group (-COOH) Polymer1->AmideBond Polymer2 Polymer Chain 2 with Carboxyl Group (-COOH) Polymer2->AmideBond caption Figure 2: DMAPA cross-linking with carboxyl groups.

Figure 2: DMAPA cross-linking with carboxyl groups.

Performance Comparison of Cross-Linking Agents

The choice of a cross-linking agent significantly impacts the final properties of the material. The following tables provide a comparative overview of DMAPA and its alternatives based on key performance indicators.

Table 1: Reaction Characteristics

Cross-Linking AgentReaction TimeReaction EfficiencyBond Stability
DMAPA Moderate to Fast (Epoxy)High with epoxidesStable amide/amine linkages[3]
Glutaraldehyde FastHighStable, but potential for reversibility[4]
EDC/NHS FastHighStable amide bonds[5]
Genipin SlowModerate to HighStable cross-links[6]

Table 2: Performance and Biocompatibility

Cross-Linking AgentMechanical Strength of Cross-linked MaterialCytotoxicity
DMAPA High (especially in epoxy resins)Moderate (LD50 oral, rat: 1870 mg/kg)[7][8]
Glutaraldehyde HighHigh, cytotoxic concerns[9][10]
EDC/NHS Tunable, can be highLow to moderate, byproducts can be cytotoxic[10]
Genipin Good, comparable to glutaraldehydeLow, considered biocompatible[6][9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following section outlines a general protocol for hydrogel preparation using a diamine cross-linker like DMAPA, and a standard protocol for protein cross-linking using EDC/NHS for comparative purposes.

Experimental Protocol 1: Gelatin Hydrogel Cross-Linking with a Diamine Agent (e.g., DMAPA)

Materials:

  • Gelatin (Type A or B)

  • 3-(Dimethylamino)-1-propylamine (DMAPA)

  • Deionized water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 50-60°C with constant stirring until fully dissolved.

  • Cross-linker Addition: While the gelatin solution is still warm, add the desired amount of DMAPA. The concentration of DMAPA will influence the final properties of the hydrogel and should be optimized for the specific application. A typical starting range is 0.1-1% (v/v) of the total solution volume.

  • Molding and Gelation: Pour the mixture into a mold of the desired shape. Allow the solution to cool to room temperature and then transfer to 4°C for at least 4 hours to facilitate physical gelation.

  • Curing: For chemical cross-linking to occur, incubate the gel at a controlled temperature (e.g., 37°C) for a specified period (e.g., 12-24 hours). The exact time and temperature may need optimization.

  • Washing: After curing, immerse the hydrogel in PBS to wash away any unreacted cross-linker and other impurities. The washing solution should be changed several times over 24-48 hours.

  • Characterization: The resulting hydrogel can be characterized for its swelling ratio, mechanical properties, and biocompatibility.

Workflow Diagram:

Gelatin_Hydrogel_Protocol A Prepare 10% Gelatin Solution B Add DMAPA to warm gelatin solution A->B C Pour into mold and allow physical gelation at 4°C B->C D Incubate for chemical cross-linking (curing) C->D E Wash with PBS to remove unreacted DMAPA D->E F Characterize hydrogel properties E->F caption Figure 3: Experimental workflow for gelatin hydrogel cross-linking.

Figure 3: Experimental workflow for gelatin hydrogel cross-linking.

Experimental Protocol 2: Protein Cross-Linking using EDC/NHS

Materials:

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Dissolve the protein to be cross-linked in the Activation Buffer at the desired concentration.

  • Activation of Carboxyl Groups: Add EDC and NHS to the protein solution. A common molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the protein. Incubate the reaction for 15-30 minutes at room temperature.

  • Addition of Second Protein (for intermolecular cross-linking): If cross-linking two different proteins, add the second protein dissolved in Coupling Buffer.

  • Coupling Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Analysis: The cross-linked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Workflow Diagram:

EDC_NHS_Protocol A Dissolve protein in Activation Buffer B Add EDC and NHS to activate carboxyl groups A->B C Add second protein (optional) in Coupling Buffer B->C D Incubate to allow amide bond formation C->D E Quench reaction with Tris buffer D->E F Analyze cross-linked products E->F caption Figure 4: Experimental workflow for EDC/NHS protein cross-linking.

Figure 4: Experimental workflow for EDC/NHS protein cross-linking.

Conclusion

DMAPA presents itself as a potent and versatile cross-linking agent with distinct advantages in specific applications, particularly in the curing of epoxy resins where it contributes to high mechanical strength. Its ability to form stable amide bonds also makes it a candidate for cross-linking biopolymers. However, considerations regarding its moderate cytotoxicity are necessary, especially in biomedical applications.

In comparison, glutaraldehyde offers high reactivity but is hampered by significant cytotoxicity concerns. EDC/NHS provides a "zero-length" cross-linking option with good efficiency and lower cytotoxicity than glutaraldehyde, although byproducts can be a concern. Genipin stands out as a natural and highly biocompatible alternative, albeit with a slower reaction rate.

The optimal choice of a cross-linking agent is ultimately dependent on the specific requirements of the application, including the desired mechanical properties, biocompatibility, and reaction kinetics. This guide provides a foundational understanding to aid researchers in navigating these choices and designing robust and effective cross-linked materials.

References

Performance of Nerve Agent Simulants Under Diverse Environmental Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of common nerve agent simulants, with a primary focus on Dimethyl Methylphosphonate (DMMP) and its alternatives, such as Diethyl Ethylphosphonate (DEEP) and Triethyl Phosphate (TEP). The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the selection of appropriate simulants for various research applications.

Physicochemical Properties of Key Simulants

The selection of a suitable simulant often depends on its physical and chemical properties, which dictate its behavior in different environments. A comparison of the key physicochemical properties of DMMP, DEEP, and TEP is presented below.

PropertyDimethyl Methylphosphonate (DMMP)Diethyl Ethylphosphonate (DEEP)Triethyl Phosphate (TEP)
Molecular Formula C₃H₉O₃PC₆H₁₅O₃PC₆H₁₅O₄P
Molecular Weight 124.08 g/mol 166.16 g/mol 182.16 g/mol
Boiling Point 181 °C215-216 °C215 °C
Vapor Pressure 0.8 mmHg at 25 °C0.1 mmHg at 25 °C0.07 mmHg at 25 °C
Water Solubility MiscibleSolubleSoluble

Performance in Aqueous Environments: Hydrolysis

The stability of organophosphorus compounds in aqueous environments is critically dependent on pH and temperature. Hydrolysis is a primary degradation pathway, and its rate is a key performance parameter.

Effect of pH on Hydrolysis

The hydrolysis of organophosphorus esters is catalyzed by both acid and base. Generally, the hydrolysis rate is slowest in neutral conditions and increases in acidic and alkaline solutions. For many phosphate and phosphonate esters, the optimal pH for stability is around 4.

Comparative Hydrolysis Rate Constants (k) at 25°C

Simulantk at pH 4 (s⁻¹)k at pH 7 (s⁻¹)k at pH 10 (s⁻¹)
Phosphonate Ester (generic)Data suggests slower ratesVariableData suggests faster rates
Phosphate Ester (generic)Data suggests slower ratesVariableData suggests faster rates
Effect of Temperature on Hydrolysis

Increasing temperature significantly accelerates the hydrolysis of organophosphorus simulants.

Hydrolysis of DMMP in Hot-Compressed Water [3][4][5][6]

Temperature (°C)Pressure (MPa)Pseudo-first-order rate constant (k) (s⁻¹)
200200.31 x 10⁻²
220201.06 x 10⁻²
240202.29 x 10⁻²
260205.17 x 10⁻²
280208.52 x 10⁻²

The activation energy for the hydrolysis of DMMP in hot-compressed water has been determined to be 90.17 ± 5.68 kJ/mol.[3][5]

Performance on Surfaces: Adsorption and Decomposition

The interaction of simulants with various surfaces is crucial for studies related to decontamination and material persistence. Performance is often evaluated by measuring adsorption energies and observing decomposition pathways and products at different temperatures.

Adsorption and Decomposition on Metal Oxides

Metal oxides are common materials used in filtration and decontamination technologies. The nature of the metal oxide significantly influences the adsorption and decomposition of organophosphorus simulants.

Decomposition of DMMP on Various Metal Oxide Surfaces

Metal OxideDecomposition Onset TemperatureKey Observations
TiO₂ > 214 KAdsorption occurs via a Ti-O=P dative bond. Decomposition involves the cleavage of P-OCH₃ groups.[7][8][9]
CeO₂ Room TemperatureDissociation of DMMP is observed at room temperature.
Al₂O₃, MgO, La₂O₃ ~50 °CStepwise elimination of methoxy groups to yield methanol. The P-CH₃ bond remains intact at higher temperatures.
Fe₂O₃ > 200 °CStronger interaction compared to other oxides, leading to the cleavage of both P-OCH₃ and P-CH₃ bonds at temperatures above 300 °C.

Thermal Decomposition of Triethyl Phosphate (TEP)

Studies on the thermal decomposition of TEP on ferrous surfaces have shown that in the absence of a metal oxide surface, alkyl phosphates typically decompose above 260°C.[10] On iron oxide surfaces, decomposition can be initiated at lower temperatures.[10] The primary decomposition products of tricresyl phosphate (a related aryl phosphate) on ferrous surfaces were found to be cresol.[11]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental results.

Protocol for GC-MS Analysis of Organophosphorus Simulants in Water

This protocol outlines a general procedure for the determination of organophosphorus compounds in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Condition an SPE cartridge (e.g., C18 or polymer-based) by passing 5 mL of ethyl acetate followed by 5 mL of ultra-pure water.[12]

    • Pass a known volume of the aqueous sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.

    • Elute the retained analytes from the cartridge with a suitable organic solvent (e.g., 2 mL of ethyl acetate).[12]

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.[13]

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a suitable capillary column (e.g., 30 m x 0.32 mm, 0.25-µm HP-5).[13]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

      • Temperature Program:

        • Initial temperature: 70°C.

        • Ramp 1: Increase to 200°C at 15°C/min.

        • Ramp 2: Increase to 280°C at 10°C/min and hold for 5 minutes.[13]

      • Inlet Temperature: 280°C.[13]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

      • Ion Source Temperature: 230°C.[12]

      • Transfer Line Temperature: 280°C.[12]

      • Acquisition Mode: Full scan (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.[12]

  • Data Analysis

    • Identify the compounds based on their retention times and mass spectra by comparison with known standards.

    • Quantify the compounds by integrating the peak areas in the SIM chromatograms and comparing them to a calibration curve.

Protocol for Temperature-Programmed Desorption (TPD)

TPD is used to study the desorption of adsorbates from a surface as the temperature is increased. This provides information on the strength of adsorption and the kinetics of desorption.

  • Sample Preparation and Pretreatment

    • Place a known mass of the sample material (e.g., metal oxide powder) in a sample holder within a reactor.

    • Pretreat the sample by heating it under a flow of inert gas (e.g., He or Ar) to a high temperature to clean the surface of any contaminants.

    • Cool the sample to the desired adsorption temperature.

  • Adsorption of Simulant

    • Introduce a controlled flow of the simulant vapor, mixed with an inert carrier gas, over the sample for a specific duration to allow for adsorption to occur.

    • Purge the system with the inert carrier gas to remove any non-adsorbed (physisorbed) simulant molecules.

  • Temperature-Programmed Desorption

    • Heat the sample at a constant, linear rate (e.g., 10°C/min).[14]

    • Continuously monitor the composition of the gas desorbing from the sample surface using a mass spectrometer.[15]

    • Record the intensity of the mass signals corresponding to the desorbed simulant and any decomposition products as a function of temperature.[15]

  • Data Analysis

    • Plot the mass spectrometer signal intensity versus temperature to obtain the TPD spectrum.

    • The temperature at which the desorption rate is maximum (the peak temperature) is related to the activation energy of desorption.

    • The area under the TPD peak is proportional to the amount of the desorbed species.

Visualizations

Diagrams can help in understanding complex experimental workflows and reaction pathways.

TPD_Workflow cluster_prep 1. Sample Preparation & Pretreatment cluster_adsorption 2. Simulant Adsorption cluster_desorption 3. Temperature-Programmed Desorption cluster_analysis 4. Data Analysis prep1 Place Sample in Reactor prep2 Heat in Inert Gas Flow (Surface Cleaning) prep1->prep2 prep3 Cool to Adsorption Temperature prep2->prep3 ads1 Introduce Simulant Vapor prep3->ads1 ads2 Purge with Inert Gas (Remove Physisorbed Molecules) ads1->ads2 des1 Heat Sample at Linear Rate ads2->des1 des2 Monitor Desorbed Gases (Mass Spectrometer) des1->des2 an1 Plot MS Signal vs. Temperature (TPD Spectrum) des2->an1 an2 Determine Desorption Kinetics and Adsorption Energy an1->an2 Hydrolysis_Pathway DMMP DMMP (CH₃O)₂(CH₃)P=O Intermediate Methyl Methylphosphonate (CH₃O)(OH)(CH₃)P=O DMMP->Intermediate + H₂O - CH₃OH Product2 Methanol (CH₃OH) DMMP->Product2 Product1 Methylphosphonic Acid (OH)₂(CH₃)P=O Intermediate->Product1 + H₂O - CH₃OH Intermediate->Product2

References

Safety Operating Guide

Proper Disposal of Dimethylolpropionic Acid (DMMPA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of Dimethylolpropionic Acid (DMMPA), tailored for researchers, scientists, and drug development professionals.

Dimethylolpropionic acid (this compound) is a versatile chemical compound utilized in the synthesis of water-soluble resins for coatings and adhesives. While immensely useful, its disposal requires strict adherence to safety protocols to mitigate potential environmental and health risks. This compound is classified as a hazardous waste and can cause serious eye and respiratory irritation.[1][2] Therefore, improper disposal is not only a regulatory violation but also a significant safety hazard.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to prevent eye contact.[3][4]

  • Hand Protection: Wear suitable protective gloves.[3][4]

  • Respiratory Protection: In environments where dust may be generated, appropriate respiratory protection should be worn.[4]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[5]

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][4][5]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste must be conducted in a systematic and compliant manner. The following steps outline the recommended procedure from waste generation to final disposal.

1. Waste Identification and Segregation:

  • Any unwanted this compound, including residues, contaminated materials, and expired stock, must be treated as hazardous waste.[6]

  • Segregate this compound waste from other incompatible materials, particularly strong oxidizing agents.[3][5]

2. Containerization and Labeling:

  • Use a suitable, dedicated container for this compound waste that is in good condition, free from leaks or cracks, and has a secure lid.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Dimethylolpropionic Acid."[6] Do not use abbreviations.[6]

  • Keep the waste container closed at all times, except when adding waste.[6]

3. On-site Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, cool, and dry area.[1][2]

  • The storage area should be away from sources of ignition.[4]

  • Follow all local and institutional guidelines for the maximum accumulation time for hazardous waste.

4. Spill Management:

  • In the event of a spill, immediately stop the leak if it is safe to do so.

  • For small spills, use an inert absorbent material to soak up the substance.[4]

  • For larger spills, contain the spill and prevent it from entering sewer systems.[3][4]

  • Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container for disposal.[4]

  • Ventilate the area of the spill.[4]

5. Approved Disposal Methods:

  • Incineration: This is a primary recommended disposal method. The waste should be handled by a licensed hazardous waste disposal facility equipped with a chemical incinerator.[3][4] High-temperature incineration, typically between 850°C and 1300°C, is used for the destruction of hazardous organic compounds.[7]

  • Chemical Waste Landfill: Disposal in an approved chemical waste landfill is another option.[3][4] This must be carried out by a certified waste management company in accordance with all federal, state, and local regulations.[3][4]

  • Solvent Dissolution and Incineration: Some guidelines suggest dissolving the material in a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber.

Under no circumstances should this compound or solutions containing it be discharged into sewer systems or drains. [3][4]

Quantitative Data

The following table summarizes key quantitative data related to the disposal and environmental impact of this compound.

ParameterValueSpecies/ConditionsReference
Aquatic Toxicity (EC50) >100 mg/LDaphnia magna (Crustacean), 48 hours[3]
Recommended Incineration Temperature 850°C - 1300°CFor hazardous organic waste[7]
Decomposition Temperature 230°CProduct decomposition[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DMMPA_Disposal_Workflow cluster_0 Waste Generation & Handling cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe spill Spill Occurs ppe->spill No cleanup Contain & Clean Up Spill with Inert Absorbent spill->cleanup Yes container Place in a Suitable, Labeled Hazardous Waste Container spill->container collect_spill Collect in Labeled Hazardous Waste Container cleanup->collect_spill collect_spill->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage check_regulations Adhere to Local Storage Time Limits storage->check_regulations disposal_decision Select Approved Disposal Method check_regulations->disposal_decision incineration High-Temperature Incineration by Licensed Facility disposal_decision->incineration Option 1 landfill Approved Chemical Waste Landfill disposal_decision->landfill Option 2 end Proper Disposal Complete incineration->end landfill->end

A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of Dimethylolpropionic Acid, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.